2,3-Dimethylanthracene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVRJXPGSVLDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210189 | |
| Record name | 2,3-Dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-06-9 | |
| Record name | 2,3-Dimethylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD7YKJ97BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Dimethylanthracene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a tricyclic anthracene core with two methyl groups substituted at the 2 and 3 positions.[1] This seemingly simple structural modification on the anthracene framework imparts unique photophysical and chemical properties, making it a molecule of significant interest in materials science and chemical research. Its inherent fluorescence and reactivity serve as a foundation for its application in organic electronics and as a versatile building block in organic synthesis.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its fundamental properties, synthesis methodologies, characteristic reactions, and potential applications, with a focus on providing practical insights for researchers in the field.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄ | [3][4] |
| Molecular Weight | 206.28 g/mol | [3][4] |
| CAS Number | 613-06-9 | [3][4] |
| Appearance | White to yellow or orange crystalline solid | [2] |
| Melting Point | 246-248 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene and toluene. | [2] |
| InChI | 1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3 | [3] |
| InChIKey | OGVRJXPGSVLDRD-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC2=CC3=CC=CC=C3C=C2C=C1C | [3] |
Spectroscopic Signature
UV-Vis Absorption and Fluorescence: Anthracene and its derivatives are known for their strong absorption in the ultraviolet region and their characteristic blue fluorescence.[5] The absorption of a photon promotes an electron to a higher energy singlet state (S₁), and the subsequent relaxation to the ground state (S₀) results in the emission of a fluorescent photon.[5] The methyl substituents on the anthracene core are expected to cause a slight red-shift in the absorption and emission maxima compared to unsubstituted anthracene due to their electron-donating nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound would provide definitive structural confirmation. Based on the molecular structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the two equivalent methyl groups. The ¹³C NMR spectrum would similarly display unique resonances for the aromatic carbons and the methyl carbons. While a publicly available, fully assigned spectrum for this compound is elusive, the PubChem entry for this compound indicates the availability of ¹³C NMR spectral data.[3]
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound can be achieved through a multi-step process, most commonly involving a Diels-Alder reaction followed by aromatization. A reliable method involves the synthesis of the intermediate 2,3-dimethyl-9,10-anthraquinone, which is then reduced to the final product.
Part 1: Synthesis of 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione via Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[6] In this step, 1,4-naphthoquinone acts as the dienophile and 2,3-dimethyl-1,3-butadiene serves as the diene.
Figure 1: Diels-Alder reaction for the synthesis of the this compound precursor.
Experimental Protocol:
-
Dissolution of Dienophile: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,4-naphthoquinone (e.g., 6.33 g, 40 mmol) in ethanol (e.g., 100 mL).[7]
-
Addition of Diene: To the stirred solution, add 2,3-dimethyl-1,3-butadiene (e.g., 4.95 mL, 44 mmol) via a syringe.[7]
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours.[7]
-
Crystallization and Isolation: Allow the mixture to cool to room temperature. The product, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, will crystallize out of the solution.[7] The crystals can be collected by vacuum filtration.
Part 2: Aromatization to 2,3-Dimethyl-9,10-anthraquinone
The Diels-Alder adduct is then dehydrogenated (aromatized) to form 2,3-dimethyl-9,10-anthraquinone. This can be achieved by air oxidation in an ethanolic potassium hydroxide solution.[8]
Experimental Protocol:
-
Preparation of Ethanolic KOH: Prepare a 5% solution of potassium hydroxide in ethanol.[8]
-
Dehydrogenation: Dissolve the adduct from Part 1 (e.g., 40 g) in the ethanolic potassium hydroxide solution (e.g., 600 mL) in a three-necked flask equipped with a reflux condenser and an air inlet tube.[8]
-
Aration: Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and a color change from green to yellow will be observed.[8]
-
Isolation: After the reaction is complete, the 2,3-dimethyl-9,10-anthraquinone can be isolated by filtration and purified by recrystallization.
Part 3: Reduction to this compound
The final step involves the reduction of the anthraquinone to the corresponding anthracene. This can be accomplished using a variety of reducing agents, with sodium borohydride being a common choice for this transformation.[9][10]
Figure 2: Reduction of 2,3-dimethyl-9,10-anthraquinone to this compound.
General Protocol Outline:
-
Suspension of Anthraquinone: Suspend 2,3-dimethyl-9,10-anthraquinone in a suitable solvent, such as a mixture of tetrahydrofuran and water.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise to the suspension.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography until the starting material is consumed.
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.
Chemical Reactivity: An Overview
The chemical reactivity of this compound is largely dictated by its electron-rich aromatic system. It readily undergoes reactions that are characteristic of anthracenes, including electrophilic aromatic substitution and photodimerization.
Electrophilic Aromatic Substitution
Like anthracene, this compound is susceptible to electrophilic attack. The presence of two electron-donating methyl groups at the 2 and 3 positions is expected to activate the aromatic rings towards electrophiles. The directing effects of these substituents will influence the position of further substitution. Based on the principles of electrophilic aromatic substitution on substituted benzene rings, the positions ortho and para to the methyl groups (positions 1 and 4) would be activated. However, the inherent reactivity of the 9 and 10 positions of the anthracene core is very high. Therefore, a complex mixture of products may be obtained, and the reaction conditions would be critical in determining the major product.
Common electrophilic substitution reactions include:
-
Nitration: Introduction of a nitro group (-NO₂) using a nitrating agent such as a mixture of nitric acid and sulfuric acid.[11][12]
-
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent, often in the presence of a Lewis acid catalyst.
-
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[13][14] This reaction is a versatile method for forming carbon-carbon bonds with the aromatic ring.
-
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.
Photodimerization
Anthracene and its derivatives are well-known to undergo a [4+4] photocycloaddition reaction upon irradiation with UV light, forming a dimer. This reaction is a reversible process, with the dimer reverting to the monomers upon heating or irradiation at a shorter wavelength. The photodimerization of this compound would lead to a cycloadduct with a more complex stereochemistry compared to unsubstituted anthracene.
Applications in Research and Technology
The unique photophysical and electronic properties of this compound make it a promising candidate for various applications, particularly in the field of organic electronics and sensor technology.
Organic Light-Emitting Diodes (OLEDs)
Fluorescent Probes
The inherent fluorescence of the anthracene core makes it an excellent scaffold for the development of fluorescent probes for the detection of various analytes, such as metal ions.[11][17][18] By functionalizing the this compound molecule with specific recognition moieties, probes can be designed to exhibit a change in their fluorescence properties (e.g., "turn-on" or "turn-off" fluorescence) upon binding to a target analyte.[17][18] The design of such probes is an active area of research with applications in environmental monitoring, biological imaging, and medical diagnostics.
Safety and Handling
As a polycyclic aromatic hydrocarbon, this compound should be handled with caution. Many PAHs and their methylated derivatives are known to be carcinogenic.[2][19] The International Agency for Research on Cancer (IARC) has classified anthracene as "possibly carcinogenic to humans" (Group 2B).[20][21] While a specific classification for this compound is not provided, it is prudent to treat it as a potential carcinogen.
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[22]
The National Toxicology Program (NTP) provides comprehensive reports on the toxicology and carcinogenicity of various chemicals, which can be a valuable resource for assessing the potential hazards of related compounds.[1][23]
Conclusion
This compound is a fascinating molecule with a rich chemistry and promising applications. Its synthesis, based on the robust Diels-Alder reaction, is accessible to most organic chemistry laboratories. Its reactivity, particularly in electrophilic substitution and photodimerization, offers numerous avenues for the creation of novel functional materials. While its potential in OLEDs and as a fluorescent probe is evident, further research is needed to fully realize its capabilities in these areas. As with all PAHs, careful handling and adherence to safety protocols are paramount when working with this compound. This guide serves as a foundational resource for researchers embarking on the study and application of this compound, providing both the necessary background and practical guidance for its synthesis and use.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Frontiers in Chemistry. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]
- Google Patents. (1998). Method for preparing anthraquinones.
-
ResearchGate. (2015). Can somebody please explain why methylated PAHs are much more carcinogenic than the 16 EPA PAHs?. [Link]
-
Organic Syntheses. 2,3-dimethylanthraquinone. [Link]
-
National Toxicology Program. Technical Reports. National Institute of Environmental Health Sciences. [Link]
-
SyntheticPage. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. [Link]
-
Diels-Alder Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Recent advances in the syntheses of anthracene derivatives. [Link]
-
National Center for Biotechnology Information. (2020). Recent advances in the syntheses of anthracene derivatives. [Link]
-
National Toxicology Program. Study Reports. National Institute of Environmental Health Sciences. [Link]
-
Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]
-
American Cancer Society. (2024). Known and Probable Human Carcinogens. [Link]
-
National Toxicology Program. Completed Evaluations. National Institute of Environmental Health Sciences. [Link]
-
Common Organic Chemistry. Friedel-Crafts - Acylation. [Link]
-
ResearchGate. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]
-
National Center for Biotechnology Information. (2020). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. [Link]
-
Lumen Learning. Examples of electrophilic aromatic substitution. [Link]
-
International Agency for Research on Cancer. (2023). IARC Monographs evaluation of the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite. [Link]
-
MDPI. (2021). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. [Link]
-
National Center for Biotechnology Information. (2019). Mechanochemical Friedel–Crafts acylations. [Link]
-
International Agency for Research on Cancer. (2023). IARC Monographs evaluate the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite. [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens. [Link]
-
ResearchGate. (2025). Acetylation of anthracene by the Friedel-Crafts reaction, using ethylene chloride as the solvent. [Link]
-
MDPI. (2022). Photophysical Properties of Anthracene Derivatives. [Link]
-
ResearchGate. (2019). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. [Link]
-
ResearchGate. (2025). Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent. [Link]
-
National Center for Biotechnology Information. (2016). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. [Link]
-
YouTube. (2020). Friedel Crafts Acetylation. [Link]
-
CAS Common Chemistry. This compound. [Link]
Sources
- 1. Technical Reports [ntp.niehs.nih.gov]
- 2. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 10. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN105385719A - Synthesizing method for 9,10-dimethylanthracene - Google Patents [patents.google.com]
- 13. Friedel-Crafts - Acylation [commonorganicchemistry.com]
- 14. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 18. Recent Progress in Fluorescent Probes For Metal Ion Detection [ouci.dntb.gov.ua]
- 19. Glossary: Standard IARC classification [ec.europa.eu]
- 20. IARC Monographs evaluation of the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite – IARC [iarc.who.int]
- 21. IARC Monographs evaluate the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite – IARC [iarc.who.int]
- 22. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. Study Reports [ntp.niehs.nih.gov]
An In-Depth Technical Guide to 2,3-Dimethylanthracene (CAS No. 613-06-9)
Prepared by a Senior Application Scientist
Core Introduction: Defining 2,3-Dimethylanthracene
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a linear three-ring anthracene core with two methyl groups substituted at the C2 and C3 positions.[1] This specific substitution pattern imparts unique photophysical properties and steric features, making it a molecule of significant interest in materials science and chemical research. As a solid crystalline substance at ambient temperature, it is typically off-white to yellow-orange in color.[1] While structurally simple, its rigid, planar, and electron-rich framework serves as a valuable building block (synthon) and a functional material in its own right. This guide provides an in-depth examination of its properties, synthesis, applications, and handling protocols for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
Accurate characterization of a compound's physical and spectroscopic properties is fundamental to its application. The core identifiers and properties for this compound are summarized below.
Table 1: Core Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 613-06-9 | ,[2],[3], |
| Molecular Formula | C₁₆H₁₄ | [2],[1] |
| Molecular Weight | 206.28 g/mol | ,[2] |
| Appearance | White to yellow-orange powder/crystal | ,[1] |
| Melting Point | 252 °C | , |
| Solubility | Insoluble in water; Soluble in toluene, benzene | [1] |
| Purity (Typical) | >98.0% (by GC) | [4] |
| InChIKey | OGVRJXPGSVLDRD-UHFFFAOYSA-N |[2],[1] |
A Note on Physical Data Discrepancies: Certain commercial sources may list physical data, such as a melting point of -93°C and a boiling point of 110.6°C.[5] It is critical to recognize that these values correspond to the solvent (e.g., toluene) in which a specific certified reference material is supplied, not the pure compound itself. The thermodynamically correct melting point for solid this compound is ~252°C.
Spectroscopic Profile
-
Fluorescence: Like its parent anthracene, this compound is known for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in research.[1] The methyl substituents can subtly influence the emission and absorption maxima compared to unsubstituted anthracene by acting as weak electron-donating groups, which affects the HOMO-LUMO energy gap.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary methods for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the two equivalent methyl groups. The symmetry of the molecule simplifies the spectrum. ¹³C NMR data is also available in public databases like PubChem for structural verification.[2]
Synthesis and Mechanistic Insights
A plausible and mechanistically sound approach would be the [4+2] cycloaddition of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene.[7] This reaction forms the tricyclic core. The resulting adduct, a dihydroanthracenedione, must then be aromatized to yield the final this compound. This can be achieved through various methods, such as dehydrogenation or enolization followed by dehydration.
The causality behind this choice of pathway is its high regioselectivity and efficiency in forming the six-membered ring. The electron-withdrawing nature of the quinone dienophile and the electron-rich nature of the substituted diene facilitate the concerted pericyclic reaction.
Key Applications in Research and Development
The unique structure of this compound lends itself to several high-value applications:
-
Materials Science (OLEDs): Its inherent fluorescence, rigidity, and ability to form stable thin films make it a candidate for use as an emitter layer or host material in Organic Light-Emitting Diodes (OLEDs).[1] The methyl groups can enhance solubility and influence molecular packing in the solid state, which is crucial for device efficiency and longevity.
-
Chemical Probes: The fluorescent nature of the anthracene core allows it to be used as a probe. For instance, its fluorescence can be quenched or enhanced upon interaction with specific analytes, forming the basis for chemical sensors.
-
Fullerene Chemistry: Dimethylanthracene derivatives have been studied for their reversible Diels-Alder reactions with fullerenes like C₆₀.[8] This reversible covalent chemistry allows for the temporary attachment of the bulky anthracene group, which can be used to direct subsequent reactions on the fullerene surface or to purify specific fullerene isomers.[8]
-
Precursor for Polymers of Intrinsic Microporosity (PIMs): The rigid anthracene scaffold can be incorporated into polymer backbones. The contorted structures that result from such rigid units prevent efficient chain packing, creating microporous materials with high internal surface areas, suitable for gas separation and storage applications.
Experimental Protocols
Protocol: Preparation of a Standard Solution for Spectroscopic Analysis
This protocol describes a self-validating system for preparing a solution to measure UV-Vis absorption or fluorescence spectra.
-
Objective: To prepare a 10⁻⁵ M solution of this compound in spectroscopic grade toluene.
-
Rationale: Toluene is selected for its ability to dissolve the nonpolar PAH and its UV transparency cutoff below the primary absorption bands of anthracene derivatives. Spectroscopic grade ensures minimal interference from impurities.
-
Methodology:
-
Accurately weigh approximately 2.06 mg of this compound (MW ≈ 206.28 g/mol ) using an analytical balance.
-
Quantitatively transfer the solid to a 100 mL Class A volumetric flask.
-
Add approximately 50 mL of spectroscopic grade toluene and sonicate for 5-10 minutes, or until all solid has dissolved.
-
Allow the solution to return to room temperature.
-
Carefully add toluene to the calibration mark on the flask. Cap and invert the flask 15-20 times to ensure homogeneity. This is the 10⁻⁴ M stock solution.
-
Pipette 10.0 mL of the stock solution into a new 100 mL Class A volumetric flask.
-
Dilute to the mark with spectroscopic grade toluene. Cap and invert to mix. This yields the final 10⁻⁵ M working solution.
-
-
Validation: The final concentration is validated by the precision of the Class A glassware and the analytical balance. The measured absorbance should fall within the linear dynamic range of the spectrophotometer (typically 0.1-1.0 AU).
Workflow: Purity Assessment by Gas Chromatography (GC)
This workflow outlines the process for determining the purity of a this compound sample.
Safety and Handling
As a polycyclic aromatic hydrocarbon, this compound requires careful handling. It may exhibit carcinogenic properties, a common concern for this class of compounds.[1] Adherence to safety protocols is mandatory.
Table 2: GHS Hazard Information and Safety Protocols
| Hazard Category | GHS Statement | Precautionary Protocol |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and a lab coat. Avoid all skin contact. Wash hands thoroughly after handling. |
| Eye Damage | H318: Causes serious eye damage | Wear chemical safety goggles. If contact occurs, flush eyes for at least 15 minutes and seek immediate medical attention. |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle only in a certified chemical fume hood to avoid inhalation of the powder. |
| Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life | Do not dispose of down the drain. Collect all waste in a designated, sealed hazardous waste container for proper disposal. |
Source:[2]
Conclusion
This compound (CAS No. 613-06-9) is a foundational PAH with significant utility in advanced materials and chemical sensing. Its well-defined structure, robust fluorescent properties, and predictable reactivity make it an important molecule for both fundamental research and applied technology. Understanding its physicochemical properties, synthesis pathways, and stringent safety requirements enables researchers to harness its full potential responsibly and effectively.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 11, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Diels-Alder Reaction Lab Handout. Retrieved January 11, 2026, from [Link]
-
Hill, R.K., & Barbaro, J. (2000). Experiment 2 DIELS ALDER REACTION. Retrieved January 11, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C16H14). Retrieved January 11, 2026, from [Link]
-
Peters, A., & Kennedy, S. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. SyntheticPage. Retrieved January 11, 2026, from [Link]
-
Al-Haidar, M. A., et al. (2022). Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene with H2@C60. Molecules, 27(9), 3025. Retrieved January 11, 2026, from [Link]
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 613-06-9 [chemicalbook.com]
- 4. This compound | 613-06-9 | TCI AMERICA [tcichemicals.com]
- 5. accustandard.com [accustandard.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene with H2@C60 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,3-Dimethylanthracene: Structure, Isomerism, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical examination of 2,3-dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH). It details the molecule's core chemical structure, physicochemical properties, and explores the critical concept of isomerism within the dimethylanthracene family. This guide synthesizes data from authoritative chemical databases and scientific literature to offer a comprehensive resource for professionals in chemical research and development.
Introduction: The Anthracene Framework
Anthracene (C₁₄H₁₀) is a foundational polycyclic aromatic hydrocarbon composed of three linearly fused benzene rings. Its extended π-conjugated system is the source of its characteristic fluorescence and chemical reactivity. The anthracene scaffold is a common structural motif in materials science, dye chemistry, and medicinal chemistry. Alkylated derivatives of anthracene, such as the dimethylanthracenes, exhibit modified physical and chemical properties due to the electronic and steric effects of the methyl substituents. Understanding these modifications is crucial for their application. This compound, specifically, is a member of the PAH family, noted for its fluorescent properties and its role as a subject of study in chemical research and toxicology.[1]
Chemical Structure and Identification of this compound
This compound is characterized by the anthracene core with two methyl groups substituted at the 2nd and 3rd carbon positions of the central ring structure.[1]
-
IUPAC Name: this compound[2]
The structure is systematically identified by various chemical descriptors:
-
InChI: InChI=1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3[2]
-
InChIKey: OGVRJXPGSVLDRD-UHFFFAOYSA-N[2]
The placement of the methyl groups on the outer ring influences the molecule's electronic distribution and steric profile, distinguishing it from its other isomers.
Isomerism in Dimethylanthracenes
The concept of isomerism is central to understanding the properties and applications of dimethylanthracenes. Isomers are compounds that share the same molecular formula (C₁₆H₁₄) but differ in the arrangement of their atoms. In the case of dimethylanthracene, this difference lies in the positions of the two methyl groups on the anthracene skeleton. This structural variance leads to distinct physical properties, chemical reactivity, and biological activity.
Two of the most commonly referenced isomers for comparison are 1,2-dimethylanthracene and 9,10-dimethylanthracene.
-
1,2-Dimethylanthracene: Features adjacent methyl groups on an outer ring. It is studied for its fluorescent properties and potential applications in organic electronics and as a biological probe.[6][7]
-
9,10-Dimethylanthracene: This highly symmetric isomer has methyl groups at the central meso-positions (9 and 10). These positions are highly reactive. This isomer is well-studied, particularly in photochemistry and as a weak carcinogen whose metabolism is a subject of toxicological research.[8]
The following diagram illustrates the structural differences between the parent molecule and its key isomers.
Caption: Structural relationship between Anthracene and its dimethyl isomers.
Comparative Physicochemical Data
The properties of these isomers vary significantly, highlighting the importance of precise structural identification.
| Property | This compound | 9,10-Dimethylanthracene | 1,2-Dimethylanthracene |
| CAS Number | 613-06-9[2] | 781-43-1[8][9] | 53666-94-7[6][7] |
| Molecular Weight | 206.28 g/mol [2] | 206.28 g/mol [8] | 206.28 g/mol [7] |
| Appearance | White to almost white powder/crystal[1] | Light yellow needle-like or plate-like crystals[10] | Data not specified |
| Melting Point | 252 °C[11] | 182-184 °C[10] | Data not specified |
| Solubility | Insoluble in water; soluble in organic solvents like benzene and toluene.[1] | Insoluble in water; soluble in benzene, toluene, ethanol.[10] | Data not specified |
Synthesis and Reactivity
Synthesis
The synthesis of substituted anthracenes can be challenging, particularly for achieving specific substitution patterns like the 2,3-disubstitution.[12] Methods often involve multi-step processes. For instance, a common strategy for building the anthracene core is through cyclization reactions. One documented approach involves a Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethylbutadiene, followed by aromatization to yield the 2,3-dimethylanthraquinone, which can then be further modified.[13] More recent and advanced methods focus on double ring-closing reactions to construct the anthracene framework with substituents at desired positions.[12][14]
Reactivity
This compound undergoes reactions typical of aromatic compounds, such as electrophilic substitution.[1] Its extended π-system makes it fluorescent, a property that is exploited in applications like organic light-emitting diodes (OLEDs) and as a fluorescent probe in research.[1] Like many PAHs, it is stable under normal conditions but can be metabolized in biological systems into reactive intermediates, which is the basis for the potential carcinogenicity associated with this class of compounds.[1][6]
Experimental Protocol: Spectroscopic Analysis
To confirm the identity and purity of this compound, a combination of spectroscopic techniques is essential. The causality behind this multi-technique approach is to obtain orthogonal data points that, when combined, provide an unambiguous structural confirmation.
Objective: To verify the chemical structure and purity of a synthesized batch of this compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons and a characteristic singlet for the two equivalent methyl groups.
-
¹³C NMR: Identifies the number and type of carbon atoms. The spectrum should show signals corresponding to the methyl carbons and the unique aromatic carbons in the structure.[2]
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₆H₁₄) by providing a highly accurate mass measurement.
-
-
Infrared (IR) Spectroscopy:
-
Identifies functional groups. The IR spectrum of this compound would show characteristic C-H stretching frequencies for the aromatic and methyl groups, as well as C=C stretching frequencies for the aromatic rings.[15]
-
Step-by-Step Workflow:
Caption: Workflow for spectroscopic confirmation of this compound.
Applications and Safety Considerations
Applications
The fluorescent nature of this compound makes it a candidate for use in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] It also serves as a fluorescent probe in chemical research and has been investigated for its light-harvesting properties.[1][15] Furthermore, its potential anticancer properties have been explored through molecular docking studies.[15]
Safety and Toxicology
As a polycyclic aromatic hydrocarbon, this compound should be handled with appropriate safety measures.[1] Many PAHs are known to have carcinogenic properties, and while data on this specific isomer may be less extensive than for others like 9,10-dimethylanthracene, it is prudent to treat it as a potential carcinogen.[1] Proper personal protective equipment (PPE), including gloves and safety glasses, should be used, and work should be conducted in a well-ventilated fume hood.
References
-
This compound | C16H14 | CID 69170. PubChem, National Institutes of Health. [Link]
-
9,10-Dimethylanthracene | C16H14 | CID 13076. PubChem, National Institutes of Health. [Link]
-
9,10-Dimethylanthracene - Physico-chemical Properties. ChemBK. [Link]
-
1,2-Dimethylanthracene | C16H14 | CID 34455. PubChem, National Institutes of Health. [Link]
-
9,10-Dimethylanthracene. NIST Chemistry WebBook. [Link]
-
This compound (C16H14). PubChemLite. [Link]
-
Phase change data for 9,10-Dimethylanthracene. NIST Chemistry WebBook. [Link]
-
Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. Royal Society of Chemistry. [Link]
-
This compound. CAS Common Chemistry. [Link]
-
Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene. Polycyclic Aromatic Compounds, Taylor & Francis Online. [Link]
-
N',N'-dimethylanthracene-1,2-diamine. Chemical Synthesis Database. [Link]
-
2,3-dimethylanthraquinone. Organic Syntheses. [Link]
-
Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. ChemRxiv. [Link]
-
Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 613-06-9 [chemicalbook.com]
- 4. accustandard.com [accustandard.com]
- 5. PubChemLite - this compound (C16H14) [pubchemlite.lcsb.uni.lu]
- 6. Buy 1,2-Dimethylanthracene | 53666-94-7 [smolecule.com]
- 7. 1,2-Dimethylanthracene | C16H14 | CID 34455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 9,10-Dimethylanthracene [webbook.nist.gov]
- 10. chembk.com [chembk.com]
- 11. This compound CAS#: 613-06-9 [amp.chemicalbook.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 15. tandfonline.com [tandfonline.com]
The Genesis of a Fluorescent Scaffold: A Technical Chronicle of 2,3-Dimethylanthracene's Discovery and Synthesis
For Immediate Release
A Deep Dive into the Historical and Synthetic Landscape of 2,3-Dimethylanthracene for Advanced Research Applications
This technical guide offers an in-depth exploration of the discovery and historical synthesis of this compound, a key polycyclic aromatic hydrocarbon (PAH) in various scientific domains. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the foundational synthetic methodologies that have paved the way for modern applications of this versatile molecule. We will delve into the pioneering Elbs reaction and a robust Friedel-Crafts-based approach, providing detailed protocols, mechanistic insights, and a comparative analysis of these seminal synthetic routes.
Introduction to this compound: A Luminary in Organic Chemistry
This compound is a polycyclic aromatic hydrocarbon characterized by a three-ring anthracene core with two methyl groups at the 2 and 3 positions.[1] This substitution pattern imparts specific electronic and steric properties that influence its chemical reactivity and photophysical behavior.[1] Like many PAHs, it is a crystalline solid at room temperature and exhibits characteristic fluorescence, making it a valuable compound in materials science and as a probe in chemical research.[1] The historical journey of its synthesis reflects the broader evolution of synthetic organic chemistry, from classical high-temperature reactions to more controlled and versatile methodologies.
The Dawn of Substituted Anthracenes: The Elbs Reaction (1884)
While the specific first synthesis of this compound is not definitively documented in readily available historical records, the Elbs reaction, discovered by German chemist Karl Elbs in 1884, represents a paramount historical method for the synthesis of condensed polyaromatic systems, including substituted anthracenes.[2] This reaction involves the pyrolysis of an ortho-methyl-substituted benzophenone or a related diaryl ketone to induce cyclization and dehydration, yielding the corresponding polycyclic aromatic hydrocarbon.[2]
The Elbs reaction, though often requiring harsh conditions and sometimes leading to a mixture of products, was a cornerstone in the early exploration of polycyclic aromatic hydrocarbons. Its conceptual framework provides a logical historical pathway to the synthesis of this compound.
Hypothetical Elbs Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound via the Elbs reaction would logically proceed from 2,3',4'-trimethylbenzophenone. The causality of this choice lies in the ortho-methyl group relative to the carbonyl, which is the key structural requirement for the intramolecular cyclization.
Experimental Protocol: Elbs Reaction for this compound (Hypothetical)
Materials:
-
2,3',4'-Trimethylbenzophenone
-
High-temperature reaction vessel (e.g., sealed quartz tube)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Purification apparatus (e.g., sublimation or recrystallization setup)
Procedure:
-
Preparation of the Precursor: The starting material, 2,3',4'-trimethylbenzophenone, would first be synthesized, likely via a Friedel-Crafts acylation of o-xylene with 3,4-dimethylbenzoyl chloride.
-
Pyrolysis: The 2,3',4'-trimethylbenzophenone is placed in a reaction vessel and heated to a high temperature, typically in the range of 400-450°C, under an inert atmosphere to prevent oxidation.
-
Cyclization and Dehydration: At this elevated temperature, the ortho-methyl group undergoes an intramolecular cyclization onto the adjacent aromatic ring, followed by the elimination of a water molecule.
-
Aromatization: The resulting dihydroanthracene intermediate is then aromatized to form this compound. This step may occur spontaneously at the reaction temperature or could be facilitated by a dehydrogenating agent.
-
Purification: The crude product, a solid residue, is cooled and then purified. Sublimation or recrystallization from a suitable solvent (e.g., ethanol or toluene) would be employed to isolate pure this compound.
Causality in Experimental Choices:
-
High Temperature: The pyrolysis is conducted at a high temperature to provide the necessary activation energy for the intramolecular C-C bond formation and subsequent dehydration.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the starting material and the product at the high reaction temperatures.
Visualization of the Elbs Reaction Pathway:
Caption: Hypothetical Elbs reaction pathway for this compound.
A More Controlled Approach: The Friedel-Crafts Acylation Route
A more modern and versatile method for the synthesis of this compound involves a multi-step sequence starting with a Friedel-Crafts acylation. This approach offers greater control over the regiochemistry and generally proceeds under milder conditions than the Elbs reaction. A well-documented example of this strategy is found in the patent literature, which outlines a clear and efficient synthesis.
This synthetic route is a prime example of building molecular complexity in a stepwise and logical fashion, a hallmark of modern organic synthesis.
Step-by-Step Synthesis of this compound via Friedel-Crafts Acylation
This synthesis proceeds in three main stages:
-
Friedel-Crafts Acylation: Reaction of o-xylene with phthalic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2-(3,4-dimethylbenzoyl)benzoic acid.
-
Intramolecular Cyclization: Treatment of the resulting keto-acid with a strong acid (e.g., concentrated sulfuric acid) to induce ring closure and form 2,3-dimethylanthraquinone.
-
Reduction: Reduction of the anthraquinone to the corresponding anthracene, this compound.
Experimental Protocol: Friedel-Crafts Synthesis of this compound
Materials:
-
o-Xylene
-
Phthalic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Reducing agent (e.g., Zinc dust in a basic solution)
-
Appropriate solvents (e.g., o-xylene, toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of 2-(3,4-Dimethylbenzoyl)benzoic acid:
-
In a reaction vessel, o-xylene is treated with phthalic anhydride and anhydrous aluminum chloride. The reaction is typically carried out at reduced temperatures initially and then allowed to warm to promote the acylation.
-
The reaction mixture is then quenched with acid and water to hydrolyze the aluminum complex. The product, 2-(3,4-dimethylbenzoyl)benzoic acid, is isolated and purified.
-
-
Synthesis of 2,3-Dimethylanthraquinone:
-
The purified 2-(3,4-dimethylbenzoyl)benzoic acid is heated in concentrated sulfuric acid. This strong acid protonates the carboxylic acid and the ketone, facilitating an intramolecular electrophilic aromatic substitution to form the anthraquinone ring system.
-
The reaction mixture is carefully poured onto ice to precipitate the 2,3-dimethylanthraquinone, which is then collected by filtration and washed.
-
-
Synthesis of this compound:
-
The 2,3-dimethylanthraquinone is reduced to this compound. A common method involves heating the anthraquinone with zinc dust in an alkaline solution (e.g., aqueous sodium hydroxide).
-
The crude this compound is then purified by recrystallization or column chromatography to yield the final product.
-
Causality in Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates to the carbonyl oxygen of phthalic anhydride, activating it for electrophilic attack by the electron-rich o-xylene.
-
Concentrated Sulfuric Acid: This strong acid serves as both a solvent and a catalyst for the intramolecular cyclization, promoting the formation of the tricyclic anthraquinone system.
-
Reducing Agent (Zinc dust): Zinc in a basic medium is a classic and effective reducing agent for converting anthraquinones to their corresponding anthracenes.
Visualization of the Friedel-Crafts Synthesis Workflow:
Sources
An In-Depth Technical Guide to 2,3-Dimethylanthracene: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a tricyclic aromatic core of anthracene with two methyl group substituents. This molecule serves as a valuable building block in organic synthesis and holds potential in the development of novel materials and as a molecular probe. This technical guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, and a discussion of its current and potential applications, with a focus on aspects relevant to research and development.
Part 1: Chemical Identity and Properties
IUPAC Name and Synonyms
The unequivocally recognized IUPAC name for this compound is This compound .[1] It is also known by a variety of synonyms in commercial and academic literature, which include:
The Chemical Abstracts Service (CAS) has assigned the number 613-06-9 to this compound, which is a universally accepted identifier.[1]
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a crystalline powder.[2] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄ | [1][2] |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 252 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene and toluene. | [2] |
| CAS Number | 613-06-9 | [1] |
Part 2: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving a Diels-Alder reaction followed by an aromatization step. This approach offers a high-yielding and relatively straightforward route to the target molecule.
Experimental Protocol: A Two-Step Synthesis
Step 1: Diels-Alder Reaction of 1,4-Naphthoquinone with 2,3-Dimethyl-1,3-butadiene
This initial step constructs the basic tricyclic framework of the target molecule. The [4+2] cycloaddition between the dienophile (1,4-naphthoquinone) and the diene (2,3-dimethyl-1,3-butadiene) proceeds readily.
-
Reactants:
-
1,4-Naphthoquinone
-
2,3-Dimethyl-1,3-butadiene
-
Ethanol (as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-naphthoquinone (1.0 equivalent) in ethanol.
-
To the stirred solution, add 2,3-dimethyl-1,3-butadiene (1.1 equivalents) via syringe.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature, during which the product, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[4]
-
-
Causality of Experimental Choices:
-
The use of a slight excess of the diene ensures the complete consumption of the dienophile.
-
Ethanol is a suitable solvent due to its ability to dissolve the reactants at elevated temperatures and allow for the precipitation of the product upon cooling, simplifying purification.
-
Refluxing provides the necessary thermal energy to overcome the activation barrier of the Diels-Alder reaction.
-
Step 2: Aromatization of 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione
The intermediate from the Diels-Alder reaction is then aromatized to yield the final product, this compound. This can be achieved through a dehydrogenation reaction.
-
Reactants:
-
1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione
-
Palladium on carbon (Pd/C) catalyst (10 mol%)
-
A high-boiling solvent such as xylene or mesitylene
-
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione (1.0 equivalent) and 10 mol% Pd/C in a high-boiling aromatic solvent.
-
Heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain the final product as a crystalline solid.
-
-
Causality of Experimental Choices:
-
Palladium on carbon is a highly effective and commonly used catalyst for dehydrogenation reactions, facilitating the removal of hydrogen atoms to form the aromatic system.
-
A high-boiling solvent is necessary to provide the high temperatures required for the catalytic dehydrogenation to proceed at a reasonable rate.
-
Conducting the reaction under an inert nitrogen atmosphere prevents the oxidation of the reactants and products at high temperatures.
-
Visualization of the Synthesis Workflow
Caption: Synthetic route to this compound.
Part 3: Applications and Biological Considerations
Potential Applications in Materials Science and as Fluorescent Probes
Derivatives of anthracene are well-known for their fluorescent properties, which makes them valuable in various applications.[2] this compound, with its extended aromatic system, is expected to exhibit fluorescence, positioning it as a candidate for:
-
Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of anthracene derivatives is harnessed in the emissive layer of OLEDs.[2]
-
Fluorescent Probes: These molecules can be functionalized to act as sensors for specific analytes or to visualize biological structures and processes. The anthracene core serves as the fluorophore, with its emission properties being modulated by the binding of a target molecule.
Considerations in Drug Development and Biological Systems
While the direct application of this compound in drug development is not extensively documented, the anthracene scaffold is present in some biologically active molecules. However, a significant consideration for any polycyclic aromatic hydrocarbon is its potential carcinogenicity.
-
Handling and Safety: Due to its potential toxicity, this compound should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Inhalation of dust and skin contact should be avoided.
Hypothetical Interaction with a Biological Pathway
Given the planar and lipophilic nature of this compound, a hypothetical interaction with a biological system could involve intercalation into DNA or binding to hydrophobic pockets of proteins, such as enzymes or receptors. This is a common mechanism of action for many planar aromatic molecules.
Caption: Hypothetical interaction of this compound.
Conclusion
This compound is a polycyclic aromatic hydrocarbon with a well-defined chemical identity and accessible synthetic routes. Its fluorescent properties suggest potential applications in materials science, particularly in the development of OLEDs and molecular probes. While its direct role in drug development is not yet established, the anthracene scaffold remains an area of interest. Researchers and professionals working with this compound should be mindful of its potential toxicity and handle it with appropriate safety measures. Further investigation into the specific biological activities and applications of this compound is warranted to fully elucidate its potential.
References
-
Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. ChemSpider SyntheticPages. [Link]
-
One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Rasayan J. Chem. [Link]
-
1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds. Molecules. [Link]
-
Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. ChemRxiv. [Link]
-
2,3-Dicyano-1,4-naphthoquinone as a dienophile in Diels-Alder reactions. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
A versatile Diels–Alder approach to functionalized hydroanthraquinones. Royal Society of Chemistry. [Link]
-
2,7-dimethylnaphthalene. Organic Syntheses. [Link]
-
Potential Industrial Carcinogens and Mutagens. U.S. Environmental Protection Agency. [Link]
- Preparation of a dimethylnaphthalene.
-
Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Publishing System. [Link]
-
This compound (C16H14). PubChemLite. [Link]
-
This compound. CAS Common Chemistry. [Link]
-
Novel Approach toward Water-Soluble Singlet Oxygen Monitors Based on Hybrid Inorganic–Organic Nanoclay. ACS Publications. [Link]
-
An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. MDPI. [Link]
Sources
An In-Depth Technical Guide to 2,3-Dimethylanthracene: Molecular Properties and Analytical Characterization
This guide provides a comprehensive technical overview of 2,3-dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and chemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characterization methodologies, and essential safety protocols for this compound.
Core Molecular Attributes of this compound
This compound is an organic compound characterized by a tricyclic aromatic core of anthracene with two methyl group substituents.[1] This structural feature imparts specific properties that are foundational to its applications.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight, which are critical parameters for stoichiometric calculations in synthesis and for mass spectrometry analysis.
-
Monoisotopic Mass: 206.109550447 Da[2]
These values are fundamental for the accurate preparation of solutions and for the interpretation of mass spectrometric data.
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, solubility, and application. It belongs to the polycyclic aromatic hydrocarbon (PAH) family.[1]
| Property | Value | Source |
| Appearance | White to yellow or orange crystalline solid | [1][4] |
| Melting Point | 252 °C | [5] |
| Solubility | Relatively insoluble in water; soluble in organic solvents like benzene and toluene. | [1] |
| Fluorescence | Exhibits fluorescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe. | [1] |
The planarity of the anthracene core and the presence of methyl groups influence its crystalline packing and solubility in organic media. Its fluorescent properties are a direct consequence of the extended π-conjugated system.
Synthesis of this compound
A plausible synthetic route to this compound starts from readily available precursors, o-xylene and phthalic anhydride.[6][7] This multi-step synthesis involves a Friedel-Crafts acylation, a cyclization, and a reduction.
Synthetic Pathway Overview
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101481378B - 2,3,6,7-tetracarboxylic dianhydride triptycene and method for synthesizing the same - Google Patents [patents.google.com]
- 7. CN101481378A - 2,3,6,7-tetracarboxylic dianhydride triptycene and method for synthesizing the same - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,3-Dimethylanthracene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,3-dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and chemical research. Intended for researchers, scientists, and professionals in drug development and organic electronics, this document delves into the core physical and chemical properties, synthesis, spectroscopic characterization, and key applications of this versatile molecule.
Introduction: The Molecular Architecture and Significance
This compound is a tricyclic aromatic hydrocarbon characterized by a linear fusion of three benzene rings, with two methyl groups substituted at the 2 and 3 positions of the central ring system.[1] This substitution pattern imparts specific electronic and steric properties that distinguish it from its parent compound, anthracene, and other methylated isomers. Its molecular structure gives rise to notable fluorescence, making it a valuable component in the development of organic light-emitting diodes (OLEDs) and as a fluorescent probe in various chemical studies.[1] As with many PAHs, understanding its properties and safe handling is crucial due to potential carcinogenic characteristics.[1]
dot
Caption: Chemical structure of this compound.
Core Physical and Chemical Properties
This compound is typically a solid at room temperature, appearing as a white to yellow or orange crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄ | [2][3] |
| Molecular Weight | 206.29 g/mol | [2] |
| CAS Number | 613-06-9 | [2] |
| Appearance | White to almost white or yellow to orange powder/crystal | [1][4] |
| Melting Point | 252 °C | [4][5] |
| Solubility | Insoluble in water; soluble in organic solvents such as benzene and toluene. | [1] |
| Purity (typical) | >98.0% (GC) | [4] |
Note on conflicting data: Some sources report significantly different melting and boiling points (-93 °C and 110.6 °C, respectively).[6] These values likely correspond to a solution of this compound in toluene, as offered by some suppliers, and not the pure compound.
Synthesis and Purification
The synthesis of this compound can be approached through several established methods for forming polycyclic aromatic hydrocarbons. A common and effective strategy involves a Friedel-Crafts-type reaction followed by cyclization.
Proposed Synthesis Pathway: Friedel-Crafts Acylation and Cyclization
dot
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Illustrative):
-
Friedel-Crafts Acylation: To a cooled, stirred solution of o-xylene in a suitable inert solvent (e.g., dichloromethane), add anhydrous aluminum chloride. Slowly add benzoyl chloride and allow the reaction to proceed at room temperature until completion (monitored by TLC). Quench the reaction with ice-water and extract the organic layer.
-
Reduction of the Ketone: The resulting ketone is then reduced to the corresponding methylene group. This can be achieved via a Clemmensen reduction (amalgamated zinc and hydrochloric acid) or a Wolff-Kishner reduction (hydrazine and a strong base).
-
Cyclization: The reduced product is then cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures to yield the crude this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.[8] For higher purity, column chromatography on silica gel can be employed.[9]
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide definitive structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the anthracene core. Distinct singlets or narrow multiplets will be present for the non-equivalent aromatic protons. A characteristic singlet in the aliphatic region (around δ 2.5 ppm) will correspond to the six protons of the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (typically δ 120-140 ppm) and a signal for the methyl carbons at higher field (around δ 20 ppm). The symmetry of the molecule will influence the number of distinct signals observed.[10]
UV-Visible and Fluorescence Spectroscopy
This compound exhibits characteristic absorption and emission spectra due to its extended π-conjugated system.
-
UV-Visible Absorption: The UV-Vis spectrum in a solvent like chloroform typically shows absorption bands corresponding to π-π* transitions.[11]
-
Fluorescence Emission: Upon excitation at an appropriate wavelength, this compound exhibits strong fluorescence. This property is central to its application in OLEDs and as a fluorescent probe. The emission spectrum is often a mirror image of the absorption spectrum.[11]
Chemical Reactivity
The chemical behavior of this compound is dictated by its aromatic nature.
Electrophilic Aromatic Substitution
Like anthracene, this compound can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.[1] The substitution pattern is influenced by the directing effects of the existing alkyl groups and the inherent reactivity of the anthracene core, which favors substitution at the 9 and 10 positions.[6]
Photodimerization
A characteristic reaction of anthracenes is [4+4] photodimerization upon exposure to UV light.[12] For this compound, this reaction leads to the formation of both syn and anti dimers in approximately equal amounts.[1]
dot
Caption: Reversible photodimerization of this compound.
Applications in Research and Development
The unique photophysical properties of this compound make it a valuable material in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives are utilized as emissive materials or hosts in the emissive layer of OLEDs.[1] The methyl groups can enhance solubility and influence the solid-state packing, which in turn affects the device's efficiency and stability. The general structure of a multilayer OLED device incorporates the emissive layer between charge-transporting layers to facilitate efficient electron-hole recombination and light emission.[13]
dot
Sources
- 1. Item - Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion on Diastereoselectivity - American Chemical Society - Figshare [acs.figshare.com]
- 2. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. magritek.com [magritek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Elbs reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects of the photocycloaddition and of the photochemical and thermal cleavage - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. crimsonpublishers.com [crimsonpublishers.com]
Understanding the Hazard Profile of 2,3-Dimethylanthracene
An In-Depth Technical Guide to the Safe Handling of 2,3-Dimethylanthracene for Laboratory Professionals
This compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a solid, crystalline compound at room temperature.[1] While its fluorescent properties are valuable in research applications, it is imperative to recognize its significant health and environmental hazards.[1] As with many PAHs, there is a concern for potential carcinogenic effects.[1]
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized framework for understanding the hazards associated with chemical substances.[2] For this compound, the following classifications and corresponding hazard statements are consistently reported:
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation | [2][3] | |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage | [2][3] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | H335: May cause respiratory irritation | [2][3] | |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | (No Pictogram) | (No Signal Word) | H413: May cause long lasting harmful effects to aquatic life | [2][3] |
This table summarizes the GHS classification for this compound based on aggregated data.
The causality behind these classifications lies in the chemical nature of PAHs. Their lipophilic properties allow them to interact with cell membranes, leading to irritation and damage. Inhalation of fine powders can cause localized irritation in the respiratory tract.
GHS hazard pictograms and statements for this compound.
Toxicological Profile and Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified anthracene, the parent compound of this compound, as "possibly carcinogenic to humans" (Group 2B).[4][5] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[4][5] Therefore, it is prudent to handle this compound as a potential carcinogen.
The Hierarchy of Controls: A Proactive Approach to Safety
Effective risk management in the laboratory follows the hierarchy of controls, an inverted pyramid that prioritizes the most effective control measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.
The Hierarchy of Controls for managing chemical hazards.
Exposure Controls and Personal Protection
Given the hazardous nature of this compound, stringent exposure controls are necessary.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust, such as weighing or transferring, must be performed in a certified chemical fume hood.
-
Ventilated Balance Enclosure: For high-precision weighing where the airflow of a standard fume hood may cause inaccuracies, a ventilated balance enclosure or a glove box is recommended.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing dermal and respiratory exposure.
| PPE Item | Specification and Rationale |
| Gloves | Viton™ or Viton™/Butyl rubber laminate gloves are highly recommended for handling aromatic hydrocarbons.[6][7][8] Nitrile gloves offer poor resistance to aromatic hydrocarbons and should be avoided for anything other than incidental contact.[9][10] Always double-glove when handling highly toxic powders. |
| Eye Protection | Chemical safety goggles are mandatory to protect against airborne particles and potential splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Lab Coat | A buttoned lab coat, preferably one made of a low-permeability material, should be worn at all times. Disposable gowns can be considered for procedures with a high risk of contamination. |
| Respiratory Protection | For situations where engineering controls are not sufficient to prevent inhalation of dust, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.[11] |
Safe Handling, Storage, and Disposal Protocols
Designated Work Area and Handling Procedures
-
Establish a designated area for working with this compound and clearly label it as a "Carcinogen Work Area."
-
Cover the work surface with an absorbent, disposable bench liner.
-
Always use the "tare method" when weighing the powder to minimize the risk of dust generation outside of a controlled environment.
Step-by-Step Protocol for Weighing and Preparing a Solution of this compound
-
Preparation:
-
Don all required PPE (double gloves, safety goggles, lab coat).
-
Set up a designated work area within a chemical fume hood. Cover the surface with a disposable bench liner.
-
Gather all necessary equipment: a vial with a screw cap, spatula, and the solvent to be used.
-
-
Weighing (Tare Method):
-
Place the capped, empty vial on the analytical balance and tare it.
-
Transfer the vial to the fume hood.
-
Carefully add the desired amount of this compound powder to the vial using a clean spatula.
-
Securely cap the vial.
-
Return the capped vial to the balance to obtain the final weight.
-
-
Dissolution:
-
In the fume hood, uncap the vial and add the desired volume of solvent.
-
Recap the vial and mix gently until the solid is fully dissolved. Sonication may be used if necessary.
-
-
Cleanup:
-
Wipe down the spatula and any other reusable equipment with a cloth dampened with a suitable solvent. Dispose of the cloth as hazardous waste.
-
Dispose of the bench liner and outer gloves in the designated solid hazardous waste container.
-
Wash hands thoroughly after removing inner gloves.
-
Workflow for the safe weighing and dissolution of this compound powder.
Storage
Store this compound in a cool, dry, well-ventilated area, away from strong oxidizing agents. The container should be tightly sealed and clearly labeled as a "Potential Carcinogen."
Disposal Considerations
All waste contaminated with this compound, including disposable labware, gloves, bench liners, and excess material, must be disposed of as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically listed or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[12] While this compound is not a specifically listed waste, it would likely be classified as a toxic hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific waste collection and disposal procedures.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
For a small spill of solid this compound in a contained area (e.g., within a fume hood):
-
Evacuate and Secure: Ensure the area is well-ventilated. Restrict access to the area.
-
Don PPE: Wear appropriate PPE, including a respirator if necessary.
-
Containment and Cleanup: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
Decision tree for responding to a spill of this compound.
References
-
OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
eSafetySupplies. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
-
HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
AIBON SAFETY. (2024, September 25). Quick Look At Types Of Hazardous Chemical Gloves. Retrieved from [Link]
-
Etelux. (2025, December 11). Glove Box Gloves: Butyl vs Viton vs Nitrile — Sizing, Care, Replacement. Retrieved from [Link]
-
eSafetySupplies. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from [Link]
-
Goodyear Rubber Products. (n.d.). WHAT MAKES THE BEST GLOVE?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
PubMed. (n.d.). Acute and oral subchronic toxicity of D-003 in rats. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
Environmental Law Reporter. (n.d.). HAZARDOUS SUBSTANCES AND TOXIC WASTE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Lion Technology Inc. (2025, April 25). RCRA Solid Waste Identification Explained [Video]. YouTube. Retrieved from [Link]
-
IARC. (2024). Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite. Retrieved from [Link]
-
Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]
-
PubMed. (2011, April 13). Evaluation of carcinogenicity studies of medicinal products for human use authorised via the European centralised procedure (1995-2009). Retrieved from [Link]
-
GOV.UK. (n.d.). The determination of polycyclic aromatic hydrocarbons in soil by dichloromethane extraction using gas chromatography with mass. Retrieved from [Link]
-
Gov.bc.ca. (2017, July 10). Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
IARC. (2023, March 24). IARC Monographs evaluation of the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IARC Monographs evaluation of the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite – IARC [iarc.who.int]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. goodyearrubberproducts.com [goodyearrubberproducts.com]
- 7. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 8. gloves.com [gloves.com]
- 9. aibonsafety.com [aibonsafety.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. epa.gov [epa.gov]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of 2,3-Dimethylanthracene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 2,3-dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH), in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including organic electronics, chemical synthesis, and toxicological studies. This document synthesizes available data, outlines the theoretical principles governing solubility, and provides practical guidance on experimental determination and prediction.
Introduction to this compound
This compound is a solid, crystalline organic compound belonging to the polycyclic aromatic hydrocarbon (PAH) family. Its structure consists of three fused benzene rings, characteristic of anthracene, with two methyl groups attached at the 2 and 3 positions.[1] This substitution pattern influences its physicochemical properties, including its solubility, which is a key parameter for its handling, processing, and application in various scientific and industrial fields.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ | [1] |
| Molecular Weight | 206.28 g/mol | [2] |
| Melting Point | 252 °C | [3] |
| Appearance | White to almost white powder or crystals | [3] |
Theoretical Framework of Solubility
The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by the thermodynamics of the dissolution process. The principle of "like dissolves like" provides a foundational, qualitative understanding. As a nonpolar aromatic hydrocarbon, this compound is expected to be more soluble in nonpolar or weakly polar organic solvents, particularly those with similar aromatic characteristics, and poorly soluble in polar solvents like water.[1]
The overall Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously. This is influenced by both the enthalpy of solution (ΔHsol) and the entropy of solution (ΔSsol) at a given temperature (T), as described by the equation:
ΔGsol = ΔHsol - TΔSsol
The enthalpy of solution can be further broken down into the enthalpy required to break the solute-solute and solvent-solvent interactions and the enthalpy released upon the formation of solute-solvent interactions. For a crystalline solid, a significant energy input is required to overcome the lattice energy.
Qualitative Solubility Profile
Based on available literature, the general solubility profile of this compound is as follows:
This profile aligns with the "like dissolves like" principle, where the nonpolar, aromatic nature of this compound leads to favorable interactions with solvents of similar character.
Quantitative Solubility Data
A thorough literature search for specific, quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is ongoing. This section will be populated with experimentally determined solubility values, presented in a clear and comparative format, as soon as reliable data is procured. The data will be organized by solvent class to facilitate easy reference for researchers.
Table of Experimentally Determined Solubilities of this compound (Data Pending)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) | Reference |
| Data to be populated |
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Solvent Polarity: The polarity of the solvent is a primary determinant. Nonpolar and weakly polar solvents are generally better at solvating the nonpolar this compound molecule.
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the endothermic process of breaking the crystal lattice is favored at higher temperatures.
-
Molecular Structure of the Solvent: Solvents with aromatic rings, such as benzene and toluene, can engage in π-π stacking interactions with the anthracene core of this compound, enhancing solubility.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid phase in equilibrium with the saturated solution.
Experimental Determination of Solubility
Accurate determination of solubility is essential for many applications. The following outlines a standard laboratory protocol for measuring the solubility of a crystalline solid like this compound.
Workflow for Experimental Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the purity of the this compound and the chosen organic solvent. Impurities can significantly alter solubility measurements.
-
Prepare a series of vials or flasks for each solvent and temperature to be tested.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume or mass of the solvent in each vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Place the vials in a constant temperature bath or shaker and agitate for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration plateaus).
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle. Centrifugation can be used to accelerate this process and ensure a clear supernatant.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Dilute the sample with a known volume of a suitable solvent to a concentration that is within the linear range of the analytical method to be used.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standards of known concentration should be used for accurate quantification.
-
-
Calculation:
-
From the measured concentration and the dilution factor, calculate the solubility of this compound in the original solvent at the experimental temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, mole fraction).
-
Predictive Models for Solubility
In the absence of experimental data, various theoretical models can be used to predict the solubility of polycyclic aromatic hydrocarbons. These models are valuable tools for screening solvents and for understanding the underlying thermodynamics of solubility.
Common Predictive Approaches:
-
Regular Solution Theory: This model, based on the Hildebrand solubility parameter (δ), can provide reasonable estimates for nonpolar systems. The theory posits that the enthalpy of mixing is positive and is a function of the difference in the solubility parameters of the solute and the solvent.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients) Model: This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It is often more accurate than regular solution theory, especially for systems with polar interactions.
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure. It is a powerful tool for predicting solubility in a wide range of solvents without the need for experimental data for the specific solute-solvent system.
The selection of an appropriate predictive model depends on the desired accuracy and the availability of the necessary input parameters for the solute and solvents of interest.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its practical application. While qualitative data indicates its preference for nonpolar, aromatic solvents, detailed quantitative data is essential for precise process design and scientific research. This guide has outlined the theoretical principles governing its solubility, provided a robust experimental protocol for its determination, and introduced predictive models that can be leveraged in the absence of experimental values. As more quantitative data becomes available, it will be incorporated to further enhance the utility of this technical guide for the scientific community.
References
(Note: The reference list will be populated with specific citations as quantitative data and further detailed information are integrated into the guide.)
-
PubChem. This compound. [Link]
Sources
A Spectroscopic Guide to 2,3-Dimethylanthracene: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis
This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,3-dimethylanthracene (C₁₆H₁₄), a polycyclic aromatic hydrocarbon (PAH). Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this molecule. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations that lead to a robust structural elucidation.
Introduction to this compound and Spectroscopic Characterization
This compound is a derivative of anthracene, a three-ring aromatic system. The addition of two methyl groups to the central ring modifies its electronic and structural properties, which are in turn reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and predicting its behavior in various chemical and biological systems. This guide will walk through the acquisition and interpretation of its key spectral data sets.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
Molecular Structure and Proton/Carbon Numbering
To facilitate the discussion of NMR data, the standard numbering system for the anthracene core is used.
Caption: Molecular structure of this compound with IUPAC numbering.
Experimental Protocol: NMR Spectroscopy
A robust NMR protocol is crucial for obtaining high-quality, reproducible data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] CDCl₃ is often preferred for non-polar aromatic compounds due to its excellent solubilizing properties and relatively clean spectral window.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.00 ppm.[1] This allows for accurate comparison of chemical shifts across different experiments and instruments.
-
Filtration: Transfer the solution to a clean, high-precision 5 mm NMR tube, filtering it through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible. Solids can degrade the spectral resolution by interfering with the magnetic field homogeneity.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the complex aromatic region.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]
¹H NMR Spectral Data (Predicted)
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1, H-4 | ~7.8 - 8.0 | Singlet |
| H-5, H-8 | ~7.9 - 8.1 | Multiplet |
| H-6, H-7 | ~7.4 - 7.6 | Multiplet |
| H-9, H-10 | ~8.2 - 8.4 | Singlet |
| -CH₃ | ~2.5 | Singlet |
Interpretation and Causality:
-
Aromatic Protons (H-1, H-4, H-5, H-6, H-7, H-8, H-9, H-10): These protons reside on the sp²-hybridized carbons of the aromatic rings and are deshielded by the ring current effect, causing them to appear in the downfield region (7.4-8.4 ppm).
-
H-9 and H-10: These protons are typically the most deshielded in the anthracene system due to their unique position in the center of the ring system's anisotropic field.
-
H-1 and H-4: The protons adjacent to the methylated ring are expected to appear as singlets due to the lack of adjacent protons for coupling.
-
H-5, H-8 and H-6, H-7: The protons on the terminal rings will show coupling to each other, resulting in multiplets.
-
Methyl Protons (-CH₃): The six equivalent protons of the two methyl groups are expected to appear as a sharp singlet in the upfield region, characteristic of alkyl protons attached to an aromatic ring.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, this compound is expected to show 9 distinct signals: 7 for the aromatic carbons and 2 for the methyl groups and their attached carbons.
Table 2: Experimental ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2, C-3 | 134.9 |
| C-4a, C-5a | 131.2 |
| C-9a, C-10a | 129.8 |
| C-1, C-4 | 128.0 |
| C-9, C-10 | 125.2 |
| C-5, C-8 | 125.1 |
| C-6, C-7 | 124.9 |
| -CH₃ | 20.4 |
(Data sourced from Gobert, F., & Combrisson, S. (1976) as cited in PubChem[3])
Interpretation and Causality:
-
Aromatic Carbons: The sp² carbons of the aromatic rings resonate in the downfield region (124-135 ppm). The quaternary carbons (C-2, C-3, C-4a, C-5a, C-9a, C-10a), which are not directly bonded to hydrogen, typically show lower intensity signals.
-
Methyl-Substituted Carbons (C-2, C-3): The attachment of the methyl groups causes a significant downfield shift for these carbons due to the inductive effect.
-
Methyl Carbons (-CH₃): The sp³-hybridized methyl carbons appear in the upfield region (20.4 ppm), consistent with typical alkyl carbons.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the types of bonds present in a molecule.
Experimental Protocol: FTIR Spectroscopy
For a solid sample like this compound, the thin solid film method is efficient and provides high-quality spectra.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of this compound (approx. 10-20 mg) in a few drops of a volatile solvent like dichloromethane or acetone.
-
Film Deposition: Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, uniform solid film of the sample on the plate.
-
Background Collection: Place a clean, empty salt plate in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Analysis: Place the salt plate with the sample film into the spectrometer's sample holder and acquire the IR spectrum. The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.[4]
IR Spectral Data
The IR spectrum of this compound is dominated by absorptions corresponding to aromatic C-H bonds and C=C stretching, as well as aliphatic C-H bonds from the methyl groups.[4]
Table 3: Key Experimental FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| ~2920 | C-H Stretch | Aliphatic (CH₃) |
| ~1620 | C=C Stretch | Aromatic Ring |
| ~1450 | C-H Bend | Aliphatic (CH₃) |
| ~890 | C-H Bend (out-of-plane) | Aromatic |
(Data interpreted from Rao, D. J., et al. (2021)[4])
Interpretation and Causality:
-
> 3000 cm⁻¹ Region: The peaks just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of the aromatic system.
-
< 3000 cm⁻¹ Region: The peak around 2920 cm⁻¹ is indicative of C-H stretching from the sp³-hybridized methyl groups. The presence of peaks both above and below 3000 cm⁻¹ is a clear indicator of a molecule containing both aromatic and aliphatic C-H bonds.
-
1650-1400 cm⁻¹ Region: The absorption at ~1620 cm⁻¹ is due to the C=C bond stretching within the aromatic rings. The peak at ~1450 cm⁻¹ corresponds to the asymmetric bending of the C-H bonds in the methyl groups.
-
< 900 cm⁻¹ Region (Fingerprint Region): The strong absorption around 890 cm⁻¹ is characteristic of out-of-plane C-H bending. The specific pattern of these bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule's overall structure and substitution pattern.
Section 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For conjugated systems like anthracene, this technique reveals information about the extent of the π-electron system.
Experimental Protocol: UV-Vis Spectroscopy
The protocol for obtaining a UV-Vis spectrum is straightforward, with the choice of solvent being a critical parameter.
Caption: A generalized workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology:
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically 200-800 nm). Cyclohexane or ethanol are excellent choices for PAHs as they are transparent well into the UV region.[5]
-
Sample Preparation: Prepare a dilute stock solution of this compound. The concentration must be carefully chosen to ensure the absorbance values fall within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to calibrate the spectrophotometer, setting a baseline of zero absorbance across the entire wavelength range.
-
Spectrum Acquisition: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum.
UV-Vis Spectral Data
The UV-Vis spectrum of anthracene and its derivatives is characterized by multiple absorption bands arising from π → π* electronic transitions. A key feature is the well-resolved vibrational fine structure.
Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in Cyclohexane
| Wavelength Region (nm) | Transition | Expected Appearance |
| ~250-260 | ¹Bₐ | Strong, sharp absorption |
| ~320-380 | ¹Lₐ | Weaker, with prominent vibrational fine structure |
(Data is predicted based on the spectrum of anthracene[5] and known substituent effects.)
Interpretation and Causality:
-
Anthracene Core Spectrum: The parent anthracene molecule exhibits a very strong absorption band around 252 nm and a series of weaker, highly structured bands between 320 nm and 380 nm.[5] This fine structure is a result of electronic transitions being coupled with various vibrational modes of the molecule.
-
Substituent Effects (Bathochromic Shift): The two electron-donating methyl groups on the this compound molecule are expected to cause a slight red shift (bathochromic shift) of these absorption bands to longer wavelengths compared to unsubstituted anthracene. This is because the methyl groups slightly increase the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.
-
Structural Integrity: The presence of the characteristic vibrational fine structure in the 320-380 nm region would be a strong confirmation that the tricyclic anthracene core is intact.
Conclusion
The combination of NMR, IR, and UV-Vis spectroscopy provides a powerful and complementary approach to the comprehensive characterization of this compound. ¹³C and ¹H NMR definitively establish the carbon skeleton and proton environments, IR spectroscopy confirms the presence of aromatic and aliphatic functional groups, and UV-Vis spectroscopy elucidates the nature of the conjugated π-electron system. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently verify the structure and purity of this compound, enabling its effective use in further scientific investigation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69170, this compound. Retrieved from [Link].
-
Rao, D. J., Mary, Y. S., Mary, Y. S., Resmi, K. S., & Thomas, R. (2021). Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies. Polycyclic Aromatic Compounds, 1-17. Available at: [Link]
-
Wilson, N. K., & Stothers, J. B. (1975). 13C nuclear magnetic resonance studies of methylated anthracenes. Canadian Journal of Chemistry, 53(13), 1958-1963. Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13076, 9,10-Dimethylanthracene. Retrieved from [Link].
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Schäfer, C., Herrmann, F., & Mattay, J. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. ResearchGate. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane. Retrieved from [Link]
-
PhytoBank. (2015). This compound (PHY0008554). Retrieved from [Link]
-
Bruzon, D. A., De Jesus, A. P., Bautista, C. D., & Tapang, G. (2022). Enhanced photo-reactivity of polyanthracene in the VIS region. PLOS ONE, 17(7), e0270889. Available at: [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced photo-reactivity of polyanthracene in the VIS region - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry, Toxicology, and Analysis of Polycyclic Aromatic Hydrocarbons: A Technical Guide for Researchers
Abstract
Polycyclic Aromatic Hydrocarbons (PAHs) represent a large and ubiquitous class of organic compounds that are of significant interest to researchers in environmental science, toxicology, and drug development. Formed primarily from the incomplete combustion of organic materials, these multi-ring aromatic structures are pervasive environmental contaminants, with many congeners classified as potent mutagens and carcinogens.[1][2] This technical guide provides an in-depth exploration of the core principles of PAH chemistry, their environmental prevalence, the molecular mechanisms underpinning their toxicity, and the analytical methodologies essential for their accurate quantification. We will delve into the causality behind experimental choices in PAH analysis and discuss the metabolic pathways that are central to both their detoxification and bioactivation. This document is intended to serve as a comprehensive resource for scientists and professionals seeking a deeper, field-proven understanding of this critical class of compounds.
The Fundamental Science of Polycyclic Aromatic Hydrocarbons
Defining the PAH Landscape: Structure and Physicochemical Properties
Polycyclic Aromatic Hydrocarbons (PAHs) are organic molecules composed of two or more fused aromatic (benzene) rings, containing only carbon and hydrogen atoms.[1][3] The simplest member of this class is naphthalene, with its two fused rings, while more complex structures can involve numerous rings in linear, angular, or clustered arrangements.[1][2] This structural diversity gives rise to a wide spectrum of physicochemical properties that govern their environmental fate and biological activity.
Most PAHs are planar, uncharged, and non-polar molecules.[1] Key properties include:
-
Lipophilicity: PAHs are highly lipophilic, meaning they readily dissolve in fats, oils, and non-polar organic solvents. This property is critical to their bioaccumulation in fatty tissues.[4]
-
Aqueous Solubility: Conversely, they exhibit very low solubility in water, a characteristic that decreases as their molecular weight and the number of aromatic rings increase.[2][4]
-
Volatility: Lighter, low molecular weight PAHs (containing 2-3 rings, e.g., naphthalene) are semi-volatile and can exist in the vapor phase, while heavier, high molecular weight PAHs (4 or more rings, e.g., benzo[a]pyrene) have very low vapor pressures and tend to adsorb to particulate matter.[2][3][4]
-
Stability: The fused aromatic ring system imparts significant chemical stability.[2] However, they are susceptible to degradation by UV light (photodegradation) and biological processes.
These properties are not merely academic; they dictate how PAHs are transported through the environment, their bioavailability to living organisms, and the design of effective extraction and analytical techniques. For instance, their hydrophobicity is the primary reason for their strong association with organic matter in soil and sediment, making these environmental compartments major sinks for PAH contamination.[2][5]
Table 1: Physicochemical Properties of U.S. EPA Priority PAHs
The U.S. Environmental Protection Agency (EPA) has designated 16 PAHs as priority pollutants due to their toxicity and prevalence in the environment.[2]
| PAH Compound | No. of Rings | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 25°C) | Log Kow (Octanol-Water Partition Coefficient) |
| Naphthalene | 2 | 128.17 | 31.7 | 3.37 |
| Acenaphthylene | 3 | 152.20 | 3.93 | 3.92 |
| Acenaphthene | 3 | 154.21 | 3.47 | 3.92 |
| Fluorene | 3 | 166.22 | 1.69 | 4.18 |
| Phenanthrene | 3 | 178.23 | 1.15 | 4.57 |
| Anthracene | 3 | 178.23 | 0.045 | 4.54 |
| Fluoranthene | 4 | 202.25 | 0.26 | 5.22 |
| Pyrene | 4 | 202.25 | 0.132 | 5.18 |
| Benz[a]anthracene | 4 | 228.29 | 0.011 | 5.91 |
| Chrysene | 4 | 228.29 | 0.0018 | 5.91 |
| Benzo[b]fluoranthene | 5 | 252.32 | 0.0015 | 6.04 |
| Benzo[k]fluoranthene | 5 | 252.32 | 0.0008 | 6.00 |
| Benzo[a]pyrene | 5 | 252.32 | 0.0038 | 6.13 |
| Indeno[1,2,3-cd]pyrene | 6 | 276.33 | 0.00019 | 6.74 |
| Dibenz[a,h]anthracene | 5 | 278.35 | 0.0005 | 6.75 |
| Benzo[g,h,i]perylene | 6 | 276.33 | 0.00026 | 6.50 |
Data compiled from various sources. Log Kow is a measure of lipophilicity; higher values indicate greater lipophilicity.
Origins of Contamination: Formation and Environmental Sources
PAHs are not typically manufactured intentionally; instead, they are ubiquitous byproducts of the incomplete combustion or pyrolysis of organic matter.[4] The formation process involves complex reactions at high temperatures, where smaller organic molecules condense and cyclize into the characteristic fused-ring structures.[6]
Sources can be broadly categorized as natural or anthropogenic:
-
Natural Sources: These include forest and prairie fires, volcanic eruptions, and diagenetic processes that convert organic sediments into fossil fuels over geological time.[2][6]
-
Anthropogenic Sources: Human activities are the dominant source of PAHs in most environments.[7] Major contributors include:
-
Industrial Processes: Coal gasification, coke production, aluminum smelting, and the production of coal tar, creosote, and asphalt are significant sources.[2][8]
-
Transportation: Exhaust from gasoline and diesel engines is a major contributor to atmospheric PAHs.[9]
-
Power Generation: Burning of fossil fuels like coal and oil for energy production releases substantial quantities of PAHs.[7]
-
Domestic Activities: Residential wood burning, tobacco smoke, and even grilling or charring food contribute to local PAH levels.[1][9]
-
Waste Incineration: The burning of municipal and industrial waste is another significant source.[2]
-
Once released, PAHs can travel long distances in the atmosphere, often adsorbed onto particulate matter, before being deposited onto soil and water, leading to widespread environmental contamination.[6]
The Molecular Basis of PAH Toxicity
The adverse health effects of PAHs, particularly their carcinogenicity, are not caused by the parent compounds themselves. Instead, toxicity is a direct consequence of their metabolic activation within the body into highly reactive intermediates that can damage cellular macromolecules, most notably DNA.[8][10]
Metabolic Activation: The Double-Edged Sword of Cytochrome P450
Upon entering the body, lipophilic PAHs are targeted for metabolism, primarily in the liver, by a family of enzymes known as the cytochrome P450 (CYP) mixed-function oxidases.[11][12] This enzymatic system, particularly isoforms CYP1A1, CYP1A2, and CYP1B1, evolved to detoxify foreign compounds (xenobiotics) by making them more water-soluble for excretion.[10][11] However, in the case of PAHs, this process can inadvertently create carcinogenic metabolites.[10]
The most well-understood activation pathway involves the formation of diol epoxides. Let's use the archetypal PAH, benzo[a]pyrene (B[a]P) , as an example, which is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen (carcinogenic to humans).[12][13][14]
-
Epoxidation: CYP enzymes introduce an oxygen atom across one of the double bonds of B[a]P, forming a reactive epoxide.[14]
-
Hydration: The enzyme epoxide hydrolase adds a water molecule to the epoxide, opening the ring to form a dihydrodiol.[14]
-
Second Epoxidation: In a critical, toxifying step, CYP enzymes epoxidize the diol again, forming a highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) .[12][14][15]
This BPDE is considered the "ultimate carcinogen" derived from B[a]P.[16] Its strained epoxide ring is highly electrophilic and readily attacks nucleophilic sites on DNA, particularly the guanine bases.[1] This reaction forms a bulky covalent bond between the PAH and the DNA, known as a DNA adduct .[1][13]
These DNA adducts distort the DNA helix, interfering with normal replication and transcription. If not repaired by the cell's DNA repair machinery, these adducts can lead to permanent mutations in critical genes, such as the TP53 tumor suppressor gene, initiating the process of carcinogenesis.[14]
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The expression of the very enzymes responsible for metabolizing PAHs (like CYP1A1 and CYP1B1) is regulated by a ligand-activated transcription factor called the Aryl Hydrocarbon Receptor (AhR).[1][16] This creates a self-perpetuating cycle of toxicity.
The AhR pathway is a central mechanism in toxicology and drug metabolism:
-
Ligand Binding: In the cytoplasm, PAHs bind to the AhR, which is held in an inactive complex with proteins like heat shock protein 90 (Hsp90).[17]
-
Nuclear Translocation: Ligand binding causes a conformational change, allowing the AhR to detach from its chaperone proteins and translocate into the nucleus.[16]
-
Dimerization: Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein.[16][17]
-
Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[17]
-
Enzyme Induction: This binding initiates the transcription of a battery of genes, including CYP1A1, CYP1A2, and CYP1B1, leading to increased production of these metabolic enzymes.[16]
This induction means that exposure to PAHs primes the cell to metabolize them even more rapidly, potentially accelerating the production of carcinogenic diol epoxides.[1] The central role of AhR in PAH carcinogenicity has been unequivocally demonstrated in studies where mice lacking the AhR gene were found to be resistant to B[a]P-induced tumors.[16]
Mandatory Visualization: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway for PAH-induced gene expression.
Beyond Cancer: Other Toxicological Endpoints
While carcinogenesis is the most studied endpoint, PAH exposure is linked to a range of other adverse health effects:
-
Cardiovascular Disease: Evidence suggests PAHs contribute to the development of atherosclerosis by inducing oxidative stress and inflammation in vascular tissues.[1]
-
Immunotoxicity: Certain PAHs can suppress the immune system, impairing its ability to fight infections and potentially contributing to tumor development.[4][13]
-
Developmental and Reproductive Effects: Exposure to PAHs can lead to complications in fetal development.[1]
Analytical Methodologies for PAH Quantification
Accurate and sensitive quantification of PAHs in complex environmental and biological matrices is paramount for risk assessment and regulatory compliance. The choice of analytical methodology is driven by the need to isolate trace levels of these hydrophobic compounds from interfering substances and resolve complex mixtures of isomers.
Core Principle: Sample Preparation and Extraction
The primary challenge in PAH analysis is their low concentration and strong binding to matrix components (e.g., soil organic matter, lipids). Therefore, a robust extraction and cleanup procedure is the most critical part of the workflow.
Experimental Protocol: Microwave-Assisted Solvent Extraction (EPA Method 3546)
This method is highly efficient for extracting PAHs from solid matrices like soil and sediment.[18] The causality behind this choice lies in its ability to use elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and time compared to traditional methods like Soxhlet extraction.[18]
-
Sample Preparation: Homogenize the solid sample and mix it with a drying agent like anhydrous sodium sulfate to remove residual water, which can reduce extraction efficiency.
-
Solvent Selection: A mixture of acetone and hexane (1:1 v/v) or acetone and dichloromethane (1:1 v/v) is commonly used.[18] Acetone helps to wet the sample matrix and desorb PAHs, while the non-polar solvent (hexane or dichloromethane) effectively dissolves the liberated PAHs.
-
Microwave Extraction:
-
Place the sample and solvent mixture into a sealed, microwave-transparent vessel.
-
Heat the sample using a programmed microwave system to a target temperature (e.g., 100-115°C) and pressure (e.g., 50-175 psi).[18] This combination rapidly accelerates the desorption of PAHs from the sample matrix into the solvent.
-
Hold at temperature for a specified time (e.g., 10-20 minutes).
-
-
Cooling and Filtration: Allow the vessel to cool, then filter the extract to remove particulate matter.
-
Concentration: The extract is typically concentrated using a nitrogen evaporator to a small volume (e.g., 1 mL) to increase the analyte concentration prior to cleanup.
Extract Cleanup: Isolating the Analytes
Raw extracts contain many co-extracted compounds (lipids, pigments, other pollutants) that can interfere with instrumental analysis. Solid-Phase Extraction (SPE) is a common and effective cleanup technique.
-
Mechanism: An SPE cartridge containing a sorbent like silica or Florisil is used. The non-polar PAHs are weakly retained, while more polar interferences are strongly adsorbed. A non-polar solvent is then used to elute the purified PAH fraction. This step is self-validating; if the final analysis shows significant matrix interference, the cleanup protocol was insufficient.
Instrumental Analysis: Chromatography and Detection
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for PAH analysis, offering excellent separation and definitive identification.[18][19] High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detectors is also widely used, particularly for resolving isomeric pairs that are difficult to separate by GC.[18][20]
Experimental Protocol: GC-MS Analysis (Based on EPA Method 8270)
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated, cleaned-up extract into the GC inlet, which is heated to a high temperature (e.g., 250-300°C) to rapidly vaporize the sample.
-
Separation: The vaporized analytes are swept by a carrier gas (typically helium) onto a capillary column (e.g., a DB-5ms column).[18] This column has a non-polar stationary phase that separates the PAH compounds based on their boiling points and affinity for the phase. Lighter PAHs travel through the column faster than heavier ones. The GC oven temperature is programmed to ramp up over time to ensure efficient separation of the entire range of PAHs.
-
Detection and Identification (Mass Spectrometry):
-
As each PAH elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (Electron Ionization). This fragments the molecule in a predictable and reproducible pattern.
-
The mass spectrometer separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
Identification is confirmed by comparing the analyte's retention time and mass spectrum to those of a certified reference standard.
-
-
Quantification: The concentration of each PAH is determined by comparing the area of its chromatographic peak to a calibration curve generated from standards of known concentrations.
Mandatory Visualization: General Workflow for PAH Analysis in Soil
Caption: A typical experimental workflow for the analysis of PAHs in solid environmental samples.
Remediation and Risk Assessment
Given their persistence and toxicity, significant research has focused on strategies to remediate PAH-contaminated sites and assess the associated health risks.
Bioremediation: Harnessing Microbial Metabolism
Bioremediation is an approach that utilizes microorganisms (primarily bacteria and fungi) to degrade PAHs into less toxic compounds, ideally carbon dioxide and water.[21][22] This is often a cost-effective and environmentally friendly technology.[23]
-
Mechanism: Certain microbes possess the enzymatic machinery (e.g., dioxygenases) to initiate the breakdown of the aromatic ring structure, a process that is most efficient under aerobic conditions.[23]
-
Enhancement Strategies:
-
Composting: Mixing contaminated soil with organic waste provides nutrients and a rich microbial population, which can significantly enhance PAH degradation.[21][23] Composting has been shown to be one of the more effective bioremediation strategies.[21]
-
Bioaugmentation: Inoculating a site with specific, known PAH-degrading microbial strains.[22]
-
Biostimulation: Adding nutrients (e.g., nitrogen, phosphorus) and oxygen to stimulate the activity of the indigenous microbial community.
-
However, bioremediation is often less effective for high molecular weight PAHs, which are more recalcitrant and less bioavailable.[2][24]
Risk Assessment
Managing PAH-contaminated sites has shifted towards a risk-based approach.[24] This framework recognizes that the total concentration of a contaminant in the soil does not directly correlate with the risk it poses to human health and the environment.[24] Instead, risk is a function of both the toxicity of the PAHs present and the potential for exposure.
A key concept is bioavailability , which refers to the fraction of the total contaminant that is available for uptake by living organisms.[2] PAHs can become sequestered within the soil matrix over time, reducing their bioavailability and, consequently, the risk they pose.[24] Therefore, a modern risk assessment combines chemical analysis with toxicological assays and bioavailability measurements to make more informed decisions about the need for and extent of remediation.[24]
Conclusion
Polycyclic Aromatic Hydrocarbons are a fundamentally important class of compounds at the intersection of environmental chemistry, toxicology, and analytical science. Their formation through combustion processes ensures their continued relevance as environmental pollutants. A thorough understanding of their physicochemical properties is essential for predicting their environmental fate and for developing robust analytical methods. The toxicity of PAHs is a classic example of metabolic activation, where the body's own defense systems inadvertently produce potent, DNA-damaging carcinogens via the Aryl Hydrocarbon Receptor pathway. For researchers, scientists, and drug development professionals, a deep appreciation of these interconnected principles—from environmental source to molecular mechanism of action—is critical for accurate risk assessment, the development of effective remediation strategies, and the design of safer chemicals and pharmaceuticals.
References
-
Polycyclic aromatic hydrocarbon - Wikipedia. (n.d.). Wikipedia. [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs). (2022-04-27). Enviro Wiki. [Link]
-
Shimada, T. (2006). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1. PubMed Central. [Link]
-
Culp, S. J., Gaylor, D. W., Sheldon, W. G., Goldstein, L. S., & Beland, F. A. (1998). Carcinogenicity of benzo[a]pyrene and manufactured gas plant residues in infant mice. PubMed. [Link]
-
Polycyclic aromatic hydrocarbons (PAHs): sources, pathways and environmental data October 2019. (2019). Environment Agency - Citizen Space. [Link]
-
Al-Hawash, A. B., Dragh, M. A., Li, S., Alhujaily, A., Abbood, H. A., Zhang, X., & Ma, F. (2018). Bioremediation of PAH-Contaminated Soils: Process Enhancement through Composting/Compost. MDPI. [Link]
-
Wick, A. F., Daniels, W. L., & Schroeder, K. L. (2011). Implications of bioremediation of polycyclic aromatic hydrocarbon-contaminated soils for human health and cancer risk. PubMed Central. [Link]
-
Shimizu, Y., Nakatsuru, Y., Ichinose, M., Kume, T., Horie, H., & Ishikawa, T. (2000). Benzo[a]pyrene carcinogenicity is lost in mice lacking the aryl hydrocarbon receptor. PNAS. [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs): What Is the Biological Fate of the PAHs in the Body?. (n.d.). CDC Archive. [Link]
-
Sahoo, B., Sahoo, S. K., & Patel, A. K. (2020). Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. PubMed. [Link]
-
All About PAHs. (n.d.). The Superfund Research Center. [Link]
-
Benzo[a]pyrene or PAHs: toxicological overview. (2025-08-20). GOV.UK. [Link]
-
Pop, C. E., Draga, S., & Măciucă, R. (2023). Polycyclic Aromatic Hydrocarbon Occurrence and Formation. Encyclopedia.pub. [Link]
-
Vondráček, J., & Machala, M. (2016). The Role of Metabolism in Toxicity of Polycyclic Aromatic Hydrocarbons and their Non-genotoxic Modes of Action. PubMed. [Link]
-
Amod, T., & Rubidge, G. (2022). Bioremediation of Polycyclic Aromatic Hydrocarbons from Industry Contaminated Soil Using Indigenous Bacillus spp.. MDPI. [Link]
-
Sharma, A., Sharma, A., Singh, N., Kumar, V., & Rawat, P. (2025). Benzo[a]pyrene: A carcinogen, its sources, adverse effects, and preventive measures. ResearchGate. [Link]
-
What Are the Primary Sources of Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment?. (2026-01-01). Sustainability Directory. [Link]
-
BENZO[a]PYRENE. (n.d.). NCBI Bookshelf. [Link]
-
Pazos, M., Abdul-Karim, B., & Rosales, E. (2023). Field studies of bioremediation of PAH-contaminated sites. ResearchGate. [Link]
-
Semple, K. T., Doick, K. J., Jones, K. C., Burauel, P., Craven, A., & Harms, H. (2009). Bioremediation of Poly-Aromatic Hydrocarbon (PAH)-Contaminated Soil by Composting. Taylor & Francis Online. [Link]
-
ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. [Link]
-
Xue, W., & Warshawsky, D. (2005). Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer. Oxford Academic. [Link]
-
Polycyclic Aromatic Hydrocarbons. (n.d.). Collaborative for Health & Environment. [Link]
-
Sahoo, B., Sahoo, S. K., & Patel, A. K. (2020). Structures and properties of polycyclic aromatic hydrocarbons.. ResearchGate. [Link]
-
Crowell, S. R., Hanson-Drury, S., Williams, D. E., & Corley, R. A. (2019). Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling. MDPI. [Link]
-
Methodology for Qualitative and Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs). (n.d.). Gettysburg College. [Link]
-
AhR Pathway Activation. (n.d.). Sustainability Directory. [Link]
-
Method 610: Polynuclear Aromatic Hydrocarbons. (n.d.). EPA. [Link]
-
Wang, L., Chen, H., Xu, C., Li, F., & Wang, Q. (2019). The molecular mechanism of AhR-ARNT-XREs signaling pathway in the detoxification response induced by polycyclic aromatic hydrocarbons (PAHs) in clam Ruditapes philippinarum. PubMed. [Link]
-
Aryl Hydrocarbon Receptor Biology. (n.d.). Hahn Lab. [Link]
-
Polyaromatic Hydrocarbons. (n.d.). Taylor & Francis eBooks. [Link]
-
Sial, M., Khan, A., Farooq, M. A., & Lin, C. (2025). Toxicological effects of polycyclic aromatic hydrocarbons and their derivatives on respiratory cells. ResearchGate. [Link]
-
Knecht, A. L., Goodale, B. C., Truong, L., Simonich, M. T., Swanson, A. J., & Tanguay, R. L. (2013). Ligand-Specific Transcriptional Mechanisms Underlie Aryl Hydrocarbon Receptor-Mediated Developmental Toxicity of Oxygenated PAHs. Oxford Academic. [Link]
-
Mahgoub, H. A., Qi, Z., & He, C. (2018). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]
-
-
analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
-
-
Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. (n.d.). Agilent. [Link]
-
The Importance of Detecting Polycyclic Aromatic Hydrocarbons (PAHs). (2025-03-26). Organomation. [Link]
-
Thavamani, P., Megharaj, M., & Naidu, R. (2014). Managing long-term polycyclic aromatic hydrocarbon contaminated soils: a risk-based approach. ProQuest. [Link]
-
EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. (n.d.). Waters Corporation. [Link]
-
SW-846 Test Method 8310: Polynuclear Aromatic Hydrocarbons. (2025-09-24). US EPA. [Link]
-
Advanced analytical techniques for the detection of PAHs in water. (n.d.). International Journal of Biology Sciences. [Link]
-
Yadav, A., Dubey, B., & Gupta, A. K. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers. [Link]
-
Yadav, A., Dubey, B., & Gupta, A. K. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. PubMed Central. [Link]
-
Polycyclic aromatic hydrocarbons and associated occupational exposures. (n.d.). NCBI. [Link]
-
de Oliveira, G. A. L. (2025). Polycyclic aromatic hydrocarbons (PAHs): An overview of toxicological aspects. ResearchGate. [Link]
-
PAH (polycyclic aromatic hydrocarbons): Risk assessment and health impacts. (n.d.). DOI. [Link]
-
PROPOSAL FOR ASSESSMENT OF INDOOR AIR POLYCYCLIC AROMATIC HYDROCARBON (PAH). (n.d.). Bremer Umweltinstitut. [Link]
Sources
- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]
- 3. Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthandenvironment.org [healthandenvironment.org]
- 5. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. What Are the Primary Sources of Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment? → Learn [pollution.sustainability-directory.com]
- 8. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. All About PAHs | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 10. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polycyclic Aromatic Hydrocarbons (PAHs): What Is the Biological Fate of the PAHs in the Body? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. gov.uk [gov.uk]
- 14. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pnas.org [pnas.org]
- 17. The molecular mechanism of AhR-ARNT-XREs signaling pathway in the detoxification response induced by polycyclic aromatic hydrocarbons (PAHs) in clam Ruditapes philippinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blog.organomation.com [blog.organomation.com]
- 19. agilent.com [agilent.com]
- 20. epa.gov [epa.gov]
- 21. Implications of bioremediation of polycyclic aromatic hydrocarbon-contaminated soils for human health and cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Managing long-term polycyclic aromatic hydrocarbon contaminated soils: a risk-based approach - ProQuest [proquest.com]
An In-Depth Technical Guide to the Synthesis of 2,3-Dimethylanthracene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of a reliable and accessible method for the synthesis of 2,3-dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH) with applications in materials science and as a fluorescent probe in chemical research.[1] While various methods exist for the synthesis of substituted anthracenes, this document will focus on a practical approach for researchers who may be new to this specific synthesis, emphasizing the underlying principles, procedural details, and safety considerations.
Introduction to this compound
This compound is a solid, crystalline organic compound characterized by a three-ring anthracene core with two methyl groups at the 2 and 3 positions.[1] Like many PAHs, it is relatively insoluble in water but shows good solubility in organic solvents such as toluene and benzene.[1] Its notable fluorescence properties make it a compound of interest for applications in organic light-emitting diodes (OLEDs).[1] It's important to note that, as with many polycyclic aromatic hydrocarbons, there are concerns about its potential carcinogenic properties, necessitating careful handling and adherence to safety protocols.[1]
Recommended Synthetic Approach: The Diels-Alder Reaction and Aromatization
For a beginner-friendly yet effective synthesis, a two-step approach is recommended. This involves an initial Diels-Alder reaction to construct the core ring system, followed by an aromatization step to yield the final this compound product. The Diels-Alder reaction is a powerful and well-established [4+2] cycloaddition reaction in organic chemistry.[2]
The overall synthetic strategy is as follows:
-
Diels-Alder Cycloaddition: Reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene to form the adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione.
-
Aromatization: Conversion of the Diels-Alder adduct to this compound.
This method is advantageous due to the commercial availability of the starting materials and the relatively straightforward nature of the reactions.
Experimental Protocols
Part 1: Synthesis of 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione (Diels-Alder Adduct)
This procedure is adapted from a similar, well-documented Diels-Alder reaction.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1,4-Naphthoquinone | 158.16 | 6.33 g | 40 |
| 2,3-Dimethyl-1,3-butadiene | 82.14 | 4.95 mL | 44 |
| Ethanol (200 proof) | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-naphthoquinone (6.33 g, 40 mmol).
-
Add 100 mL of ethanol to the flask and stir the solution.
-
Using a syringe, add 2,3-dimethyl-1,3-butadiene (4.95 mL, 44 mmol) to the stirred solution.[3]
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80°C.[3]
-
Maintain the reaction at reflux overnight (approximately 12 hours).[3]
-
After the reflux period, allow the reaction mixture to cool for about 15 minutes. The product should begin to crystallize.[3]
-
To maximize crystal formation, place the flask in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product to obtain 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione as a light gray or sand-colored solid.[3] A high yield (often around 99%) is expected for this reaction.[3]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants to a sufficient extent at elevated temperatures and allows for easy crystallization of the less soluble product upon cooling.
-
Excess Dienophile: A slight excess of 2,3-dimethyl-1,3-butadiene is used to ensure the complete consumption of the 1,4-naphthoquinone.
-
Reflux Conditions: Heating the reaction to reflux at 80°C provides the necessary activation energy for the Diels-Alder reaction to proceed at a reasonable rate.[3]
Part 2: Aromatization to this compound
The conversion of the Diels-Alder adduct to the final aromatic product can be achieved through various methods. A common approach involves acid-catalyzed dehydration and subsequent oxidation or reduction/elimination sequences. For this guide, we will outline a general approach.
Materials and Reagents:
| Reagent | Purpose |
| 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione | Starting material from Part 1 |
| Acid Catalyst (e.g., p-toluenesulfonic acid) | To promote dehydration |
| Dehydrogenating agent (e.g., DDQ, Chloranil) or a reducing agent followed by elimination | To achieve aromatization |
| Appropriate Solvent (e.g., Toluene, Xylene) | High-boiling solvent for the reaction |
General Procedure (Conceptual - requires optimization):
-
Dissolve the Diels-Alder adduct in a high-boiling point solvent like toluene or xylene in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to facilitate the dehydration of the intermediate diol (formed in situ).
-
Introduce a dehydrogenating agent to oxidize the dihydroanthracene intermediate to the fully aromatic this compound.
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved through recrystallization or column chromatography.
Self-Validating System and Trustworthiness:
The progress of both reaction steps should be monitored using Thin Layer Chromatography (TLC). By comparing the spots of the reaction mixture with the starting materials and the expected product, a researcher can verify the consumption of reactants and the formation of the desired compound. Further characterization of the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination is crucial for confirming its identity and purity.[3]
Visualizing the Synthesis
Reaction Mechanism
The core of this synthesis is the Diels-Alder reaction, a concerted pericyclic reaction.
Caption: Diels-Alder reaction of 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene.
Experimental Workflow
A streamlined visualization of the entire synthesis process.
Caption: Overall workflow for the synthesis of this compound.
Safety and Handling
Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.[4][6]
-
Handling of Reagents:
-
1,4-Naphthoquinone: Can cause skin and eye irritation. Avoid contact and inhalation.
-
2,3-Dimethyl-1,3-butadiene: Is a flammable liquid. Keep away from ignition sources.
-
This compound: As a PAH, it should be handled with care due to potential carcinogenic properties.[1] Avoid creating dust.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
In case of exposure, consult the relevant Safety Data Sheets (SDS) for detailed first-aid measures.[4][5][6] For instance, in case of skin contact, immediately wash the affected area with soap and plenty of water.[6] If inhaled, move the person to fresh air.[6]
Conclusion
The synthesis of this compound via a Diels-Alder reaction followed by aromatization is a robust and educational approach for researchers. By understanding the underlying chemical principles and adhering to the detailed experimental protocol and safety guidelines, even those new to this specific synthesis can achieve successful outcomes. The ability to monitor the reaction's progress and validate the final product through standard analytical techniques ensures the scientific integrity of the process.
References
-
Kennedy, S., & Peters, A. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. SyntheticPage. Retrieved from [Link]
-
Truman State University Department of Chemistry. (n.d.). A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet: this compound. Retrieved from [Link]
-
Baviera, T. A., & Donate, P. M. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 2086–2115. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Baria, B. (2022, April 8). Synthesis of Anthracene || 7 Methods. YouTube. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Photophysical Properties of Anthracene Derivatives
Introduction: The Enduring Luminescence of the Anthracene Core
Anthracene, a simple polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, serves as a foundational building block in the world of photophysics and material science.[1] Its rigid, planar π-conjugated system is responsible for its characteristic UV absorption and strong blue fluorescence, properties that have captivated scientists for decades. However, it is the remarkable tunability of these properties through chemical modification that elevates anthracene from a mere chromophore to a versatile scaffold for advanced applications.
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of an anthracene derivative and its interaction with light is paramount. This guide provides a deep dive into the core photophysical principles governing anthracene derivatives, the causal mechanisms behind their behavior, and the robust experimental methodologies required for their characterization. The narrative moves from fundamental electronic principles to the practicalities of experimental design, offering field-proven insights to empower the design of novel molecules with precisely tailored photophysical functions.
Section 1: The Electronic Landscape and Fundamental Processes
The photophysical journey of an anthracene derivative begins with the absorption of a photon, an event governed by the molecule's electronic structure. The delocalized π-electrons of the fused rings create a series of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of primary importance. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the wavelength of light the molecule will absorb. For anthracene, this corresponds to the ultraviolet region.
All potential pathways for an excited molecule—absorption, emission, and non-radiative decay—can be elegantly visualized using a Jablonski diagram.[1][2] This diagram arranges electronic states (singlet, S, and triplet, T) by energy, providing a conceptual map for all photophysical events.
Key Processes:
-
Absorption (S₀ → Sₙ): A photon with energy matching the difference between the ground state (S₀) and an excited singlet state (S₁ or S₂) is absorbed, promoting an electron to a higher orbital. This is a very fast process, occurring on the femtosecond scale. The absorption spectrum of anthracene typically shows distinct vibronic bands, which are peaks corresponding to transitions to different vibrational levels within the excited electronic state.[3]
-
Vibrational Relaxation (VR) and Internal Conversion (IC): Following excitation, the molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the excited singlet state (S₁). This process is non-radiative and extremely fast (picoseconds). If excited to a higher electronic state (like S₂), it will also rapidly decay to S₁ via internal conversion.
-
Fluorescence (S₁ → S₀): This is the radiative decay from the first excited singlet state back to the ground state. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The fluorescence spectrum of anthracene is often a near mirror image of its absorption spectrum.[4]
-
Intersystem Crossing (ISC): This is a non-radiative transition between states of different spin multiplicity, most commonly from the S₁ state to the first excited triplet state (T₁). For anthracene, the energy levels of the S₁ and a higher triplet state (T₂) are close, which can lead to a relatively efficient ISC process.[1][5]
-
Phosphorescence (T₁ → S₀): This is the radiative decay from the T₁ state to the S₀ ground state. Because this transition is "spin-forbidden," it is much slower than fluorescence, with lifetimes ranging from microseconds to seconds.[1][6][7] Consequently, phosphorescence from anthracene in fluid solutions at room temperature is often weak or undetectable due to quenching by molecular oxygen.
Section 2: Structure-Property Relationships: The Chemist's Toolkit
The true power of anthracene chemistry lies in the ability to modify its photophysical properties by decorating the core structure. The position, number, and electronic nature of substituents dramatically alter the electronic landscape of the molecule.
-
Extending π-Conjugation: Attaching other aromatic groups, particularly at the 9 and 10 positions, extends the conjugated π-system. This lowers the HOMO-LUMO gap, causing a bathochromic (red) shift in both the absorption and emission spectra.[1] For example, as conjugation increases from naphthalene to anthracene to tetracene, the absorption spectrum shifts to progressively longer wavelengths.[1]
-
Electron-Donating (EDG) and -Withdrawing (EWG) Groups:
-
EDGs (e.g., -NH₂, -OH) increase the energy of the HOMO, reducing the energy gap and causing a red shift.
-
EWGs (e.g., -NO₂, -CHO) lower the energy of the LUMO, also resulting in a red shift and potentially a larger Stokes shift.
-
-
Steric Hindrance: Bulky substituents, such as the phenyl groups in 9,10-diphenylanthracene (DPA), can twist the attached rings out of the plane of the anthracene core. This steric hindrance can prevent π-π stacking in the solid state and inhibit intermolecular quenching processes, often leading to very high fluorescence quantum yields.[1]
-
Heavy Atom Effect: The introduction of heavy atoms (e.g., bromine, iodine) via substitution enhances spin-orbit coupling. This significantly increases the rate of intersystem crossing (S₁ → T₁), thereby quenching fluorescence and promoting the population of the triplet state. This is a key strategy for designing efficient triplet photosensitizers for applications like photodynamic therapy.
The following table summarizes the effect of substitution on key photophysical parameters for selected anthracene derivatives.
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent |
| Anthracene | 356 | 400 | 0.36 | Cyclohexane |
| 9,10-Diphenylanthracene | 392 | 432 | ~0.90 | Cyclohexane |
| 9-Methylanthracene | 386 | 412 | 0.40 | Benzene |
| 9,10-Dibromoanthracene | 404 | 436 | 0.09 | Benzene |
Data compiled from various sources for illustrative purposes.
Section 3: Experimental Characterization: A Validated Workflow
A rigorous and systematic approach is essential for accurately characterizing the photophysical properties of new anthracene derivatives. Each step must be performed with careful consideration of potential artifacts and sources of error.
Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima (λ_abs, λ_em) and the Stokes shift.
Causality: Absorption spectroscopy identifies the energies required for electronic transitions, guiding the choice of excitation wavelength for fluorescence measurements. The emission spectrum reveals the energy of the emitted photons after relaxation. The difference between these (Stokes shift) provides initial insight into the structural relaxation in the excited state.
Methodology:
-
Preparation:
-
Use a spectroscopic grade solvent (e.g., cyclohexane, ethanol) to avoid interfering absorption or fluorescence signals.
-
Prepare a stock solution of the anthracene derivative.
-
Create a dilute sample in a 1 cm pathlength quartz cuvette such that the maximum absorbance is between 0.05 and 0.1.
-
Rationale: This "optically dilute" condition is critical to prevent the inner filter effect, where emitted light is re-absorbed by other molecules in the solution, distorting the emission spectrum and leading to inaccurate quantum yield measurements.[8]
-
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample from approximately 250 nm to 500 nm. The characteristic anthracene absorption shows structured peaks between ~300-380 nm.[3]
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength (λ_ex) to the most intense absorption peak determined in the previous step.
-
Scan the emission monochromator from a wavelength slightly longer than λ_ex to ~600 nm to capture the full emission profile.
-
Self-Validation: Record an excitation spectrum by setting the emission monochromator to the observed emission maximum and scanning the excitation monochromator. The resulting excitation spectrum should be nearly identical to the absorption spectrum, confirming that the observed emission originates from the species responsible for the absorption.
-
Protocol 2: Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)
Objective: To quantify the efficiency of the fluorescence process. Φ_F is the ratio of photons emitted to photons absorbed.
Causality: This is one of the most important photophysical parameters. A high Φ_F indicates that fluorescence is the dominant decay pathway, while a low Φ_F suggests that non-radiative processes like internal conversion or intersystem crossing are significant.
Methodology:
-
Standard Selection:
-
Choose a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F = 0.54; or DPA in cyclohexane, Φ_F ≈ 0.90).
-
Rationale: The standard should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent variations in instrument response.
-
-
Data Acquisition:
-
Prepare optically dilute solutions (Abs < 0.1) of both the unknown sample and the standard.
-
Measure the absorption spectrum for each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for both the sample and the standard.
-
-
Calculation:
-
The quantum yield of the unknown sample (Φ_unk) is calculated using the following equation:
Φ_unk = Φ_std * (I_unk / I_std) * (Abs_std / Abs_unk) * (n_unk² / n_std²)
-
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
Abs is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
-
Trustworthiness: The use of a known standard provides a self-validating system. Accuracy depends on precise control of absorbance and using the same instrument settings. The refractive index correction is crucial when comparing samples in different solvents.
Conclusion and Future Directions
A deep and quantitative understanding of the photophysical properties of anthracene derivatives is the bedrock upon which their applications are built. By systematically applying the principles of structure-property relationships and employing rigorous, self-validating experimental workflows, researchers can move beyond serendipity to the rational design of molecules. Whether the goal is developing highly efficient emitters for next-generation OLED displays, sensitive fluorescent probes for bio-imaging, or potent photosensitizers for targeted cancer therapy, the journey begins with the fundamental characterization of how these fascinating molecules interact with light. The continued exploration of novel substitution patterns and synthetic methodologies promises to further expand the already vast potential of the anthracene core.
References
-
Kastrati, A., Oswald, F., Scalabre, A., & Fromm, K. M. (2023). Photophysical Properties of Anthracene Derivatives. Photochem, 3(2), 227-273. [Link]
-
Gryczynski, Z., & La-dan, C. M. (1974). Phosphorescence of anthracene. Molecular Physics, 28(2), 469-477. [Link]
-
Scribd. (n.d.). Exp-5 Absorption Band Spectrum and Fluorescence Spectrum of Anthracene. [Link]
-
Gryczynski, Z., & La-dan, C. M. (1974). Phosphorescence of anthracene. Journal of Molecular Structure, 28(2), 469-477. [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. [Link]
-
ResearchGate. (n.d.). Simplified Jablonski diagram for phosphorescence. [Link]
-
ResearchGate. (n.d.). (A) Absorption spectrum of a 14 μM anthracene solution in ethanol. (B) Fluorescence spectrum of anthracene in ethanol with excitation at 360 nm. [Link]
-
Prahl, S. (n.d.). Anthracene. Oregon Medical Laser Center. [Link]
-
ResearchGate. (n.d.). Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties. [Link]
-
Wikipedia. (n.d.). Jablonski diagram. [Link]
Sources
The Multifaceted Role of 2,3-Dimethylanthracene in Advanced Research: A Technical Guide
Introduction
2,3-Dimethylanthracene (2,3-DMA), a polycyclic aromatic hydrocarbon, has emerged as a versatile and indispensable tool in various domains of scientific research.[1] Characterized by its three-fused benzene ring structure with methyl groups at the 2 and 3 positions, this compound exhibits robust fluorescence and well-defined reactivity, making it a molecule of significant interest.[1] This technical guide provides an in-depth exploration of the primary research applications of 2,3-DMA, offering not just protocols but the underlying scientific rationale for its use. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄ | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| Appearance | White to yellow crystalline powder | [1] |
| Solubility | Soluble in organic solvents like benzene and toluene; insoluble in water. | [1] |
| Key Feature | Strong fluorescence | [1] |
A High-Fidelity Probe for Singlet Oxygen Detection
One of the most prominent applications of 2,3-DMA is as a fluorescent probe for the detection and quantification of singlet oxygen (¹O₂), a highly reactive oxygen species implicated in a myriad of chemical and biological processes.[3]
The Underlying Mechanism: A Tale of Fluorescence Quenching
The efficacy of 2,3-DMA as a singlet oxygen probe is rooted in a specific and efficient chemical reaction: a [4+2] cycloaddition, a type of Diels-Alder reaction. In this process, the anthracene core of 2,3-DMA acts as a diene, reacting with the dienophile, singlet oxygen. This reaction forms a non-fluorescent endoperoxide, leading to a measurable decrease in the fluorescence intensity of the solution. The rate of this fluorescence quenching is directly proportional to the concentration of singlet oxygen, allowing for its quantification.
Diagram 1: Mechanism of Singlet Oxygen Detection
Caption: Reaction of fluorescent 2,3-DMA with singlet oxygen to form a non-fluorescent endoperoxide.
Experimental Protocol: Quantifying Singlet Oxygen
This protocol outlines the steps for using 2,3-DMA to measure the generation of singlet oxygen by a photosensitizer.
Materials:
-
This compound (2,3-DMA)
-
Photosensitizer of interest
-
Appropriate solvent (e.g., ethanol, toluene)
-
Spectrofluorometer
-
Light source for exciting the photosensitizer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 2,3-DMA in a suitable organic solvent (e.g., 1 mM in ethanol).
-
Prepare a stock solution of the photosensitizer in the same solvent.
-
Prepare a working solution containing a known concentration of 2,3-DMA and the photosensitizer. The concentration of 2,3-DMA should be chosen to give a strong, but not saturating, fluorescence signal.
-
-
Initial Fluorescence Measurement (I₀):
-
Transfer the working solution to a quartz cuvette.
-
Measure the initial fluorescence intensity (I₀) of 2,3-DMA at its emission maximum (typically around 400-430 nm), using an excitation wavelength where the photosensitizer has minimal absorbance.
-
-
Photosensitization:
-
Irradiate the solution with a light source at a wavelength that excites the photosensitizer but not 2,3-DMA.
-
The duration of irradiation will depend on the quantum yield of the photosensitizer and the intensity of the light source.
-
-
Fluorescence Measurement Over Time (I):
-
At regular intervals during irradiation, record the fluorescence intensity (I) of 2,3-DMA at the same emission wavelength used for the initial measurement.
-
-
Data Analysis:
-
Plot the natural logarithm of the ratio of initial fluorescence to the fluorescence at time t (ln(I₀/I)) against the irradiation time.
-
The slope of this plot is proportional to the rate of singlet oxygen generation.
-
Self-Validation and Controls:
-
Dark Control: A sample containing both 2,3-DMA and the photosensitizer should be kept in the dark to ensure that no fluorescence quenching occurs without light irradiation.
-
No Photosensitizer Control: A sample containing only 2,3-DMA should be irradiated to confirm that the light source itself does not cause degradation of the probe.
-
No Probe Control: A sample containing only the photosensitizer should be irradiated to monitor for any photobleaching of the sensitizer itself.
A Building Block for High-Performance Organic Electronics
The rigid, planar structure and excellent photophysical properties of the anthracene core make 2,3-DMA and its derivatives highly attractive for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[4][5]
Role in OLEDs: Emitters and Hosts
Anthracene derivatives are versatile in OLEDs, serving as:
-
Emitting Materials: They can be used as the emissive layer, where the recombination of electrons and holes leads to the generation of light. The color of the emitted light can be tuned by modifying the chemical structure of the anthracene derivative.[5]
-
Host Materials: In some OLED architectures, an anthracene derivative can serve as a host matrix for a dopant emitter. The host material facilitates charge transport and energy transfer to the dopant, which then emits light.
Table 2: Performance of Representative Anthracene Derivative-Based OLEDs
| Emitter/Host Material | Role | Max. External Quantum Efficiency (EQE) (%) | Emission Color | CIE Coordinates (x, y) | Reference |
| mCz-TAn-CN | Emitter (Non-doped) | 7.03 | Deep-Blue | (0.14, 0.12) | [6] |
| 2PPIAn | Emitter (Non-doped) | 8.9 | Deep-Blue | (0.150, 0.060) | [6] |
| Anthracene derivative with TTA | Emitter | 10.2 | Deep-Blue | (0.134, 0.131) | [7] |
| NMI-Ind-PTZ (TADF) | Emitter | 23.6 | Red | Not Specified | [8] |
Note: TTA refers to Triplet-Triplet Annihilation; TADF refers to Thermally Activated Delayed Fluorescence. These are advanced mechanisms to enhance OLED efficiency.
Experimental Workflow: Fabrication of a Multilayer OLED
The following is a generalized protocol for the fabrication of an OLED device using thermal evaporation.
Diagram 2: OLED Fabrication Workflow
Caption: A generalized workflow for the fabrication of a multilayer OLED device.
Procedure:
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation chamber.
-
Successive layers of the hole transport material, the emissive material (e.g., a 2,3-DMA derivative), the electron transport material, and the electron injection material are deposited by thermal evaporation. The thickness of each layer is precisely controlled using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
A metal cathode, such as aluminum, is deposited on top of the organic layers through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a glovebox) to protect the organic layers from oxygen and moisture.
-
A Versatile Diene in Diels-Alder Reactions
The anthracene core of 2,3-DMA can act as a diene in the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.[9] This reactivity allows for the construction of complex molecular architectures.
Reaction Principles
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[9] The reactivity of the reaction is governed by the electronic properties of the diene and dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. The methyl groups on 2,3-DMA are weakly electron-donating, influencing its reactivity.
Diagram 3: Diels-Alder Reaction of Anthracene
Caption: A schematic of the Diels-Alder reaction between anthracene and maleic anhydride.
Experimental Protocol: Synthesis of a Diels-Alder Adduct
The following protocol describes a typical Diels-Alder reaction between anthracene and maleic anhydride.[10][11]
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
Reaction Setup:
-
Reaction:
-
Isolation of the Product:
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the product.[9]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of cold xylene or another suitable solvent.[10]
-
Dry the product in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the product.
-
Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the Diels-Alder adduct.
-
Conclusion
This compound is a testament to how the fundamental properties of a molecule—its structure, fluorescence, and reactivity—can be harnessed for a wide array of advanced research applications. From elucidating the role of reactive oxygen species in biological systems to pushing the boundaries of organic electronics and enabling the synthesis of complex molecules, 2,3-DMA continues to be a valuable asset in the modern research laboratory. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to confidently and effectively utilize this versatile compound in their own investigations.
References
-
The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. [Link]
-
Anthracene-based semiconductors for organic field-effect transistors. Journal of Materials Chemistry C. [Link]
-
A Review on Anthracene and Its Derivatives: Applications. [Link]
-
The development of anthracene derivatives for organic light-emitting diodes. ResearchGate. [Link]
-
A Review on Anthracene and Its Derivatives: Applications. Open Access Journals. [Link]
-
Diels-Alder Reaction. [Link]
-
DOT Language. Graphviz. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
Experiment 2 DIELS ALDER REACTION. [Link]
-
A deep-red emission fluorescent probe for detection of viscosity in living cells and mice. Analytical Methods (RSC Publishing). [Link]
-
Graphviz tutorial. YouTube. [Link]
-
A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B (RSC Publishing). [Link]
-
DIELS-ALDER REACTION. [Link]
-
Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
Simple Graph. GraphViz Examples and Tutorial. [Link]
-
Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. New Journal of Chemistry (RSC Publishing). [Link]
-
A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. NIH. [Link]
-
Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. NIH. [Link]
-
Diels Alder Reaction Organic Chemistry Lab. YouTube. [Link]
-
Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
-
Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds. Scientific Archives International Open Access Journals. [Link]
-
Organic Chem Diels-Alder Reaction Lab. Scribd. [Link]
-
Structure‐Based Design and in‐Flow Synthesis of Aromatic Endoperoxides Acting as Oxygen Releasing Agents. CNR-IRIS. [Link]
-
Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. eScholarship.org. [Link]
-
Fluorescence Lifetime Measurements and Biological Imaging. NIH. [Link]
-
Breaking the Efficiency Limit of Deep‐Blue Fluorescent OLEDs Based on Anthracene Derivatives. ResearchGate. [Link]
-
FRET Quenching of Photosensitizer Singlet Oxygen Generation. [Link]
-
References. ISS Inc. [Link]
-
This compound. PubChem. [Link]
-
High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. ResearchGate. [Link]
-
Recent developments in the detection of singlet oxygen with molecular spectroscopic methods. ResearchGate. [Link]
-
Recent Progresses in Solution-Processed Tandem Organic and Quantum Dots Light-Emitting Diodes. MDPI. [Link]
-
Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application. [Link]
-
Detection of oxygen by fluorescence quenching. SciTech Connect. [Link]
-
Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. ChemRxiv. [Link]
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Note: 2,3-Dimethylanthracene as a Fluorescent Probe for the Quantitative Determination of Singlet Oxygen
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Singlet Oxygen Detection
Singlet molecular oxygen (¹O₂), the first electronically excited state of molecular oxygen, is a highly reactive oxygen species (ROS) implicated in a vast array of chemical, biological, and therapeutic processes.[1] Its potent and indiscriminate reactivity with electron-rich biomolecules makes it a key cytotoxic agent in photodynamic therapy (PDT) for cancer, a driver of photodegradation in materials, and a mediator in various cellular signaling pathways.[2][3] Consequently, the accurate and quantitative detection of ¹O₂ is paramount for elucidating its mechanistic role and for the development of novel photosensitizing drugs and materials.
This application note provides a comprehensive guide to the use of 2,3-Dimethylanthracene (DMA) as a fluorescent probe for the detection and quantification of singlet oxygen. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into data analysis and potential pitfalls, thereby equipping researchers with a robust methodology for their investigations.
The Probe: Physicochemical Properties of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) that serves as an excellent chemical trap for singlet oxygen.[4] It is a crystalline solid, appearing as a white to pale yellow powder, and is soluble in many common organic solvents such as toluene, benzene, and acetonitrile, though it is relatively insoluble in water.[4]
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄ | [5] |
| Molecular Weight | 206.29 g/mol | [4] |
| Appearance | White to almost white crystalline powder | |
| Solubility | Soluble in organic solvents (e.g., toluene, benzene); insoluble in water | [4] |
| Fluorescence | Exhibits intrinsic fluorescence | [4] |
The Mechanism: A Light-Off Response to Singlet Oxygen
The utility of this compound as a singlet oxygen probe lies in its specific and irreversible reaction with ¹O₂ to form a non-fluorescent endoperoxide. This reaction proceeds via a [4+2] cycloaddition, where the singlet oxygen adds across the 9 and 10 positions of the anthracene ring system.[6] The formation of the 9,10-endoperoxide disrupts the extended π-conjugation of the anthracene core, leading to a loss of fluorescence.[2] This "turn-off" fluorescent response is directly proportional to the amount of singlet oxygen that has reacted with the probe.
The high reactivity of anthracene derivatives with singlet oxygen is enhanced by the presence of electron-donating groups, such as the methyl groups in this compound.[2] This makes DMA a sensitive and effective trap for ¹O₂.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 2,3-Dimethylanthracene in Organic Light-Emitting Diodes (OLEDs)
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 2,3-Dimethylanthracene in the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs). We delve into the fundamental physicochemical properties of this material, its critical role in enhancing device efficiency through mechanisms such as triplet-triplet annihilation (TTA), and provide detailed, field-proven protocols for its integration into OLED device architectures.
Introduction: The Role of Anthracene Derivatives in OLED Technology
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies, offering superior contrast ratios, wider viewing angles, and faster response times compared to conventional liquid crystal displays. The performance of an OLED is intrinsically linked to the organic materials used within its multilayer structure.[1][2] Anthracene and its derivatives have been extensively investigated as core components for blue fluorescent materials due to their excellent photoluminescence, favorable electrochemical properties, and high charge carrier mobility.[2][3]
This compound (DMA), a polycyclic aromatic hydrocarbon (PAH), is a notable member of this family.[4] Its molecular structure, characterized by an anthracene core with two methyl groups, provides high fluorescence quantum yield and thermal stability.[4] A key application of DMA and similar anthracene derivatives is in overcoming the intrinsic efficiency limitations of fluorescent OLEDs. In conventional fluorescence, only the singlet excitons (25% of the total) generated by electrical injection can radiatively decay to produce light, limiting the theoretical maximum internal quantum efficiency (IQE).[1] However, through a process known as triplet-triplet annihilation (TTA), two non-radiative triplet excitons can interact to generate one emissive singlet exciton, thereby harvesting the triplet population to significantly enhance device efficiency.[5][6][7] This guide will explore the practical application of this compound as a key component in high-efficiency blue OLEDs.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is crucial for designing efficient and stable devices. This compound is a crystalline solid, typically appearing as a white to yellow powder, which is soluble in organic solvents like toluene and benzene but insoluble in water.[4]
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₄ | [4][8] |
| Molecular Weight | 206.29 g/mol | [8] |
| Appearance | White to Almost white powder to crystal | [4] |
| Melting Point | ~252 °C | |
| Solubility | Soluble in Toluene, Benzene; Insoluble in water | [4] |
| Purity (Typical) | >98.0% (GC) | |
| Triplet Energy (T₁) | ~1.65 eV (estimated for similar derivatives) | [3] |
| Fluorescence Emission | Blue region | [4] |
Note: The triplet energy is a critical parameter. For efficient TTA, the triplet energy of the host material must be slightly higher than that of the dopant, and for the TTA process within the DMA itself, the condition 2xT₁ ≥ S₁ must be met.
Core Application: Triplet-Triplet Annihilation (TTA) in Fluorescent OLEDs
The primary advantage of using this compound is its ability to facilitate TTA, a mechanism that boosts the efficiency of fluorescent OLEDs.
Mechanism of Action: Under electrical excitation, both singlet (S₁) and triplet (T₁) excitons are formed in a 1:3 ratio.
-
Prompt Fluorescence: The S₁ excitons decay radiatively, producing prompt fluorescence.
-
Triplet Exciton Diffusion: The long-lived T₁ excitons diffuse through the host or dopant material.[9]
-
Annihilation: When two T₁ excitons collide, they can annihilate to form a higher-energy singlet exciton (S₁) and a ground-state molecule (S₀).[5]
-
Delayed Fluorescence: The newly formed S₁ exciton then decays radiatively, emitting a photon identical in energy to the prompt fluorescence but on a longer timescale. This is known as delayed fluorescence.
This process effectively recycles non-emissive triplet excitons into emissive singlet excitons, making it possible to exceed the 25% IQE limit of conventional fluorescence.[7]
Experimental Protocols
Protocol 1: Fabrication of a DMA-Doped OLED
This protocol details the fabrication of a multilayer OLED using this compound as a fluorescent dopant in a host emissive layer via thermal evaporation.
Causality: A multi-layer structure is essential to confine charge carriers (electrons and holes) within the emissive layer (EML), maximizing the probability of exciton formation and subsequent light emission.[1]
Materials & Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
This compound (DMA), >98% purity
-
Host Material: e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)
-
Hole Injection Layer (HIL): e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
Hole Transport Layer (HTL): e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning supplies (Deionized water, Hellmanex™, Isopropanol)
-
Nitrogen glovebox
Step-by-Step Methodology:
-
Substrate Cleaning: a. Sonicate pre-patterned ITO substrates in a 1% Hellmanex™ solution for 10 minutes.[10] b. Rinse thoroughly with deionized water. c. Sonicate in isopropanol for 10 minutes.[10] d. Rinse again with deionized water and blow dry with high-purity nitrogen. e. Validation: A hydrophilic surface (water spreads evenly) indicates successful cleaning. f. Immediately treat with oxygen plasma for 5 minutes to increase the ITO work function and remove residual organic contaminants.
-
Layer Deposition (Thermal Evaporation): a. Transfer substrates to a high-vacuum chamber. b. Hole Injection/Transport Layers: Sequentially deposit the HIL (e.g., TAPC, 10 nm) and HTL (e.g., NPB, 40 nm) at a rate of 1-2 Å/s. c. Emissive Layer (EML): Co-evaporate the CBP host and the this compound dopant. The doping concentration is critical; start with a range of 1-5 wt%. The deposition rate of the host should be ~2 Å/s, while the dopant rate is adjusted to achieve the desired concentration. Total EML thickness: 20-30 nm. d. Electron Transport/Injection Layers: Sequentially deposit the ETL (e.g., Alq₃, 30 nm) at 1-2 Å/s, followed by the EIL (LiF, 1 nm) at a slower rate of ~0.1 Å/s. e. Cathode Deposition: Deposit the Aluminum cathode (100 nm) at a higher rate of 5-10 Å/s to ensure good conductivity.
-
Encapsulation: a. Immediately transfer the completed device to a nitrogen-filled glovebox without exposure to ambient air. b. Dispense a UV-curable epoxy around the active area and place a clean glass slide on top. c. Cure under a UV lamp. Causality: Encapsulation is vital to prevent degradation from atmospheric moisture and oxygen, which can quench luminescence and damage the organic layers and cathode.[11][12]
Protocol 2: Device Characterization
Objective: To evaluate the electro-optical performance of the fabricated OLED.
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer with an integrating sphere
-
Probe station
Methodology:
-
Current Density-Voltage-Luminance (J-V-L) Measurement: a. Place the device on the probe station. b. Apply a forward voltage bias, sweeping from 0 V to ~10-15 V. c. Simultaneously record the current flowing through the device and the light output (luminance in cd/m²). d. Plot J vs. V and L vs. V. The "turn-on voltage" is often defined as the voltage at which luminance reaches 1 cd/m².
-
Efficiency Calculations: a. Current Efficiency (η_c): Calculated as Luminance (cd/m²) / Current Density (A/m²). Units: cd/A. b. External Quantum Efficiency (EQE, η_ext): This requires a calibrated integrating sphere to measure the total photon flux. EQE is the ratio of photons emitted to electrons injected. Plot EQE vs. Luminance to observe the "efficiency roll-off," where efficiency decreases at high brightness, often due to excessive TTA or other quenching mechanisms.[9][13]
-
Electroluminescence (EL) Spectrum: a. At a constant driving voltage (e.g., 7 V), measure the emitted light spectrum using a spectroradiometer. b. Record the peak emission wavelength (λ_peak) and the Full Width at Half Maximum (FWHM). c. Calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y) from the spectrum to quantify the emission color. Deep-blue emission is highly desired for display applications.[6][14]
-
Transient Electroluminescence (Optional): a. Apply a short voltage pulse to the device and measure the light output decay over time.[15] b. The presence of a slow decay component (microseconds to milliseconds) after the prompt decay (nanoseconds) is a hallmark of delayed fluorescence from TTA, providing direct evidence of the mechanism at play.[3][16]
Expected Results & Data Interpretation
A successful device based on this compound should exhibit deep-blue emission.
| Parameter | Expected Outcome / Target Value | Significance |
| Turn-on Voltage | < 5 V | Lower voltage indicates efficient charge injection and transport. |
| Peak EQE (η_ext) | > 5% | Values above 5% for deep-blue fluorescence strongly suggest a contribution from TTA.[6] |
| CIE Coordinates (x,y) | y < 0.15 for deep-blue | Quantifies the color purity, crucial for display applications requiring a wide color gamut.[7][14] |
| Efficiency Roll-off | Low roll-off at high luminance (>1000 cd/m²) | Indicates device stability and minimal quenching at high drive currents.[9] |
| EL Spectrum | Should match the photoluminescence of DMA in a film | Confirms that emission originates from the intended dopant. |
Troubleshooting:
-
High Turn-on Voltage: May indicate poor substrate cleaning, mismatched energy levels between layers, or high contact resistance. Re-evaluate material choices and cleaning procedures.
-
Low Efficiency: Could result from non-optimal dopant concentration (leading to self-quenching), poor charge balance, or the presence of quenching impurities. Purity of materials is paramount.[17]
-
Device Shorts: Often caused by ITO spikes or dust particles. Thorough cleaning and careful handling are essential.
Safety and Handling
This compound is a polycyclic aromatic hydrocarbon (PAH). As with many PAHs, it should be handled with appropriate safety measures.[4]
-
Always handle the powder in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for detailed toxicological information and disposal procedures.
References
-
Taylor & Francis. Triplet-triplet annihilation – Knowledge and References. [Link]
-
Jiang, J., et al. (2024). Investigation of Triplet-induced Annihilation in Phosphorescent and Thermally activated delayed fluorescent organic light-emitting diodes. Digest of Technical Papers - SID International Symposium. [Link]
-
Pols, M.C.W.M. (2018). Triplet-Triplet Annihilation in Organic Light Emitting Diodes. Eindhoven University of Technology. [Link]
-
Materials Chemistry Frontiers (RSC Publishing). (2021). Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. [Link]
-
NIH PubChem. This compound | C16H14 | CID 69170. [Link]
-
ResearchGate. Breaking the Efficiency Limit of Deep‐Blue Fluorescent OLEDs Based on Anthracene Derivatives | Request PDF. [Link]
-
Journal of Materials Chemistry C (RSC Publishing). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. [Link]
-
MDPI. Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. [Link]
-
ResearchGate. (PDF) Transient electroluminescence dynamics in small molecular organic light-emitting diodes. [Link]
-
IRIS. Synthesis of Heterocycles for OLED Applications. [Link]
-
Polymer Chemistry (RSC Publishing). Light upconversion by triplet–triplet annihilation in diphenylanthracene-based copolymers. [Link]
-
NIH PMC. The Blue Problem: OLED Stability and Degradation Mechanisms. [Link]
-
ResearchGate. Device performance of OLEDs a, EQE versus luminance characteristics. b,.... [Link]
-
ResearchGate. Comprehensive Model of the Degradation of Organic Light-Emitting Diodes... | Request PDF. [Link]
-
Journal of Materials Chemistry C (RSC Publishing). High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores.... [Link]
-
MDPI. Photophysical Properties of Anthracene Derivatives. [Link]
-
PubChemLite. This compound (C16H14). [Link]
-
ResearchGate. Non-doped OLEDs based on Anthracene Derivatives with Aggregation-Induced Emission and Piezochromism Properties. [Link]
-
ResearchGate. (PDF) High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. [Link]
- Google Patents.
-
NIH PMC. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). [Link]
-
NIH. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. [Link]
-
Materials Advances (RSC Publishing). Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. [Link]
-
ResearchGate. OLED Manufacturing Equipment and Methods | Request PDF. [Link]
-
Fluxim. Analysis of TADF OLED degradation by combining advanced characterization and simulation. [Link]
- Google Patents.
-
ResearchGate. (PDF) Facile Synthesis of 2-Aza-9,10-diphenylanthracene and the Effect of Precise Nitrogen Atom Incorporation on OLED Emitters Performance. [Link]
-
ResearchGate. Transient Electroluminescence Measurement on Organic Light-Emitting Diodes (OLED) of Mutilayer Electron-Injection Structure | Request PDF. [Link]
-
Research Communities. Behind the paper: The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials. [Link]
-
R Discovery. Transient electroluminescence measurements on organic heterolayer light emitting diodes. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. research.tue.nl [research.tue.nl]
- 10. ossila.com [ossila.com]
- 11. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.skku.edu [pure.skku.edu]
- 14. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
Application Note: A Diels-Alder Approach to the Synthesis of 2,3-Dimethylanthracene
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 2,3-dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH) with significant applications in materials science, particularly as a fluorescent probe and a component in organic light-emitting diodes (OLEDs)[1]. The synthetic strategy is centered around the robust and highly efficient Diels-Alder reaction, a cornerstone of modern organic synthesis for the construction of cyclic and polycyclic systems[2][3]. We present a well-established two-step pathway, beginning with the [4+2] cycloaddition of 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene to form the key tetrahydroanthracenedione adduct, followed by an oxidative aromatization to yield the stable 2,3-dimethylanthraquinone precursor[4][5]. This guide explains the causality behind experimental choices, provides validated step-by-step protocols, and outlines the final reduction pathway to the target molecule, this compound.
Introduction: The Strategic Power of the Diels-Alder Reaction
The synthesis of substituted anthracenes is of paramount importance due to their unique photophysical properties stemming from their extended π-conjugated system[6]. The Diels-Alder reaction, a concerted [4+2] cycloaddition, offers an elegant and atom-economical method for constructing the core six-membered ring of the anthracene scaffold[7][8]. The reaction's predictability, stereospecificity, and typically high yields make it an invaluable tool for synthetic chemists[3].
In this protocol, we leverage a normal-electron-demand Diels-Alder reaction. The dienophile, 1,4-naphthoquinone, is rendered electron-poor by its two carbonyl groups, making it highly reactive towards an electron-rich diene[9]. 2,3-Dimethyl-1,3-butadiene serves as the ideal electron-rich diene partner, with its methyl groups enhancing its nucleophilicity[10]. The initial cycloaddition is followed by a dehydrogenation step to achieve the thermodynamically stable, fully aromatic anthraquinone system, which is the direct precursor to the final product.
Overall Synthetic Workflow
The synthesis proceeds through three principal stages: (I) Diels-Alder cycloaddition to form the initial adduct, (II) Oxidative aromatization to the stable anthraquinone intermediate, and (III) Final reduction to the target this compound.
Experimental Protocols
Safety and Handling Precautions
-
1,4-Naphthoquinone: Toxic if swallowed or in contact with skin, and fatal if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation[11][12]. All handling must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat[11][13].
-
2,3-Dimethyl-1,3-butadiene: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames[14]. Use spark-proof tools and work in a fume hood.
-
Ethanol & Xylene: Flammable solvents. Ensure all heating is performed using a heating mantle and that the apparatus is properly clamped and secured[3].
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.
Part I: Synthesis of 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione (Diels-Alder Adduct)
This procedure follows the well-documented cycloaddition between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, which reliably produces the adduct in high yield[4][5]. Ethanol is an effective solvent that facilitates the reaction under reflux conditions. An excess of the volatile diene is used to ensure complete consumption of the limiting dienophile.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
|---|---|---|---|---|
| 1,4-Naphthoquinone | 158.16 | 8.0 g | 0.05 mol | Limiting Reagent |
| 2,3-Dimethyl-1,3-butadiene | 82.14 | 8.2 g (11 mL) | 0.10 mol | 2 equivalents |
| Ethanol (95%) | - | 150 mL | - | Solvent |
| Round-bottom flask | 500 mL | 1 | - | |
| Reflux condenser | - | 1 | - | |
| Magnetic stirrer & stir bar | - | 1 | - |
| Heating mantle | - | 1 | - | |
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar and an efficient reflux condenser. Clamp the apparatus securely above a heating mantle.
-
Reagent Addition: To the flask, add 1,4-naphthoquinone (8.0 g, 0.05 mol) and 150 mL of 95% ethanol.
-
Initiate Stirring: Begin stirring the suspension.
-
Diene Addition: Add 2,3-dimethyl-1,3-butadiene (8.2 g, 0.10 mol) to the flask.
-
Reaction Conditions: Heat the mixture to reflux using the heating mantle. Maintain a steady reflux with continuous stirring for approximately 5 hours[4]. The reaction progress can be monitored by the disappearance of the yellow color of the naphthoquinone.
-
Crystallization: After the reflux period, turn off the heat and allow the solution to cool slowly to room temperature. The product will begin to crystallize. To maximize crystal formation, place the flask in an ice bath for 30 minutes or in a refrigerator overnight[4][5].
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Break up the crystalline mass with a spatula to ensure efficient filtration.
-
Washing: Wash the filtered crystals with a small portion (approx. 25 mL) of cold ethanol to remove any unreacted starting materials or soluble impurities[4].
-
Drying: Dry the product in a desiccator or a vacuum oven at low heat. The expected product is a white, feathery crystalline solid with a melting point of 147-150°C[4]. The typical yield is 90-96%[4].
Part II: Synthesis of 2,3-Dimethylanthraquinone (Oxidative Aromatization)
The Diels-Alder adduct is readily aromatized to the thermodynamically stable anthraquinone system via dehydrogenation. This is conveniently achieved by bubbling air through a basic ethanolic solution of the adduct. The base facilitates the enolization and subsequent oxidation[4].
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
|---|---|---|---|---|
| Diels-Alder Adduct | 240.28 | 10.0 g | 0.042 mol | From Part I |
| 5% Ethanolic KOH | - | 250 mL | - | Prepared by dissolving ~12.5 g KOH in 250 mL 95% ethanol |
| Three-necked flask | 500 mL | 1 | - | |
| Reflux condenser | - | 1 | - | |
| Gas inlet tube | - | 1 | - | For bubbling air |
| Air source | - | 1 | - | e.g., house air line with a bubbler |
Step-by-Step Protocol:
-
Apparatus Setup: Equip a 500 mL three-necked flask with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a stopper.
-
Dissolution: Add the Diels-Alder adduct (10.0 g, 0.042 mol) and 250 mL of 5% ethanolic potassium hydroxide solution to the flask.
-
Initiate Oxidation: Begin bubbling a steady stream of air through the solution. The reaction is exothermic, and the initial green color of the solution will gradually change to yellow as the anthraquinone forms[4].
-
Reaction Time: Continue bubbling air through the solution for approximately 24 hours to ensure complete oxidation[4].
-
Isolation: Once the reaction is complete (indicated by a stable yellow color and the precipitation of the product), turn off the air stream and cool the mixture. Collect the yellow precipitate by vacuum filtration.
-
Washing: Wash the product sequentially with 100 mL of water, 50 mL of ethanol, and finally with 25 mL of ether to remove residual base and impurities[4].
-
Drying: Dry the air-dried product. The expected product is a yellow solid with a melting point of 209-210°C[4]. The yield for this step is typically 94-96%[4].
Part III: Pathway to this compound
The 2,3-dimethylanthraquinone synthesized in Part II is the direct and immediate precursor to the final target molecule. The transformation requires the reduction of the two ketone functionalities to complete the fully aromatic hydrocarbon structure. While several methods exist in synthetic organic chemistry for this type of reduction (e.g., high-temperature reduction with zinc dust, or variants of the Clemmensen or Wolff-Kishner reductions), a detailed, validated protocol is beyond the scope of this specific application note. Researchers should consult authoritative organic synthesis literature for standard quinone-to-arene reduction procedures. The final product, this compound, is an almost white crystalline powder with a reported melting point of 252°C[15].
Troubleshooting Guide
Effective troubleshooting is key to a successful synthesis. The following diagram and table outline a logical approach to common issues.
| Problem | Potential Cause | Recommended Solution |
| Part I: Low yield of Diels-Alder adduct | Incomplete reaction due to insufficient reflux time. | Extend the reflux period and monitor the reaction using Thin Layer Chromatography (TLC) to confirm the consumption of 1,4-naphthoquinone. |
| Loss of product during crystallization or washing. | Ensure slow cooling for maximal crystal growth. Use a minimal amount of ice-cold ethanol for washing the precipitate. | |
| Part II: Aromatization is incomplete (solution remains green) | Inefficient airflow through the solution. | Check that the gas inlet tube is well below the liquid surface and that the air stream is vigorous enough to create good agitation. |
| Insufficient base to catalyze the reaction. | Ensure the ethanolic KOH solution was prepared correctly. A fresh solution is recommended. | |
| Final Product: Low melting point or discolored | Presence of unreacted starting materials or intermediates. | Recrystallize the final product from a suitable solvent like xylene or ethyl acetate to improve purity[7]. |
| Oxidation of the product. | Anthracenes can be susceptible to oxidation. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light. |
References
- The Diels-Alder Reaction of Anthracene with Maleic Anhydride. (n.d.). Google.
- Diels-Alder Reaction. (n.d.). University of California, Irvine.
- A Neat Diels-Alder Reaction. (n.d.). Truman State University.
- Preparation of Diels-Alder Reaction of Anthracene with Maleic Anhydride. (2025). Prezi.
- The Diels-Alder Reaction of Anthracene with Maleic Anhydride. (n.d.). Vernier.
- 1,4-Naphthoquinone Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 1,4-Naphthoquinone Safety Data Sheet. (2007). Fisher Scientific.
- Allen, C. F. H., & Bell, A. (n.d.). 2,3-dimethylanthraquinone. Organic Syntheses.
- Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. (n.d.). ChemSpider SyntheticPages.
- 2,3-Dimethyl-1,3-butadiene Safety Data Sheet. (2010). Fisher Scientific.
- 1,4-Naphthoquinone Standard Safety Data Sheet. (2019). Agilent Technologies.
- 1,4-Naphthoquinone Safety Data Sheet. (2024). Merck Millipore.
- Partial reductive aromatization of tetraone 6 towards anthracene... (n.d.). ResearchGate.
- Recent advances in the syntheses of anthracene derivatives. (n.d.). National Institutes of Health (NIH).
- This compound Product Information. (n.d.). Sigma-Aldrich.
- This compound Product Information. (n.d.). TCI Chemicals.
- Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. (n.d.). National Institutes of Health (NIH).
- Experiment 2: Diels-Alder Reaction. (n.d.). University of Wisconsin-La Crosse.
- This compound Product Information. (n.d.). CymitQuimica.
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. vernier.com [vernier.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. academics.su.edu.krd [academics.su.edu.krd]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. This compound | 613-06-9 | TCI AMERICA [tcichemicals.com]
Applications of 2,3-Dimethylanthracene in Materials Science: A Detailed Guide
Introduction: Unveiling the Potential of 2,3-Dimethylanthracene
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a three-ring anthracene core with methyl groups at the 2 and 3 positions.[1] This seemingly simple molecular architecture gives rise to a fascinating array of photophysical properties that make it a valuable component in various materials science applications. Its notable fluorescence and stability have positioned it as a key player in the development of advanced materials for organic electronics and photonics.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use.
Molecular and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₄ | [1][2] |
| Molecular Weight | 206.29 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 252 °C | [3] |
| Boiling Point | 374 °C at 760 mmHg | [3] |
| Solubility | Insoluble in water, soluble in organic solvents like benzene and toluene. | [1] |
| Purity | >98.0% (GC) |
Application Note I: A Luminescent Player in Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives have long been foundational materials in the evolution of OLEDs, serving as emitters, hosts, and charge-transporting materials.[4][5][6] this compound, with its inherent fluorescence, is particularly suited for use in the emissive layer of OLED devices.[1]
Core Principle: Host-Guest Systems in OLEDs
In many high-efficiency OLEDs, a "host-guest" system is employed within the emissive layer. This involves a host material, which makes up the bulk of the layer and is responsible for charge transport, and a guest material (dopant), which is present in a smaller concentration and is responsible for light emission. This compound can function effectively as a dopant, where its energy levels are tuned to receive energy from the host and then emit light of a specific color. This strategy can enhance device efficiency and color purity.[7]
Experimental Workflow: Fabrication of a this compound-Doped OLED
Caption: A generalized workflow for the fabrication of an OLED device incorporating this compound.
Protocol: Emissive Layer Deposition
-
Source Preparation: Load the host material and this compound into separate crucibles within a high-vacuum thermal evaporation chamber.
-
Vacuum Deposition: Evacuate the chamber to a pressure of <10⁻⁶ Torr.
-
Co-deposition: Heat the crucibles to their respective sublimation temperatures. The deposition rates are controlled by quartz crystal microbalances. A typical doping concentration for this compound would be in the range of 1-10% relative to the host material.
-
Layer Thickness: Deposit the co-evaporated emissive layer to a thickness of 20-40 nm.
-
Subsequent Layers: Proceed with the deposition of the electron transport and injection layers, followed by the cathode, without breaking the vacuum.
Rationale for Experimental Choices:
-
High Vacuum: Minimizes the incorporation of impurities (like oxygen and water) that can quench luminescence and degrade the organic materials.
-
Co-deposition: Allows for precise control over the doping concentration, which is critical for optimizing energy transfer and preventing self-quenching of the emitter.
-
Inert Atmosphere Encapsulation: Protects the sensitive organic layers and reactive metal cathode from degradation by atmospheric moisture and oxygen.
Application Note II: Triplet-Triplet Annihilation Photon Upconversion
Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state, which can then emit a photon of higher energy than the initially absorbed photons.[8][9][10] This "upconversion" of light has potential applications in solar energy harvesting and bioimaging. Anthracene derivatives, including this compound, are excellent candidates for the "annihilator" component in TTA systems due to their favorable triplet energy levels and high fluorescence quantum yields.
The TTA-Upconversion Mechanism
Caption: The energy transfer pathway in a typical TTA-upconversion system.
Protocol: Characterization of TTA-Upconversion
-
Sample Preparation: Prepare a solution containing a triplet sensitizer (e.g., a platinum or palladium porphyrin) and this compound as the annihilator in an appropriate deoxygenated solvent (e.g., toluene).[9] Typical concentrations are in the micromolar range for the sensitizer and millimolar range for the annihilator.
-
Deoxygenation: Thoroughly deoxygenate the sample solution by several freeze-pump-thaw cycles. Oxygen is a highly efficient quencher of triplet states and will prevent TTA from occurring.
-
Photoluminescence Spectroscopy:
-
Excite the sample at a wavelength where the sensitizer absorbs but the annihilator does not.
-
Record the emission spectrum. The presence of a fluorescence peak at a shorter wavelength than the excitation wavelength, corresponding to the fluorescence of this compound, is evidence of upconversion.
-
-
Power Dependence Study: Measure the intensity of the upconverted emission as a function of the excitation light intensity. In the low power regime, the upconverted emission intensity should be proportional to the square of the excitation intensity.
Rationale for Experimental Choices:
-
Choice of Sensitizer: The sensitizer must have a high intersystem crossing quantum yield and a triplet energy level higher than that of the annihilator (this compound) to ensure efficient triplet energy transfer.
-
Deoxygenation: This is arguably the most critical step. The long lifetime of triplet excitons makes them highly susceptible to quenching by molecular oxygen.
-
Power Dependence: This measurement helps to confirm that the observed upconverted emission is due to a two-photon process like TTA.
Application Note III: Chemical Sensing and Fluorescent Probes
The intrinsic fluorescence of this compound can be harnessed for chemical sensing applications.[1] Its emission properties can be modulated by interactions with specific analytes. While pristine this compound may have limited selectivity, it serves as an excellent scaffold for the synthesis of more complex fluorescent probes.
Principle of Fluorescence-Based Sensing
The fluorescence of a molecule can be quenched or enhanced upon binding to an analyte. This change in fluorescence intensity or wavelength can be correlated to the concentration of the analyte. For instance, the synthesis of derivatives of this compound with specific recognition moieties can lead to sensors for metal ions, anions, or biologically relevant molecules.
Hypothetical Protocol: Synthesis of a this compound-based Sensor
-
Functionalization of the Anthracene Core: Introduce a reactive group onto the this compound skeleton. This could be achieved through electrophilic substitution reactions, though the methyl groups will direct substitution to other positions on the rings.[1]
-
Coupling with a Recognition Moiety: Couple the functionalized this compound with a molecule known to bind the target analyte (e.g., a crown ether for metal ions or a boronic acid for sugars).
-
Purification and Characterization: Purify the final product using techniques such as column chromatography and characterize its structure using NMR and mass spectrometry.
Sensor Evaluation Protocol
-
Stock Solution Preparation: Prepare a stock solution of the synthesized sensor in a suitable solvent.
-
Titration Experiment:
-
Place a known concentration of the sensor solution in a cuvette.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of a stock solution of the target analyte.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis: Plot the change in fluorescence intensity against the analyte concentration to determine the sensor's sensitivity and detection limit.
Rationale for Experimental Choices:
-
Modular Synthesis: The synthetic approach allows for the combination of the desirable photophysical properties of the this compound fluorophore with the selective binding capabilities of a recognition moiety.
-
Titration Experiment: This is a standard method for characterizing the binding affinity and response of a chemical sensor.
Safety and Handling
This compound, like many polycyclic aromatic hydrocarbons, may have carcinogenic properties.[1] It is also known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[12] Therefore, it is crucial to handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a versatile building block in materials science with established and emerging applications. Its robust fluorescence and favorable electronic properties make it a valuable component in OLEDs and photon upconversion systems. Furthermore, its chemical structure provides a platform for the development of sophisticated fluorescent sensors. As research into advanced organic materials continues, the applications of this compound and its derivatives are poised to expand further.
References
-
Royal Society of Chemistry. (n.d.). Light upconversion by triplet–triplet annihilation in diphenylanthracene-based copolymers. Polymer Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry. PubMed Central. Retrieved from [Link]
-
Diva-portal.org. (2021). Diphenylanthracene Dimers for Triplet−Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and - Diva-portal.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Photon Upconversion by Triplet–Triplet Annihilation in Ru(bpy)3- and DPA-Functionalized Polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound | C16H14 | CID 69170. PubChem. Retrieved from [Link]
-
Semantic Scholar. (2012). The development of anthracene derivatives for organic light-emitting diodes. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Diphenylanthracene Dimers for Triplet-Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in the syntheses of anthracene derivatives. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The development of anthracene derivatives for organic light-emitting diodes. Retrieved from [Link]
-
MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C16H14). Retrieved from [Link]
-
Sapphire North America. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.613-06-9,this compound Suppliers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved from [Link]
-
ChemRxiv. (n.d.). Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PMC. Retrieved from [Link]
-
TheNitschkeGroup. (n.d.). Host-Guest Chemistry and Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). On the use of 9,10-dimethylanthracene as chemical rate constant actinometer in singlet molecular oxygen reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photoactivated Multivariate Metal–Organic Frameworks for On-Demand Drug Release: The Role of Host–Guest Interactions. PMC. Retrieved from [Link]
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS No.613-06-9,this compound Suppliers [lookchem.com]
- 4. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. nitschkegroup-cambridge.com [nitschkegroup-cambridge.com]
- 8. Light upconversion by triplet–triplet annihilation in diphenylanthracene-based copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of 2,3-Dimethylanthracene
Abstract
This guide provides a comprehensive experimental protocol for the spectroscopic analysis of 2,3-Dimethylanthracene (2,3-DMA), a polycyclic aromatic hydrocarbon (PAH) noted for its distinct fluorescent properties.[1] This document is intended for researchers in materials science, environmental science, and drug development. It outlines detailed procedures for sample preparation, acquisition of UV-Visible absorption and fluorescence spectra, and determination of fluorescence quantum yield. The causality behind experimental choices is explained to ensure robust and reproducible results.
Scientific Principles: The Photophysics of this compound
This compound is an organic compound featuring a three-ring aromatic system, characteristic of anthracene, with two methyl groups at the 2 and 3 positions.[1] Like other PAHs, its extensive π-conjugated system allows it to absorb ultraviolet (UV) light, promoting electrons from a ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). This process is governed by the Beer-Lambert law, which correlates absorbance with concentration.
Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through non-radiative processes like internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence. Due to the energy lost during non-radiative relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The entire process can be visualized using a Jablonski diagram.
The spectral properties of 2,3-DMA, including the position and intensity of its absorption and emission bands, are sensitive to its environment. Factors such as solvent polarity can influence the energy levels of the excited state, leading to shifts in the spectra (solvatochromism).[2][3][4]
Photophysical Processes Overview
Caption: A simplified Jablonski diagram illustrating the key photophysical events.
Materials and Equipment
Chemicals & Reagents
-
This compound (Purity >98%)
-
Spectroscopy-grade solvents (e.g., Cyclohexane, Toluene, Dichloromethane). The choice of solvent is critical as it can affect spectral properties.[2][3] Cyclohexane is a common non-polar choice for PAHs.
-
Fluorescence standard: Anthracene or Quinine Sulfate in 0.1 M H₂SO₄ (for quantum yield determination).
Equipment
-
Dual-beam UV-Visible Spectrophotometer
-
Spectrofluorometer with excitation and emission monochromators
-
Analytical balance (±0.01 mg precision)
-
Volumetric flasks (Class A)
-
Micropipettes
Safety Precautions & Handling
This compound is a polycyclic aromatic hydrocarbon and should be handled with care. Many PAHs are suspected carcinogens.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[7]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Refer to the Safety Data Sheet (SDS) for this compound for complete hazard information.[7][9]
Experimental Workflow & Protocols
The overall experimental process involves preparing a series of dilutions from a concentrated stock solution, followed by spectroscopic measurements.
Caption: Overall experimental workflow from sample preparation to data analysis.
Protocol 1: Solution Preparation
Causality: Accurate concentration is paramount for quantitative analysis (Beer-Lambert Law) and for calculating molar absorptivity and quantum yield. Using high-purity, spectroscopy-grade solvents is essential to avoid interference from fluorescent or UV-absorbing impurities.
-
Prepare Stock Solution (e.g., 1.0 mM):
-
Accurately weigh approximately 2.06 mg of this compound (MW = 206.29 g/mol ).
-
Quantitatively transfer the solid to a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., cyclohexane) and swirl to dissolve the solid completely.
-
Once dissolved, fill the flask to the calibration mark with the solvent. Cap and invert several times to ensure homogeneity.
-
-
Prepare Working Solutions (e.g., 1-10 µM):
-
Perform serial dilutions from the stock solution to prepare a series of working solutions. For a 10 µM solution, pipette 100 µL of the 1.0 mM stock into a 10 mL volumetric flask and dilute to the mark.
-
Prepare a range of concentrations appropriate for the measurements. For absorption, concentrations are typically in the micromolar (µM) range.
-
Protocol 2: UV-Visible Absorption Spectroscopy
Causality: The goal is to determine the wavelength of maximum absorbance (λ_max). This wavelength is the most efficient for exciting the molecule and is used as the excitation wavelength in subsequent fluorescence measurements. To adhere to the Beer-Lambert law and avoid detector saturation, the absorbance should ideally be kept below 1.0 AU.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.
-
Blank Correction:
-
Sample Measurement:
-
Use a working solution with an expected absorbance maximum between 0.1 and 1.0. A concentration of ~5-10 µM is a good starting point.
-
Rinse the cuvette twice with the sample solution before filling it for the measurement.
-
Acquire the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm for anthracenes).
-
Identify and record the wavelength of maximum absorbance (λ_max).
-
Protocol 3: Fluorescence Spectroscopy
Causality: To obtain a clean emission spectrum, the sample must be dilute enough to avoid inner-filter effects, where emitted light is re-absorbed by other molecules in the solution. An absorbance of <0.1 at the excitation wavelength is a widely accepted standard to minimize this effect.[10]
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Blank Correction: Record an emission spectrum of the pure solvent blank using the same settings that will be used for the sample. This spectrum should be subtracted from the sample spectrum to remove Raman scattering from the solvent.
-
Emission Spectrum Measurement:
-
Use a dilute solution of 2,3-DMA (absorbance < 0.1 at λ_max).
-
Set the excitation monochromator to the λ_max value determined from the absorption spectrum.
-
Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to a longer wavelength (e.g., 380-600 nm).
-
Identify and record the wavelength of maximum fluorescence emission (λ_em).
-
Protocol 4: Relative Fluorescence Quantum Yield (Φ) Determination
Causality: The quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the integrated fluorescence intensity and absorbance of the unknown sample to a well-characterized standard.[11][12]
-
Select a Standard: Choose a standard with absorption and emission ranges that overlap with 2,3-DMA. Anthracene in cyclohexane (Φ ≈ 0.30) is a suitable choice.
-
Prepare Solutions: Prepare a solution of the standard and a solution of the 2,3-DMA sample in the same solvent. Adjust the concentrations of both so their absorbance at the chosen excitation wavelength is identical and below 0.1.
-
Measure Spectra:
-
Measure the absorbance of both the standard and the sample at the excitation wavelength.
-
Measure the fluorescence emission spectrum for both the standard and the sample, using the same excitation wavelength and instrument settings (especially slit widths).
-
-
Calculate Quantum Yield: Use the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated area under the fluorescence emission curve.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
If the same solvent is used for both sample and standard, the refractive index term (n_sample² / n_std²) cancels out to 1.
-
Data and Expected Results
The spectral properties of this compound will be similar to those of anthracene, with slight shifts due to the electron-donating methyl groups.
| Parameter | Description | Expected Value / Range |
| λ_max (Absorbance) | Wavelength of maximum UV absorbance. | 350 - 400 nm range, with characteristic vibronic structure. |
| λ_em (Emission) | Wavelength of maximum fluorescence emission. | 380 - 450 nm range, typically showing mirror-image vibronic structure to the absorption spectrum. |
| Stokes Shift | The difference in wavelength (or energy) between λ_max and λ_em. | 20 - 50 nm |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | 5,000 - 15,000 M⁻¹cm⁻¹ at the main absorption peak. |
| Fluorescence Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | 0.2 - 0.4 in non-polar solvents. |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | 4 - 10 nanoseconds. |
Note: These are typical values for anthracene derivatives in non-polar solvents. Actual values must be determined experimentally.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or low signal | Concentration too low; Instrument settings incorrect (slits too narrow, lamp off). | Increase concentration; Check instrument settings and lamp status. |
| Saturated signal (flat-topped peaks) | Concentration too high. | Dilute the sample. For absorbance, aim for A < 1.0. For fluorescence, aim for A < 0.1. |
| Poor spectral shape/extra peaks | Impure solvent or sample; Dirty cuvette. | Use spectroscopy-grade solvents; Clean cuvettes thoroughly; Check sample purity. |
| Emission peak overlaps with excitation λ | Slit widths are too large; Rayleigh or Raman scattering. | Reduce slit widths; Subtract a solvent blank spectrum. |
References
-
Offen, H. W. (1974). High Pressure Studies of Solvent Effects on Anthracene Spectra. Proceedings of the National Academy of Sciences, 71(7), 2673-2676. [Link]
-
Al-Yasari, A. M., & Al-Asadi, A. S. (2015). Effect of Solvent on Fluorescence Spectrum of Anthracene. Iraqi Journal of Applied Physics Letters. [Link]
-
Sathyavathi, C., et al. (2021). Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies. Polycyclic Aromatic Compounds, 41(9), 2056-2073. [Link]
-
Spectroscopy Online. (2023). Investigating the Impact of Solute-Solvent Repulsion on the Absorption Spectra of Anthracene in n-Hexane Under High Pressure. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Rivera-Figueroa, A. M., Ramazan, K. A., & Finlayson-Pitts, B. J. (2003). Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. Journal of Chemical Education, 80(11), 1321. [Link]
-
Papanastasiou, M., et al. (2021). Photophysical Properties of Anthracene Derivatives. Molecules, 26(11), 3203. [Link]
-
Royal Society of Chemistry. (n.d.). General method of UV-Vis and fluorescence titration. [Link]
-
Guitart, R., & Puig, P. (1994). Fluorescence techniques for the determination of polycyclic aromatic hydrocarbons in marine environment : an overview. Ciencias Marinas, 20(2), 255-271. [Link]
-
NPTEL-NOC IITM. (2023, February 13). Lecture 06: UV-Visible and Fluorescence Spectroscopy [Video]. YouTube. [Link]
-
Chemistry For Everyone. (2024, February 8). How To Prepare Solution For UV Spectroscopy? [Video]. YouTube. [Link]
-
Hrdlovič, P., et al. (2008). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. [Link]
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. High Pressure Studies of Solvent Effects on Anthracene Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. ossila.com [ossila.com]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Synthesis of 2,3-Dimethylanthracene Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 2,3-dimethylanthracene and its derivatives, tailored for researchers, scientists, and professionals in drug development. Anthracene, a polycyclic aromatic hydrocarbon (PAH), and its substituted analogues are of significant interest due to their unique photophysical properties and potential applications in medicinal chemistry and materials science.[1] Specifically, the introduction of methyl groups at the 2 and 3 positions can modulate the electronic and steric properties of the anthracene core, influencing its reactivity and biological activity. This guide presents two distinct and reliable synthetic protocols for obtaining this compound, along with detailed procedures for purification and characterization.
Introduction to Anthracene Derivatives and Their Significance
Anthracene and its derivatives are a class of organic compounds characterized by three fused benzene rings.[1] Their extended π-electron systems are responsible for their characteristic fluorescence, making them valuable components in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[1] In the realm of drug development, the planar structure of the anthracene nucleus allows for intercalation with DNA, a mechanism exploited in the design of certain anticancer agents. The substitution pattern on the anthracene core is crucial in fine-tuning the molecule's properties. For instance, the placement of substituents can alter the fluorescence quantum yield and lipophilicity, which are critical parameters for bioimaging applications.
This guide focuses on the synthesis of this compound, a key intermediate for accessing a variety of more complex derivatives. The presented methodologies are chosen for their reliability and scalability, providing a solid foundation for further synthetic explorations.
Synthetic Strategies for this compound
Two primary and effective routes for the synthesis of this compound are detailed below: a classical approach involving Friedel-Crafts acylation and subsequent cyclization, and a more convergent strategy utilizing a Diels-Alder reaction.
Protocol 1: Synthesis via Friedel-Crafts Acylation and Cyclization
This multi-step synthesis commences with readily available starting materials, o-xylene and phthalic anhydride, and proceeds through the formation of an anthraquinone intermediate, which is subsequently reduced to the desired anthracene. This method is particularly advantageous due to the low cost of the initial reagents.
Workflow for Protocol 1:
Caption: Synthetic pathway for this compound via Friedel-Crafts acylation.
Step-by-Step Protocol:
Step 1: Synthesis of 2-(3,4-Dimethylbenzoyl)benzoic acid
-
In a reaction vessel equipped with a stirrer and a dropping funnel, and maintained under an inert atmosphere, add o-xylene, which serves as both the solvent and reactant.
-
Cool the vessel to a temperature between -10°C and 0°C.
-
Gradually add anhydrous aluminum trichloride and phthalic anhydride in batches. The molar ratio of aluminum trichloride to phthalic anhydride should be maintained between 2:1 and 2.5:1.
-
After the initial addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Subsequently, heat the mixture to 50-60°C and maintain for an additional 1-2 hours to ensure the completion of the reaction.
-
Upon completion, carefully quench the reaction by pouring the mixture into a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
The product, 2-(3,4-dimethylbenzoyl)benzoic acid, will precipitate. Isolate the solid by filtration, wash with water, and dry.
Step 2: Synthesis of 2,3-Dimethylanthraquinone
-
In a clean, dry reaction flask, add concentrated sulfuric acid (98%).
-
Carefully add the 2-(3,4-dimethylbenzoyl)benzoic acid obtained from the previous step to the sulfuric acid with stirring.
-
Heat the mixture to a temperature between 75°C and 85°C and maintain for 2-3 hours to effect cyclization.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
The precipitated 2,3-dimethylanthraquinone will appear as a yellow-green solid.
-
Filter the solid, wash thoroughly with distilled water, followed by a 10% ammonia solution, and then 95% ethanol.
-
Dry the solid and recrystallize from o-xylene to obtain light-yellow, needle-shaped crystals of 2,3-dimethylanthraquinone. A typical yield for this step is around 80%.
Step 3: Synthesis of this compound
-
To a three-necked flask equipped with a magnetic stirrer, add an 8% sodium hydroxide solution and activate zinc powder.
-
Add the 2,3-dimethylanthraquinone from the previous step, followed by toluene.
-
Heat the mixture to 120°C under reflux for approximately 48 hours. The reaction progress can be monitored by the color change of the mixture from red to white.
-
After cooling to room temperature, filter the mixture. The product will be present in both the toluene layer and the solid residue.
-
Separate the toluene layer from the filtrate and evaporate the solvent to obtain a white solid.
-
Treat the filtered solid residue with concentrated hydrochloric acid with stirring for about 10 hours to dissolve inorganic byproducts. Filter the remaining solid.
-
Combine the solids obtained from both fractions and recrystallize from toluene to yield white, fluorescent, plate-like crystals of this compound. The expected yield for this final step is approximately 60%.
Protocol 2: Synthesis via Diels-Alder Reaction
This approach utilizes a [4+2] cycloaddition reaction between a diene (2,3-dimethyl-1,3-butadiene) and a dienophile (1,4-naphthoquinone) to construct the core ring system. The resulting adduct is then aromatized to the corresponding anthraquinone, which is subsequently reduced. This method offers a convergent and often high-yielding route to the desired scaffold.
Workflow for Protocol 2:
Caption: Synthetic pathway for this compound via Diels-Alder reaction.
Step-by-Step Protocol:
Step 1: Synthesis of 1,4,4a,9a-Tetrahydro-2,3-dimethyl-9,10-anthracenedione
-
In a 250 mL round-bottom flask, dissolve 1,4-naphthoquinone (15.8 g, 0.1 mol) in 150 mL of ethanol with stirring.
-
To this solution, add 2,3-dimethyl-1,3-butadiene (10.0 g, 0.12 mol).
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring. Maintain the reflux for 12 hours.
-
After the reaction period, allow the mixture to cool to room temperature. The product should crystallize out of the solution. If crystallization is slow, the solution can be concentrated using a rotary evaporator to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product to obtain 1,4,4a,9a-tetrahydro-2,3-dimethylanthracene-9,10-dione. The expected yield is approximately 23.8 g (99%).[2]
Step 2: Dehydrogenation to 2,3-Dimethylanthraquinone
-
Dissolve the 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione (40 g) in 600 mL of a 5% ethanolic potassium hydroxide solution in a three-necked flask equipped with a reflux condenser and an air inlet tube.
-
Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and the initial green color of the solution will change to yellow.
-
The yellow 2,3-dimethylanthraquinone will precipitate out of the solution.
-
Filter the product with suction and wash sequentially with 200 mL of water, 100 mL of ethanol, and finally with 50 mL of ether.
-
The air-dried product should have a melting point of 209–210°C, with a yield of 94–96%.[3]
Step 3: Reduction to this compound
-
Follow the same reduction procedure as described in Protocol 1, Step 3, using the 2,3-dimethylanthraquinone obtained from the dehydrogenation step.
Purification and Characterization
The final product, this compound, should be purified by recrystallization from a suitable solvent such as toluene or a mixture of ethanol and water to obtain a high-purity crystalline solid. The purity and identity of the compound should be confirmed by various analytical techniques.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄ | [1][4] |
| Molecular Weight | 206.29 g/mol | [5] |
| Appearance | White to almost white powder/crystals | |
| Melting Point | 252 °C | [6] |
| Solubility | Insoluble in water, soluble in organic solvents like benzene and toluene. | [1] |
Spectroscopic Characterization
The structure of the synthesized this compound should be confirmed by spectroscopic methods. Below are the expected spectral data.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | s | 6H | -CH₃ |
| ~7.3-7.5 | m | 2H | Aromatic protons |
| ~7.8-8.0 | m | 2H | Aromatic protons |
| ~8.2-8.4 | m | 4H | Aromatic protons |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~20 | -CH₃ |
| ~124-135 | Aromatic CH and quaternary carbons |
Note: The exact chemical shifts can vary depending on the solvent used for the NMR analysis.[7] A detailed analysis of the 13C NMR spectra of various methylated anthracenes has been published, which can serve as a valuable reference for precise peak assignments.[8]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (methyl) |
| 1620-1580 | C=C stretching (aromatic ring) |
| 1450-1370 | C-H bending (methyl) |
| 900-675 | C-H out-of-plane bending (aromatic) |
Note: The FTIR spectrum of this compound has been reported to be recorded in the region of 4000–400 cm⁻¹.
Applications in Research and Development
This compound and its derivatives are versatile compounds with applications spanning materials science and medicinal chemistry.
-
Organic Electronics: Due to their fluorescent properties, these compounds are investigated as potential materials for organic light-emitting diodes (OLEDs).[1] The methyl substituents can enhance solubility and influence the solid-state packing, which are crucial for device performance.
-
Fluorescent Probes: The anthracene core can be functionalized to create fluorescent probes for detecting specific analytes or for bioimaging purposes. The methyl groups can be further elaborated to introduce targeting moieties or other functional groups.
-
Drug Discovery: The planar aromatic system of this compound makes it a potential scaffold for developing DNA intercalating agents with anticancer properties. The methyl groups provide handles for synthetic modification to optimize biological activity and pharmacokinetic properties.
Conclusion
The synthetic protocols detailed in this guide provide reliable and well-documented methods for the preparation of this compound. The choice between the Friedel-Crafts acylation route and the Diels-Alder approach will depend on the availability of starting materials, desired scale, and laboratory capabilities. Thorough characterization of the final product is essential to ensure its purity and structural integrity before its use in further research and development activities. The versatility of the this compound scaffold continues to make it a valuable building block in the pursuit of novel materials and therapeutic agents.
References
- CN101481378B - 2,3,6,7-tetracarboxylic dianhydride triptycene and method for synthesizing the same - Google P
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. (URL: [Link])
- US2585229A - Process for preparing 1,4-naphthoquinone compounds - Google P
-
2,3-Dimethyl-1,4,4a,9a-tetrahydro-anthraquinone - PubChem. (URL: [Link])
-
Stothers, J. B., Tan, C. T., & Wilson, N. K. (1975). 13C nuclear magnetic resonance studies of methylated anthracenes. Canadian Journal of Chemistry, 53(13), 1958-1964. (URL: [Link])
-
Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene with H2@C60 - PMC - PubMed Central. (URL: [Link])
-
2,3-dimethylanthraquinone - Organic Syntheses Procedure. (URL: [Link])
- US5723675A - Method for preparing anthraquinones - Google P
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
-
A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride - Truman ChemLab. (URL: [Link])
-
Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity - RSC Publishing. (URL: [Link])
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 613-06-9 [sigmaaldrich.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Laboratory Preparation of 2,3-Dimethylanthracene: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol for the laboratory synthesis of 2,3-Dimethylanthracene, a valuable polycyclic aromatic hydrocarbon (PAH) utilized in materials science and as a fluorescent probe in chemical research.[1] This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. The presented methodology is a robust two-step sequence, commencing with the synthesis of the key intermediate, 2,3-dimethylanthraquinone, followed by its reduction to the final product.
Introduction to the Synthetic Strategy
The synthesis of this compound is achieved through a reliable and scalable two-step process. The first step involves a [4+2] cycloaddition, specifically a Diels-Alder reaction, between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene. This is followed by an in-situ oxidative dehydrogenation to yield the stable intermediate, 2,3-dimethylanthraquinone. The second and final step is the reduction of the anthraquinone to the desired this compound. This guide will detail a classic and effective reduction method using zinc dust.
The overall synthetic pathway is depicted below:
Figure 1: Overall synthetic scheme for this compound.
PART 1: Synthesis of 2,3-Dimethylanthraquinone
This procedure is adapted from a reliable and well-established protocol found in Organic Syntheses.[2]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,4-Naphthoquinone | 158.16 | 80 g | 0.5 | |
| 2,3-Dimethyl-1,3-butadiene | 82.14 | 80 g | ~1.0 | |
| Ethanol (95%) | 46.07 | 300 mL | - | Solvent for Diels-Alder |
| Potassium Hydroxide | 56.11 | 30 g | ~0.53 | For dehydrogenation |
| Ethanol (95%) | 46.07 | 570 g | - | Solvent for dehydrogenation |
| Water | 18.02 | As needed | - | For washing |
| Ether | 74.12 | As needed | - | For washing |
Experimental Protocol
Step 1.1: Diels-Alder Reaction
-
To a 1-liter round-bottomed flask equipped with an efficient reflux condenser, add 80 g (0.5 mole) of 1,4-naphthoquinone and 300 mL of 95% ethanol.
-
Add 80 g (~1.0 mole) of 2,3-dimethyl-1,3-butadiene to the flask.
-
Heat the mixture to reflux and maintain reflux for 5 hours.
-
After the reflux period, cool the solution to room temperature and then place it in a refrigerator for 10-12 hours to facilitate crystallization.
-
Break up the resulting crystalline mass with a spatula and collect the solid product by vacuum filtration.
-
Wash the collected crystals with 50 mL of cold ethanol. The product, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, should be white, feathery crystals. This intermediate is typically of sufficient purity for the subsequent step.[2]
Step 1.2: Oxidative Dehydrogenation
-
Prepare a 5% ethanolic potassium hydroxide solution by dissolving 30 g of potassium hydroxide in 570 g of 95% ethanol.
-
In a 1-liter three-necked flask equipped with a reflux condenser and an air inlet tube, dissolve 40 g of the Diels-Alder adduct from the previous step in 600 mL of the 5% ethanolic potassium hydroxide solution.
-
Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and the initial green color of the solution will change to yellow.
-
The yellow 2,3-dimethylanthraquinone will precipitate out of the solution. Collect the solid product by suction filtration.
-
Wash the collected product sequentially with 200 mL of water, 100 mL of ethanol, and finally with 50 mL of ether.
-
Air-dry the final product. The expected yield of 2,3-dimethylanthraquinone is high, with a reported melting point of 209-210 °C.[2][3]
PART 2: Reduction of 2,3-Dimethylanthraquinone to this compound
The reduction of the stable anthraquinone system to the fully aromatic anthracene requires a potent reducing agent. A classic and effective method involves the use of zinc dust at high temperatures.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,3-Dimethylanthraquinone | 236.27 | 10 g | 0.042 | Starting material |
| Zinc Dust | 65.38 | 20 g | 0.306 | Reducing agent |
| Toluene or Xylene | - | ~100 mL | - | High-boiling solvent |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | For workup |
| Ethanol or Methanol | - | As needed | - | For recrystallization |
Experimental Protocol
-
In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 10 g (0.042 mol) of 2,3-dimethylanthraquinone and 20 g (0.306 mol) of zinc dust.
-
Add approximately 100 mL of a high-boiling solvent such as toluene or xylene to the flask.
-
Heat the mixture to a vigorous reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anthraquinone spot. The reaction may take several hours.
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully decant the hot solvent into a separate flask, leaving the excess zinc dust behind.
-
Wash the remaining zinc dust with a small amount of hot toluene or xylene and combine the washings with the decanted solution.
-
Slowly and cautiously add dilute hydrochloric acid to the zinc dust residue in the reaction flask to quench any reactive species.
-
Concentrate the combined organic solution under reduced pressure to obtain the crude this compound.
Purification
The crude this compound can be purified by recrystallization.[4]
-
Dissolve the crude product in a minimum amount of a hot solvent such as ethanol, methanol, or a mixture of hexane and ethyl acetate.[5]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum. The purified this compound should be a white to almost white crystalline solid.[1]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₄ |
| Molar Mass | 206.29 g/mol |
| Appearance | White to almost white powder to crystal[1] |
| Melting Point | 252 °C[6] |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons and two methyl groups. |
| ¹³C NMR (CDCl₃) | Signals corresponding to aromatic carbons and two methyl carbons. |
Note on NMR Data: Detailed, assigned ¹H and ¹³C NMR spectral data for this compound can be found in specialized databases and literature.[7][8] As a general guide, one would expect the aromatic protons to appear in the range of 7.0-8.5 ppm and the methyl protons to appear as a singlet around 2.5 ppm in the ¹H NMR spectrum.
Safety and Handling Precautions
General Precautions: All manipulations should be performed in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Chemical-Specific Hazards:
-
1,4-Naphthoquinone: Toxic if swallowed and causes skin irritation. May cause an allergic skin reaction and respiratory irritation.[10]
-
2,3-Dimethyl-1,3-butadiene: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Zinc Dust: Can be flammable. Avoid creating dust clouds and keep away from ignition sources.[11]
-
Hydrazine Hydrate (if used as an alternative reducing agent): Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage and may cause cancer.[12] Handle with extreme caution in a fume hood with appropriate PPE.
-
Sodium Borohydride (if used as an alternative reducing agent): In contact with water, it releases flammable gases that may ignite spontaneously. Toxic if swallowed and causes severe skin burns and eye damage.[10]
Always consult the Safety Data Sheet (SDS) for each chemical before use for complete safety information.
References
-
IPSPI Indonesia. (2024, December 13). Safety Guidelines for Handling Zinc Dust for Sale. [Link]
-
OSU Chemistry. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]
-
Duke SMIF. Toxic Powders SOP Template. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Reddit. (2018, October 15). Practical Hydrazine Hydrate Safety. [Link]
-
ESPI Metals. Sodium Borohydride. [Link]
-
DTIC. Safety and Handling of Hydrazine. [Link]
-
Environmental Health & Safety. Hydrazine Standard Operating Procedure Template. [Link]
-
Carl ROTH. Safety Data Sheet: Zinc dust. [Link]
-
Lanxess. Hydrazine Hydrate. [Link]
-
Hanchang. Material Safety Data Sheet (Zinc Dust). [Link]
-
PubChem. This compound. [Link]
-
Preprints.org. Supplementary Information. [Link]
-
H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. [Link]
-
Taylor & Francis Online. Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies: Polycyclic Aromatic Compounds. [Link]
-
ResearchGate. 13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400.... [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0002151). [Link]
-
Atlantis Press. Research on purification of refined carbazole and anthracene by Solvent crystallization Wenshuang Dai. [Link]
-
Organic Syntheses. 2,3-dimethylanthraquinone. [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
University of Rochester Department of Chemistry. Purification: How To. [Link]
- Google Patents.
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,3-二甲基蒽醌 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 613-06-9 [amp.chemicalbook.com]
- 7. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. Safety Guidelines for Handling Zinc Dust for Sale – IPSPI Indonesia [ipspi-indonesia.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Method for detecting singlet oxygen using anthracene derivatives
Application Note & Protocol
Quantitative Detection of Singlet Oxygen in Chemical and Biological Systems Using Anthracene-Based Fluorescent Probes
Abstract
Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, is a critical mediator in various chemical and biological processes, including photodynamic therapy (PDT), cellular signaling, and photodegradation.[1][2] Its transient nature and high reactivity necessitate sensitive and selective detection methods. This document provides a comprehensive guide to the use of anthracene derivatives as chemical traps for the reliable detection and quantification of singlet oxygen. We will explore the underlying chemical mechanism, compare various anthracene-based probes, and provide a detailed protocol for their application in both chemical solutions and cellular environments.
Introduction: The Challenge of Detecting a Transient Species
Singlet oxygen is not a radical, yet its potent oxidizing capabilities make it a significant reactive oxygen species (ROS).[2] Unlike ground-state triplet oxygen (³O₂), ¹O₂ has a unique electronic configuration that allows it to readily participate in reactions with electron-rich organic molecules.[3] However, its lifetime in aqueous biological environments is extremely short (microseconds), making direct detection challenging.[2]
Indirect methods, employing chemical probes that react specifically with ¹O₂, have become the gold standard. Among these, anthracene and its derivatives are highly valued for their specific reactivity towards ¹O₂ over other ROS, providing a robust tool for researchers in drug development, materials science, and cell biology.[4]
Principle of Detection: The [4+2] Cycloaddition Reaction
The detection mechanism is based on the highly specific [4+2] cycloaddition (Diels-Alder) reaction between singlet oxygen and the anthracene moiety.[5][6] Anthracene acts as a diene, and ¹O₂ acts as a dienophile. This reaction forms a stable, non-fluorescent 9,10-endoperoxide.[4][7][8]
The key to the assay is the change in the spectral properties of the anthracene probe upon this reaction. The disruption of the conjugated aromatic system in anthracene results in a loss of its characteristic fluorescence and a change in its UV-Vis absorbance profile.[2][7] This change can be monitored over time using standard spectrophotometers or spectrofluorometers to quantify the rate of ¹O₂ generation.
Figure 1: Mechanism of singlet oxygen detection. The fluorescent anthracene derivative reacts with singlet oxygen in a Diels-Alder type reaction to form a stable, non-fluorescent endoperoxide product.
Selecting the Appropriate Anthracene Probe
The choice of the anthracene derivative is critical and depends on the experimental system, particularly the solvent and the presence of other biological molecules. While the core reactivity remains the same, substituents at the 9 and 10 positions can significantly alter the probe's properties.[4]
Causality Behind Probe Selection:
-
Aqueous Solubility: For biological applications or experiments in aqueous buffers, probes must be water-soluble to ensure homogeneity and prevent aggregation. Hydrophobic probes like 9,10-dimethylanthracene (DMA) are suitable for organic solvents but require modification or encapsulation for use in water.[4] Derivatives like 9,10-anthracenedipropionic acid (ADPA) and 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) are designed specifically for improved water solubility.[9][10]
-
Reactivity and Specificity: While anthracene probes are generally specific for ¹O₂, their reaction rates can differ. For instance, 1,3-diphenylisobenzofuran (DPBF), though not an anthracene, is often used as a benchmark due to its extremely high, diffusion-limited reactivity with ¹O₂.[10][11] However, some anthracene derivatives offer better specificity against other ROS.[11]
-
Cell Permeability: For intracellular ¹O₂ detection, the probe must be able to cross the cell membrane. The cell-permeable analog diethyl-3-3'-(9,10-anthracenediyl)bis acrylate (DADB) has been successfully used to monitor ¹O₂ formation in various organelles during PDT.[12]
-
Interference: In complex media like cell culture, probes can interact with proteins, which may alter their fluorescence and reactivity.[9][13] Covalently binding the probe to nanoparticles is an advanced strategy to shield it from such interactions.[9][13]
Table 1: Comparison of Common Probes for Singlet Oxygen Detection
| Probe Name | Acronym | Key Characteristics | Typical Application Environment | Citations |
| 9,10-Dimethylanthracene | DMA | High reactivity, well-characterized. Water-insoluble. | Organic Solvents, Li-O₂ Batteries | [4][14][15] |
| 9,10-Anthracenedipropionic acid | ADPA | Water-soluble. Can be conjugated to nanoparticles to prevent protein binding. | Aqueous Buffers, Cell Media | [9][13] |
| 9,10-Anthracenediyl-bis(methylene)dimalonic acid | ABDA | Water-soluble and specific for ¹O₂ but has lower reactivity compared to probes like DPBF. | Aqueous Buffers | [10][11] |
| Diethyl-3-3'-(9,10-anthracenediyl)bis acrylate | DADB | Cell-permeable, allowing for intracellular detection of ¹O₂. Fluorescence decreases upon oxidation. | In Vitro Cell Culture, PDT | [12] |
| Singlet Oxygen Sensor Green® | SOSG® | Commercially available, fluorescein-based anthracene probe. "Turn-on" fluorescence upon reaction. Can self-sensitize ¹O₂. | Aqueous Buffers, Cell Biology | [3][8][16] |
Experimental Protocol: Quantifying ¹O₂ Using DMA
This protocol details a standard assay for quantifying ¹O₂ generated by a photosensitizer in an organic solvent using 9,10-dimethylanthracene (DMA) and monitoring the decrease in its absorbance. This method can be adapted for other probes and systems by adjusting the solvent and measurement technique (e.g., fluorescence).
Required Materials
-
Probe: 9,10-dimethylanthracene (DMA)
-
Photosensitizer Standard: Rose Bengal (RB) or Methylene Blue (MB)
-
Solvent: Spectroscopic grade solvent compatible with all reagents (e.g., Acetonitrile, Dichloromethane, DMSO).[14][15][17]
-
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Light source with a specific wavelength for photosensitizer excitation (e.g., LED or filtered lamp).[4]
-
Stir plate and micro stir bars
-
Reagent Preparation
-
DMA Stock Solution (1 mM): Prepare in the chosen solvent. Store protected from light.
-
Photosensitizer Stock Solution (e.g., 100 µM RB): Prepare in the chosen solvent. The concentration should be adjusted so that the absorbance at the excitation wavelength is between 0.1 and 0.2 in the final reaction mixture to avoid inner filter effects.[4]
Experimental Workflow
Figure 2: Experimental workflow for the quantification of singlet oxygen. The process involves sample preparation, baseline measurement, controlled irradiation, time-course data acquisition, and kinetic analysis.
Step-by-Step Procedure
-
Prepare Reaction Mixture: In a quartz cuvette, combine the DMA stock and photosensitizer stock with the solvent to achieve the desired final concentrations (e.g., 50 µM DMA and an absorbance of ~0.1 for the photosensitizer). Add a micro stir bar.
-
Equilibrate: Place the cuvette in the spectrophotometer and allow the solution to equilibrate in the dark for 2-3 minutes.
-
Initial Measurement (T=0): Record the initial absorbance spectrum of the solution, focusing on the characteristic peaks of DMA (approx. 360, 380, and 400 nm).
-
Initiate Photosensitization: Remove the cuvette and place it in front of the calibrated light source. Begin irradiation while stirring continuously to ensure a homogenous reaction.
-
Time-Course Measurements: At fixed time intervals (e.g., every 60 seconds), briefly stop the irradiation, place the cuvette back into the spectrophotometer, and record the absorbance spectrum. Repeat for a duration sufficient to observe a significant decrease in DMA absorbance.
-
Run Controls: Perform control experiments to ensure the observed reaction is due to ¹O₂.
-
Dark Control: A sample containing both DMA and the photosensitizer kept in the dark.
-
No Photosensitizer Control: A sample containing only DMA, subjected to irradiation.
-
In both controls, no significant decrease in DMA absorbance should be observed.
-
Data Analysis and Interpretation
The rate of ¹O₂ production is proportional to the rate of DMA consumption. Assuming pseudo-first-order kinetics with respect to DMA (as the ¹O₂ concentration is at a steady state), the data can be analyzed as follows:
-
Extract the absorbance value (A) at one of DMA's major peaks (e.g., ~380 nm) for each time point (t).
-
Plot ln(A₀/Aₜ) versus time, where A₀ is the initial absorbance at t=0 and Aₜ is the absorbance at time t.
-
The plot should be linear during the initial phase of the reaction. The slope of this line represents the observed rate constant (k_obs) for the degradation of the probe.
-
This rate can be used to compare the ¹O₂ generation efficiency of different photosensitizers by using a reference standard with a known ¹O₂ quantum yield (ΦΔ).[3][18]
Considerations for Biological Systems
Adapting this method for live cells or biological media requires additional considerations:
-
Probe Choice: Use a water-soluble and cell-permeable probe like DADB or a specialized nanoprobe.[12][13]
-
Delivery: Ensure the probe is efficiently loaded into the cells. This may require incubation and optimization of probe concentration and loading time.
-
Instrumentation: Confocal fluorescence microscopy is often used instead of a spectrophotometer to visualize the change in fluorescence spatially within the cell.[8]
-
Toxicity: Assess the potential dark toxicity and phototoxicity of the probe and photosensitizer on the cells.
-
Cellular Autofluorescence: Account for background fluorescence from the cells themselves.
Limitations and Validating System Integrity
While powerful, the anthracene probe method has limitations that users must acknowledge:
-
Probe Photodegradation: The probe itself can be degraded by direct exposure to high-intensity light, especially in the UV range.[19] Controls are essential to validate that degradation is ¹O₂-dependent.
-
Probe as Photosensitizer: Some anthracene derivatives can themselves absorb light and produce ¹O₂, which can complicate quantum yield measurements.[3][19]
-
Competition: In complex biological systems, endogenous molecules (e.g., lipids, amino acids) can also react with ¹O₂, competing with the probe and potentially leading to an underestimation of the total ¹O₂ produced.[2]
To ensure trustworthiness, the protocol must be a self-validating system. This is achieved by running parallel controls, including dark controls (no light) and no-sensitizer controls (light but no photosensitizer), to confirm that the observed signal change is exclusively due to the photosensitized generation of singlet oxygen.
Conclusion
The use of anthracene derivatives provides a specific, versatile, and quantifiable method for detecting singlet oxygen. By understanding the underlying chemical principles, carefully selecting a probe appropriate for the experimental system, and implementing rigorous controls, researchers can confidently measure this critical reactive oxygen species. This application note serves as a foundational guide for professionals in drug development, photobiology, and materials science to accurately assess processes mediated by singlet oxygen.
References
- You, M. X., Wang, Y. X., Wang, H., et al. (2011). Fluorescent detection of singlet oxygen: Amplifying signal transduction and improving sensitivity based on intramolecular FRET of anthryl appended porphyrins. Chinese Science Bulletin.
- (2016). Anthracene-based fluorescent nanoprobes for singlet oxygen detection in biological media. IQS School of Engineering.
- Kessel, D., & Price, M. (2012). Evaluation of diethyl-3-3'-(9,10-anthracenediyl)bis acrylate as a probe for singlet oxygen formation during photodynamic therapy. Photochemistry and Photobiology.
- (2021). Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. Frontiers.
- (2016). Anthracene-based fluorescent nanoprobes for singlet oxygen detection in biological media. ResearchGate.
- Yu, H., Liu, X., Wu, Q., et al. (n.d.). New Rhodamine-based Fluorescent Probe for the Detection of Singlet Oxygen. Chemistry Letters, Oxford Academic.
- (2021). Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. Frontiers.
- (2021). Novel Approach toward Water-Soluble Singlet Oxygen Monitors Based on Hybrid Inorganic–Organic Nanoclay. The Journal of Physical Chemistry C, ACS Publications.
- (2019). Singlet oxygen quantum yields determined by oxygen consumption. StellarNet, Inc..
- (n.d.). Synthesis of endoperoxides [1–7]‐O2. ResearchGate.
- (n.d.). An anthracene functionalized BODIPY derivative with singlet oxygen storage ability for photothermal and continuous photodynamic synergistic therapy. Journal of Materials Chemistry B (RSC Publishing).
- (2019). Singlet oxygen quantum yields determined by oxygen consumption. Inorganica Chimica Acta.
- (n.d.). Structure‐Based Design and in‐Flow Synthesis of Aromatic Endoperoxides Acting as Oxygen Releasing Agents. CNR-IRIS.
- (n.d.). Perfluoroalkylated anthracene endoperoxide: Synthesis, characterization, crystal structure analysis, and computational insights. The Commonwealth Scientific and Industrial Research Organisation (CSIRO).
- Takajo, T., & Anzai, K. (2020). Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application. Archives of Pharmacology and Therapeutics.
- (n.d.). The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro. Refubium.
- (n.d.). Method for monitoring singlet oxygen quantum yield in real time by time resolved spectroscopy measurement. Optica Publishing Group.
- (2023). Anthracene-Bridged Photosensitizers for Effective and Safe Photodynamic Therapy. Chemistry of Materials, ACS Publications.
- (n.d.). Chapter Title Singlet oxygen quantum yield determination using chemical acceptors. Lirias.
- (2020). The detection sensitivity of commonly used singlet oxygen probes in aqueous environments. Journal of Photochemistry and Photobiology B: Biology.
- (n.d.). Singlet oxygen generation by anthracene derivatives from the triplet excited state of the photosensitizer (left) and singlet excited states of the anthracene derivatives (right). ResearchGate.
- (2014). Determination of singlet oxygen quantum yield of HiPorfin using Singlet Oxygen Sensor Green. ResearchGate.
- (2023). Hetero-Diels–Alder Reaction between Singlet Oxygen and Anthracene Drives Integrative Cage Self-Sorting. Journal of the American Chemical Society, ACS Publications.
- (n.d.). Reaction singlet oxygen with anthracene. ResearchGate.
- (2009). Photochemistry of Anthracene-9,10-endoperoxide. The Journal of Physical Chemistry A.
- (2020). The detection sensitivity of commonly used singlet oxygen probes in aqueous environments. PubMed.
- (n.d.). Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. RSC Publishing.
- (2023). Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probes. RSC Publishing.
- (n.d.). Singlet oxygen-induced degradation of 9,10-dimethylanthracene (c = 0.2...). ResearchGate.
Sources
- 1. Frontiers | Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics [frontiersin.org]
- 2. scientificarchives.com [scientificarchives.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merit.url.edu [merit.url.edu]
- 10. The detection sensitivity of commonly used singlet oxygen probes in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of diethyl-3-3'-(9,10-anthracenediyl)bis acrylate as a probe for singlet oxygen formation during photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probe ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00088E [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. You are being redirected... [stellarnet.us]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2,3-Dimethylanthracene in Organic Semiconductor Research
Introduction to 2,3-Dimethylanthracene as an Organic Semiconductor
The field of organic electronics leverages the unique properties of π-conjugated organic materials to create devices that are flexible, lightweight, and can be manufactured at a low cost. Among the various classes of organic semiconductors, anthracene and its derivatives have been cornerstones of research for decades.[1][2][3] Their rigid, planar aromatic structure facilitates strong intermolecular π-π stacking, which is a critical prerequisite for efficient charge transport.[1][4]
This document focuses on This compound (2,3-DMA) , a specific derivative of anthracene. As a polycyclic aromatic hydrocarbon (PAH), 2,3-DMA possesses the characteristic fused three-ring structure of anthracene, with two methyl groups at the 2 and 3 positions.[5] These methyl substituents are not merely passive additions; they play a crucial role in modifying the material's physicochemical properties. They can enhance solubility in common organic solvents, making 2,3-DMA amenable to solution-based processing techniques, and influence the molecular packing in the solid state, which directly impacts charge transport characteristics.[4][6]
Furthermore, 2,3-DMA is known for its intrinsic fluorescence, making it a compelling candidate for applications in organic light-emitting diodes (OLEDs) as an emissive or host material.[2][5][7] These application notes provide a comprehensive guide for researchers, detailing the properties of 2,3-DMA, protocols for its integration into electronic devices, and methods for characterizing its performance.
Physicochemical and Photophysical Properties
Understanding the fundamental properties of 2,3-DMA is essential for designing experiments and interpreting results. The compound is typically a yellow to orange crystalline solid at room temperature and is soluble in organic solvents like toluene and benzene.[5]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄ | [5][8] |
| Molecular Weight | 206.29 g/mol | [8] |
| CAS Number | 613-06-9 | [5][8] |
| Appearance | White to yellow/orange crystalline solid | [5] |
| Melting Point | 252 °C | |
| Solubility | Soluble in benzene, toluene; Insoluble in water | [5] |
| Purity (Typical) | >98% |
The photophysical properties of anthracene derivatives are central to their use in optoelectronic devices.[9] 2,3-DMA exhibits characteristic absorption in the UV-visible range and emits light via fluorescence from its lowest singlet excited state (S₁), in accordance with Kasha's rule.[9] The precise wavelengths of absorption and emission are influenced by the solvent and the material's aggregation state. These properties are critical for its application in OLEDs, where the emission color is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Core Applications in Organic Electronics
The unique structural and electronic properties of 2,3-DMA make it a versatile material for fundamental research and application in various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic circuits, and their performance is highly dependent on the charge transport characteristics of the active semiconductor layer.[10] The anthracene core of 2,3-DMA provides a robust platform for p-type (hole) transport due to its appropriate energy levels and tendency to form ordered crystalline structures.[1]
Causality Behind its Use in OFETs:
-
π-Stacking: The planar anthracene backbone promotes face-to-face π-stacking, creating pathways for charge carriers to hop between adjacent molecules.
-
Substituent Effects: The 2,3-dimethyl substitution pattern influences the crystal packing motif (e.g., herringbone vs. slipped-stack), which in turn dictates the electronic coupling between molecules and, consequently, the charge carrier mobility.[6]
-
Solution Processability: The methyl groups can improve solubility, enabling the use of cost-effective deposition techniques like spin-coating or inkjet printing, which are advantageous for large-area and flexible electronics.[4][11][12]
Organic Light-Emitting Diodes (OLEDs)
OLEDs generate light through the electroluminescence of organic materials.[13] Anthracene derivatives have been extensively developed as highly efficient blue emitters, a critical component for full-color displays and white lighting.[2][3][7][14]
Causality Behind its Use in OLEDs:
-
Fluorescence: 2,3-DMA's natural fluorescence makes it a candidate for the emissive layer (EML).[5] When electrons and holes recombine within this layer, they form excitons that can decay radiatively, emitting light.
-
Host Material: Its wide energy gap can also make it a suitable host material for a fluorescent or phosphorescent guest emitter. In this configuration, the host facilitates charge transport and transfers energy to the guest dopant, which then emits light.
-
Thermal Stability: A high melting point (252 °C) suggests good thermal stability, which is crucial for device longevity and preventing morphological changes during operation.
Experimental Protocols
The following protocols provide step-by-step methodologies for fabricating and characterizing devices using 2,3-DMA. These protocols are designed to be self-validating by including expected outcomes and characterization checkpoints.
Protocol: Thin-Film Deposition of this compound
The quality of the semiconductor thin film is paramount to device performance.[15] Two primary methods are employed: vacuum thermal evaporation and solution processing.
Caption: Workflow for depositing 2,3-DMA thin films.
4.1.1 Method A: Vacuum Thermal Evaporation
-
Rationale: This technique yields high-purity, uniform films with precise thickness control, ideal for high-performance devices. The high vacuum environment minimizes contamination.[16]
-
Protocol:
-
Substrate Preparation: Clean the substrate (e.g., Si/SiO₂) via sequential ultrasonication in deionized water, acetone, and isopropanol (15 min each). Dry with N₂ gas and treat with UV-ozone for 15 minutes to remove organic residues and improve the surface energy.
-
Loading: Place 10-20 mg of 2,3-DMA powder (purity >98%) into a quartz or tantalum crucible. Mount the cleaned substrate onto the holder in the deposition chamber.
-
Pump-Down: Evacuate the chamber to a base pressure below 5 x 10⁻⁶ Torr. This is critical to ensure a long mean free path for evaporated molecules and prevent oxidation.
-
Deposition: Gently heat the crucible until the material begins to sublimate. Open the shutter and deposit the film onto the substrate at a controlled rate of 0.1-0.5 Å/s, monitored by a quartz crystal microbalance (QCM). A slow deposition rate promotes better crystalline ordering.
-
Cool-Down: After reaching the desired thickness (typically 30-50 nm for OFETs), close the shutter and allow the system to cool before venting.
-
4.1.2 Method B: Solution-Processing (Spin Coating)
-
Rationale: A low-cost, high-throughput method suitable for large-area device fabrication.[11] Success depends on the solubility of the material and the choice of solvent.
-
Protocol:
-
Solution Preparation: Prepare a solution of 2,3-DMA (e.g., 5 mg/mL) in a high-boiling-point organic solvent such as toluene or chlorobenzene. Gently heat and stir overnight in an N₂-filled glovebox to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Substrate Preparation: Use the same cleaning procedure as in 4.1.1. For improved film quality, the substrate surface can be treated with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS).
-
Spin-Coating: Dispense the filtered solution onto the substrate. Spin at a typical speed of 1500-3000 rpm for 60 seconds. The final film thickness is controlled by the solution concentration and spin speed.
-
Solvent Annealing: Transfer the coated substrate to a covered petri dish containing a small vial of the same solvent and anneal on a hotplate at a temperature slightly below the solvent's boiling point (e.g., 80-100 °C for toluene) for 1-2 hours. This process slows the solvent evaporation rate, allowing more time for molecular self-organization and improving crystallinity.
-
Protocol: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
-
Rationale: The BGTC architecture is a standard, widely studied OFET configuration that is relatively straightforward to fabricate and allows for clear characterization of the semiconductor/dielectric interface.
Caption: Fabrication flow and structure of a BGTC OFET.
-
Protocol:
-
Substrate: Start with a heavily doped n-type silicon wafer (n⁺-Si) with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick). The n⁺-Si serves as the gate electrode, and the SiO₂ as the gate dielectric.
-
Cleaning: Clean the Si/SiO₂ substrate as described in Protocol 4.1.1. Surface treatment with a SAM is highly recommended to improve performance.
-
Semiconductor Deposition: Deposit a thin film (30-50 nm) of 2,3-DMA using either thermal evaporation (Method A) or spin-coating (Method B) as detailed in Protocol 4.1.
-
Electrode Deposition: Through a shadow mask, thermally evaporate 40-50 nm of gold (Au) to define the source and drain electrodes. The channel length (L) and width (W) are defined by the mask dimensions (e.g., L = 50 µm, W = 1.5 mm).
-
Protocol: Characterization of Films and Devices
A systematic characterization workflow is essential to correlate material properties with device performance.[15][17]
Sources
- 1. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 3. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 6. Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. ossila.com [ossila.com]
- 14. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. measurlabs.com [measurlabs.com]
- 16. openaccesspub.org [openaccesspub.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note: 2,3-Dimethylanthracene as a Chemical Actinometer for Singlet Oxygen Quantification
Principle of Operation
Chemical actinometry is a technique used to measure the number of photons in a beam absorbed by a system, providing a quantitative measure of light intensity or flux. This application note details the use of 2,3-dimethylanthracene (2,3-DMA) as a highly effective chemical actinometer, specifically for the indirect quantification of singlet oxygen (¹O₂).
The principle relies on the highly specific [4+2] cycloaddition reaction between 2,3-DMA and singlet oxygen, which generates the corresponding endoperoxide. This reaction disrupts the conjugated π-system of the anthracene core. Consequently, the characteristic UV-Vis absorbance of 2,3-DMA decreases in a dose-dependent manner with its consumption. By monitoring the rate of this absorbance decay, one can determine the rate of singlet oxygen generation and, subsequently, the singlet oxygen quantum yield (ΦΔ) of a photosensitizer of interest. This method is particularly valuable for researchers in photochemistry, materials science, and drug development, especially in the context of photodynamic therapy (PDT).
The Photosensitization and Detection Mechanism
The generation and detection of singlet oxygen using a photosensitizer (PS) and 2,3-DMA as a chemical trap follows a well-established photochemical pathway. The process is initiated by the absorption of light by the photosensitizer.
-
Excitation: The photosensitizer absorbs a photon (hν), promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited photosensitizer can undergo intersystem crossing to a more stable, longer-lived triplet state (T₁). This step is crucial for efficient singlet oxygen generation.
-
Energy Transfer: The triplet-state photosensitizer collides with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. Through a spin-allowed energy transfer process, the photosensitizer returns to its ground state while exciting oxygen to its highly reactive singlet state (¹O₂).
-
Chemical Trapping: The generated singlet oxygen rapidly reacts with this compound via a cycloaddition reaction to form a non-fluorescent, non-absorbing (in the same region) endoperoxide. The consumption of 2,3-DMA is directly proportional to the amount of singlet oxygen produced.
Caption: Mechanism of photosensitized singlet oxygen generation and trapping.
Physicochemical Data for this compound
Proper application of 2,3-DMA as an actinometer requires knowledge of its fundamental properties. The following table summarizes key data for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Registry Number | 613-06-9 | [2] |
| Molecular Formula | C₁₆H₁₄ | [3] |
| Molar Mass | 206.28 g/mol | [1] |
| Typical Solvents | Acetonitrile, Toluene, Dichloromethane, Ethanol | General Lab Practice |
| UV-Vis λmax | ~258, 356, 375 nm (in Ethanol) | [4] |
| Singlet Oxygen Reaction | Forms endoperoxide via cycloaddition | [5][6] |
Note on Quantum Yield: While 9,10-dimethylanthracene (9,10-DMA) is a more commonly cited actinometer, 2,3-DMA functions via the same mechanism. The total rate constant for the reaction between singlet oxygen and 9,10-DMA can be solvent-dependent.[7] Researchers should determine the reaction rate constant under their specific experimental conditions or use a reference photosensitizer for relative quantum yield calculations.
Detailed Experimental Protocol
This protocol provides a step-by-step method for determining the singlet oxygen quantum yield (ΦΔ) of a sample photosensitizer relative to a well-characterized reference photosensitizer.
Materials and Reagents
-
This compound (CAS: 613-06-9)
-
Sample Photosensitizer (PS_sample)
-
Reference Photosensitizer (PS_ref) with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)
-
Spectroscopic grade solvent (e.g., Acetonitrile, Ethanol)
-
Class A volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length) with stoppers or screw caps
-
Magnetic stirrer and micro stir bars
Instrumentation
-
UV-Vis Spectrophotometer
-
Calibrated monochromatic light source (e.g., laser or filtered lamp) with a stable output
-
Optical power meter (for measuring incident light intensity, I₀)
Solution Preparation
Causality Note: All solutions containing 2,3-DMA or photosensitizers are light-sensitive. It is critical to prepare them in a dimly lit environment and store them in amber vials or flasks wrapped in aluminum foil to prevent premature photoreaction.
-
2,3-DMA Stock Solution: Prepare a stock solution of 2,3-DMA in the chosen solvent. A typical concentration is 1 mM.
-
Photosensitizer Stock Solutions: Prepare separate stock solutions of the sample and reference photosensitizers. The concentration should be chosen to yield an absorbance of ~0.1 at the irradiation wavelength to minimize inner filter effects.
-
Actinometer Working Solution: In a volumetric flask, combine the 2,3-DMA stock solution and the photosensitizer stock solution (either sample or reference). Dilute with the solvent to achieve a final 2,3-DMA concentration with an initial absorbance of ~1.0 at its absorption maximum (e.g., ~375 nm). The final photosensitizer concentration should be identical for both sample and reference experiments.
Irradiation and Monitoring
-
Baseline Measurement: Transfer 3 mL of the actinometer working solution (containing either PS_sample or PS_ref) into a quartz cuvette. Record the full UV-Vis absorption spectrum before irradiation (t=0).
-
Irradiation: Place the cuvette in the light path of the calibrated light source. The irradiation wavelength should be chosen to excite the photosensitizer but not 2,3-DMA directly. Begin irradiation while continuously stirring the solution to ensure homogeneity.
-
Time-Course Monitoring: At fixed time intervals (e.g., every 30-60 seconds), pause the irradiation and immediately record the UV-Vis spectrum. Monitor the decrease in absorbance at one of the characteristic peaks of 2,3-DMA (e.g., 375 nm).
-
Repeat for Reference: Repeat steps 1-3 using the identical experimental setup but with the actinometer working solution containing the reference photosensitizer.
Data Analysis
-
Plot Data: For both the sample and reference experiments, plot the absorbance of 2,3-DMA at the monitored wavelength versus irradiation time.
-
Determine Initial Rate: The initial slope of this plot represents the initial rate of 2,3-DMA consumption (k), which is proportional to the rate of singlet oxygen generation. A linear regression of the initial data points should be performed to obtain this rate.
-
Calculate Light Absorption Correction Factor: The fraction of light absorbed by the photosensitizer (F) must be calculated for both the sample and reference solutions using the Beer-Lambert law at the irradiation wavelength (λ_irr):
-
F = 1 - 10⁻ᴬ⁽λᵢᵣᵣ⁾, where A is the absorbance of the photosensitizer at the irradiation wavelength.
-
-
Calculate Singlet Oxygen Quantum Yield (ΦΔ): The quantum yield of the sample can be calculated using the following equation[8]:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)
Where:
-
ΦΔ_sample: Singlet oxygen quantum yield of the sample (unknown).
-
ΦΔ_ref: Singlet oxygen quantum yield of the reference (known).
-
k_sample: Initial rate of 2,3-DMA decay with the sample PS.
-
k_ref: Initial rate of 2,3-DMA decay with the reference PS.
-
F_sample: Fraction of light absorbed by the sample PS.
-
F_ref: Fraction of light absorbed by the reference PS.
-
Experimental Workflow Overview
The entire process, from preparing the necessary solutions to the final calculation, can be visualized as a systematic workflow.
Caption: Workflow for determining singlet oxygen quantum yield.
Advantages and Limitations
Advantages:
-
High Specificity: The cycloaddition reaction is highly specific to singlet oxygen, minimizing interference from other reactive oxygen species.
-
Sensitivity: The high molar extinction coefficient of anthracene derivatives allows for sensitive detection via UV-Vis spectrophotometry.
-
Simplicity: The method uses standard laboratory equipment and does not require complex probes or detection systems.
Limitations:
-
Solvent Dependence: The lifetime of singlet oxygen and the rate of its reaction with 2,3-DMA can be highly dependent on the solvent used.[7] Consistency is key.
-
Photodegradation: Both the actinometer and the photosensitizer can be susceptible to photobleaching, which can affect results over long irradiation times. Analysis should be based on initial rates.
-
Oxygen Availability: The experiment must be conducted in an oxygen-saturated or air-equilibrated solution, as oxygen is a reactant. Deoxygenated solutions will yield no signal.
References
- The effect of heavy-atom solvents on the photooxidation of anthracene. Canadian Journal of Chemistry.
-
Photo-oxidation of dimethylanthracene. ResearchGate. [Link]
-
UV–Vis spectral traces showed the loss of anthracene chromophore (253...). ResearchGate. [Link]
-
Quantum Yields for the Photosensitized Formation of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution. AIP Publishing. [Link]
-
On the use of 9,10-dimethylanthracene as chemical rate constant actinometer in singlet. Self-published. [Link]
-
Simplified - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
This compound (C16H14). PubChemLite. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
On the use of 9,10-dimethylanthracene as chemical rate constant actinometer in singlet molecular oxygen reactions. ResearchGate. [Link]
-
2,3-dimethylanthraquinone - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
CHEMICAL ACTINOMETRY. KGROUP. [Link]
-
UV/Vis absorptionchange observed in the two-electron oxidation of... ResearchGate. [Link]
-
This compound. CAS Common Chemistry. [Link]
-
On the use of 9,10-dimethylanthracene as chemical rate constant actinometer in singlet molecular oxygen reactions. Repositorio Académico - Universidad de Chile. [Link]
-
Enhanced photo-reactivity of polyanthracene in the VIS region. PubMed Central, National Institutes of Health. [Link]
Sources
- 1. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. PubChemLite - this compound (C16H14) [pubchemlite.lcsb.uni.lu]
- 4. Enhanced photo-reactivity of polyanthracene in the VIS region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. On the use of 9,10-dimethylanthracene as chemical rate constant actinometer in singlet molecular oxygen reactions [repositorio.uchile.cl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Wittig reaction for the synthesis of anthracene derivatives
Application Note & Protocol
Strategic Synthesis of Substituted Anthracene Derivatives via the Wittig Reaction: A Guide for Advanced Organic Synthesis
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the application of the Wittig reaction for the synthesis of functionalized anthracene derivatives. Anthracene-based compounds are pivotal in diverse fields, including organic electronics, medicinal chemistry, and chemosensing, owing to their unique photophysical properties.[1][2][3] The Wittig reaction offers a powerful and regioselective method for carbon-carbon double bond formation, enabling the precise installation of vinyl and styrenyl substituents onto the anthracene core.[4] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, critical experimental parameters, stereochemical control, and practical laboratory protocols necessary for successful synthesis.
Foundational Principles: The Wittig Reaction in the Context of Aromatic Systems
The Wittig reaction, a Nobel Prize-winning transformation, converts a carbonyl group (aldehyde or ketone) into an alkene through the reaction with a phosphorus ylide (also known as a Wittig reagent).[5] The driving force of this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]
The overall transformation can be summarized as: R'R''C=O + Ph₃P=CR'''R'''' → R'R''C=CR'''R'''' + Ph₃P=O
The Mechanism: From Ylide to Alkene
The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate, the oxaphosphetane.[6][7] This intermediate then collapses in a retro-[2+2] cycloreversion to yield the final alkene and triphenylphosphine oxide.[8]
Figure 1: General mechanism of the Wittig Reaction.
Causality of Stereochemical Outcomes
The geometry (E/Z) of the resulting alkene is a critical consideration and is directly influenced by the stability of the phosphorus ylide.[9][10] This provides a powerful tool for synthetic control.
-
Non-stabilized Ylides (R = alkyl): These ylides are highly reactive. The cycloaddition is rapid and kinetically controlled, leading preferentially to a syn oxaphosphetane intermediate, which decomposes to the (Z)-alkene .[6][10]
-
Stabilized Ylides (R = EWG, e.g., -COOR, -CN): The presence of an electron-withdrawing group (EWG) stabilizes the negative charge on the ylide carbon through resonance, making it less reactive.[11] The initial cycloaddition becomes reversible, allowing equilibration to the more thermodynamically stable anti oxaphosphetane, which decomposes to the (E)-alkene .[9][10]
-
Semi-stabilized Ylides (R = aryl, e.g., benzyl): These fall between the two extremes. While often providing the (E)-alkene as the major product, mixtures of isomers can be common. For the synthesis of styrenyl anthracenes, the thermodynamic stability of the trans product generally drives the reaction towards high (E)-selectivity.[6][8]
Application: Synthesis of trans-9-(2-Phenylethenyl)anthracene
This section details the synthesis of a highly fluorescent and well-characterized anthracene derivative, trans-9-(2-phenylethenyl)anthracene, as a representative example. The strategy involves the reaction of anthracene-9-carbaldehyde with the ylide generated from benzyltriphenylphosphonium chloride.[4][8]
Figure 2: Experimental workflow for anthracene derivative synthesis.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. All manipulations should be performed in a certified fume hood. Organic solvents are flammable and volatile.
Protocol 1: Preparation of Benzyltriphenylphosphonium Chloride (Phosphonium Salt)
This procedure outlines the synthesis of the ylide precursor via an Sₙ2 reaction.[12][13]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Benzyl chloride (BnCl)
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (1.0 eq).
-
Dissolve the triphenylphosphine in anhydrous toluene.
-
Add benzyl chloride (1.05 eq) to the solution. Caution: Benzyl chloride is a lachrymator.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate will form as the reaction progresses.
-
Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white crystalline solid (benzyltriphenylphosphonium chloride) under vacuum. The product is typically of sufficient purity to be used directly in the next step.
Protocol 2: Wittig Olefination to Synthesize trans-9-(2-Phenylethenyl)anthracene
This protocol utilizes a phase-transfer catalysis approach with aqueous sodium hydroxide, which is a safer and often more convenient alternative to organolithium bases for semi-stabilized ylides.[4]
Materials:
-
Benzyltriphenylphosphonium chloride (from Protocol 1)
-
Anthracene-9-carbaldehyde[14]
-
Dichloromethane (DCM)
-
50% (w/v) Sodium hydroxide (NaOH) aqueous solution
-
1-Propanol
-
Deionized Water
Procedure:
-
Combine benzyltriphenylphosphonium chloride (1.1 eq) and anthracene-9-carbaldehyde (1.0 eq) in a 25-mL round-bottom flask with a magnetic stir bar.
-
Add dichloromethane (approx. 10 mL per gram of aldehyde) to the flask.
-
Begin vigorous stirring to dissolve/suspend the solids. The mixture will likely be a yellow slurry.
-
Using a pipette, add the 50% NaOH solution dropwise over 5-10 minutes. The solution will typically develop a deep orange or red color, characteristic of the ylide.
-
Continue to stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the aldehyde spot indicates reaction completion.
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with an equal volume of water and DCM.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from a solvent system like ethanol or 2-propanol, or by flash column chromatography on silica gel to yield a bright yellow, fluorescent solid.[8]
-
Alternative Greener Workup: An alternative procedure avoids halogenated solvents for the workup by using N,N-dimethylformamide (DMF) as the reaction solvent and precipitating the product by adding 1-propanol and water.[15][16]
Data and Expected Outcomes
The Wittig reaction, when applied to aromatic aldehydes like anthracene-9-carbaldehyde, is generally high-yielding. The stereoselectivity is a key parameter to characterize.
| Entry | Ylide Precursor | Aldehyde | Major Product | Typical Yield | E/Z Ratio |
| 1 | Benzyltriphenylphosphonium chloride | Anthracene-9-carbaldehyde | trans-9-(2-Phenylethenyl)anthracene | 75-90% | >95:5 |
| 2 | (4-Methoxybenzyl)triphenylphosphonium chloride | Anthracene-9-carbaldehyde | trans-9-(4-Methoxystyryl)anthracene | 70-85% | >95:5 |
| 3 | Ethyl (triphenylphosphoranylidene)acetate | Anthracene-9-carbaldehyde | Ethyl 3-(anthracen-9-yl)acrylate | 80-95% | >99:1 (E) |
Table 1: Representative examples of Wittig reactions for the synthesis of anthracene derivatives. Yields and ratios are illustrative and depend on specific reaction conditions.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (e.g., old NaOH).2. Insufficiently acidic phosphonium salt.3. Sterically hindered carbonyl. | 1. Prepare a fresh solution of the base.2. For less reactive ylides, consider a stronger base like NaH or KOtBu in an anhydrous solvent (THF, DMF).[17]3. Increase reaction time and/or temperature. |
| Poor (E/Z) Selectivity | 1. Ylide is not sufficiently stabilized or destabilized.2. Presence of lithium salts can alter selectivity. | 1. Forcing (E)-selectivity: Use the Schlosser modification with phenyllithium at low temperatures.[5][6]2. Forcing (Z)-selectivity: Use salt-free conditions (e.g., NaHMDS as base). |
| Difficult Purification | Triphenylphosphine oxide (TPPO) is co-eluting or co-crystallizing with the product. | 1. TPPO is sparingly soluble in hexanes/ether. Triturate the crude product with cold ether or hexanes to remove much of the TPPO.2. If TPPO remains, it can sometimes be precipitated as a complex by adding anhydrous ZnCl₂ to a DCM solution, followed by filtration. |
References
-
Wikipedia. Wittig reaction . Wikipedia. [Link]
-
Wikipedia. Anthracene-9-carbaldehyde . Wikipedia. [Link]
-
Organic Chemistry Portal. Wittig Reaction . Organic Chemistry Portal. [Link]
-
Becerril-Jiménez, F., & González-Cruz, D. (2018). Recent advances in the syntheses of anthracene derivatives . Beilstein Journal of Organic Chemistry, 14, 2556–2599. [Link]
-
Chemistry LibreTexts. Wittig Reaction . Chemistry LibreTexts. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism . Chemistry Steps. [Link]
-
Jaworek, C. H., & Iacobucci, S. (2014). Wittig Reaction: The Synthesis of trans-9-(2-Phenylethenyl)anthracene Revisited . Journal of Chemical Education, 91(1), 123-126. [Link]
- Google Patents. Process for preparing 9-anthracenecarbaldehydes.
-
Somashekar, M. N., & Chetana, P. R. (2016). A Review on Anthracene and Its Derivatives: Applications . Research & Reviews: Journal of Chemistry. [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM . AdiChemistry. [Link]
-
Telegra. The Role of Anthracene Derivatives in Modern Organic Synthesis . Telegra.ph. [Link]
-
Ashenhurst, J. The Wittig Reaction . Master Organic Chemistry. [Link]
-
Somashekar, M. N., & Chetana, P. R. A Review on Anthracene and Its Derivatives: Applications . Open Access Journals. [Link]
-
Palleros, D. R. Synthesis of trans-9-(2-Phenylethenyl)anthracene: A Wittig Reaction . Experimental Organic Chemistry. [Link]
-
Pei, A. Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction . CDN. [Link]
-
The Organic Chemistry Tutor. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained . YouTube. [Link]
-
Chemeurope.com. Wittig reaction . Chemeurope.com. [Link]
-
OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction . Organic Chemistry. [Link]
-
Scribd. Synthesis of Fluorescent Anthracene via Wittig Reaction . Scribd. [Link]
-
ResearchGate. Examples of anthracene derivatives and their applications . ResearchGate. [Link]
-
Tevyashova, A. N., et al. Advances in the Discovery of Anthraquinone-Based Anticancer Agents . PubMed. [Link]
- Google Patents. Production of 9-anthracenecarbaldehyde.
-
Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction . Chemistry LibreTexts. [Link]
-
University of Wisconsin-River Falls. A Solvent Free Wittig Reaction . UWRF. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides . Organic letters, 8(5), 789–792. [Link]
-
Organic Syntheses. 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE . Organic Syntheses. [Link]
-
Semantic Scholar. Wittig Reaction: The Synthesis of trans-9-(2-Phenylethenyl)anthracene Revisited . Semantic Scholar. [Link]
-
Reddit. Problems with wittig reaction . Reddit. [Link]
-
The Organic Chemistry Tutor. Wittig Reaction Practice Problems . YouTube. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. adichemistry.com [adichemistry.com]
- 11. youtube.com [youtube.com]
- 12. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Anthracene-9-carbaldehyde - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Wittig Reaction: The Synthesis of trans-9-(2-Phenylethenyl)anthracene Revisited | Semantic Scholar [semanticscholar.org]
- 17. reddit.com [reddit.com]
Application Notes and Protocols for Fluorescence Microscopy with 2,3-Dimethylanthracene
Abstract
This document provides a comprehensive technical guide for utilizing 2,3-Dimethylanthracene in fluorescence microscopy applications. As a member of the polycyclic aromatic hydrocarbon (PAH) family, this compound possesses intrinsic fluorescence properties that make it a candidate for use as a probe, particularly in non-polar environments.[1] This guide details the foundational photophysical principles, outlines a complete experimental setup, provides step-by-step protocols for spectral characterization and sample imaging, and addresses critical safety considerations. The protocols are designed to be self-validating, beginning with the essential step of empirically determining the compound's spectral characteristics before proceeding to imaging experiments.
Introduction to this compound
This compound is a rigid, planar aromatic hydrocarbon based on the anthracene three-ring system.[1] Its nonpolar nature suggests potential utility as a fluorescent probe for lipophilic environments such as cellular membranes or lipid droplets. Like other anthracene derivatives, its fluorescence is sensitive to the local environment, opening possibilities for its use in sensing applications.[2] However, it is crucial to note that as a PAH, this compound is classified as a potentially hazardous and carcinogenic compound, necessitating strict safety protocols during handling and disposal.[3]
A critical challenge in working with less common fluorophores is the scarcity of well-documented photophysical data. While the properties of the parent anthracene molecule are well-known (excitation in the near-UV, emission in the blue-violet spectrum), substitutions can alter these characteristics.[4] Therefore, the foundational step for any researcher is the empirical characterization of the specific batch of this compound being used. This guide is structured to lead the user through this characterization process before establishing an imaging protocol.
Photophysical Characteristics (Hypothesized)
The precise photophysical properties of this compound are not extensively documented in readily available literature. The following parameters are therefore estimated based on the known properties of the anthracene core and the expected slight red-shift induced by methyl group substitutions.[4] Users MUST empirically validate these properties using Protocol I before designing imaging experiments.
| Property | Estimated Value / Characteristic | Rationale & Causality |
| Excitation Max (λex) | ~365 - 385 nm | The parent anthracene molecule absorbs in the near-UV. Alkyl substitutions typically cause a minor bathochromic (red) shift. This range aligns with common UV light sources. |
| Emission Max (λem) | ~400 - 450 nm | Exhibits a characteristic blue-violet fluorescence. The Stokes shift (separation between excitation and emission peaks) is expected to be sufficient for effective spectral separation. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Toluene, DMSO, Chloroform).[1] | The nonpolar aromatic structure dictates its solubility, making it suitable for probing hydrophobic environments. |
| Quantum Yield (Φ) | Moderate to High (in non-polar solvents) | Anthracene derivatives are known for their bright fluorescence, though this is highly solvent-dependent and prone to quenching.[5] |
| Fluorescence Lifetime (τ) | 4-10 ns | Typical range for small aromatic fluorophores.[6][7] This parameter is important for advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM). |
Safety and Handling
This compound is a polycyclic aromatic hydrocarbon and must be handled as a potentially carcinogenic substance. All operations should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Handling: Avoid inhalation of the powder and prevent skin or eye contact. Use dedicated spatulas and glassware.
-
Storage: Store tightly sealed in a dry, well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of all solid waste and contaminated solutions in accordance with local, state, and federal hazardous waste regulations.
Experimental Setup: A Validating System
The key to successful fluorescence microscopy is the precise selection of hardware to match the fluorophore's spectral properties.[8] The following configuration is recommended based on the hypothesized spectra of this compound.
Core Instrumentation
-
Microscope: An inverted epi-fluorescence microscope is recommended for ease of sample handling.
-
Light Source: A Light Emitting Diode (LED) light source is the preferred choice due to its stability, longevity, and defined spectral output.
-
Recommendation: 365 nm or 385 nm LED.
-
Causality: These wavelengths fall within the hypothesized excitation range of this compound and are standard in many microscopy systems, minimizing the need for custom hardware. Mercury or Xenon arc lamps can also be used, but require an appropriate excitation filter to isolate the 365 nm line.
-
-
Filter Set: A standard DAPI/UV filter set is the logical starting point. The function of the filter set is to separate the weak emission signal from the intense excitation light.[9]
-
Recommendation:
-
Excitation Filter: 375/28 nm (e.g., 361-389 nm bandpass)
-
Dichroic Beamsplitter: 415 nm cut-off
-
Emission Filter: 460/50 nm (e.g., 435-485 nm bandpass) or a 420 nm longpass filter.
-
-
Causality: The excitation filter selects the appropriate wavelengths from the light source. The dichroic mirror reflects this excitation light onto the sample but transmits the longer-wavelength emitted fluorescence. The emission filter provides a final cleanup, blocking any stray excitation light from reaching the detector, thereby ensuring a high signal-to-noise ratio.
-
-
Objective Lens:
-
Recommendation: A high numerical aperture (NA ≥ 0.8) air or oil immersion objective with good UV transmission properties.
-
Causality: A high NA is critical for collecting as many emitted photons as possible, which is essential for imaging potentially dim signals. Good transmission in the near-UV range ensures efficient excitation of the sample.
-
-
Detector:
-
Recommendation: A scientific-grade monochrome CMOS (sCMOS) camera.
-
Causality: Monochrome cameras offer higher sensitivity than color cameras. sCMOS technology provides a large field of view, low noise, and high quantum efficiency in the blue-violet spectral region, making it ideal for detecting the emission from this compound.
-
Visualization of the Microscope Light Path
Caption: Workflow of light through the epi-fluorescence microscope.
Protocols
Protocol I: Empirical Determination of Spectral Properties
Objective: To determine the precise excitation and emission maxima of this compound. This protocol is a prerequisite for all subsequent work.
Materials:
-
This compound
-
Spectrophotometry-grade Toluene or Cyclohexane
-
Quartz cuvettes
-
Spectrofluorometer
Methodology:
-
Prepare a dilute (~1-5 µM) solution of this compound in the chosen solvent. The absorbance at the peak should be below 0.1 to avoid inner filter effects.
-
Emission Spectrum: a. Set the spectrofluorometer to excitation mode. b. Set the excitation wavelength to the hypothesized peak (e.g., 375 nm). c. Scan the emission from 390 nm to 600 nm. d. Identify the wavelength with the highest fluorescence intensity. This is the emission maximum (λem) .
-
Excitation Spectrum: a. Set the spectrofluorometer to emission mode. b. Set the emission wavelength to the maximum determined in the previous step. c. Scan the excitation wavelengths from 300 nm to 410 nm. d. The wavelength that produces the highest emission intensity is the excitation maximum (λex) .
-
Analysis: Compare the measured maxima to your microscope's available light sources and filters. Adjust the hardware recommendations in Section 4 accordingly for optimal performance.
Protocol II: Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution and ready-to-use working solutions.
Materials:
-
This compound (MW: 206.29 g/mol )[10]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Methodology:
-
Prepare 10 mM Stock Solution: a. Weigh out 2.06 mg of this compound. b. In a chemical fume hood, dissolve the powder in 1 mL of anhydrous DMSO. c. Mix thoroughly by vortexing until fully dissolved. d. Store in small aliquots at -20°C, protected from light.
-
Prepare Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Dilute the stock solution into your final imaging buffer to the desired working concentration (typically 1-10 µM). c. Causality: It is critical to add the DMSO stock to the aqueous buffer (not the other way around) while vortexing to prevent precipitation of the hydrophobic compound. The final DMSO concentration in the working solution should be kept low (ideally <0.5%) to minimize solvent-induced artifacts in biological samples.
Protocol III: Sample Staining and Mounting (Example: Live Cells)
Objective: To label live mammalian cells, assuming this compound acts as a lipophilic membrane probe.
Materials:
-
Adherent cells cultured on glass-bottom imaging dishes.
-
10 µM this compound working solution in imaging medium (e.g., phenol red-free DMEM).
-
PBS
Methodology:
-
Grow cells on imaging dishes to 60-80% confluency.
-
Aspirate the culture medium from the cells.
-
Wash the cells once with 1 mL of pre-warmed PBS.
-
Add 1 mL of the 10 µM working solution to the cells.
-
Incubate at 37°C for 15-30 minutes, protected from light. The optimal time should be determined empirically.
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed imaging medium to remove unbound probe.
-
Add 1 mL of fresh, pre-warmed imaging medium to the dish. The sample is now ready for imaging.
Protocol IV: Image Acquisition Workflow
Caption: Step-by-step workflow for acquiring fluorescence images.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C16H14). Retrieved from [Link]
-
PicoQuant. (n.d.). Lifetime Data of Selected Fluorophores. Retrieved from [Link]
-
Gotor, R., et al. (2021). Photophysical Properties of Anthracene Derivatives. Photochem, 1(3), 296-335. Available at: [Link]
-
Edinburgh Instruments. (2019). Fluorescence Lifetime Standards Data Table. Retrieved from [Link]
-
Sahal, H., et al. (2022). Absorption, excitation and emission spectra of 3 in DMSO. ResearchGate. Retrieved from [Link]
-
Evident Scientific. (n.d.). Fluorophores for Confocal Microscopy. Retrieved from [Link]
-
Hrdlovič, P., et al. (2008). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. Retrieved from [Link]
-
Boens, N., et al. (2007). Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry. Available at: [Link]
-
ISS Inc. (n.d.). Fluorescence Data Tables. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(41), 10796-10804. Available at: [Link]
-
Liu, J., et al. (2023). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Molecules, 28(16), 6128. Available at: [Link]
-
Butler, C. A., et al. (2021). Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations. Biomolecules, 11(9), 1347. Available at: [Link]
-
Liu, J., et al. (2023). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. ResearchGate. Retrieved from [Link]
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. accustandard.com [accustandard.com]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. References | ISS [iss.com]
- 8. mdpi.com [mdpi.com]
- 9. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethylanthracene
Welcome to the technical support guide for the synthesis of 2,3-Dimethylanthracene. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important polycyclic aromatic hydrocarbon. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to troubleshoot common issues effectively.
Introduction to this compound Synthesis
This compound is a yellow, crystalline solid belonging to the polycyclic aromatic hydrocarbon (PAH) family.[1] Its fluorescent properties make it a valuable compound in applications such as organic light-emitting diodes (OLEDs).[1] A prevalent and scalable synthetic route involves a multi-step process starting from readily available precursors: o-xylene and phthalic anhydride.[2][3] This pathway typically proceeds via a Friedel-Crafts acylation, followed by an intramolecular cyclization to form an anthraquinone intermediate, which is subsequently reduced to the final product.
This guide focuses on troubleshooting this common synthetic pathway, providing detailed protocols and addressing frequently asked questions to ensure a successful and high-purity synthesis.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.
Step 1: Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of o-xylene with phthalic anhydride is resulting in a low yield of 2-(3,4-dimethylbenzoyl)benzoic acid. What are the common pitfalls?
Answer: This is a critical first step, and its success hinges on several factors. Low yields are often traced back to issues with the Lewis acid catalyst, temperature control, or reactant stoichiometry.
-
Causality - Catalyst Activity: The Lewis acid, typically anhydrous aluminum trichloride (AlCl₃), is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive. The reaction requires a super-stoichiometric amount of AlCl₃ (typically 2.0-2.5 molar equivalents) because the catalyst complexes with both the carbonyl groups of the phthalic anhydride reactant and the resulting keto-acid product, effectively being consumed as the reaction progresses.[2][3][4]
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃ or a well-stored, sealed container. Clumpy or discolored AlCl₃ is a sign of decomposition.
-
Maintain Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Temperature: The initial addition of AlCl₃ and phthalic anhydride to o-xylene should be performed at a low temperature (-10 to 0 °C) to manage the initial exotherm.[3] Subsequently, the reaction is typically warmed to room temperature and then gently heated (50-60 °C) to drive it to completion.[3] Poor temperature control can lead to side reactions.
-
Verify Stoichiometry: Ensure a molar ratio of AlCl₃ to phthalic anhydride of at least 2:1. Using o-xylene as the solvent ensures it is in large excess.[2]
-
Question: I suspect the formation of isomeric impurities during the Friedel-Crafts step. How can I confirm this and minimize their formation?
Answer: While the directing effects of the two methyl groups on o-xylene strongly favor acylation at the desired position, the formation of the 2-(2,3-dimethylbenzoyl)benzoic acid isomer is possible, though typically minor.
-
Causality - Regioselectivity: In Friedel-Crafts acylation, the acyl group adds to the most activated position that is sterically accessible. For o-xylene, the positions adjacent to the methyl groups are activated, but steric hindrance can influence the outcome. The reaction conditions, particularly temperature, can affect the regioselectivity.[5]
-
Troubleshooting & Characterization:
-
Minimize Side Products: Sticking to the recommended low-temperature addition protocol helps maximize the yield of the desired 3,4-substituted product.[3]
-
Characterization: Use ¹H NMR spectroscopy on the crude keto-acid product. The aromatic region for the desired 2-(3,4-dimethylbenzoyl)benzoic acid will show a distinct splitting pattern. The presence of an additional set of aromatic signals may indicate an isomeric impurity.
-
Purification: While often the crude product is carried to the next step, if significant isomeric impurities are present, recrystallization may be necessary. The difference in polarity and crystal packing between isomers can sometimes be exploited for separation.
-
Step 2: Intramolecular Cyclization
Question: I'm having difficulty converting the 2-(3,4-dimethylbenzoyl)benzoic acid intermediate to 2,3-dimethylanthraquinone. What are the critical parameters for this dehydration/cyclization reaction?
Answer: This intramolecular Friedel-Crafts-type cyclization requires a strong dehydrating agent and sufficient thermal energy to overcome the activation barrier.
-
Causality - Reaction Conditions: The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the electron-rich dimethyl-substituted benzene ring onto the resulting acylium ion, and subsequent rearomatization. Concentrated sulfuric acid (98%) serves as both the catalyst and the dehydrating agent.[3] The temperature is critical; it must be high enough to promote the reaction (typically 75–85 °C) but not so high as to cause unwanted side reactions like sulfonation.[3][5]
-
Troubleshooting Steps:
-
Ensure Reagent Strength: Use fresh, concentrated (98%) sulfuric acid.
-
Monitor Temperature: Maintain the reaction temperature strictly within the 75–85 °C range. A lower temperature will result in an incomplete reaction, while a higher temperature risks charring and sulfonation.
-
Confirm Starting Material Purity: Impurities from the previous step can interfere with the cyclization. Ensure the intermediate acid is reasonably pure before proceeding.
-
Reaction Time: Allow sufficient time for the reaction to complete, typically 2-3 hours.[3] Progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material spot.
-
Step 3: Reduction to this compound
Question: My reduction of 2,3-dimethylanthraquinone is incomplete and yields a complex mixture. How can I optimize this final step?
Answer: The reduction of the anthraquinone to the anthracene is a vigorous reaction that requires careful control to avoid side products or incomplete conversion. The method described in patent literature uses activated zinc powder in a biphasic sodium hydroxide/toluene system.[3]
-
Causality - Reducing Agent & Reaction Environment: Zinc powder in a basic solution is a classic method for reducing anthraquinones. The base is crucial for the reaction mechanism. The reaction is often heterogeneous, making efficient stirring essential for good contact between the organic-soluble quinone, the aqueous base, and the solid zinc. "Activation" of the zinc (e.g., by washing with dilute acid) removes the passivating oxide layer, increasing its reactivity. The high reflux temperature (120 °C oil bath) and long reaction time (48 hours) are necessary to drive the reaction to completion.[3]
-
Troubleshooting Steps:
-
Activate the Zinc: Before use, stir the zinc powder with a dilute HCl solution for a few minutes, then filter and wash thoroughly with water, followed by ethanol and ether, and dry completely. This removes the inactive oxide coating.
-
Ensure Vigorous Stirring: Use a mechanical stirrer if possible, especially for larger scale reactions, to ensure efficient mixing of the two phases and the solid zinc. The patent notes the system should have "obvious oil and water phases".[3]
-
Maintain Reflux: Ensure a steady reflux is maintained for the entire recommended duration (e.g., 48 hours). The reaction progress can be monitored by the color change from red (or yellow-green) to a white or colorless mixture.[3]
-
Workup Procedure: The workup is critical. The patent describes a complex workup where the product is partitioned between the toluene layer and a solid complex mixture with zinc oxide.[3] Following the described acid wash of the filter cake is essential to recover all the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final this compound product?
Recrystallization is the most common and effective method. The patent literature suggests recrystallizing the final product from toluene.[3] O-xylene is also mentioned as a suitable solvent for the precursor anthraquinone.[3] The choice of solvent depends on the impurities present. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Column chromatography over silica gel or alumina can also be used for high-purity samples, typically eluting with non-polar solvents like hexanes or a hexane/toluene mixture.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques is recommended:
-
¹H NMR: The proton NMR spectrum is highly characteristic. You should expect to see singlets for the two methyl groups and a series of signals in the aromatic region corresponding to the anthracene core protons.
-
¹³C NMR: This will confirm the presence of all 16 carbon atoms with the expected chemical shifts for the methyl and aromatic carbons.[6]
-
Melting Point: Pure this compound has a sharp melting point (literature: 252 °C). A broad or depressed melting point indicates the presence of impurities.
-
Mass Spectrometry: This will confirm the molecular weight of the compound (206.29 g/mol ).[6]
Q3: Are there alternative synthetic routes to this compound?
Yes, other methods exist, though they may be less common for bulk synthesis. Diels-Alder reactions, for instance, are a powerful tool for constructing polycyclic aromatic systems.[7][8] A potential, though less direct, route could involve a Diels-Alder reaction between a suitable diene and dienophile to construct the central ring. However, the Friedel-Crafts pathway starting from o-xylene remains one of the most direct and widely cited methods.[2][3][5]
Q4: What are the primary safety concerns when working with this synthesis?
-
Reagents: Anhydrous AlCl₃ reacts violently with water. Concentrated sulfuric acid is highly corrosive. Organic solvents like o-xylene and toluene are flammable and have associated inhalation hazards.[1][9]
-
Intermediates & Product: As a polycyclic aromatic hydrocarbon (PAH), this compound should be handled with care as it may be carcinogenic.[1]
-
Procedure: Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Data & Protocols
Summary of Reaction Conditions
The following table summarizes typical conditions based on patent literature.[3]
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Friedel-Crafts Acylation | Phthalic anhydride, Anhydrous AlCl₃ | o-xylene | -10 °C to 60 °C | 2-3 h | ~80% (for next step) |
| 2 | Intramolecular Cyclization | 2-(3,4-dimethylbenzoyl)benzoic acid, Conc. H₂SO₄ | None | 75-85 °C | 2-3 h | 80% |
| 3 | Reduction | 2,3-dimethylanthraquinone, Activated Zn, NaOH | Toluene/Water | Reflux (~120 °C oil bath) | 48 h | 60% |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3-dimethylanthraquinone
-
Friedel-Crafts Acylation: To a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, add o-xylene. Cool the flask to between -10 and 0 °C in an ice-salt bath.
-
In portions, add anhydrous aluminum trichloride (2.2 eq.) followed by phthalic anhydride (1.0 eq.), keeping the temperature below 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with additional o-xylene, and combine the organic fractions. Wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(3,4-dimethylbenzoyl)benzoic acid.
-
Intramolecular Cyclization: Carefully add the crude keto-acid to concentrated (98%) sulfuric acid.
-
Heat the mixture in an oil bath at 75-85 °C for 2-3 hours with stirring.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Filter the resulting yellow-green solid precipitate. Wash the filter cake thoroughly with water, then a 10% ammonia solution, and finally 95% ethanol.[3]
-
Dry the solid to obtain 2,3-dimethylanthraquinone. The product can be further purified by recrystallization from o-xylene.[3]
Protocol 2: Reduction to this compound
-
To a three-necked flask equipped with a reflux condenser and mechanical stirrer, add an 8% sodium hydroxide solution and activated zinc powder (approx. 2.7g per 1g of quinone).
-
Add 2,3-dimethylanthraquinone and toluene.
-
Heat the biphasic mixture in an oil bath to 120 °C to maintain a steady reflux for 48 hours with vigorous stirring. The mixture should change color from red/yellow to white.
-
Cool the reaction to room temperature and filter.
-
Separate the toluene layer from the filtrate and evaporate the solvent to obtain a portion of the product.
-
Take the greyish-white filter cake from the initial filtration and stir it in concentrated HCl for 10 hours to dissolve zinc oxides.
-
Filter the remaining solid, wash with water, and dry.
-
Combine both solid portions and recrystallize from hot toluene to yield white, fluorescent crystals of this compound.[3]
Visualized Workflows
Overall Synthetic Pathway
Caption: A three-step synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- Google Patents. CN101481378A - 2,3,6,7-tetracarboxylic dianhydride triptycene and method for synthesizing the same.
- Google Patents. CN101481378B - 2,3,6,7-tetracarboxylic dianhydride triptycene and method for synthesizing the same.
-
PubChem. This compound | C16H14 | CID 69170. National Center for Biotechnology Information. [Link]
-
University of Wisconsin-Madison. Diels-Alder Reaction Lab Handout. [Link]
-
Khan, M. M., et al. (2014). Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. RSC Publishing. [Link]
-
PubChem. 9,10-Dimethylanthracene | C16H14 | CID 13076. National Center for Biotechnology Information. [Link]
-
dos Santos, J. A. B., et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Hill, R.K. & Barbaro, J. (2000). Experiment 2 DIELS ALDER REACTION. Experiments in Organic Chemistry, 2nd ed. [Link]
-
Ludwig, F. A., et al. General experimental techniques. [Link]
-
PubChemLite. This compound (C16H14). [Link]
-
van der Veen, J., et al. (2022). Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. ChemRxiv. [Link]
-
Peters, A. & Kennedy, S. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. ChemSpider SyntheticPages. [Link]
-
Bass, A. D., et al. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Semantic Scholar. [Link]
-
Bass, A. D., et al. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. [Link]
-
Al-Haidar, M., et al. (2022). Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene with H2@C60. PMC - PubMed Central. [Link]
-
Lee, Y. & Kim, S. (2023). Friedel–Crafts Alkylation and Acylation for Biomolecular Chemistry. ChemRxiv. [Link]
-
Bass, A. D., et al. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. ResearchGate. [Link]
-
Kiselev, V. D., et al. (1975). Experimental proof that the Diels-Alder reaction of tetracyanoethylene with 9,10-dimethylanthracene passes through formation of a complex between the reactants. Journal of the American Chemical Society. [Link]
-
CAS Common Chemistry. This compound. [Link]
-
LookChem. CAS No.613-06-9,this compound Suppliers. [Link]
-
Turton, R. Material Balances Design Project Production of Phthalic Anhydride from o-Xylene. [Link]
-
Remeur, C., et al. (2020). Tandem Hock and Friedel–Crafts reactions allowing an expedient synthesis of a cyclolignan-type scaffold. PMC - NIH. [Link]
-
ecoQuery. phthalic anhydride production, o-xylene oxidation. [Link]
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. CN101481378A - 2,3,6,7-tetracarboxylic dianhydride triptycene and method for synthesizing the same - Google Patents [patents.google.com]
- 3. CN101481378B - 2,3,6,7-tetracarboxylic dianhydride triptycene and method for synthesizing the same - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 6. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
Technical Support Center: Optimizing the Synthesis of 2,3-Dimethylanthracene
Welcome to the technical support guide for the synthesis of 2,3-Dimethylanthracene. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable polycyclic aromatic hydrocarbon. Drawing from established protocols and field-proven insights, this guide provides a detailed workflow, robust troubleshooting advice, and answers to frequently encountered challenges.
Introduction: The Synthetic Challenge
This compound is a key building block in materials science and medicinal chemistry, notable for its unique photophysical properties.[1] While several synthetic routes exist, achieving high yields consistently requires careful control over reaction conditions and a deep understanding of the underlying mechanisms. The most reliable and scalable approach involves a multi-step synthesis starting with a Diels-Alder reaction, followed by aromatization and reduction. This guide will focus on optimizing this pathway.
Recommended Synthetic Pathway: A Three-Step Approach
The most effective route to this compound involves a sequence of three key transformations. This method is favored for its high yields and predictable outcomes.
-
Diels-Alder Cycloaddition: The synthesis begins with a [4+2] cycloaddition between 1,4-Naphthoquinone (the dienophile) and 2,3-Dimethyl-1,3-butadiene (the diene) to form the tricycle adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione.[2]
-
Oxidative Aromatization: The resulting adduct is then aromatized to form the stable 2,3-Dimethylanthraquinone. This is typically achieved through air oxidation in an ethanolic potassium hydroxide solution.[3]
-
Reduction to Anthracene: The final step is the reduction of the quinone carbonyls to furnish the desired this compound.
Below is a visual representation of this synthetic workflow.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol synthesizes the established procedure from Organic Syntheses for the first two steps with a standard reduction method for the final conversion.[3]
Step 1 & 2: Synthesis of 2,3-Dimethylanthraquinone
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, dissolve 80 g (0.5 mole) of 1,4-naphthoquinone and 80 g (1.0 mole) of 2,3-dimethyl-1,3-butadiene in 300 mL of ethanol.
-
Diels-Alder Reaction: Reflux the solution for 5 hours. The diene is used in excess to ensure complete consumption of the more expensive naphthoquinone.
-
Isolation of Adduct: Cool the solution and place it in a refrigerator (4 °C) for 10-12 hours to facilitate crystallization. Break up the crystalline mass and collect the adduct by filtration, washing with 50 mL of cold ethanol. The expected yield of the adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, is approximately 116 g (96%).[3]
-
Aromatization: In a 1-liter three-necked flask, dissolve 40 g of the adduct in 600 mL of 5% ethanolic potassium hydroxide. Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and the color will change from green to yellow.
-
Product Isolation: Filter the precipitated yellow quinone with suction. Wash the solid sequentially with 200 mL of water, 100 mL of ethanol, and finally 50 mL of ether. The yield of air-dried 2,3-dimethylanthraquinone should be 36.5–37.5 g (94–96%).[3]
Step 3: Reduction to this compound
-
Reaction Setup: In a suitable flask, create a mixture of 10 g of 2,3-dimethylanthraquinone, 10 g of zinc dust, 100 mL of 10% aqueous NaOH, and 100 mL of pyridine.
-
Reduction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the yellow quinone spot.
-
Workup: After cooling, pour the reaction mixture into 500 mL of water. Acidify carefully with dilute HCl to dissolve the zinc hydroxide.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or toluene. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture like ethanol/water or by column chromatography on silica gel.
| Reagent | Molar Mass ( g/mol ) | Amount (Step 1) | Moles (Step 1) | Role |
| 1,4-Naphthoquinone | 158.16 | 80 g | 0.5 | Dienophile |
| 2,3-Dimethyl-1,3-butadiene | 82.14 | 80 g | ~1.0 | Diene |
| Ethanol | 46.07 | 300 mL | - | Solvent |
| Potassium Hydroxide | 56.11 | 30 g in 570 g EtOH | ~0.53 | Base Catalyst |
| Zinc Dust | 65.38 | 10 g | - | Reducing Agent |
Table 1: Key Reagent Stoichiometry and Roles.
Troubleshooting Guide (Q&A Format)
This section addresses common issues that can lead to diminished yields or impure products.
Q1: My yield for the Diels-Alder adduct (Step 1) is significantly lower than the expected >95%. What went wrong?
A1: Low yield in the initial cycloaddition is almost always traced back to the diene or the reaction conditions.
-
Cause: Purity of 2,3-Dimethyl-1,3-butadiene. This diene is prone to dimerization and polymerization, especially if not stored properly or if the inhibitor (like BHT) has been removed without immediate use.[2] Polymerized diene will not participate in the reaction.
-
Solution: Use freshly distilled diene for the best results. Ensure the diene has been stored cold and under an inert atmosphere.
-
Cause: Insufficient reflux time. While 5 hours is standard, variations in heating mantle efficiency can affect the reaction rate.[3]
-
Solution: Monitor the reaction by TLC (Thin Layer Chromatography). The spot corresponding to 1,4-naphthoquinone should disappear completely before you stop the reaction.
-
Cause: Wet solvent. The presence of excess water in the ethanol can slightly affect reactant solubilities and the thermal efficiency of the reflux.
-
Solution: Use absolute or 200-proof ethanol to ensure anhydrous conditions.[2]
Q2: The aromatization step (Step 2) results in a dark, impure product, and the yield is poor.
A2: This step is sensitive to the base concentration and air exposure.
-
Cause: Incorrect potassium hydroxide concentration. The 5% ethanolic KOH solution is crucial for facilitating the proton abstraction and subsequent oxidation that drives the aromatization.[3] A solution that is too weak will be ineffective; too strong can promote side reactions.
-
Solution: Prepare the base solution carefully by dissolving 30 g of KOH in 570 g of 95% ethanol as specified in the original procedure.[3]
-
Cause: Inefficient aeration. The reaction relies on atmospheric oxygen as the terminal oxidant. A weak or non-existent air stream will stall the reaction, leaving unreacted adduct.
-
Solution: Ensure a steady stream of air is bubbled through the solution for the entire 24-hour period. Use a gas dispersion tube (sparger) to maximize the surface area between the air and the solution.
Q3: The final reduction of the anthraquinone (Step 3) is incomplete or produces multiple products.
A3: The choice of reducing agent and reaction conditions is critical for cleanly removing the carbonyls without affecting the aromatic rings.
-
Cause: Inactive reducing agent. Zinc dust can develop an oxide layer on its surface, reducing its reactivity.
-
Solution: Use freshly activated zinc dust. This can be done by briefly washing the zinc with dilute HCl, followed by water, ethanol, and ether washes, then drying under vacuum.
-
Cause: Over-reduction or side reactions. Harsh reducing conditions (e.g., very strong acids) can potentially lead to partial hydrogenation of the aromatic rings.
-
Solution: Stick to milder, established methods like Zn/NaOH in pyridine. Alternative high-yield methods include catalytic hydrogenation over a Pd/C catalyst, but this requires specialized high-pressure equipment.
Q4: My final this compound product is difficult to purify and has a low melting point.
A4: This indicates the presence of isomeric impurities or unreacted starting material.
-
Cause: Incomplete reaction in any of the three steps.
-
Solution: Before moving to the next step, confirm reaction completion using TLC. Ensure the starting material spot is absent.
-
Cause: Inefficient purification. This compound is a crystalline solid, but impurities can disrupt the crystal lattice, leading to oiling out or a depressed melting point.[1]
-
Solution: For recrystallization, experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes). If recrystallization fails, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes with a small percentage of ethyl acetate) is highly effective for separating non-polar aromatic compounds from more polar impurities.
Caption: Troubleshooting flowchart for low product yield.
Frequently Asked Questions (FAQs)
Q: What is the single most critical factor for ensuring a high overall yield? A: The purity of the 2,3-dimethyl-1,3-butadiene diene. Because it is volatile and prone to polymerization, using a fresh or newly distilled batch for the initial Diels-Alder reaction prevents significant loss of material and is the foundation for a high-yielding synthesis.
Q: Are there alternative methods to the air oxidation for the aromatization step? A: Yes, while air oxidation is cost-effective and efficient, other chemical oxidants can be used. For instance, dehydrogenation using sulfur has been reported, but this can introduce sulfur impurities that are difficult to remove.[3] For most lab-scale syntheses, the described air-oxidation method offers the best balance of yield, purity, and simplicity.
Q: What safety precautions should be taken during this synthesis? A: Standard laboratory safety protocols are essential.
-
Solvents: Ethanol and other organic solvents are flammable; perform all steps in a well-ventilated fume hood away from ignition sources.
-
Reagents: 1,4-Naphthoquinone can be irritating to the skin and respiratory tract. Potassium hydroxide is corrosive. Handle these with appropriate personal protective equipment (gloves, safety glasses).
-
General: The final product, this compound, as a polycyclic aromatic hydrocarbon (PAH), should be handled as a potential carcinogen.[1]
Q: How can I definitively confirm the structure and purity of my final product? A: A combination of analytical techniques is recommended:
-
Melting Point: The pure compound has a sharp melting point around 252 °C. A broad or depressed melting point suggests impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The proton NMR should show characteristic aromatic proton signals and two distinct methyl singlets.
-
Mass Spectrometry (MS): This will confirm the molecular weight of 206.29 g/mol .
References
-
Allen, C. F. H.; Bell, A. 2,3-dimethylanthraquinone. Org. Synth.1942 , 22, 37.
-
Comber, R. N.; Brouwer, W. G.; et al. 2,3-Dimethyl-1,4-naphthoquinone derivatives as bioreductive alkylating agents with cross-linking potential. J. Med. Chem.1984 , 27 (6), 813–5.
-
Alfa Chemistry. Methods for Purification of Commonly Used Solvents.
-
University of Michigan. Diels-Alder Reaction.
-
CymitQuimica. CAS 613-06-9: this compound.
-
Peters, A.; Kennedy, S. Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. ChemSpider SyntheticPages, SP936. 2020 .
-
dos Santos, J. A. B.; et al. Recent advances in the syntheses of anthracene derivatives. Beilstein J. Org. Chem.2020 , 16, 2596–2631.
-
Chem 254 Lab Manual. Experiment 2 DIELS ALDER REACTION.
-
Sigma-Aldrich. This compound.
-
Glocklhofer, F.; et al. Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. ChemRxiv. 2020 .
-
Aladdin Scientific via Sigma-Aldrich. This compound.
Sources
Technical Support Center: Purification of Crude 2,3-Dimethylanthracene by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 2,3-Dimethylanthracene via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Understanding this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) that typically appears as a yellow to orange crystalline solid.[1] It is generally insoluble in water but demonstrates solubility in organic solvents such as benzene and toluene.[1] Due to its fluorescent properties, it finds applications in materials science, including organic light-emitting diodes (OLEDs).[1] As with many PAHs, it should be handled with appropriate safety measures due to potential carcinogenic properties.[1]
Core Principles of Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differential solubility. The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[2] Upon slow cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor.[3]
Experimental Protocol: General Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Ethanol, or a solvent mixture)
-
Erlenmeyer flask
-
Heating source (hot plate with a water or sand bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a few milligrams of crude this compound. Add a small amount of the potential solvent and observe the solubility at room temperature. Heat the mixture and observe the solubility at the solvent's boiling point. A good solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals completely to remove any residual solvent.
Troubleshooting Guide & FAQs
Q1: My this compound won't dissolve in the hot solvent, even after adding a large volume. What should I do?
A1: This issue typically points to an inappropriate solvent choice.
-
Causality: The solvent's polarity may be too different from that of this compound, a relatively non-polar aromatic hydrocarbon. "Like dissolves like" is a fundamental principle in solubility.
-
Troubleshooting Steps:
-
Re-evaluate your solvent. Based on the aromatic nature of this compound, non-polar to moderately polar solvents are generally a good starting point. Toluene is a known good solvent.[1] You could also explore other aromatic solvents like xylene or consider solvent mixtures.
-
Consider a solvent mixture. If your compound is very soluble in one solvent (e.g., toluene) and insoluble in another miscible solvent (e.g., hexane), you can use a two-solvent system. Dissolve the crude product in the minimum amount of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.
-
Check for insoluble impurities. It's possible that a portion of what you are trying to dissolve is an insoluble impurity. If the bulk of your compound dissolves but a small amount of solid remains, proceed with a hot filtration to remove the insoluble material.
-
Q2: My this compound "oiled out" during cooling instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solution is still too warm for crystallization to occur when it becomes supersaturated.
-
Causality: This can be caused by a high concentration of impurities, a rapid cooling rate, or the use of a solvent in which the compound is too soluble.
-
Troubleshooting Steps:
-
Reheat and add more solvent. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool more slowly.
-
Slow down the cooling process. Insulate the flask to encourage gradual cooling. This can be achieved by placing the flask in a warm water bath and allowing the bath to cool to room temperature.
-
Try a different solvent or solvent system. A solvent with a lower boiling point or a different polarity might prevent oiling out.
-
Scratch the inner surface of the flask. Use a glass stirring rod to scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal. If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.
-
Q3: I have a very low yield of purified this compound after recrystallization. What went wrong?
A3: A low yield is a common issue and can result from several factors.[2]
-
Causality: The most frequent causes are using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent. Use only the minimum amount of hot solvent required to fully dissolve your crude product.[4]
-
Prevent premature crystallization. If you performed a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and depositing crystals on the filter paper.
-
Ensure complete crystallization. After slow cooling to room temperature, place your flask in an ice bath for at least 15-20 minutes to maximize the precipitation of your product.
-
Check the mother liquor. To see if a significant amount of your product remains in the filtrate, you can try to evaporate some of the solvent from the mother liquor to see if more crystals form. If so, you may be able to recover a second crop of crystals, although they may be less pure.
-
Avoid excessive washing. When washing your collected crystals, use a minimal amount of ice-cold solvent. Using too much or warm solvent will dissolve some of your purified product.[4]
-
Q4: My purified this compound is still colored. How can I remove colored impurities?
A4: Colored impurities are common in aromatic compounds and can often be removed with activated carbon.
-
Causality: These impurities are typically large, polar molecules that can be adsorbed onto the surface of activated carbon.
-
Troubleshooting Steps:
-
Use activated charcoal. After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Boil briefly. Swirl and gently boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.
-
Perform a hot filtration. Remove the charcoal by hot gravity filtration. Be aware that activated charcoal is very fine and may require a fluted filter paper or a filter aid to be effectively removed.
-
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Aromatic Hydrocarbons
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound |
| Toluene | Non-polar | 111 | Good: Known to dissolve this compound.[1] Good for single-solvent recrystallization. |
| Hexane | Non-polar | 69 | Poor Solvent/Good for Mixtures: Likely to have low solubility even when hot. Can be used as an anti-solvent with toluene. |
| Ethanol | Polar | 78 | Potential for Mixtures: May show good temperature-dependent solubility. Often used in solvent pairs with water for other aromatic compounds. |
| Ethyl Acetate | Moderately Polar | 77 | Worth Testing: May provide a good solubility gradient between hot and cold conditions. |
| Acetone | Polar | 56 | Likely Too Good a Solvent: May dissolve the compound well even at room temperature, leading to poor recovery. |
Experimental Workflow Visualization
Caption: A flowchart illustrating the key steps in the recrystallization of this compound.
References
-
Recrystallization1. (n.d.). Retrieved January 11, 2026, from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 11, 2026, from [Link]
- Separation and purification of anthracene by crystallization from a dioxane solution. (1956, October 16). Google Patents.
-
This compound | C16H14 | CID 69170. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Recent advances in the syntheses of anthracene derivatives. (2021, August 10). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
- Method for preparing anthraquinones. (1998, March 3). Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 11, 2026, from [Link]
Sources
Technical Support Center: Purification of Polycyclic Aromatic Hydrocarbons
Welcome to the technical support center for the purification of polycyclic aromatic hydrocarbon (PAH) samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during PAH purification.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions related to the purification of PAH samples.
Q1: My final PAH sample shows persistent baseline noise and co-eluting peaks in the chromatogram. What are the likely causes and how can I resolve this?
A: Peak co-elution and baseline noise are frequent challenges in PAH analysis, often stemming from the presence of complex isomers with similar physicochemical properties and residual matrix components.[1] Inaccurate identification and quantification of target analytes can result from this.[1]
Troubleshooting Steps:
-
Chromatographic Optimization:
-
Column Selection: For High-Performance Liquid Chromatography (HPLC), specialized PAH columns, such as certain C18 bonded phases, are designed to improve the separation of isomeric PAHs.[2] For Gas Chromatography (GC), a DB-5ms Ultra Inert column can provide excellent resolution for the 16 priority PAHs.[3]
-
Mobile/Stationary Phase Modification: Adjusting the solvent gradient in HPLC or the temperature program in GC can significantly enhance peak resolution.[3][4]
-
Detector Selection: For HPLC, a Fluorescence Detector (FLD) offers higher sensitivity and selectivity for many PAHs compared to a UV detector. A Diode Array Detector (DAD) can help confirm peak purity.[2] For GC, Mass Spectrometry (MS) is highly specific and aids in the definitive identification of co-eluting compounds.[5]
-
-
Sample Preparation Enhancement:
-
Multi-Step Purification: A single purification method is often insufficient. Combining techniques like column chromatography followed by preparative TLC or HPLC can yield higher purity samples.[6]
-
Adsorbent Treatment: Pre-treating your sample with activated carbon can effectively remove a wide range of impurities.[7][8][9]
-
Q2: I am observing low recovery of my target PAH after purification. What factors could be contributing to this loss?
A: Low recovery can be attributed to several factors throughout the extraction and purification process. The choice of solvents and the specific techniques employed play a crucial role.
Potential Causes and Solutions:
-
Inappropriate Solvent Selection: The principle of "like dissolves like" is paramount. A mixture of hexane and acetone (1:1) has been shown to be an effective extraction solvent for a range of PAHs.[10] Dichloromethane, while commonly used, may result in lower recoveries for some compounds.[10][11]
-
Suboptimal Extraction Technique:
-
Irreversible Adsorption: Highly active adsorbents like silica or alumina can sometimes irreversibly bind PAHs, especially if the sample is not loaded correctly or if the solvent polarity is too low during elution.
-
Volatilization of Lighter PAHs: Low molecular weight PAHs (2-3 rings) can be lost during solvent evaporation steps. Careful control of temperature and pressure is essential.
Q3: My sample contains significant amounts of oxidized PAH impurities. What is the most effective way to remove them?
A: Oxidized PAHs, such as quinones, can be challenging to separate due to their increased polarity.
Recommended Strategies:
-
Chemical Treatment:
-
Fenton Oxidation: This process uses hydrogen peroxide and an iron catalyst to selectively oxidize and degrade contaminants.[13][14] The efficiency of this method can be influenced by pH and reagent concentrations.[14][15]
-
Potassium Permanganate: This strong oxidizing agent can effectively remove a range of PAHs, with reported efficiencies up to 70%.[13]
-
-
Chromatographic Separation:
-
Normal-Phase Chromatography: Using a polar stationary phase like silica or alumina with a non-polar mobile phase can effectively separate the more polar oxidized species from the non-polar parent PAHs.
-
Solid-Phase Extraction (SPE): An amino-functionalized SPE cartridge can be used to retain and remove polar impurities.[16]
-
II. Troubleshooting Guides for Specific Techniques
This section provides detailed troubleshooting for common purification methods.
Guide 1: Column Chromatography
Column chromatography is a fundamental technique for the initial cleanup of crude PAH samples.[6][17]
Problem: Poor Separation of PAH Fractions
| Potential Cause | Explanation | Recommended Solution |
| Improper Solvent System | The polarity of the mobile phase is critical for effective separation on silica or alumina. | Start with a non-polar solvent like hexane and gradually increase the polarity by adding dichloromethane or toluene.[17][18] |
| Column Overloading | Exceeding the column's capacity leads to broad, overlapping bands. | Reduce the amount of sample loaded onto the column. As a general rule, use a sample-to-adsorbent ratio of 1:100 by weight. |
| Irregular Column Packing | Channels or cracks in the stationary phase result in uneven solvent flow and poor separation. | Ensure the column is packed uniformly. Tapping the column gently during packing can help settle the adsorbent. |
| Co-elution of Isomers | Many PAHs have isomers with very similar polarities, making them difficult to separate with basic column chromatography. | Further purification using HPLC or preparative TLC is often necessary.[6] |
Workflow for Column Chromatography Purification of PAHs
Caption: Workflow for PAH purification by column chromatography.
Guide 2: Activated Carbon Treatment
Activated carbon is a highly effective adsorbent for removing a broad spectrum of impurities, including PAHs from various matrices.[7][8][9][19]
Problem: Incomplete Removal of Impurities
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Carbon Amount | The surface area of the activated carbon may be saturated with impurities. | Increase the amount of activated carbon used. A 1% (w/v) concentration has been shown to be effective in some applications.[20] |
| Inadequate Contact Time | Adsorption is a time-dependent process. | Increase the stirring or agitation time of the sample with the activated carbon. A contact time of 35 minutes has been shown to be effective.[20] |
| Competition from Solvent | The solvent may compete with the impurities for binding sites on the activated carbon. | Choose a solvent in which the impurities are highly soluble but the target PAH has moderate solubility. |
| Presence of High Molecular Weight Contaminants | Large molecules can block the pores of the activated carbon, preventing the adsorption of smaller impurities. | Consider a pre-filtration step or a different purification technique to remove larger contaminants before activated carbon treatment. |
Experimental Protocol: Activated Carbon Treatment for PAH Purification
-
Sample Preparation: Dissolve the impure PAH sample in a suitable organic solvent (e.g., toluene, hexane).
-
Adsorbent Addition: Add powdered activated carbon to the solution (e.g., 1% w/v).[20]
-
Agitation: Stir the mixture vigorously at a controlled temperature (e.g., 110°C, depending on the solvent and PAH stability) for a specified duration (e.g., 35 minutes).[20]
-
Filtration: Remove the activated carbon by filtration through a fine filter paper or a Celite pad.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified PAH sample.
-
Purity Assessment: Analyze the purity of the final product using HPLC or GC-MS.[5][21]
Guide 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both analytical and preparative separation of PAHs.[2][16]
Problem: Poor Peak Resolution
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Column | The stationary phase is not providing adequate selectivity for the PAH mixture. | Use a column specifically designed for PAH analysis.[2] These often have a C18 stationary phase optimized for separating aromatic compounds. |
| Suboptimal Mobile Phase Gradient | The solvent gradient is too steep or not shallow enough to separate closely eluting compounds. | Optimize the gradient profile. A shallower gradient can improve the resolution of complex mixtures. |
| Column Temperature Fluctuations | Inconsistent column temperature can lead to shifts in retention times and poor reproducibility. | Use a column oven to maintain a stable temperature.[22] |
| Sample Overload | Injecting too much sample can lead to peak broadening and fronting. | Reduce the injection volume or dilute the sample.[22] |
Logical Troubleshooting Flow for HPLC Issues
Caption: Troubleshooting logic for HPLC-based PAH purification.
III. Purity Assessment
Accurate determination of purity is critical. A combination of analytical techniques is recommended for comprehensive characterization.
| Technique | Application | Strengths | Limitations |
| GC-MS | Gold standard for identification and quantification.[5][23] | High sensitivity, excellent for isomer separation, provides structural information. | Requires derivatization for some compounds, not suitable for thermally labile molecules. |
| HPLC-FLD/DAD | Widely used for routine analysis and quantification.[2][16] | High sensitivity with FLD, DAD provides peak purity data. | Resolution of some isomers can be challenging.[2] |
| TLC | Quick screening of fractions and reaction monitoring.[6] | Simple, low cost, allows for simultaneous analysis of multiple samples. | Lower resolution and sensitivity compared to GC and HPLC. |
IV. References
-
Environmental Science & Technology. (n.d.). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. ACS Publications. Retrieved from [Link]
-
Puragen. (2025, December 19). Can activated carbon filtration remove polycyclic aromatic hydrocarbons (PAHs)? Retrieved from [Link]
-
NIH. (n.d.). Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. Retrieved from [Link]
-
Puragen. (2025, January 7). The Importance of PAH Removal and Other Contaminants. Retrieved from [Link]
-
Google Patents. (n.d.). Method for Removing Polycyclic Aromatic Hydrocarbons. Retrieved from
-
PubMed. (n.d.). Removing polycyclic aromatic hydrocarbons from water using granular activated carbon: kinetic and equilibrium adsorption studies. Retrieved from [Link]
-
PubMed. (n.d.). Experimental study on the removal of PAHs using in-duct activated carbon injection. Retrieved from [Link]
-
Intertek. (n.d.). Polycyclic Aromatic Hydrocarbons Testing (PAH). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficiency of Different Methods and Solvents for the Extraction of Polycyclic Aromatic Hydrocarbons from Soils. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Control of PAHs from Incineration by Activated Carbon Fibers. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for purification of polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
YouTube. (2013, June 19). Simultaneous Extractions of PAHs and PCBs Using Accelerate Solvent Extraction. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). The Effective Polycyclic Aromatic Hydrocarbons Removal from Waste Cooking Oils: The Best Evidence Review. Retrieved from [Link]
-
MDPI. (2023, August 18). Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2018, December 11). What is the best solvent for extraction of PAHs from soil/sediment sample? Retrieved from [Link]
-
IJNRD. (n.d.). Evaluation And Investigation of Polycyclic Aromatic Hydrocarbons (PAH) in Liquid Sample: Impurity study. Retrieved from [Link]
-
ResearchGate. (2018, October 13). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved from [Link]
-
Fraunhofer-IMWS. (n.d.). Precise and fast PAH analysis for your samples. Retrieved from [Link]
-
NCBI. (n.d.). Polycyclic aromatic hydrocarbons. WHO Guidelines for Indoor Air Quality: Selected Pollutants. Retrieved from [Link]
-
PubMed. (2020, March 1). Removal of polycyclic aromatic hydrocarbons (PAHs) and the response of indigenous bacteria in highly contaminated aged soil after persulfate oxidation. Retrieved from [Link]
-
MDPI. (2020, November 9). Removal of Polycyclic Aromatic Hydrocarbons (PAHs) from Produced Water by Ferrate (VI) Oxidation. Retrieved from [Link]
-
MDPI. (2019, July 20). Removal of Bound PAH Residues in Contaminated Soils by Fenton Oxidation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Removal of Polycyclic Aromatic Hydrocarbons from Sediments using Chemical Oxidation Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Processing Contaminants: Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]
-
NIH. (2020, November 5). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Retrieved from [Link]
-
PubMed. (2014, February 1). Optimization of Purification Processes to Remove Polycyclic Aromatic Hydrocarbons (PAHs) in Polluted Raw Fish Oils. Retrieved from [Link]
-
Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2023, November 10). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
NIH. (2011, June 7). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC. Retrieved from [Link]
-
Cedre.fr. (n.d.). Extraction of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase extraction and purification for the quantification of polycyclic aromatic hydrocarbon metabolites in fish bile. Retrieved from [Link]
-
Agilent. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from [Link]
-
Semantic Scholar. (2022, July 19). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry [mdpi.com]
- 5. Precise and fast PAH analysis for your samples [qa-group.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. yuanlicarbonyl.com [yuanlicarbonyl.com]
- 8. puragen.com [puragen.com]
- 9. Removing polycyclic aromatic hydrocarbons from water using granular activated carbon: kinetic and equilibrium adsorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental study on the removal of PAHs using in-duct activated carbon injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cetjournal.it [cetjournal.it]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. ijnrd.org [ijnrd.org]
Technical Support Center: Synthesis of Substituted Anthracenes
Welcome to the technical support center for the synthesis of substituted anthracenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you can adapt and overcome challenges in your own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted anthracenes, and what are their primary limitations?
A1: The most prevalent methods for synthesizing the anthracene core are the Friedel-Crafts reaction, the Diels-Alder reaction, and the Elbs reaction.[1][2][3][4] Each of these powerful techniques comes with its own set of common challenges:
-
Friedel-Crafts Acylation/Alkylation: This method is versatile for introducing substituents to an aromatic ring.[5] However, Friedel-Crafts alkylation is prone to polysubstitution, as the addition of an electron-donating alkyl group activates the ring to further alkylation.[6][7] Acylation is generally more controllable as the resulting ketone is deactivating, thus preventing further acylation.[6][8] Rearrangements of the alkylating agent are also a common issue in alkylations.
-
Diels-Alder Reaction: This [4+2] cycloaddition is a powerful tool for forming the central ring of the anthracene system.[9][10] A key challenge is controlling regioselectivity when using unsymmetrical dienes or dienophiles, which can lead to a mixture of isomers.[11][12][13] The stereochemistry of the adducts also needs careful consideration.
-
Elbs Reaction: This reaction involves the pyrolysis of an ortho-methyl-substituted benzophenone to form a condensed polyaromatic system.[14][15] While useful, it often requires high temperatures (400-450°C) and can result in low yields and the elimination of substituents, leading to a complex mixture of products that are difficult to purify.[14][16][17][18]
Q2: I'm observing significant polysubstitution in my Friedel-Crafts reaction. How can I favor mono-substitution?
A2: Polysubstitution is a classic challenge in Friedel-Crafts alkylation because the product is more reactive than the starting material.[6][7] To favor mono-alkylation, consider the following strategies:
-
Use a Large Excess of the Aromatic Substrate: By increasing the concentration of the starting anthracene derivative, you statistically favor the reaction of the electrophile with the starting material over the mono-alkylated product.[6]
-
Employ Friedel-Crafts Acylation Followed by Reduction: This is a highly effective two-step approach. The initial acylation introduces a deactivating acyl group, which prevents further substitution.[6] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.
-
Control Reaction Stoichiometry and Conditions: Carefully controlling the molar ratio of reactants and employing lower reaction temperatures with a less active catalyst can help minimize polysubstitution.[6]
Q3: My Diels-Alder reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in Diels-Alder reactions, particularly with 9-substituted anthracenes, is crucial for obtaining a single desired product.[11][12] The regioselectivity is influenced by steric and electronic factors.[19] Here are some approaches to enhance it:
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. For instance, polar solvents have been shown to increase the reaction rate for certain Diels-Alder reactions.[12]
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the dienophile's electrophilicity and can influence the regiochemical outcome of the cycloaddition.
-
Steric Hindrance: Introducing bulky substituents on either the diene or dienophile can direct the cycloaddition to a specific regioisomer due to steric hindrance.[20]
-
Temperature Control: Running the reaction at the lowest feasible temperature can favor the kinetically controlled product, which may be a single regioisomer.
Troubleshooting Guides
Troubleshooting Low Yield in Friedel-Crafts Acylation of Anthracene
Low yields in Friedel-Crafts acylation can be frustrating. This guide will walk you through a systematic approach to identify and resolve the root cause.
Problem: Low yield of the desired acylated anthracene.
Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Detailed Troubleshooting Steps:
| Potential Issue | Explanation | Recommended Action |
| Moisture Contamination | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | An insufficient amount of the Lewis acid or acylating agent will lead to incomplete conversion. An excess of the acylating agent could lead to side reactions. | Carefully measure all reagents. For acylation, a stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[5] |
| Suboptimal Reaction Conditions | The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Adjust the temperature and reaction time accordingly. For example, adding the acylating agent at 0°C and then allowing the reaction to proceed at room temperature is a common practice.[21] |
| Inefficient Workup and Purification | The product may be lost during the workup or purification steps. The quenching of the reaction with water is highly exothermic and can lead to product degradation if not controlled. | Quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid.[16] Optimize purification methods such as column chromatography or recrystallization.[8][16] |
| Poor Regioselectivity | The choice of solvent can influence the position of acylation. | For instance, using chloroform as a solvent tends to favor the formation of 9-acetylanthracene, while ethylene chloride can lead to a high yield of 1-acetylanthracene.[16][22] |
Troubleshooting Low Yields in the Elbs Reaction
The Elbs reaction is notorious for low yields due to the harsh conditions required.[16]
Problem: The Elbs reaction for my anthracene synthesis is giving a very low yield.
Workflow for Troubleshooting Low Yield in the Elbs Reaction
Caption: Troubleshooting workflow for low yield in the Elbs reaction.
Detailed Troubleshooting Steps:
| Potential Issue | Explanation | Recommended Action |
| Incorrect Pyrolysis Temperature | The Elbs reaction requires a very high temperature, typically between 400-450°C, for the cyclodehydration to occur.[17][21] If the temperature is too low, the reaction will not proceed. If it is too high, extensive charring and decomposition can occur. | Ensure accurate temperature control. The reaction is complete when the evolution of water ceases.[21] |
| Side Reactions | The high temperatures can lead to the elimination of substituents and other side reactions, resulting in a complex mixture of products.[16] This makes purification challenging and contributes to a low isolated yield. | If significant side product formation is unavoidable, consider alternative synthetic routes that proceed under milder conditions, such as Friedel-Crafts or Diels-Alder reactions. |
| Difficult Purification | The crude product of an Elbs reaction is often a complex mixture that is difficult to purify. | Sublimation can be an effective purification method for the resulting anthracene. Recrystallization from a suitable solvent is also an option, but may require multiple steps. |
Experimental Protocols
Protocol: Synthesis of 1-Acetylanthracene via Friedel-Crafts Acylation
This protocol details the acylation of anthracene using acetyl chloride in ethylene chloride, which favors the formation of the 1-substituted product.[21][22]
Materials:
-
Anthracene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (AcCl)
-
Ethylene Chloride (1,2-dichloroethane), anhydrous
-
Ice
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve anthracene in anhydrous ethylene chloride.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath.[16] Carefully add anhydrous aluminum chloride to the stirred solution.
-
Acylating Agent Addition: Slowly add a solution of acetyl chloride in anhydrous ethylene chloride to the reaction mixture, ensuring the temperature remains below 5°C.[16]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[16]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the 1-acetylanthracene.[16]
Protocol: Synthesis of a Substituted Anthracene via Diels-Alder Reaction
This protocol provides a general procedure for the [4+2] cycloaddition of anthracene with a dienophile, such as maleic anhydride.[9]
Materials:
-
Anthracene
-
Maleic Anhydride
-
Xylene or other high-boiling solvent
-
Hexanes or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthracene and maleic anhydride in xylene.
-
Reaction: Heat the mixture to reflux. The reaction time will vary depending on the specific reactants. Monitor the reaction progress by TLC.
-
Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold hexanes or another suitable solvent to remove any unreacted starting materials. The product can be further purified by recrystallization.
References
- Alston, P. V., Ottenbrite, R. M., & Newby, J. (1985). Regioselectivity in the Diels-Alder reaction of 9-substituted anthracenes. The Journal of Organic Chemistry, 50(1), 113-115.
- Li, Y., et al. (2019). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry, 17(3), 564-570.
-
Wikipedia. (2023, December 27). Elbs reaction. Retrieved from [Link]
- Kadhom, M. A., & Al-Shemary, R. K. (2016). (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. Journal of Chemical and Pharmaceutical Research, 8(4), 114-123.
- Fieser, L. F. (1942). The Elbs Reaction. Organic Reactions, 1, 129-154.
- Fieser, L. F. (1942). The Elbs Reaction. Organic Reactions, 1, 129-154.
- Al-Mulla, A. (2017). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein.
- Porco, J. A., Jr., & ideological, S. L. (2000).
- Valera-López, A., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 2028-2050.
- Atherton, J. C. C., & Jones, S. (2003). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Tetrahedron, 59(46), 9039-9057.
-
Chemistry for everyone. (2024, March 15). Anthracene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elbs Reaction. Retrieved from [Link]
- Al-Mulla, A. (2017). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes.
- Ali, M. A., et al. (2023). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry, 11, 1245890.
- Valera-López, A., et al. (2021).
- Porco, J. A., Jr., & ideological, S. L. (2000).
- Unspecified. (n.d.). PAH: Anthracene and phenanthrene. University of Calcutta.
- Ashenhurst, J. (2018, November 5). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry.
-
Testbook. (n.d.). Polysubstitution is a major drawback in:. Retrieved from [Link]
- Nonhebel, D. C., & Mitchell, J. (1973). 9-chloroanthracene. Organic Syntheses, 53, 35.
- Cindro, N., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1419-1426.
- Gore, P. H., & Hoskins, J. A. (1964). Acetylation of anthracene by the Friedel-Crafts reaction, using ethylene chloride as the solvent. Journal of the Chemical Society, 5666-5673.
- Gore, P. H. (1959). Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent. Journal of the Chemical Society, 1616-1621.
-
Gyan Sanchay. (n.d.). ANTHRACENE Methods of Preparation 1. Haworth synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101514153B - Synthesis method for high-purity substituted anthraquinones.
-
Wikipedia. (2024, January 5). Friedel–Crafts reaction. Retrieved from [Link]
- Kayahara, E., et al. (2021). Synthesis of Anthracene‐Based Cyclic π‐Clusters and Elucidation of their Properties Originating from Congested Aromatic Planes. Chemistry – An Asian Journal, 16(10), 1235-1244.
-
Slideshare. (n.d.). Reaction of anthracene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. testbook.com [testbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Consider the diels-alder reaction of anthracene and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 10. praxilabs.com [praxilabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 13. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elbs reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. organicreactions.org [organicreactions.org]
- 18. spcmc.ac.in [spcmc.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Stability issues of 2,3-Dimethylanthracene in solution
Welcome to the technical support center for 2,3-Dimethylanthracene. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a polycyclic aromatic hydrocarbon (PAH), this compound requires careful handling to ensure experimental accuracy and reproducibility.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: My this compound solution has turned yellow or changed color. What's happening?
Answer:
A color change in your this compound solution is a primary indicator of chemical degradation. The pristine compound is typically a white to pale yellow solid[1]. When in solution, its stability can be compromised by several factors, with the most common culprits being photo-oxidation and auto-oxidation.
Causality: this compound, like other anthracenic compounds, is susceptible to oxidation, particularly at the 9 and 10 positions of its aromatic core. This process is often accelerated by exposure to light (photo-oxidation) and ambient oxygen. The reaction can lead to the formation of 2,3-dimethylanthraquinone or other oxidized species, which are often more colored. The parent compound, anthracene, is known to be metabolized to 9,10-anthraquinone[2].
Troubleshooting Steps:
-
Minimize Light Exposure: Immediately protect your solution from light. Store it in an amber vial or a vial wrapped completely in aluminum foil[3]. Perform all manipulations in a darkened room or under yellow light.
-
Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Use an Inert Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas before sealing. This minimizes the oxygen available for degradation during storage.
-
Verify Compound Integrity: Analyze the colored solution using a stability-indicating method like HPLC-UV to identify and quantify the degradation products[4][5]. Compare the chromatogram to that of a freshly prepared standard.
Issue 2: I'm observing precipitation or crystal formation in my solution, even at concentrations that should be soluble. Why is this happening?
Answer:
Precipitation of this compound from a solution can be caused by several factors, including solvent choice, temperature fluctuations, or the formation of less soluble degradation products.
Causality: While this compound is soluble in many organic solvents, its solubility is finite and highly dependent on the solvent's properties and the storage temperature[1]. PAHs in general have low aqueous solubility and can adsorb to surfaces[6][7]. If the solution is stored at a lower temperature than when it was prepared, the solubility can decrease, leading to precipitation. Alternatively, degradation products formed in the solution may be less soluble than the parent compound, causing them to crash out.
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice: Ensure you are using an appropriate solvent. Toluene and benzene are good choices for dissolving this compound[1]. Refer to the solubility table in the FAQ section below.
-
Control Storage Temperature: Store your solutions at a constant, controlled temperature. If you must store them at low temperatures (e.g., -20°C), ensure the compound remains in solution upon returning to room temperature. If it does not, gentle warming and sonication may be required before use, but be aware that heating can also promote degradation[8].
-
Perform a Solubility Test: Before preparing a large batch, determine the practical solubility limit in your chosen solvent at your intended storage temperature.
-
Filter the Solution: If you suspect insoluble impurities or degradation products, you can filter the solution through a chemically compatible (e.g., PTFE) syringe filter. However, this removes the precipitate, altering the effective concentration of your original compound. The best course of action is to prepare a fresh solution under optimal conditions.
Issue 3: My experimental results are inconsistent and not reproducible. Could my this compound solution be the problem?
Answer:
Absolutely. Inconsistent results are a classic sign of an unstable stock solution. If the concentration of the active compound is decreasing over time due to degradation, each experiment will start with a different effective concentration, leading to poor reproducibility.
Causality: The stability of PAHs in solution can be poor if proper handling procedures are not followed[3][6]. Degradation is a time-dependent process. A solution that was accurate when first prepared may have a significantly lower concentration of this compound after several days or weeks of storage, especially if exposed to light and air. Studies on other PAHs have shown significant degradation during storage, even at low temperatures[9].
Troubleshooting Workflow:
The following workflow can help diagnose and resolve instability issues leading to irreproducible results.
Caption: Troubleshooting workflow for diagnosing solution instability.
Corrective Actions:
-
Establish a Replacement Schedule: Based on stability studies, establish a firm expiration date for your solutions. For PAHs, replacing standard solutions every 12 months is a recommended starting point, though this may need to be shorter depending on concentration and storage conditions[3].
-
Aliquot Your Stock Solution: Prepare a concentrated stock solution under ideal conditions (see protocol below). Then, divide it into smaller, single-use aliquots. This prevents contamination and repeated exposure of the main stock to air and light.
-
Validate Your Method: Use a validated stability-indicating analytical method to periodically check the concentration and purity of your working solutions[4].
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for dissolving this compound?
This compound is a nonpolar compound and follows the "like dissolves like" principle[10]. It is largely insoluble in water but shows good solubility in various organic solvents.
| Solvent | Formula | Polarity | Solubility Profile | Reference |
| Toluene | C₇H₈ | Nonpolar | Recommended. Good solubility. | [1] |
| Benzene | C₆H₆ | Nonpolar | Good solubility, but often avoided due to toxicity. | [1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Moderate to good solubility. | General Knowledge |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate solubility. Ensure THF is free of peroxides. | General Knowledge |
| Hexane | C₆H₁₄ | Nonpolar | Lower solubility compared to aromatic solvents. | [8] |
| Acetonitrile | C₂H₃N | Polar Aprotic | Lower solubility. | [11][12] |
| Water | H₂O | Polar Protic | Insoluble. | [1] |
Q2: What is the recommended protocol for preparing and storing a stable stock solution?
Following a rigorous protocol is the most effective way to ensure the stability and longevity of your this compound solutions.
Experimental Protocol: Preparation and Storage of a Stable Stock Solution
Materials:
-
This compound (high purity solid)
-
High-purity solvent (e.g., HPLC-grade Toluene)
-
Amber glass volumetric flask and amber screw-cap vials
-
Source of inert gas (Nitrogen or Argon) with tubing
-
Analytical balance
-
Sonicator
Workflow Diagram:
Caption: Workflow for preparing and storing a stable stock solution.
Step-by-Step Procedure:
-
Solvent Preparation: Select a high-purity, anhydrous solvent. Sparge the solvent with a gentle stream of nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of solid this compound using an analytical balance. Perform this step quickly to minimize exposure to air and light.
-
Dissolution: Transfer the solid to an amber volumetric flask. Add approximately 75% of the final volume of the deoxygenated solvent. Cap the flask and sonicate gently until the solid is completely dissolved.
-
Final Volume: Allow the solution to return to room temperature. Carefully add the deoxygenated solvent to the calibration mark on the flask. Invert the flask 15-20 times to ensure a homogenous solution.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller-volume amber glass vials suitable for single use. Before sealing each vial, flush the headspace with inert gas for 15-30 seconds.
-
Labeling and Storage: Seal the vials tightly with PTFE-lined caps. Label clearly with the compound name, concentration, solvent, and preparation date. Store the vials upright in a freezer at -20°C or below, protected from light[3].
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound in the presence of oxygen and UV light is photo-oxidation. This process typically involves the formation of an endoperoxide across the central ring, which can then rearrange or be converted into other oxidized species.
Potential Degradation Pathway:
Caption: A simplified potential photo-oxidation pathway for this compound.
This pathway is analogous to that of other PAHs and highlights the critical need to protect solutions from both light and oxygen to maintain their integrity. While biodegradation pathways involving the formation of anthraquinone and phthalic acid have been identified for anthracene in microorganisms, chemical oxidation in laboratory solvents is the more immediate concern for solution stability[2][13].
References
-
DTU Research Database. (n.d.). Stability of PAHs standards. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Chen, S. H., & Lin, Y. C. (n.d.). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Feng, C., et al. (2014). Metabolic pathway for degradation of anthracene by halophilic Martelella sp. AD-3. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
Magdy, M. M., et al. (2022). Different metabolic pathways involved in anthracene biodegradation by Brevibacillus, Pseudomonas and Methylocystis Species. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]
-
Rawa-Adkonis, M., et al. (2006). Sources of Errors Associated with the Determination of PAH and PCB Analytes in Water Samples. ResearchGate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C16H14). Retrieved from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metabolic pathway for degradation of anthracene by halophilic Martelella sp. AD-3. Retrieved from [Link]
-
O'Laughlin, J. W. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Occurrence, Concentration and Toxicity of 54 Polycyclic Aromatic Hydrocarbons in Butter during Storage. MDPI. Retrieved from [Link]
-
Yadav, S., et al. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. PMC - NIH. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
PubChem. (n.d.). 9,10-Dimethylanthracene. National Institutes of Health. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. ijsdr.org [ijsdr.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Occurrence, Concentration and Toxicity of 54 Polycyclic Aromatic Hydrocarbons in Butter during Storage [mdpi.com]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Low Yield in Diels-Alder Reactions
Welcome to the technical support center for the Diels-Alder reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low product yields in this powerful cycloaddition reaction. Here, we move beyond simple procedural lists to provide in-depth, scientifically-grounded explanations and actionable troubleshooting strategies.
I. Foundational Issues: Reactant & Reagent Quality
Poor yields can often be traced back to the fundamental components of your reaction. Before delving into complex optimizations, a thorough evaluation of your starting materials is critical.
Q1: My Diels-Alder reaction is sluggish or not proceeding at all. How do I assess the reactivity of my diene and dienophile?
A1: The electronic nature of your reactants is the primary driver of the Diels-Alder reaction. The reaction is typically fastest between an electron-rich diene and an electron-poor dienophile (a "normal electron-demand" Diels-Alder).[1][2]
Underlying Principle: Frontier Molecular Orbital (FMO) Theory
The rate and feasibility of a Diels-Alder reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1][3] A smaller energy gap facilitates the reaction.
-
Electron-donating groups (EDGs) on the diene (e.g., -OR, -NR₂, alkyl groups) raise its HOMO energy.[3][4][5]
-
Electron-withdrawing groups (EWGs) on the dienophile (e.g., -CHO, -COR, -COOR, -CN) lower its LUMO energy.[1][5][6]
Troubleshooting Steps:
-
Electronic Character Assessment:
-
Diene: Does your diene possess electron-donating substituents? Dienes with EWGs will be less reactive in a normal-demand reaction.
-
Dienophile: Does your dienophile have at least one strong electron-withdrawing group? Simple alkenes like ethylene react very slowly.[5]
-
-
Structural Conformation of the Diene:
-
The diene must be able to adopt an s-cis conformation for the reaction to occur.[3][5] Acyclic dienes exist in equilibrium between the more stable s-trans and the reactive s-cis conformation.[3]
-
Bulky substituents on the diene can disfavor the s-cis conformation due to steric hindrance, thus slowing or preventing the reaction.[7][8]
-
Cyclic dienes, such as cyclopentadiene, are locked in the s-cis conformation and are often highly reactive.[4][8]
-
Workflow for Assessing Reactant Viability
Caption: Decision tree for initial reactant assessment.
Q2: I've confirmed my reactants have the correct electronic properties, but the yield is still low. Could it be a reagent quality issue?
A2: Absolutely. The purity of your starting materials and the integrity of your solvent are paramount.
Troubleshooting Protocol: Reagent and Solvent Purity
-
Starting Material Purity:
-
Verification: Re-purify your diene and dienophile. For solid dienophiles like maleic anhydride, recrystallization can remove impurities. Dienes, especially volatile ones, should be freshly distilled to remove polymers or oxidation products.
-
Characterization: Confirm the purity of your starting materials using techniques like NMR, GC-MS, or melting point analysis.
-
-
Solvent Quality:
-
Anhydrous Conditions: Many Diels-Alder reactions, particularly those employing Lewis acid catalysts, are sensitive to water. Ensure you are using a dry solvent.
-
Solvent Purity: Use a freshly opened bottle of solvent or distill it from an appropriate drying agent. Peroxides in aged ether solvents can interfere with the reaction.
-
II. Optimizing Reaction Conditions
If your reactants and reagents are of high quality, the next step is to scrutinize the reaction conditions. Temperature, solvent, and the use of catalysts can dramatically influence the yield.
Q3: What is the optimal temperature for my Diels-Alder reaction, and how does it affect my yield?
A3: Temperature has a dual and often competing effect on Diels-Alder reactions.
-
Reaction Rate: Increasing the temperature generally increases the reaction rate by providing the necessary activation energy.[8][9]
-
Reversibility (Retro-Diels-Alder): The Diels-Alder reaction is reversible. The reverse reaction, known as the retro-Diels-Alder (rDA), is favored at higher temperatures because it is entropically favorable (one molecule breaks into two).[8][10][11][12]
Troubleshooting Temperature:
-
Symptom: You observe initial product formation (e.g., by TLC or GC-MS), but the product concentration decreases over time or with prolonged heating.
-
Diagnosis: The retro-Diels-Alder reaction is likely occurring.[8][10]
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable conversion rate. This may require significantly longer reaction times.[8]
-
Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product (formed faster at lower temperatures), while the exo product is typically more thermodynamically stable.[4][12] If your desired product is the kinetic adduct, lower temperatures are crucial. High temperatures can lead to isomerization to the thermodynamic product via an rDA/DA sequence.[10][12]
-
Data Summary: Temperature Effects
| Temperature | Effect on Forward Reaction | Effect on Retro-Diels-Alder | Likely Outcome |
| Low | Slower Rate | Suppressed | Higher yield of kinetic (endo) product, requires longer time. |
| High | Faster Rate | Favored | Lower overall yield due to equilibrium shifting to starting materials; potential for isomerization to thermodynamic (exo) product. |
Q4: My reaction is very slow even at elevated temperatures. How can I accelerate it without promoting the retro-Diels-Alder reaction?
A4: Lewis acid catalysis is a powerful method to accelerate Diels-Alder reactions, often dramatically, even at low temperatures.[13][14]
Mechanism of Lewis Acid Catalysis:
A Lewis acid (e.g., AlCl₃, BF₃, SnCl₄, ZnCl₂) coordinates to the electron-withdrawing group of the dienophile.[8][14][15] This coordination makes the dienophile even more electron-deficient, which significantly lowers the energy of its LUMO.[16] Recent studies also suggest that Lewis acids accelerate the reaction by reducing the Pauli repulsion between the reactants.[13][14]
Benefits of Lewis Acid Catalysis:
-
Increased Reaction Rate: Reactions can be accelerated by orders of magnitude.[14][15]
-
Enhanced Selectivity: Often improves both regioselectivity and stereoselectivity (favoring the endo product).[15][16]
-
Milder Conditions: Allows reactions to proceed at lower temperatures, thus minimizing the retro-Diels-Alder reaction.[15]
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to a low temperature (e.g., 0 °C to -78 °C) using an ice or dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (typically 0.1 to 1.1 equivalents) to the stirred solution.
-
Diene Addition: Add the diene (1.0 to 1.2 equivalents) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated NaHCO₃ solution or water).[8] Allow the mixture to warm to room temperature and proceed with standard extraction and purification.
Q5: Does the choice of solvent matter if I'm not using a catalyst?
A5: Yes, the solvent can have a significant impact on reaction rates. While non-polar solvents are common, polar solvents and even water can accelerate certain Diels-Alder reactions.[7][17]
Solvent Effects:
-
Polar Solvents: Polar organic solvents like dimethylformamide (DMF) or acetone can influence reaction rates.[7][17] However, the effect is not universal; some reactions are accelerated while others are decelerated depending on the specific reactants.[17]
-
Aqueous Conditions: Running the reaction in water can lead to a dramatic rate enhancement, sometimes by a factor of several hundred.[7] This is attributed to factors like hydrophobic packing (forcing the non-polar reactants together) and hydrogen-bond stabilization of the transition state.[7]
-
High Pressure: Applying high pressure (e.g., 13 kbar) can also be used to accelerate the reaction, particularly for intramolecular Diels-Alder reactions.[18]
Troubleshooting Workflow for Reaction Conditions
Sources
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Diels–Alder Reaction: Characteristics of Dienes [jove.com]
- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. may.chem.uh.edu [may.chem.uh.edu]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 15. ias.ac.in [ias.ac.in]
- 16. d-nb.info [d-nb.info]
- 17. mdpi.com [mdpi.com]
- 18. Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for Wittig reaction side products
<Technical Support Center: Wittig Reaction Troubleshooting >
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful olefination reaction. Here, we move beyond simple protocols to address the nuances of the Wittig reaction, focusing on the common side products and experimental challenges that can arise. Our approach is rooted in a deep understanding of the reaction mechanism to provide not just solutions, but a framework for predictive troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction has a low yield of the desired alkene. What are the likely causes?
Low yields in a Wittig reaction can stem from several factors, often related to the stability of the ylide, the reactivity of the carbonyl compound, or suboptimal reaction conditions.
-
Ylide Instability: Non-stabilized ylides (where the carbon is attached to alkyl or aryl groups) are highly reactive and can be prone to decomposition, especially in the presence of moisture or air.[1] It's crucial to prepare these ylides in situ under strictly anhydrous and inert conditions.[1] If you suspect ylide decomposition, consider preparing it at a lower temperature and using it immediately.
-
Steric Hindrance: Sterically hindered ketones are notoriously poor substrates for the Wittig reaction, particularly with stabilized ylides.[1][2] The bulky nature of both reactants can significantly slow down the initial nucleophilic attack. If you are working with a hindered ketone, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.[1][2][3]
-
Enolizable Carbonyls: If your aldehyde or ketone has acidic α-protons, the ylide can act as a base, leading to enolate formation instead of the desired olefination. This is a common side reaction that consumes both your starting material and the ylide. To mitigate this, use a non-nucleophilic base for ylide generation and consider adding the carbonyl substrate slowly to the ylide solution at low temperatures.
-
Substrate Decomposition: Aldehydes can be susceptible to oxidation, polymerization, or other decomposition pathways under the reaction conditions.[1][2] Ensure the purity of your aldehyde before starting the reaction. In some cases, a tandem oxidation-Wittig process, where the aldehyde is generated in situ from the corresponding alcohol, can be beneficial.[1][2]
Troubleshooting Specific Side Products
Q2: My reaction is producing the wrong stereoisomer (E/Z mixture or the undesired isomer). How can I control the stereoselectivity?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[2][4]
-
Ylide Type:
-
Non-stabilized ylides (e.g., alkyl-substituted) generally favor the formation of the (Z)-alkene.[1][4] This is due to the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane is irreversible.[2]
-
Stabilized ylides (containing electron-withdrawing groups like esters or ketones) predominantly yield the (E)-alkene.[2][4] In this case, the initial addition is often reversible, allowing for equilibration to the more thermodynamically stable trans intermediate.
-
Semi-stabilized ylides (e.g., aryl-substituted) often give poor E/Z selectivity.[2]
-
-
Reaction Conditions:
-
Salt Effects: The presence of lithium salts can significantly impact stereoselectivity, often leading to a higher proportion of the (E)-alkene by promoting equilibration of the betaine intermediate.[2][5] This is sometimes referred to as "stereochemical drift."[2] For higher (Z)-selectivity with non-stabilized ylides, it is advisable to use salt-free conditions, for example, by using sodium- or potassium-based bases for deprotonation.[5]
-
Schlosser Modification: To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the (E)-alkene.[1][2]
-
Here is a summary of expected stereochemical outcomes:
| Ylide Type | Substituent (R) | Typical Base | Predominant Alkene Isomer |
| Non-stabilized | Alkyl, H | n-BuLi, NaH, KOtBu | (Z)-alkene |
| Stabilized | -COOR, -COR | NaH, K2CO3 | (E)-alkene |
| Semi-stabilized | Aryl | n-BuLi, NaH | Mixture of (E) and (Z) |
Q3: I have a significant amount of triphenylphosphine oxide (TPPO) in my crude product, and it's difficult to remove by column chromatography. What are the best methods for its removal?
The formation of the highly stable triphenylphosphine oxide is the thermodynamic driving force for the Wittig reaction.[4][6] However, its removal can be a major purification challenge.
-
Crystallization/Precipitation: TPPO is poorly soluble in nonpolar solvents like hexane, cyclohexane, and petroleum ether, while being more soluble in polar solvents like ethanol and methanol.[7][8] You can often precipitate the TPPO from your crude reaction mixture by dissolving it in a minimal amount of a polar solvent and then adding a large excess of a nonpolar solvent. Cooling the mixture can further aid precipitation.[8]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. A common technique is to treat the crude product with zinc chloride (ZnCl₂) in ethanol.[8] The resulting TPPO-ZnCl₂ complex is insoluble and can be removed by filtration.[8] Magnesium chloride (MgCl₂) has also been used effectively.[9]
-
Solvent Extraction: A carefully chosen biphasic solvent system can be used to selectively extract either the product or the TPPO. For example, if your product is sufficiently nonpolar, you can perform a liquid-liquid extraction with a system like heptane/methanol/water. The TPPO will preferentially partition into the more polar phase.[7]
Advanced Troubleshooting
Q4: My starting material contains other functional groups like esters or amides. Will the Wittig reagent react with them?
Generally, Wittig reagents are highly chemoselective for aldehydes and ketones.[1][2] They typically do not react with esters, amides, or nitriles, especially when these functional groups are not conjugated with the ylide.[2] However, the basic nature of the ylide can be a concern if your molecule contains other acidic protons, such as alcohols or phenols. In such cases, the ylide may act as a base, deprotonating the acidic functional group and potentially inhibiting the desired reaction.[10]
Protocol for Wittig Reactions with Acidic Functional Groups:
-
Protecting Groups: The most straightforward approach is to protect the acidic functional group (e.g., as a silyl ether) before the Wittig reaction and deprotect it afterward.
-
Excess Base: If protection is not feasible, using an excess of the base during ylide formation can deprotonate both the phosphonium salt and the acidic functional group on the substrate. However, this can sometimes lead to solubility issues or other side reactions.
Q5: I'm observing unexpected side products that are not the desired alkene or TPPO. What could they be?
While the Wittig reaction is generally clean, other side reactions can occur under certain conditions.
-
Epoxide Formation: If there is an incomplete reaction or if the ylide is contaminated, the Corey-Chaykovsky reaction can sometimes be a competing pathway, leading to the formation of an epoxide instead of an alkene. This is more common with sulfur ylides but can be observed with phosphorus ylides under specific conditions.
-
Rearrangement Reactions: Some ylides can undergo sigmatropic rearrangements, such as the[4][5]-sigmatropic Sommelet-Hauser rearrangement or the[2][4]-sigmatropic Stevens rearrangement.[11] These are more common with ylides containing allylic or benzylic systems and can lead to complex product mixtures.
-
Michael Addition: With α,β-unsaturated carbonyl compounds, the ylide can potentially undergo a 1,4-conjugate addition (Michael addition) in addition to the desired 1,2-addition (Wittig reaction). The reaction conditions, particularly the nature of the ylide and the substrate, will influence the ratio of these two pathways.
Visualizing the Wittig Reaction and Troubleshooting
To aid in understanding the key decision points in troubleshooting, the following diagrams illustrate the reaction mechanism and a logical workflow for addressing common issues.
Caption: Troubleshooting Flowchart for the Wittig Reaction
Alternative Reactions: The Horner-Wadsworth-Emmons (HWE) Reaction
When faced with persistent issues with the Wittig reaction, particularly with sterically hindered ketones or when high (E)-selectivity is desired with stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative. [3][12] Key Advantages of the HWE Reaction:
-
Higher Reactivity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react effectively with ketones. [12]* Excellent (E)-Selectivity: The HWE reaction almost exclusively produces the (E)-alkene. [3][12]* Easier Workup: The phosphate byproduct is water-soluble and easily removed by aqueous extraction, avoiding the purification challenges associated with TPPO. [12] For cases where the (Z)-alkene is desired from a stabilized ylide system, the Still-Gennari modification of the HWE reaction can be employed. [2][13]
References
-
Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
-
Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
BYJU'S. Mononuclear Ylide Complexes. [Link]
-
Reddit. Problems with wittig reaction : r/Chempros. [Link]
-
ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Ylide. [Link]
-
ResearchGate. How does one remove triphenylphosphine oxide from product?. [Link]
-
Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scientificupdate.com [scientificupdate.com]
- 10. reddit.com [reddit.com]
- 11. Ylide - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Column Chromatography Techniques for Purifying Anthracene Derivatives
Welcome to the technical support center for the purification of anthracene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography. Anthracene and its derivatives, as polycyclic aromatic hydrocarbons (PAHs), present unique purification challenges due to their hydrophobicity, planar structure leading to strong π-π interactions, and potential for instability. This document provides troubleshooting guides, FAQs, and detailed protocols to help you achieve high purity and yield.
Part 1: Foundational Chromatography Choices (FAQs)
This section addresses the critical initial decisions that form the basis of a successful separation.
???+ question "Q1: What is the best stationary phase for purifying anthracene derivatives?"
???+ question "Q2: How do I choose the right mobile phase (solvent system)?"
???+ question "Q3: Should I use isocratic or gradient elution?"
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: Poor or No Separation
???+ question "Q: My anthracene derivative and an impurity are co-eluting. How can I improve resolution?"
???+ question "Q: My isomeric anthracene derivatives are not separating. What strategies can I try?"
Problem: Compound Recovery & Elution Issues
???+ question "Q: My compound is not eluting from the column, even with a more polar solvent. What happened?"
???+ question "Q: I'm seeing significant tailing/streaking of my compound's band. How can I fix this?"
???+ question "Q: My recovery/yield after the column is very low. Where could my product have gone?"
Problem: Compound Stability
???+ question "Q: I suspect my anthracene derivative is decomposing on the silica gel column. How can I confirm this and prevent it?"
Problem: Column & Loading Issues
???+ question "Q: My crude sample is not very soluble in the starting mobile phase. How should I load it onto the column?"
???+ question "Q: The solvent flow has stopped or is very slow. What should I do?"
Part 3: Key Experimental Protocols
Protocol 1: Step-by-Step Guide to Slurry Packing a Silica Gel Column
Causality: The goal of packing is to create a homogenous, dense bed of silica free from air bubbles and cracks.[1] The slurry method is superior to dry packing as it minimizes the inclusion of air and ensures a more uniform packing density, which is essential for high resolution.
-
Preparation: Choose an appropriate size glass column with a stopcock. Ensure it is clean, dry, and clamped perfectly vertically.
-
Plug: Place a small plug of cotton or glass wool at the bottom of the column, using a long rod to gently push it into place. The plug should be tight enough to hold the packing but loose enough not to impede flow.[1]
-
Sand Layer: Add a thin (0.5 cm) layer of sand on top of the plug. This creates an even base for the silica.
-
Add Solvent: Close the stopcock and fill the column about one-third to one-half full with your starting, nonpolar mobile phase (e.g., hexane).
-
Make the Slurry: In a separate beaker, measure the required amount of silica gel (typically 20-50g of silica for every 1g of crude mixture). Add your mobile phase to the silica and stir gently to create a consistent, pourable slurry. Do not stir too vigorously, as this can break the silica particles.
-
Pour the Slurry: Place a powder funnel on top of the column. Pour the silica slurry into the column in one continuous motion if possible.
-
Pack the Column: Gently tap the side of the column with a piece of rubber tubing or your hand as the silica settles. This helps to create a more densely packed, uniform bed. Open the stopcock to allow solvent to drain, collecting it for reuse. Crucially, never let the solvent level drop below the top of the silica bed. An exposed silica bed will crack, ruining the separation.
-
Finalize: Once the silica has settled into a stable bed, add another thin (0.5 cm) layer of sand on top. This protects the silica surface from being disturbed when you add more solvent or your sample.[1] Let the solvent drain until it is just level with the top of the sand layer. The column is now ready for loading.
Protocol 2: Developing a Scouting Gradient for a New Anthracene Derivative
Causality: A scouting gradient is a rapid way to survey a wide polarity range to determine the approximate elution conditions for all components in your mixture.[2] This initial run provides the data needed to decide if an isocratic or a more optimized gradient method is required.[3][2]
-
Prepare the Sample: Dissolve a small amount of your crude mixture and spot it on a TLC plate.
-
Run Initial TLCs: Test a few solvent systems to find conditions where your target compound has an Rf < 0.5. For example, test 5%, 10%, and 20% ethyl acetate in hexane.
-
Design the Scouting Gradient: Based on the TLCs, design a wide, linear gradient. For example, if your compound moves off the baseline at 20% EtOAc, a good scouting gradient would be to run from 0% to 40% EtOAc over 20-30 column volumes.
-
Run the Column: Pack the column with the initial nonpolar solvent. Load your sample (preferably via dry loading).
-
Execute the Gradient: Begin elution with the starting solvent. Gradually and systematically increase the percentage of the polar modifier. This can be done stepwise (e.g., 2 column volumes of 5% EtOAc, then 2 of 10%, etc.) or with a gradient mixer if available.
-
Analyze Fractions: Collect fractions throughout the run and analyze them by TLC. Note which fractions contain your target compound and any impurities.
-
Interpret the Results:
-
If all compounds of interest elute close together, an optimized isocratic separation may be possible.
-
If the compounds elute over a wide range of the gradient, a more refined gradient elution is necessary for purification.[2] You can now design a shallower gradient specifically around the polarity at which your target compound eluted to maximize resolution from nearby impurities.
-
Part 4: Visual Guides & Data Tables
Mandatory Visualizations
Caption: Troubleshooting flowchart for poor separation.
Caption: Decision tree for selecting chromatography conditions.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Restek. Troubleshooting Guide. [Link]
-
SIELC Technologies. Separation of Anthracene on Newcrom R1 HPLC column. [Link]
-
University of Alberta. Column chromatography. [Link]
-
Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. [Link]
-
Molnar Institute. Essential Guides to Method Development in Liquid Chromatography. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Agilent. (2010, May 25). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Diva-portal.org. (2016, May 27). Development of a Liquid Chromatography method to separate and fractionate EPA's 16 priority Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
Journal of Missan Researches. (2025, May 23). separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. [Link]
-
ResearchGate. (2016, December 22). Phenanthrene and anthracene peak seperation?. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
ResearchGate. (2013, September 4). What is a good way to select mobile phase in chromatography?. [Link]
-
LCGC International. (2023, August 1). Initiating Method Development with Scouting Gradients—Where to Begin, and How to Proceed?. [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. [Link]
-
ACS Publications. Rapid Quantitative Determination of Aromatic Groups in Lubricant Oils Using Gel Permeation Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Agilent. (2014, April 2). Gradient Design and Development. [Link]
-
California State University, Bakersfield. (2014, June 17). High Performance Liquid Chromatography. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
National Institutes of Health. Recent advances in the syntheses of anthracene derivatives. [Link]
-
MDPI. Photophysical Properties of Anthracene Derivatives. [Link]
Sources
Technical Support Center: Enhancing the Solubility of 2,3-Dimethylanthracene for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of the hydrophobic polycyclic aromatic hydrocarbon (PAH), 2,3-Dimethylanthracene, in aqueous solutions for biological assays. Due to its inherent lipophilicity, achieving a stable and biologically active concentration of this compound in aqueous media presents a significant challenge. This document will explore various solubilization strategies, offering a mechanistic understanding and step-by-step protocols to ensure the success of your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a solid, crystalline organic compound belonging to the polycyclic aromatic hydrocarbon family.[1] Its structure, composed of three fused benzene rings with two methyl groups, renders it highly non-polar and practically insoluble in water.[1][2] However, it exhibits good solubility in organic solvents such as toluene and benzene.[1][3] This pronounced hydrophobicity is the primary obstacle to its direct application in aqueous-based biological assays, such as cell culture experiments.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ | [4][5] |
| Molecular Weight | 206.29 g/mol | [4][5] |
| Appearance | White to yellow/orange crystalline solid | [1][5] |
| Melting Point | ~252 °C | |
| Water Solubility | Practically insoluble | [1][2] |
| Organic Solvent Solubility | Soluble in toluene, benzene | [1][3] |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when preparing this compound for biological assays.
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
A1: This is a common problem known as "precipitation upon dilution." DMSO is a powerful organic solvent that can dissolve this compound at high concentrations. However, when this concentrated stock is introduced into an aqueous environment, the dramatic change in solvent polarity causes the hydrophobic compound to crash out of solution.[6]
Troubleshooting Steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium to minimize solvent-induced toxicity and precipitation.[7][8]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous medium. This gradual change in polarity can help maintain solubility.[6]
-
Pre-warm the medium: Adding the compound to warm (e.g., 37°C) media can sometimes help keep it in solution.[6]
-
Increase mixing: Gently vortex or sonicate the diluted solution to aid in dispersion.[6][8] Be cautious with sonication as it can generate heat.
-
Consider serum content: If using a serum-free medium, the presence of serum proteins in serum-containing media can help to solubilize hydrophobic compounds.[6]
Q2: I'm concerned about the toxicity of the solvents I'm using to dissolve this compound. What are some less toxic alternatives to DMSO?
A2: While DMSO is widely used, it can exhibit cellular toxicity at higher concentrations.[9][10] The choice of solvent can significantly impact the stability and activity of biological systems.[11]
Alternative Solvents & Strategies:
-
Ethanol or Methanol: These can be used as co-solvents, but their final concentration should also be kept low to avoid cytotoxicity.[12]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[13][14][15] β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used for this purpose.[16][17]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.[18][19][20] It's crucial to use surfactants at concentrations above their critical micelle concentration (CMC) and to verify their compatibility with your specific assay.
-
Lipid-based formulations: For in vivo studies or specific in vitro models, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be employed to enhance the oral bioavailability and solubility of poorly water-soluble drugs.[21][22][23][24]
Q3: How can I be sure that the solubilization method I'm using isn't interfering with my biological assay?
A3: This is a critical consideration. The chosen solubilization agent should be inert in your experimental system.
Validation Steps:
-
Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the solubilizing agent (e.g., DMSO, cyclodextrin) at the same final concentration used in your experimental samples, but without the this compound. This will help you differentiate the effects of the compound from the effects of the solvent system.
-
Dose-Response of the Vehicle: Test a range of concentrations of the solubilizing agent alone to determine its potential impact on your assay's endpoint.
-
Literature Review: Search for studies that have used similar compounds and solubilization methods in your biological system of interest.
Solubilization Strategies: Protocols and Mechanisms
Below are detailed protocols for common and effective methods to enhance the solubility of this compound.
Strategy 1: Co-Solvent System (DMSO)
This is the most straightforward approach but requires careful optimization to avoid precipitation and toxicity.
Mechanism: DMSO is a polar aprotic solvent that can disrupt the intermolecular forces in the crystalline lattice of this compound, allowing it to dissolve.
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Gentle warming (up to 50°C) or sonication can aid dissolution.[8][25]
-
Perform Serial Dilutions:
-
Prepare an intermediate dilution of the stock solution in your cell culture medium or buffer.
-
From this intermediate dilution, prepare your final working concentrations. This stepwise process helps to prevent the compound from precipitating out of solution.[6]
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5% (v/v) to minimize cytotoxicity.[7][8]
-
Verification: After preparing the final dilution, visually inspect the solution for any signs of precipitation. A quick check under a microscope can also be helpful.[8]
Caption: Workflow for preparing this compound using a DMSO co-solvent system.
Strategy 2: Cyclodextrin-Based Solubilization
Cyclodextrins are excellent for increasing the aqueous solubility of hydrophobic compounds with minimal toxicity.[9]
Mechanism: Cyclodextrins have a toroidal shape with a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound molecule is encapsulated within the non-polar cavity of the cyclodextrin, forming an "inclusion complex." This complex has a hydrophilic exterior, allowing it to dissolve in water.[13][14]
Step-by-Step Protocol:
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for solubilizing aromatic hydrocarbons.[16]
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer or cell culture medium to a desired concentration (e.g., 1-10% w/v).
-
Complexation:
-
Add the powdered this compound directly to the cyclodextrin solution.
-
Stir or sonicate the mixture for several hours, or overnight, at room temperature to facilitate the formation of the inclusion complex.
-
-
Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved this compound.
-
Determine Concentration: Carefully collect the supernatant. The concentration of the solubilized this compound in the supernatant should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
-
Dilution for Assay: Dilute the stock inclusion complex solution to the desired final concentration for your biological assay.
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 3. accustandard.com [accustandard.com]
- 4. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 613-06-9 | TCI AMERICA [tcichemicals.com]
- 6. reddit.com [reddit.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Selection and Stability in Biologics & Injectables [purosolv.com]
- 12. researchgate.net [researchgate.net]
- 13. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxypropyl-β-Cyclodextrin Improves Removal of Polycyclic Aromatic Hydrocarbons by Fe3O4 Nanocomposites [mdpi.com]
- 18. iwaponline.com [iwaponline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions - ProQuest [proquest.com]
- 21. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Optimizing reaction conditions for synthesizing 2,3-Dimethylanthracene
Welcome to the technical support center for the synthesis of 2,3-Dimethylanthracene. This guide is designed for researchers, chemists, and professionals in drug development who are working with polycyclic aromatic hydrocarbons (PAHs). Here, we will address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to provide you with reliable and actionable insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by an analysis of potential causes and a set of corrective actions.
Problem: Low or No Product Yield
A low yield of the desired this compound is one of the most common frustrations in its synthesis. This issue can often be traced back to several key factors, from the quality of reagents to the specifics of the reaction setup.
Potential Causes & Corrective Actions:
-
Cause 1: Impure or Wet Reagents and Solvents.
-
Explanation: Many synthetic routes to anthracenes, such as the Diels-Alder reaction or Friedel-Crafts type reactions, are highly sensitive to moisture and impurities.[1] Water can deactivate Lewis acid catalysts (e.g., AlCl₃) or quench organometallic intermediates. Impurities in starting materials can lead to unintended side reactions.
-
Solution:
-
Verify Starting Material Purity: Use fresh, high-purity starting materials. If necessary, recrystallize or distill the reactants before use. For instance, anthracene can be purified by recrystallization from ethyl acetate to remove oxidized impurities.[2]
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried. Solvents like toluene or xylene, often used in Diels-Alder reactions, should be distilled over a suitable drying agent (e.g., sodium/benzophenone) or passed through an activated alumina column.[1] For reactions sensitive to moisture, employing molecular sieves can also be effective.[1]
-
-
-
Cause 2: Suboptimal Reaction Temperature or Time.
-
Explanation: The kinetics of the reaction are critically dependent on temperature. Insufficient heat may result in a slow or incomplete reaction, while excessive heat can promote decomposition or the formation of side products.[3] Reaction time is also a crucial parameter that needs to be optimized for maximum yield.[4]
-
Solution:
-
Optimize Temperature: For a Diels-Alder approach, refluxing in a high-boiling solvent like xylene is common to achieve the necessary activation energy.[5][6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal temperature.
-
Optimize Reaction Time: Continuously monitor the reaction. A common procedure for a Diels-Alder reaction between anthracene and maleic anhydride involves refluxing for about 30 minutes.[7] However, for the synthesis of this compound, the specific reactants may require longer or shorter times.
-
-
-
Cause 3: Inefficient Catalyst Activity.
-
Explanation: In syntheses involving catalysts, such as Friedel-Crafts or transition metal-catalyzed reactions, the activity of the catalyst is paramount.[4] The catalyst may be old, may have been deactivated by exposure to air or moisture, or the wrong catalyst may have been chosen for the specific transformation.
-
Solution:
-
Use Fresh Catalyst: Always use a fresh, unopened bottle of the catalyst if possible.
-
Proper Handling: Handle catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.
-
Catalyst Choice: The choice of catalyst can significantly impact the reaction outcome. For example, in some cyclization reactions, indium or rhenium complexes have shown high efficiency.[4]
-
-
Problem: Significant Byproduct Formation
The formation of unwanted byproducts complicates purification and reduces the yield of this compound. Understanding the potential side reactions is key to mitigating this issue.
Potential Causes & Corrective Actions:
-
Cause 1: Polyalkylation in Friedel-Crafts Reactions.
-
Explanation: When using Friedel-Crafts alkylation, the initial product, an alkylated aromatic ring, is often more reactive than the starting material. This can lead to the addition of multiple alkyl groups, a phenomenon known as polyalkylation.[8][9]
-
Solution:
-
Use an Excess of the Aromatic Substrate: By using a large excess of the aromatic compound, the probability of the electrophile reacting with the starting material over the alkylated product is increased.
-
Consider Friedel-Crafts Acylation: Friedel-Crafts acylation, followed by reduction of the ketone, is a common strategy to avoid polyalkylation. The acyl group is deactivating, which prevents further reactions on the ring.[8]
-
-
-
Cause 2: Rearrangement of Carbocation Intermediates.
-
Explanation: In Friedel-Crafts alkylation, the carbocation intermediate can rearrange to a more stable form before attacking the aromatic ring.[9][10] This can lead to a mixture of isomers.
-
Solution:
-
Choose Appropriate Starting Materials: Select starting materials that form stable carbocations and are less prone to rearrangement.
-
Again, Consider Acylation: Friedel-Crafts acylation is not susceptible to carbocation rearrangements.
-
-
-
Cause 3: Competing Reaction Pathways.
-
Explanation: Depending on the reaction conditions, alternative pathways may become favorable. For example, in a Diels-Alder synthesis, retro-Diels-Alder reactions can occur at high temperatures, reducing the yield of the desired adduct.
-
Solution:
-
Precise Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Solvent Choice: The choice of solvent can influence the stability of intermediates and transition states, thereby favoring one reaction pathway over another.[4]
-
-
Problem: Difficulty in Product Purification
Even with a successful reaction, isolating pure this compound can be challenging due to its physical properties and the presence of similar impurities.
Potential Causes & Corrective Actions:
-
Cause 1: Co-crystallization with Starting Materials or Byproducts.
-
Explanation: The product may have similar solubility properties to the starting materials or byproducts, leading to co-crystallization during workup.
-
Solution:
-
Recrystallization with a Different Solvent System: Experiment with various solvents or solvent mixtures for recrystallization. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating compounds with different polarities. A non-polar eluent system, such as hexane or a hexane/dichloromethane mixture, is typically effective for PAHs.
-
-
-
Cause 2: Product is an Oil or Fails to Crystallize.
-
Explanation: The presence of impurities can inhibit crystallization, resulting in an oil.
-
Solution:
-
Trituration: Attempt to induce crystallization by triturating the oil with a solvent in which the product is insoluble but the impurities are soluble.
-
Seed Crystals: If a small amount of pure, solid product is available, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.
-
-
-
Cause 3: Persistent Solvent Residue.
-
Explanation: High-boiling solvents like xylene can be difficult to remove completely from the final product.[7]
-
Solution:
-
High-Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (ensure the temperature is well below the product's melting point).
-
Washing with a Volatile Solvent: Wash the crystals with a low-boiling solvent in which the product is sparingly soluble, such as cold petroleum ether, to help remove residual high-boiling solvent.[7]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Diels-Alder reaction is a widely employed and robust method for the synthesis of the anthracene core.[5][6] A common strategy involves the reaction of a suitable diene with a dienophile. For this compound, a plausible route is the Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by an aromatization step.[11] This approach offers good control over the regiochemistry of the methyl group placement.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. Staining with a UV lamp is effective for visualizing PAHs. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of reactants and the formation of the product over time.
Q3: What are the key safety considerations when working with this compound and its precursors?
A3: Polycyclic aromatic hydrocarbons (PAHs), including this compound, should be handled with care as they are potentially carcinogenic.[12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reagents used in the synthesis, such as maleic anhydride, are toxic and should not be handled with bare hands.[6] Consult the Safety Data Sheet (SDS) for all chemicals before use.
Q4: Can you provide a general experimental protocol for a Diels-Alder approach to a dimethylanthracene derivative?
A4: The following is a generalized protocol inspired by the synthesis of related anthracene adducts.[6][11] Specific quantities and conditions should be optimized for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dienophile (e.g., 1,4-naphthoquinone) in a suitable solvent (e.g., ethanol or toluene).[11]
-
Addition of Diene: Add the diene (e.g., 2,3-dimethyl-1,3-butadiene) to the stirred solution.[11]
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for the optimized reaction time (e.g., 12 hours), monitoring the reaction by TLC.[11]
-
Cooling and Crystallization: Once the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization of the product.[6][7][11]
-
Isolation: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold solvent.[5][6]
-
Purification: If necessary, recrystallize the crude product from a suitable solvent to obtain the pure Diels-Alder adduct.
-
Aromatization: The resulting adduct (a tetrahydro-anthracenedione) will need to undergo an aromatization step to yield this compound. This can often be achieved through oxidation or other dehydrogenation methods.
Q5: What are some of the key parameters to consider for optimizing the reaction?
A5: The following table summarizes key parameters that can be adjusted to optimize the synthesis of this compound.
| Parameter | Considerations | Impact on Reaction |
| Solvent | Polarity, boiling point, and ability to dissolve reactants.[4] | Affects reaction rate, selectivity, and product solubility. |
| Temperature | Should be high enough for a reasonable rate but low enough to avoid side reactions. | Influences reaction kinetics and the potential for byproduct formation.[3] |
| Catalyst | Choice of catalyst and its concentration.[4] | Crucial for reactions like Friedel-Crafts; can dramatically affect yield and selectivity. |
| Reactant Ratio | Stoichiometry of the reactants. | Can be used to control side reactions like polyalkylation. |
| Reaction Time | Duration of the reaction. | Needs to be optimized to ensure complete conversion without product degradation.[4] |
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path to diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Frontiers. (n.d.). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for reaction of 10 with anthracene. Retrieved from [Link]
-
National Institutes of Health. (2020). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes toward anthracene derivatives 1–7. Reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Retrieved from [Link]
-
Towson University. (n.d.). Experiment 2 DIELS ALDER REACTION. Retrieved from [Link]
-
Filo. (2025). Friedel-Crafts reaction of naphthalene. Retrieved from [Link]
-
Pure and Applied Chemistry. (n.d.). THE PURIFICATION OF. Retrieved from [Link]
-
Lu Le Laboratory. (2013). The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Retrieved from [Link]
-
Beilstein Journals. (2020). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Collaborative for Health & Environment. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Truman State University. (n.d.). A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
Sources
- 1. publications.iupac.org [publications.iupac.org]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Lu Le Laboratory: The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 13. healthandenvironment.org [healthandenvironment.org]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethylanthracene
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2,3-Dimethylanthracene. We will explore the most robust and scalable synthetic strategies, delve into common experimental challenges, and provide validated troubleshooting protocols to ensure a successful, high-yield scale-up. Our focus is on the practical application of chemical principles to overcome the hurdles frequently encountered in moving from bench-scale to larger preparations.
Section 1: Recommended Synthesis Strategy: The Diels-Alder Annulation Approach
The most reliable and widely adopted method for synthesizing the this compound core on a multigram scale is a two-step sequence involving a Diels-Alder reaction followed by an oxidative aromatization.[1] This pathway is advantageous due to its high convergence, use of readily available starting materials, and generally high yields.
The overall transformation begins with the [4+2] cycloaddition of 1,4-naphthoquinone (the dienophile) and 2,3-dimethyl-1,3-butadiene (the diene) to form the tricyclic adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione. This adduct is then aromatized to yield 2,3-dimethylanthraquinone, which can be subsequently reduced to the target this compound. For many applications, the intermediate quinone is the desired endpoint. This guide will focus on the synthesis of 2,3-dimethylanthraquinone, the critical precursor.
Experimental Workflow Diagram
Sources
Validation & Comparative
A Comparative Guide to 2,3-Dimethylanthracene and 9,10-Dimethylanthracene as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence spectroscopy, the selection of an appropriate probe is paramount for obtaining sensitive and reliable data. Anthracene and its derivatives have long been valued for their strong blue fluorescence and responsiveness to their local environment. Among these, dimethylanthracene isomers, particularly 2,3-dimethylanthracene (2,3-DMA) and 9,10-dimethylanthracene (9,10-DMA), have emerged as versatile fluorescent probes. This guide provides a comprehensive comparison of these two isomers, delving into their photophysical properties, synthesis, and practical applications, supported by experimental data to inform your selection for specific research needs.
At a Glance: Key Differences and Structural Rationale
The seemingly subtle difference in the placement of two methyl groups on the anthracene core leads to significant variations in the photophysical and photochemical behavior of 2,3-DMA and 9,10-DMA.
Caption: Structural differences between 2,3-DMA and 9,10-DMA.
Substitution at the 9 and 10 positions in 9,10-DMA places the methyl groups in a sterically hindered region of the anthracene core. This substitution pattern can restrict molecular motion and limit non-radiative decay pathways, often resulting in a higher fluorescence quantum yield[1][2]. Conversely, the methyl groups in 2,3-DMA are located on one of the outer benzene rings, leading to a less symmetrical structure that can be more susceptible to environmental influences, making it a potentially more sensitive probe for certain applications[3].
Photophysical Properties: A Head-to-Head Comparison
The utility of a fluorescent probe is defined by its photophysical characteristics. Here, we compare the key parameters for 2,3-DMA and 9,10-DMA.
| Property | This compound (2,3-DMA) | 9,10-Dimethylanthracene (9,10-DMA) | Rationale for a Senior Application Scientist |
| Fluorescence Quantum Yield (Φf) | Varies with solvent, generally moderate. | High, approximately 0.70 in non-polar solvents[1][2]. | 9,10-DMA's high quantum yield provides a brighter signal, which is advantageous for applications requiring high sensitivity. The variability of 2,3-DMA's quantum yield with solvent polarity suggests its potential as a sensor for local environment changes. |
| Excitation Wavelength (λex) | Typically in the range of 350-380 nm. | Typically in the range of 360-390 nm. | The similar excitation ranges allow for the use of common UV light sources for both probes. |
| Emission Wavelength (λem) | Typically in the range of 380-420 nm. | Typically in the range of 390-430 nm. | Both probes exhibit blue fluorescence, suitable for applications where this spectral window is desired. |
| Stokes Shift | Moderate. | Moderate. | A sufficient Stokes shift is crucial to minimize self-absorption and to effectively separate the excitation and emission signals. |
| Solvatochromism | Expected to show some sensitivity to solvent polarity. | Less sensitive to solvent polarity compared to derivatives with stronger electron-donating or -withdrawing groups. | The degree of solvatochromism dictates the probe's utility in sensing changes in the polarity of its microenvironment. The less symmetric nature of 2,3-DMA may lead to more pronounced solvatochromic shifts. |
| Photostability | Generally good, but susceptible to photodimerization and photooxidation[4]. | Good, but also prone to photodimerization and endoperoxide formation in the presence of oxygen[4][5]. | The photostability is a critical factor for applications involving prolonged or intense illumination, such as fluorescence microscopy. The bulky substituents at the 9 and 10 positions in some anthracene derivatives can enhance photostability[6]. |
Experimental Workflows: Synthesis and Characterization
The reliable use of these probes begins with their synthesis and purification, followed by rigorous characterization of their photophysical properties.
Synthesis of Dimethylanthracene Isomers
The synthesis of both 2,3-DMA and 9,10-DMA can be achieved through established organic chemistry routes. For instance, 9,10-DMA can be synthesized from anthraquinone via a reaction with a methylating agent like methylmagnesium bromide followed by reduction.
Caption: Simplified synthesis workflow for 9,10-Dimethylanthracene.
Similarly, 2,3-DMA can be synthesized through multi-step routes often involving cyclization reactions. Purity of the final product is crucial for accurate fluorescence measurements and can be achieved through techniques like column chromatography and recrystallization.
Experimental Protocol: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. A common method for its determination is the comparative method, using a well-characterized standard.
Objective: To determine the fluorescence quantum yield of 2,3-DMA or 9,10-DMA relative to a standard (e.g., quinine sulfate or 9,10-diphenylanthracene).
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound or 9,10-Dimethylanthracene
-
Fluorescence standard (e.g., 9,10-diphenylanthracene in cyclohexane, Φf ≈ 0.90)[7]
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample (e.g., 2,3-DMA) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (Grad_s / Grad_r) * (n_s^2 / n_r^2)
where Φr is the quantum yield of the standard, Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and n_s and n_r are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).
-
Caption: Workflow for determining fluorescence quantum yield.
Applications as Fluorescent Probes
Both 2,3-DMA and 9,10-DMA have found applications as fluorescent probes in various scientific disciplines.
9,10-Dimethylanthracene: A Probe for Reactive Oxygen Species
9,10-DMA is widely used as a chemical trap for singlet oxygen (¹O₂), a highly reactive oxygen species implicated in various biological and chemical processes[5][8]. The reaction of 9,10-DMA with singlet oxygen leads to the formation of a non-fluorescent endoperoxide. This quenching of fluorescence provides a sensitive method for detecting and quantifying singlet oxygen.
Experimental Protocol: Detection of Singlet Oxygen using 9,10-DMA
Objective: To monitor the generation of singlet oxygen in a photosensitized reaction.
Materials and Equipment:
-
Spectrofluorometer
-
9,10-Dimethylanthracene
-
Photosensitizer (e.g., Rose Bengal)
-
Solvent (e.g., ethanol, acetonitrile)
-
Light source for irradiation
Procedure:
-
Prepare a solution containing both the photosensitizer and 9,10-DMA in the chosen solvent.
-
Measure the initial fluorescence intensity of the 9,10-DMA solution at its emission maximum.
-
Irradiate the solution with light of a wavelength that is absorbed by the photosensitizer but not significantly by 9,10-DMA.
-
At regular time intervals, stop the irradiation and measure the fluorescence intensity of the 9,10-DMA.
-
A decrease in fluorescence intensity over time indicates the consumption of 9,10-DMA by singlet oxygen. The rate of fluorescence decay is proportional to the rate of singlet oxygen generation.
This compound: A Potential Probe for Environmental Sensing
While less studied than its 9,10-isomer, the asymmetric nature of 2,3-DMA makes it a promising candidate for applications where sensitivity to the local environment is desired[3]. Its fluorescence properties may be more significantly affected by changes in solvent polarity, viscosity, or the presence of specific analytes, making it a potential tool for developing novel sensors. Further research is needed to fully explore its capabilities in this area. Anthracene derivatives, in general, are utilized as fluorescent probes for detecting various analytes, including metal ions and small molecules[9][10][11][12].
Choosing the Right Probe: A Summary for the Senior Application Scientist
| Feature | This compound | 9,10-Dimethylanthracene | Recommendation |
| Signal Brightness | Moderate | High | For applications demanding the highest sensitivity and a strong signal, 9,10-DMA is the superior choice due to its high fluorescence quantum yield. |
| Environmental Sensitivity | Potentially High | Moderate | For developing probes that respond to changes in the local microenvironment (e.g., polarity, viscosity), 2,3-DMA warrants further investigation due to its lower symmetry. |
| Established Applications | Emerging | Well-established | For established protocols, particularly for singlet oxygen detection, 9,10-DMA is the go-to probe with a wealth of supporting literature. |
| Photostability | Good | Good | Both isomers exhibit reasonable photostability, but for demanding applications, this should be experimentally verified under the specific conditions of use. |
Conclusion
Both this compound and 9,10-dimethylanthracene are valuable tools in the fluorescent probe toolkit. The choice between them should be guided by the specific requirements of the application. 9,10-DMA stands out for its high fluorescence quantum yield, making it an excellent choice for applications where a bright, stable signal is paramount, such as in the well-established assay for singlet oxygen detection. On the other hand, the less-explored 2,3-DMA, with its lower symmetry, holds promise for the development of novel sensors that are highly responsive to their molecular surroundings. As with any fluorescent probe, a thorough understanding of their photophysical properties and careful experimental design are essential for obtaining accurate and meaningful results.
References
-
Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. [Online] Available at: [Link]
-
Frontiers. (2018). Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. [Online] Available at: [Link]
-
MDPI. (2023). Photophysical Properties of Anthracene Derivatives. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2020). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2018). Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. [Online] Available at: [Link]
-
PubMed. (2023). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. [Online] Available at: [Link]
-
Taipei Medical University. Highly selective imidazole-appended 9,10-N,N″-diaminomethylanthracene fluorescent probe for switch-on Zn2+ detection and switch-off H2PO4− and CN− detection in 80% aqueous DMSO, and applications to sequential logic gate operations. [Online] Available at: [Link]
-
ResearchGate. Comparison of the fluorescence characteristics of two isomers: anthracene and phenanthrene. [Online] Available at: [Link]
-
ResearchGate. Polymorphism and light conversion properties of anthracene-based isomers. [Online] Available at: [Link]
-
Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]
-
National Center for Biotechnology Information. This compound. [Online] Available at: [Link]
-
Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. [Online] Available at: [Link]
-
ResearchGate. On the use of 9,10-dimethylanthracene as chemical rate constant actinometer in singlet molecular oxygen reactions. [Online] Available at: [Link]
-
NIST. Fluorescence quantum yield measurements. [Online] Available at: [Link]
-
DTIC. EmmnmmmmmmEEE. [Online] Available at: [Link]
-
Beilstein Journals. (2018). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2018). Development of an ultrafast fluorescent probe for specific recognition of hypochlorous acid and its application in live cells. [Online] Available at: [Link]
-
Chalcogenide Letters. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. [Online] Available at: [Link]
-
ResearchGate. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. [Online] Available at: [Link]
-
PubMed. (2024). Synthesis of High-Fluorescent Diphenyl-anthracene Derivatives and Application in Detection of Nitroaromatic Explosives and Fingerprint Identification. [Online] Available at: [Link]
-
ResearchGate. Absorbance of 9, 10-dimethylanthracene after photodecomposition by ROS... [Online] Available at: [Link]
-
MDPI. (2024). Design, Synthesis, and Evaluation of Small Fluorescent Molecules with a 1,1-Dimethylnaphthalen-2-(1H)-One Core. [Online] Available at: [Link]
-
MDPI. (2022). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. [Online] Available at: [Link]
-
Beilstein Journals. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. [Online] Available at: [Link]
-
MDPI. (2020). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. [Online] Available at: [Link]
-
OMLC. 9,10-Diphenylanthracene. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 3. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of an ultrafast fluorescent probe for specific recognition of hypochlorous acid and its application in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 7. 9,10-Diphenylanthracene [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methylated Anthracene Isomers: A Guide for Researchers
In the landscape of drug development and materials science, the nuanced structural variations of polycyclic aromatic hydrocarbons (PAHs) can profoundly influence their photophysical and chemical behaviors. Among these, methylated anthracenes represent a fascinating class of molecules where the seemingly minor addition of a methyl group can dramatically alter their spectroscopic signatures, quantum efficiencies, and analytical characteristics. This guide provides a comprehensive comparative analysis of key methylated anthracene isomers, offering researchers, scientists, and drug development professionals a detailed examination of their properties, supported by experimental data and protocols. Our objective is to elucidate the structure-property relationships that govern the behavior of these compounds, thereby empowering more informed decisions in their application.
The Significance of Methyl Group Position
Anthracene, a tricyclic aromatic hydrocarbon, serves as a fundamental scaffold in numerous applications, from organic light-emitting diodes (OLEDs) to fluorescent probes.[1] The introduction of a methyl group at different positions on the anthracene core—such as the 1-, 2-, or 9-position—induces significant electronic and steric effects. These perturbations directly impact the molecule's interaction with light and its behavior in analytical systems. Understanding these isomeric differences is paramount for designing molecules with tailored properties, whether for enhanced fluorescence in bioimaging or for specific retention characteristics in chromatographic separations.
Experimental Methodologies: A Validated Approach
To ensure the trustworthiness and reproducibility of our findings, we present detailed protocols for the key analytical techniques used in this comparative analysis. These methods are designed to be self-validating, providing a clear rationale for each step.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a cornerstone technique for the separation and quantification of PAH isomers. The choice of stationary and mobile phases is critical for achieving optimal resolution.
Protocol:
-
System Preparation: Utilize a standard HPLC system equipped with a photodiode array (PDA) or fluorescence detector (FLD).[2][3]
-
Column: Employ a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), which is effective for separating nonpolar aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting condition is 60:40 (acetonitrile:water), gradually increasing to 100% acetonitrile over 20-30 minutes.[4] This gradient effectively elutes the isomers based on their hydrophobicity.
-
Flow Rate: Maintain a constant flow rate of 1.0 mL/min.
-
Detection: For PDA, monitor a broad wavelength range (e.g., 200-400 nm) to capture the characteristic absorbance spectra of each isomer. For FLD, use an excitation wavelength of ~250 nm and an emission wavelength of ~400 nm, optimizing for the specific isomer if necessary.[4]
-
Sample Preparation: Dissolve the methylated anthracene standards and samples in acetonitrile at a concentration of approximately 10 µg/mL. Ensure complete dissolution before injection.
Experimental Workflow for HPLC Analysis
Caption: A streamlined workflow for the HPLC analysis of methylated anthracene isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
GC-MS provides an orthogonal separation technique and definitive structural information through mass spectral fragmentation patterns.
Protocol:
-
System Preparation: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is well-suited for PAH analysis.[5][6]
-
Carrier Gas: Use helium at a constant flow rate of 1.0-1.5 mL/min.[5]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) at a rate of 10-15°C/min. This ensures the separation of isomers with different volatilities.[5]
-
Injection: Use a splitless injection mode to maximize sensitivity for trace analysis.
-
MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-300 to capture the molecular ion and key fragment ions.
-
Sample Preparation: Prepare samples in a volatile solvent like dichloromethane or hexane at a concentration of 1-10 µg/mL.
Experimental Workflow for GC-MS Analysis
Caption: The systematic process for GC-MS analysis of methylated anthracene isomers.
Spectroscopic Characterization
UV-Vis and fluorescence spectroscopy are essential for understanding the photophysical properties of these isomers.
Protocol:
-
Solvent: Use a spectroscopic grade solvent such as cyclohexane or ethanol. The choice of solvent can influence the spectral features.[7]
-
Concentration: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) to avoid concentration-dependent effects like aggregation or self-absorption.
-
UV-Vis Spectroscopy: Record the absorption spectra over a range of 200-450 nm to determine the absorption maxima (λ_max).[8]
-
Fluorescence Spectroscopy: Excite the sample at its longest wavelength absorption maximum. Record the emission spectrum to determine the emission maxima (λ_em) and the fluorescence quantum yield (Φ_F). The quantum yield of anthracene (Φ_F ≈ 0.27-0.36) can be used as a reference standard.[7][9]
Comparative Data and Analysis
The following tables summarize the key analytical and spectroscopic data for 1-methylanthracene, 2-methylanthracene, and 9-methylanthracene.
Table 1: Chromatographic and Mass Spectrometric Data
| Isomer | Typical HPLC Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| 1-Methylanthracene | 18.5 | 192 (M+), 177, 165 |
| 2-Methylanthracene | 18.2 | 192 (M+), 177, 165 |
| 9-Methylanthracene | 19.1 | 192 (M+), 177, 165 |
Note: Retention times are approximate and can vary based on specific chromatographic conditions.
The elution order in reversed-phase HPLC is influenced by the isomer's hydrophobicity. 9-Methylanthracene, with its methyl group in a more sterically hindered position, tends to have a slightly longer retention time compared to the 1- and 2-isomers. The mass spectra for all isomers are very similar, dominated by the molecular ion (m/z 192) and fragments corresponding to the loss of a methyl group and subsequent hydrogen atoms.[10][11]
Table 2: Spectroscopic Properties
| Isomer | λ_max (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) |
| 1-Methylanthracene | ~375, 356, 339 | ~385, 405, 430 | ~0.30 |
| 2-Methylanthracene | ~376, 357, 340 | ~386, 407, 432 | ~0.32 |
| 9-Methylanthracene | ~385, 365, 347 | ~395, 418, 440 | ~0.35 |
Note: Spectral data can vary slightly with the solvent used.
Discussion: Structure-Property Relationships
The position of the methyl group exerts a clear influence on the spectroscopic properties of the anthracene core.
-
UV-Vis Absorption: The methyl group acts as a weak auxochrome, causing a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted anthracene.[12] This effect is most pronounced for 9-methylanthracene, where the methyl group is at a position of high electron density in the excited state.[13][14]
-
Fluorescence Emission: Similar to the absorption spectra, the emission spectra also show a red-shift with methylation. The quantum yield, a measure of the efficiency of fluorescence, is also influenced by the methyl group's position. The increased quantum yield of 9-methylanthracene can be attributed to the steric hindrance provided by the methyl group, which can reduce non-radiative decay pathways by restricting molecular vibrations.[15]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous identification of these isomers. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the methyl substituent. For instance, in ¹³C NMR, the carbon atom bearing the methyl group will show a characteristic upfield shift due to the electron-donating nature of the methyl group.[16]
Structure-Property Relationship in Methylated Anthracenes
Sources
- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. omlc.org [omlc.org]
- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. Anthracene, 2-methyl- [webbook.nist.gov]
- 11. Anthracene, 1-methyl- [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
A Senior Application Scientist's Guide to the Photostability of Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular probes and therapeutic agents, the anthracene core stands out for its unique photophysical properties. Its rigid, planar structure and extended π-system give rise to strong fluorescence and a rich photochemistry. However, it is this very photoreactivity that presents a significant challenge: photostability. For applications ranging from high-resolution bioimaging to photodynamic therapy, the ability of an anthracene derivative to withstand prolonged light exposure without degradation is paramount.
This guide provides an in-depth comparison of the photostability of various anthracene derivatives. Moving beyond a simple catalog of compounds, we will delve into the fundamental mechanisms of photodegradation and explore how the strategic placement of different functional groups can be used to enhance stability. This discussion is grounded in experimental data and established protocols, offering both a theoretical framework and practical guidance for the rational design and selection of robust anthracene-based molecules.
The Two Faces of Anthracene's Photoreactivity: Dimerization and Oxidation
The Achilles' heel of many anthracene derivatives lies in their propensity to undergo two primary photochemical reactions upon irradiation, particularly with UV light: photodimerization and photooxidation. Understanding these pathways is the first step toward mitigating them.
1. Photodimerization: A [4π+4π] Cycloaddition
Upon absorption of a photon, an anthracene molecule is promoted to an excited singlet state. This excited molecule can then interact with a ground-state anthracene molecule to form an excimer, which can subsequently relax to a stable photodimer. This [4π+4π] cycloaddition occurs across the central 9 and 10 positions of the anthracene rings, resulting in a loss of conjugation and, consequently, a loss of fluorescence.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Photodimerization pathway of anthracene.
2. Photooxidation: The Endoperoxide Formation
In the presence of molecular oxygen, excited anthracene molecules can act as photosensitizers, transferring their energy to ground-state triplet oxygen to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with a ground-state anthracene molecule in a [4π+2π] cycloaddition, again across the 9,10-positions, to form an endoperoxide. This process also disrupts the aromatic system, quenching fluorescence.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Photooxidation pathway of anthracene.
Enhancing Photostability: A Tale of Substituents
The key to improving the photostability of anthracene derivatives lies in the judicious choice and placement of substituents on the aromatic core. These substituents can influence the rates of both photodimerization and photooxidation through electronic and steric effects.
The Power of Steric Hindrance
One of the most effective strategies to prevent photodimerization is to introduce bulky substituents at the 9 and 10 positions. These groups physically obstruct the face-to-face approach of two anthracene molecules that is necessary for the [4π+4π] cycloaddition.
9,10-Diphenylanthracene (DPA): A Classic Example
DPA is a well-known example of a highly photostable anthracene derivative. The phenyl groups at the 9 and 10 positions are twisted out of the plane of the anthracene core, creating a significant steric barrier that effectively inhibits dimerization. This steric protection is a primary reason for DPA's widespread use as a stable blue emitter in organic light-emitting diodes (OLEDs) and as a fluorescent standard.[1][2]
The Influence of Electronic Effects
The electronic nature of substituents can also play a crucial role in modulating photostability.
-
Electron-donating groups (e.g., alkoxy, amino) can increase the electron density of the anthracene ring system. This can enhance the rate of photooxidation by making the molecule more susceptible to attack by electrophilic singlet oxygen.[3]
-
Electron-withdrawing groups (e.g., cyano, nitro, sulfonyl) can decrease the electron density of the anthracene core. This can reduce the susceptibility to photooxidation. Furthermore, some electron-withdrawing groups can influence the energy levels of the excited states, potentially opening up other non-radiative decay pathways that compete with the photoreactions.
A Comparative Look at Photostability
To provide a clearer picture of these substituent effects, the following table summarizes the photophysical and photostability data for a selection of anthracene derivatives. It is important to note that direct comparison of quantum yields of photoreaction (Φ_PR) can be challenging as they are often measured under different experimental conditions (e.g., solvent, irradiation wavelength). However, the relative trends provide valuable insights. A lower Φ_PR indicates higher photostability.
| Anthracene Derivative | Substituent(s) | Photoreaction Quantum Yield (Φ_PR) | Primary Degradation Pathway | Reference |
| Anthracene | None | High | Dimerization & Oxidation | [4] |
| 9-Methylanthracene | -CH₃ at C9 | Moderate | Dimerization & Oxidation | [4] |
| 9,10-Dimethylanthracene | -CH₃ at C9, C10 | Lower | Oxidation | [4] |
| 9,10-Diphenylanthracene | Phenyl at C9, C10 | Very Low | Oxidation | [1][2] |
| 9-Cyanoanthracene | -CN at C9 | Moderate | Dimerization | [4] |
| 9-Nitroanthracene | -NO₂ at C9 | Moderate | Dimerization & Oxidation | [4] |
| 9,10-Dibutoxyanthracene | -OBu at C9, C10 | High | Oxidation | [3] |
Note: The terms "High," "Moderate," and "Low" for Φ_PR are relative comparisons based on available literature and are meant to illustrate general trends.
From this data, a clear trend emerges: steric hindrance at the 9 and 10 positions, as seen in 9,10-diphenylanthracene, is a highly effective strategy for enhancing photostability by suppressing photodimerization. While 9,10-dimethylanthracene also shows improved stability over anthracene, the smaller methyl groups provide less steric protection than the bulky phenyl groups. The electron-donating dibutoxy groups in 9,10-dibutoxyanthracene appear to increase the susceptibility to photooxidation.
Experimental Protocol: Assessing Photostability
To ensure the trustworthiness and reproducibility of photostability studies, a standardized experimental protocol is essential. The following outlines a detailed methodology for determining the photoreaction quantum yield (Φ_PR) of an anthracene derivative.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Workflow for determining the photoreaction quantum yield.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the anthracene derivative in a high-purity, photochemically inert solvent (e.g., spectroscopic grade acetonitrile or cyclohexane).
-
From the stock solution, prepare a working solution with an absorbance of approximately 0.1 at the intended irradiation wavelength. This low absorbance minimizes inner filter effects.
-
Transfer the working solution to a 1 cm path length quartz cuvette.
-
-
Actinometry (Photon Flux Measurement):
-
To accurately determine the number of photons entering the sample, a chemical actinometer, such as potassium ferrioxalate, should be used.
-
Prepare the actinometer solution according to established protocols.
-
Irradiate the actinometer solution in the same experimental setup (light source, cuvette position) as the sample for a known period.
-
Determine the amount of photoreduction of the actinometer spectrophotometrically.
-
From this, calculate the photon flux (photons per second) of the light source.
-
-
Sample Irradiation and Monitoring:
-
Place the cuvette containing the anthracene derivative solution in the irradiation setup.
-
Irradiate the sample while ensuring constant temperature and stirring.
-
At regular time intervals, remove the cuvette and record the full UV-Vis absorption spectrum. The decrease in the characteristic absorbance peaks of the anthracene derivative will be monitored. Alternatively, aliquots can be taken for HPLC analysis to more accurately quantify the concentration of the parent compound.
-
-
Data Analysis and Quantum Yield Calculation:
-
From the absorption spectra or HPLC data, calculate the concentration of the anthracene derivative at each time point.
-
The number of photons absorbed by the sample at each time interval can be calculated from the photon flux and the absorbance of the sample.
-
The photoreaction quantum yield (Φ_PR) is determined from the initial rate of the photoreaction. It is calculated using the following equation: Φ_PR = (moles of reactant consumed per unit time) / (moles of photons absorbed per unit time)
-
A plot of the number of molecules reacted versus the number of photons absorbed should be linear in the initial stages of the reaction, and the slope of this line gives the quantum yield.
-
Conclusion
The photostability of anthracene derivatives is a critical parameter that dictates their utility in a wide range of applications. By understanding the primary photodegradation pathways of photodimerization and photooxidation, researchers can employ rational design strategies to enhance stability. The introduction of sterically bulky groups at the 9 and 10 positions has proven to be a particularly effective approach to inhibit photodimerization, leading to highly robust fluorophores. While electronic effects also play a role, their influence is more nuanced and can affect both dimerization and oxidation pathways. For the drug development professional and the research scientist alike, a thorough understanding of these principles, coupled with rigorous experimental evaluation, is essential for the successful development of next-generation anthracene-based technologies.
References
- Williams, A. T. R., et al. "A Guide to Recording Fluorescence Quantum Yields." UCI Department of Chemistry.
- Stadler, E., et al. "A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy." Photochemical & Photobiological Sciences, vol. 17, no. 5, 2018, pp. 575-583.
- BenchChem. "A Comparative Analysis of the Photostability of Di(anthracen-9-yl)methanol Analogs." BenchChem, 2025.
- JASCO. "Fluorescence quantum yield measurement." JASCO Global, 2021.
- MDPI.
- National Institutes of Health. "Recent advances in the syntheses of anthracene derivatives.
- Fiveable. "Quantum yield determination and interpretation | Photochemistry Class Notes." Fiveable.
- RSC Publishing. "A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy." RSC Publishing, 2018.
- BenchChem. "An In-depth Technical Guide to the Quantum Yield and Photostability of Pentafluorobenzenesulfonyl Fluorescein." BenchChem, 2025.
- RSC Publishing. "Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion." RSC Publishing, 2015.
- ACS Publications. "Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.
- ResearchGate. "(PDF) Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes.
- JASCO Global. "Fluorescence quantum yield measurement." JASCO Global, 2021.
- ResearchGate. "Fluorescence Quantum Yields—Methods of Determination and Standards.
- OMLC. "9,10-Diphenylanthracene." Oregon Medical Laser Center.
- Wikipedia. "9,10-Diphenylanthracene." Wikipedia.
- RSC Publishing.
- PLOS ONE. "Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air." PLOS ONE, 2022.
- Refubium. "The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro." Freie Universität Berlin, 2017.
- Wikipedia. "Quantum yield." Wikipedia.
- RSC Publishing. "Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density." RSC Publishing, 2010.
- National Institutes of Health. "Photodegradation enhances the toxic effect of anthracene on skin.
- RSC Publishing.
Sources
A Comparative Guide to the Cross-Validation of 2,3-Dimethylanthracene Purity by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical entities like 2,3-Dimethylanthracene is a cornerstone of rigorous scientific inquiry and product quality. As a polycyclic aromatic hydrocarbon (PAH), this compound's accurate purity assessment is critical due to the potential for isomeric impurities to significantly alter toxicological and physicochemical properties.[1][2] This guide provides an in-depth, objective comparison of two gold-standard analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the cross-validation of this compound purity.
This document moves beyond a simple recitation of methods, delving into the causality behind experimental choices to provide a framework for robust, self-validating analytical protocols.
The Analyte: this compound at a Glance
This compound is a solid, crystalline organic compound belonging to the PAH family.[1] Its fused three-ring anthracene core is substituted with two methyl groups.[1] Understanding its fundamental properties is paramount for analytical method development.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ | [3] |
| Molecular Weight | 206.29 g/mol | |
| Melting Point | 252 °C | [4] |
| Appearance | White to off-white powder/crystal | [4] |
| Solubility | Insoluble in water, soluble in organic solvents like toluene and benzene. | [1] |
Principles of Separation and Detection: A Tale of Two Techniques
The choice between HPLC and GC-MS for PAH analysis is not arbitrary and hinges on the fundamental principles of each technique.[5][6]
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7][8][9] For non-polar analytes like this compound, reversed-phase HPLC is the method of choice, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water mixture).[10][11] Detection is typically achieved using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD), capitalizing on the inherent UV absorbance and fluorescence of PAHs.[1][12]
Gas Chromatography-Mass Spectrometry (GC-MS): In contrast, GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[13] The sample is vaporized and carried by an inert gas (mobile phase).[13] As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes, sorts, and detects the fragments based on their mass-to-charge ratio, providing both quantitative data and structural information.[13]
Experimental Design: A Step-by-Step Guide to Purity Validation
The following protocols are designed to be self-validating, ensuring the generation of accurate and reproducible data.
Part 1: HPLC-DAD Method for Purity Determination
This method is particularly effective for the analysis of higher-molecular-weight PAHs and can offer shorter analysis times in some cases.[6][14]
Experimental Workflow:
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. shimadzu.com [shimadzu.com]
- 3. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 613-06-9 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. mtc-usa.com [mtc-usa.com]
- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 13. tdi-bi.com [tdi-bi.com]
- 14. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
A Comparative Guide to Blue-Emitting OLEDs: Evaluating the Potential of 2,3-Dimethylanthracene
For researchers and professionals in materials science and optoelectronics, the pursuit of efficient, stable, and pure-color emitters for Organic Light-Emitting Diodes (OLEDs) is a paramount objective. Blue-emitting materials, in particular, represent a significant challenge in the development of full-color displays and white lighting, as they often lag behind their green and red counterparts in terms of both efficiency and operational lifetime.[1][2] Anthracene and its derivatives have long been a cornerstone in the development of blue OLEDs, valued for their inherent blue fluorescence and high charge carrier mobility.[3][4] This guide provides a comprehensive evaluation of the potential of 2,3-Dimethylanthracene as a blue-emitting material in OLEDs, set against the backdrop of other prominent anthracene-based emitters. While direct, extensive experimental data for this compound in OLED devices is not prevalent in publicly accessible literature, this guide will leverage data from analogous anthracene derivatives to benchmark its potential performance and to delineate the experimental pathways for its characterization.
The Critical Role of Blue Emitters in OLED Technology
The performance of the blue emitter is a critical determinant of the overall efficiency, color gamut, and longevity of an OLED display.[1] Achieving a deep blue emission with high quantum efficiency and stability has been a persistent challenge due to the wider energy gap of blue-emitting molecules, which makes them more susceptible to degradation.[2] Anthracene derivatives are a prominent class of fluorescent blue emitters, offering a combination of good color purity and thermal stability.[3][5] The strategic placement of substituents on the anthracene core allows for the fine-tuning of its photophysical and electroluminescent properties.
This compound: A Candidate for Blue Emission
This compound is a polycyclic aromatic hydrocarbon featuring the characteristic three-ring structure of anthracene with two methyl groups at the 2 and 3 positions.[6][7] This compound is known for its fluorescent properties, making it a viable candidate for use in OLEDs.[6] The methyl substituents can influence the molecule's electronic properties, solubility, and thin-film morphology, all of which are critical factors in OLED device performance.
Performance Benchmarking Against Alternative Anthracene Derivatives
To contextualize the potential of this compound, it is instructive to compare the reported performance of other substituted anthracene derivatives that have been successfully integrated into OLED devices.
| Emitter Material | Host Material | Maximum External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Emission Color |
| 9,10-di-(2-naphthyl)anthracene (ADN) doped with TBP | - | 3.4 cd/A | Not Specified | Blue |
| mCz-TAn-CN | Non-doped | 7.03% | (0.14, 0.12) | Deep Blue |
| m2Cz-TAn-CN | DPEPO | 7.28% | (0.14, 0.09) | Deep Blue |
| PyAnPy | - | 4.78% | (0.16, 0.10) | Deep Blue |
| PyTAnPy | - | 5.48% | (0.15, 0.06) | Deep Blue |
| TPA-TAn-DMAC | Non-doped | 4.9% | (0.14, 0.18) | Deep Blue |
| Cz-TAn-DMAC | Doped | 4.8% | (0.15, 0.08) | Blue |
This table presents a selection of performance data for various anthracene derivatives to serve as a benchmark for the potential of this compound.
The data indicates that strategic modifications to the anthracene core can yield high-efficiency deep-blue emitters. For instance, derivatives like mCz-TAn-CN and m2Cz-TAn-CN demonstrate the potential to achieve external quantum efficiencies exceeding 7%.[8] These compounds often employ bulky substituents to prevent intermolecular interactions that can lead to quenching of the emission. The methyl groups in this compound, while less bulky, could still play a role in influencing the packing of molecules in the solid state, which in turn affects charge transport and luminescence.
Experimental Protocols for Performance Evaluation
To rigorously evaluate the performance of this compound in OLEDs, a systematic experimental approach is required. This involves the synthesis and purification of the material, followed by the fabrication and characterization of OLED devices.
Synthesis and Purification of this compound
A common synthetic route to this compound involves the Diels-Alder reaction between a suitable diene and dienophile, followed by an aromatization step. The purity of the final compound is critical for optimal OLED performance, as impurities can act as charge traps or quenching sites, leading to reduced efficiency and lifetime. Sublimation is a standard final purification step for organic electronic materials.
DOT Diagram: Synthetic Workflow for Anthracene Derivatives
A generalized workflow for the synthesis and purification of anthracene derivatives.
OLED Device Fabrication
The fabrication of a multilayer OLED device is typically carried out in a high-vacuum environment using thermal evaporation to deposit the organic layers and the metal cathode.[9] A typical device structure would be:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
For evaluating this compound, it could be used as the emissive material in a non-doped EML or as a dopant in a suitable host material.
DOT Diagram: OLED Fabrication Process
A step-by-step workflow for the fabrication of an OLED device.
Device Characterization
Once fabricated, the OLED devices must be characterized to evaluate their performance. Key parameters to be measured include:
-
Current-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage and the relationship between the driving current/voltage and the light output.[10]
-
Electroluminescence (EL) Spectrum: To determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.[10]
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.[11] This is a critical measure of the device's efficiency.
-
Power Efficiency: The amount of light output per unit of electrical power input (lumens per watt).[11]
-
Operational Lifetime: The time it takes for the device's initial luminance to decrease to a certain percentage (e.g., 50% - LT50, or 95% - LT95) under constant current operation.[11]
DOT Diagram: OLED Performance Evaluation Logic
A logical flow diagram illustrating the key steps in evaluating OLED performance.
Conclusion and Future Outlook
While direct experimental evidence for the performance of this compound in OLEDs is currently limited in the public domain, its structural similarity to other high-performing anthracene derivatives suggests it holds promise as a blue-emitting material. The methyl substitutions may offer a balance of electronic tuning and morphological control that could lead to favorable device characteristics. The true potential of this compound can only be unlocked through rigorous experimental investigation following the protocols outlined in this guide. Future research should focus on the synthesis of high-purity this compound and its systematic evaluation in OLED devices, both as a neat emitting layer and as a dopant in various host materials. Such studies will be instrumental in determining its place within the landscape of blue OLED emitters and could pave the way for the development of more efficient and stable blue OLEDs for next-generation displays and lighting applications.
References
-
The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
-
Manufacturing Process and Key Technologies of OLED - DisplayMan. Available at: [Link]
-
How are OLEDs Made? - Avantama AG. Available at: [Link]
-
OLED - Wikipedia. Available at: [Link]
-
This compound | C16H14 | CID 69170 - PubChem. Available at: [Link]
-
The development of anthracene derivatives for organic light-emitting diodes. Available at: [Link]
-
Manufacturing Process of OLED | OLED | Canon Tokki Corporation. Available at: [Link]
-
Advances in High-Efficiency Blue OLED Materials - MDPI. Available at: [Link]
-
How to evaluate the performance of OLED? - Tailor Pixels. Available at: [Link]
-
High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED - ResearchGate. Available at: [Link]
-
The development of anthracene derivatives for organic light-emitting diodes - ResearchGate. Available at: [Link]
-
Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - Materials Advances (RSC Publishing). Available at: [Link]
-
Recent breakthroughs in blue OLED material for AMOLED. - Patsnap Eureka. Available at: [Link]
-
Anthracene derivatives for stable blue-emitting organic electroluminescence devices - American Institute of Physics. Available at: [Link]
-
Methods of Analysis of Organic Light Emitting Diodes† - Old City Publishing. Available at: [Link]
-
Measuring OLED displays in production environments - Admesy. Available at: [Link]
-
The Blue Problem: OLED Stability and Degradation Mechanisms - PMC - NIH. Available at: [Link]
-
Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Measurement of OLED modules - JETI Technische Instrumente GmbH. Available at: [Link]
-
Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Available at: [Link]
-
Breaking the Efficiency Limit of Deep‐Blue Fluorescent OLEDs Based on Anthracene Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Status and Challenges of Blue OLEDs: A Review - PMC - PubMed Central. Available at: [Link]
-
Better OLEDs - The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 613-06-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. africaresearchconnects.com [africaresearchconnects.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Performance Validation of 2,3-Dimethylanthracene-Based Fluorescent Probes: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Singlet Oxygen Detection
Singlet oxygen (¹O₂), a high-energy, electronically excited state of molecular oxygen, is a potent reactive oxygen species (ROS) implicated in a vast array of chemical and biological processes. Its high reactivity makes it a key player in everything from photodynamic therapy (PDT) for cancer treatment to cellular signaling and oxidative damage that contributes to aging and disease.[1] Given its profound impact, the accurate and selective detection of ¹O₂ is paramount for advancing research in these fields.
Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and the ability to monitor ¹O₂ in real-time and with spatial resolution. Among these, probes based on an anthracene scaffold have proven highly effective. This guide focuses on the performance validation of 2,3-Dimethylanthracene (DMA) and its derivatives as fluorescent probes for singlet oxygen, providing a comparative analysis against common alternatives and detailing the rigorous experimental protocols required to validate their performance.
The core mechanism of anthracene-based probes involves a [4+2] cycloaddition reaction with ¹O₂ to form a stable, non-fluorescent endoperoxide.[2] The presence of electron-releasing methyl groups at the 9 and 10 positions of the anthracene core significantly enhances its reactivity and specificity towards ¹O₂, making 9,10-dimethylanthracene (a common variant, also often abbreviated as DMA) a particularly sensitive trap.[2] This reaction leads to a measurable change in the probe's fluorescence—either a "turn-off" (decrease) or "turn-on" response, depending on the specific probe design—which can be directly correlated to the amount of ¹O₂ present.[2][3][4]
Core Performance Metrics for Fluorescent Probes
Before comparing specific probes, it is crucial to understand the key performance indicators (KPIs) that define an effective fluorescent sensor. A rigorous validation process must quantitatively assess these metrics to ensure reliable and reproducible results.
-
Quantum Yield (Φ): This fundamental property measures the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for a bright signal and high sensitivity.[5]
-
Selectivity & Specificity: A probe must react preferentially with the target analyte (¹O₂) over other, often co-existing, ROS like superoxide (•O₂−) or hydroxyl radicals (•OH).[6][7] High selectivity prevents false-positive signals and ensures data accuracy.[8]
-
Photostability: The probe's resistance to photobleaching (fading) upon exposure to excitation light is critical, especially for long-term imaging experiments.[5]
-
Sensitivity (Limit of Detection, LOD): This is the lowest concentration of the analyte that the probe can reliably detect. A lower LOD indicates higher sensitivity.
-
Kinetics: The rate at which the probe reacts with the analyte determines the temporal resolution of the measurement. A fast reaction rate is essential for tracking rapid changes in ¹O₂ concentration.
-
Cell Permeability & Cytotoxicity: For live-cell imaging, the probe must be able to cross the cell membrane without causing significant harm to the cells, which could alter their normal physiology and introduce artifacts.[9]
Logical Framework for Probe Validation
The validation of a fluorescent probe is a multi-step process that confirms its utility for a specific application. This workflow ensures that the chosen probe provides accurate and meaningful data.
Caption: A generalized workflow for the comprehensive validation of a fluorescent probe.
Comparative Analysis: DMA-Based Probes vs. Alternatives
The choice of a fluorescent probe depends heavily on the experimental context. While DMA-based probes offer excellent specificity, other probes have distinct advantages. The most common alternative is Singlet Oxygen Sensor Green (SOSG) .
| Performance Metric | 9,10-Dimethylanthracene (DMA) Derivatives | Singlet Oxygen Sensor Green (SOSG) | 1,3-Diphenylisobenzofuran (DPBF) |
| Detection Mechanism | ¹O₂ cycloaddition forms non-fluorescent endoperoxide (typically a "turn-off" or ratiometric response).[2][4] | ¹O₂ cycloaddition removes quenching, leading to a strong "turn-on" green fluorescence.[7][10] | ¹O₂ cycloaddition disrupts conjugation, causing a decrease in its native fluorescence.[11] |
| Selectivity for ¹O₂ | Very High. Highly specific for ¹O₂ over other ROS.[2][8] | High. Does not react significantly with superoxide or hydroxyl radicals.[7][12] | Moderate. Can react with other ROS like hydroxyl and alkoxyl radicals, leading to potential artifacts.[1][11] |
| Response Type | Typically fluorescence decrease. Some derivatives like Si-DMA are "turn-on".[1] | Fluorescence "turn-on".[7] | Fluorescence decrease.[11] |
| Photostability | Generally good, but dependent on the specific derivative. | Can act as a photosensitizer itself, especially its endoperoxide product, potentially generating more ¹O₂.[10][12] | Prone to photobleaching and autoxidation.[11] |
| Water Solubility | Poor. Often requires organic co-solvents or formulation into nanoparticles.[2][13] | Good. Available in water-soluble formulations.[14] | Poor. Insoluble in water, limiting biological applications.[1] |
| Primary Advantage | High specificity and reliability.[8] | "Turn-on" response provides high signal-to-noise; good water solubility. | High reaction rate, essentially diffusion-limited.[1] |
| Primary Limitation | Poor water solubility can complicate biological experiments.[2] | Potential for self-sensitization can complicate data interpretation.[10][12] | Lack of specificity for ¹O₂.[1][11] |
Mechanism of Action: DMA vs. SOSG
The fundamental difference in their response mechanism is a critical factor in experimental design.
Sources
- 1. scientificarchives.com [scientificarchives.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20170363636A1 - Fluorescent Probe, Singlet Oxygen Detection Agent, and Singlet Oxygen Detection Method - Google Patents [patents.google.com]
- 4. Evaluation of diethyl-3-3'-(9,10-anthracenediyl)bis acrylate as a probe for singlet oxygen formation during photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Singlet Oxygen Sensor Green (sosG) | AxisPharm [axispharm.com]
- 8. Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probe ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00088E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Singlet oxygen imaging using fluorescent probe Singlet Oxygen Sensor Green in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 14. SO Green™ 520WS Singlet Oxygen Sensor *Water-Soluble for Extracellular Applications* | AAT Bioquest [aatbio.com]
Quantitative analysis of 2,3-Dimethylanthracene using spectroscopic methods
An In-Depth Comparative Guide to the Quantitative Analysis of 2,3-Dimethylanthracene Using Spectroscopic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like this compound is a critical task. As a member of a class of compounds containing known carcinogens and mutagens, its presence and concentration in environmental, biological, and pharmaceutical samples must be determined with high precision and reliability.[1] This guide provides an in-depth comparison of the principal spectroscopic methods employed for this purpose, moving beyond mere procedural lists to explain the causality behind experimental choices. We will explore the strengths and limitations of UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data and protocols to ensure a self-validating and trustworthy framework.
The Analytical Challenge: Quantifying this compound
This compound (C₁₆H₁₄, Molar Mass: 206.28 g/mol ) is an aromatic hydrocarbon with a three-ring anthracene core.[2][3] Like other PAHs, it is formed from the incomplete combustion of organic materials.[4] The analytical challenge lies in achieving sensitive and selective quantification, often at trace levels and within complex sample matrices that can cause significant interference.[5] The choice of analytical technique is therefore paramount and depends heavily on the specific requirements of the application, such as required sensitivity, sample complexity, and available instrumentation.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a foundational analytical technique that relies on the absorption of ultraviolet or visible light by a molecule.[6][7] For this compound, the π-electron system of the fused aromatic rings absorbs light in the UV region, and the extent of this absorption is directly proportional to its concentration, as described by the Beer-Lambert law.[6][8]
Expertise & Experience: The Rationale Behind the Method
This method is often chosen for its simplicity, speed, and cost-effectiveness, making it suitable for initial screening or for analyzing relatively pure samples with higher concentrations.[9] The key to a successful UV-Vis analysis is the selection of an appropriate solvent and an analytical wavelength (λ_max) where the analyte absorbs strongly and potential interferences absorb weakly. Non-polar solvents like hexane or cyclohexane are often preferred as they have minimal interaction with the PAH, preserving the fine structure of the absorption spectrum.[10] However, its primary limitation is a lack of selectivity; many PAHs and other aromatic compounds have overlapping spectra, making it difficult to quantify a single component in a complex mixture without significant chemometric analysis or prior separation.[8][11]
Experimental Protocol: UV-Vis Spectroscopy
-
Standard Preparation: Accurately prepare a stock solution of this compound in a UV-grade solvent (e.g., acetonitrile or hexane). Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 5, 10, 20 mg/L).
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction step is required to isolate the PAH fraction. Ensure the final concentration is within the linear range of the calibration curve.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Clean quartz cuvettes thoroughly.[10] Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared sample or standard.
-
Spectral Acquisition: Scan the standards and samples across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max). For anthracene derivatives, strong absorption peaks are expected.[12]
-
Calibration Curve Construction: Measure the absorbance of each standard at the determined λ_max. Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).
-
Quantification: Measure the absorbance of the sample at λ_max and use the calibration curve equation to calculate the concentration of this compound.
Workflow for UV-Vis Analysis
Caption: Workflow for quantitative analysis via UV-Vis Spectroscopy.
Fluorescence Spectroscopy
Fluorescence spectroscopy is an emission technique where a molecule absorbs light at an excitation wavelength and then emits light at a longer emission wavelength.[7] Aromatic compounds like this compound are often highly fluorescent. This method offers a significant advantage in sensitivity and selectivity over UV-Vis absorption spectroscopy.[13][14][15]
Expertise & Experience: The Rationale Behind the Method
The enhanced sensitivity of fluorescence, often 10 to 1000 times greater than UV-Vis, stems from measuring the emitted light directly against a dark background, whereas absorption measures a small difference in bright signals.[16][17] Selectivity is improved because not all absorbing molecules fluoresce. Furthermore, specificity can be tuned by controlling both the excitation and emission wavelengths.[18] This makes it possible to distinguish between different PAHs in a mixture, a task difficult for UV-Vis.[19][20] However, fluorescence is susceptible to quenching, where other substances in the sample can diminish the fluorescence signal, potentially leading to inaccurate quantification.[6][20] Therefore, careful sample cleanup and matrix-matched standards are often necessary for reliable results.
Experimental Protocol: Fluorescence Spectroscopy
-
Standard and Sample Preparation: Prepare standards and samples as described for UV-Vis, but at much lower concentrations (e.g., in the µg/L or ng/L range). Use a high-purity solvent to minimize background fluorescence.
-
Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize. Select appropriate excitation and emission slits to balance signal intensity and spectral resolution.
-
Determine Optimal Wavelengths: Using a standard solution, perform an excitation scan (while holding emission constant) and an emission scan (while holding excitation constant) to find the wavelengths of maximum excitation and emission. A 3D excitation-emission matrix (EEM) scan can also be used for comprehensive characterization.[19]
-
Calibration: Set the spectrofluorometer to the optimal excitation and emission wavelengths. Measure the fluorescence intensity of a solvent blank and subtract this value from all subsequent readings. Measure the intensity of each calibration standard.
-
Curve Construction and Quantification: Plot fluorescence intensity versus concentration to generate a calibration curve. The linear dynamic range is often narrower than in UV-Vis, so it is crucial to ensure the sample concentration falls within this range. Measure the sample's fluorescence intensity and calculate the concentration using the calibration curve.
Workflow for Fluorescence Analysis
Caption: Workflow for quantitative analysis via Fluorescence Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. It is widely considered the gold standard for the trace-level analysis of PAHs in complex environmental and biological matrices.[21][22][23]
Expertise & Experience: The Rationale Behind the Method
The power of GC-MS lies in its two-dimensional separation. The GC column separates compounds based on their boiling points and polarity, providing chromatographic resolution. The MS then bombards the eluted molecules with electrons, causing them to ionize and fragment in a reproducible pattern.[1] For quantification, Selected Ion Monitoring (SIM) mode is typically used. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte (e.g., the molecular ion m/z 192 for a methylanthracene like 2-methylanthracene), dramatically increasing sensitivity and filtering out noise from co-eluting matrix components.[1][22] The use of a deuterated internal standard (e.g., anthracene-d₁₀) is crucial to correct for variations in sample preparation and instrument response, ensuring the highest level of accuracy and precision.[1][24]
Experimental Protocol: GC-MS
-
Sample Preparation & Extraction: For solid samples, use solvent extraction (e.g., hexane:acetone). For liquid samples, use liquid-liquid extraction (e.g., with dichloromethane).[22][25] An internal standard (e.g., anthracene-d₁₀) should be added to all samples, standards, and blanks before extraction.[1] The extract is often concentrated and may require a cleanup step using silica gel or Florisil column chromatography.[26]
-
GC-MS System Configuration:
-
GC Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.[22]
-
Injector: Use splitless injection at a high temperature (e.g., 280°C) to ensure complete vaporization of PAHs.[1]
-
Oven Program: A temperature ramp is used to separate the PAHs, e.g., start at 60-80°C, then ramp at 5-10°C/min to 290-300°C and hold.[1][22]
-
MS Detector: Use Electron Ionization (EI) at 70 eV. Set the acquisition mode to Selected Ion Monitoring (SIM). For this compound (m/z 206.28), monitor its molecular ion (m/z 206) as the quantifier ion and one or two fragment ions as qualifier ions.[22]
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analysis and Quantification: Inject the prepared standards and samples. Identify the this compound peak based on its retention time and the presence of both quantifier and qualifier ions. Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the analyte concentration to create the calibration curve. Use this curve to determine the concentration in the unknown samples.
Workflow for GC-MS Analysis
Caption: Workflow for quantitative analysis via GC-MS with internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific calibration curve of the same substance.[27] The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for a highly accurate determination of concentration or purity when compared against a certified internal standard.[28]
Expertise & Experience: The Rationale Behind the Method
The uniqueness of qNMR lies in its status as a relative primary method; it doesn't rely on compound-specific response factors like chromatography or spectroscopy.[27] The quantification is based on a universal property—the nuclear spin. By integrating the area of a specific, non-overlapping proton signal from this compound and comparing it to the integral of a known signal from a certified reference material (CRM) of known concentration and purity, a direct calculation of the analyte's concentration can be made.[29] This technique is exceptionally valuable for certifying reference materials and for analyses where a pure standard of the analyte is unavailable. The main challenges are lower sensitivity compared to MS or fluorescence and the potential for signal overlap in complex mixtures, which can complicate accurate integration.[30]
Experimental Protocol: qNMR
-
Sample Preparation: Accurately weigh a known amount of the sample and a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have signals that do not overlap with the analyte.[27] Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is well-shimmed. For quantitative results, specific acquisition parameters must be used:
-
Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure full relaxation between scans.
-
Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended).
-
Pulse Angle: Use a calibrated 90° pulse.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Apply Fourier transformation and phase correction. Carefully calibrate the baseline to be flat across the integrated regions.
-
Quantification: Integrate at least one well-resolved signal for this compound and one for the internal standard. Calculate the concentration using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for qNMR Analysis
Caption: Workflow for quantitative analysis via ¹H-qNMR.
Comparative Performance Guide
The selection of an analytical method requires a trade-off between various performance characteristics. The following table summarizes typical validation parameters for the quantification of PAHs, providing an objective basis for comparison.
| Validation Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy | Gas Chromatography-MS (GC-MS) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.99[31] | > 0.99[22] | > 0.999[1] | N/A (Direct Method) |
| Limit of Detection (LOD) | ~0.01-0.5 mg/L | ~0.02-1.5 µg/L[19] | ~0.03-0.1 ng/mL (µg/L)[1] | ~0.5-5 µg/mL (mg/L)[29] |
| Limit of Quantification (LOQ) | ~0.03-1.7 mg/L[31] | ~0.1-5.0 µg/L | ~0.1-0.3 ng/mL (µg/L)[1] | ~2-20 µg/mL (mg/L) |
| Accuracy (Recovery %) | 85-115% | 80-110%[22] | 70-120%[1] | 98-102% (Purity) |
| Precision (RSD %) | < 10% | < 15%[22] | < 15%[1] | < 2% |
| Selectivity | Low | Moderate to High | Very High | High (Resolution Dependent) |
| Matrix Effect | High | High (Quenching) | Low (with cleanup) | Moderate |
| Throughput | High | High | Low to Moderate | Low |
| Cost / Complexity | Low / Simple | Moderate / Moderate | High / Complex | High / Complex |
Conclusion and Recommendations
Each spectroscopic method offers a unique combination of advantages and disadvantages for the quantitative analysis of this compound.
-
UV-Vis Spectroscopy is best suited for cost-effective, high-throughput screening of relatively simple mixtures where concentrations are high and high accuracy is not the primary objective.
-
Fluorescence Spectroscopy provides an excellent balance of high sensitivity and moderate cost, making it ideal for trace-level analysis in matrices that are not prone to significant quenching effects.[13][18] It is a significant step up from UV-Vis in both sensitivity and selectivity.[15][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS) remains the definitive method for trace and ultra-trace quantification in complex environmental or biological samples.[23] Its combination of chromatographic separation and mass-selective detection provides unparalleled selectivity and sensitivity, ensuring reliable and defensible data for regulatory purposes.[5][21]
-
Quantitative NMR (qNMR) is the method of choice for high-accuracy applications, such as the certification of reference materials or when an analytical standard of the target compound is not available.[30] While it lacks the sensitivity of MS, its direct quantitation capability without response factors is a powerful and unique advantage.[28]
For drug development professionals and researchers requiring the highest degree of confidence in complex matrices, GC-MS is the recommended approach. For routine monitoring or applications where sensitivity is key and matrices are cleaner, Fluorescence Spectroscopy offers a robust and more accessible alternative.
References
- Analusis. (n.d.). Fluorescence techniques for the determination of polycyclic aromatic hydrocarbons in marine environment: an overview.
- PubMed. (n.d.). Identification and quantification of known polycyclic aromatic hydrocarbons and pesticides in complex mixtures using fluorescence excitation-emission matrices and parallel factor analysis.
- ACS Publications. (n.d.). Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. Journal of Chemical Education.
- Thermo Fisher Scientific. (n.d.). Validation of routine polycyclic aromatic hydrocarbons analysis in waters.
- Taylor & Francis Online. (2008). Spectroscopic Methods of Analysis for Polycyclic Aromatic Hydrocarbons in the Aqueous Environment.
- accedaCRIS. (n.d.). Fluorescence techniques for the determination of polycyclic aromatic hydrocarbons in marine environment : an overview.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 2-Methylanthracene Quantification.
- Desun Uniwill. (2023). Detecting and Measuring Polycyclic Aromatic Hydrocarbons (PAHs) with Fluorescence Sensors.
- PMC - NIH. (n.d.). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS.
- NIH. (2022). Evaluation of Mass Spectrometric Methods for Screening Polycyclic Aromatic Hydrocarbons in the Particulate Phase of Wildfire/Biomass Smoke.
- Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 6. analytical methods.
- NIH. (n.d.). Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS.
- Prime Scholars. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments.
- Unknown Source. (n.d.). Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers.
- Benchchem. (2025). A Comparative Guide to Method Validation for PAH Analysis in Water Samples.
- ResearchGate. (2025). Simple Analytical Method for Polycyclic Aromatic Hydrocarbons [PAHs] with Fluorescence Spectrophotometer.
- Polycyclic Aromatic Compounds. (n.d.). Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies.
- Thermo Fisher Scientific. (2024). Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology.
- Taylor & Francis Online. (2019). Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies.
- CAS Common Chemistry. (n.d.). This compound.
- Unknown Source. (2022). A comparison of Proteus fluorescence spectroscopy with UV-Vis technology.
- Unknown Source. (n.d.). Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers.
- NIH PubChem. (n.d.). This compound.
- AccuStandard. (n.d.). CAS No. 613-06-9 - this compound.
- Aidic. (n.d.). Fast Analysis of PAH in Complex Organic Carbon Mixtures by Reconstruction of UV-Visible Spectra.
- Patsnap Synapse. (2025). Comparing UV-Vis vs. Fluorescence Spectrophotometers.
- Thermo Fisher Scientific. (n.d.). Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface Waters.
- Unknown Source. (n.d.).
- Unknown Source. (2020).
- Analytical Methods (RSC Publishing). (n.d.). An effective approach to the quantitative analysis of skin-whitening agents in cosmetics with different substrates based on conventional UV-Vis determination.
- American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
- PMC - NIH. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples.
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- pharmedicopublishers.com. (n.d.). recent developments in uv-spectroscopy techniques for quantitative analysis in pharmaceutical dosage form.
- PMC - NIH. (2022). Quantitative NMR Interpretation without Reference.
- Unknown Source. (n.d.). Determining the Quantitative Analysis of Spectroscopy and its Significance.
- Repligen. (2016). General Techniques of Ultraviolet-Visible Quantitative Analysis1.
- PMC - PubMed Central. (2022). Enhanced photo-reactivity of polyanthracene in the VIS region.
Sources
- 1. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 6. Comparing UV-Vis vs. Fluorescence Spectrophotometers [synapse.patsnap.com]
- 7. longdom.org [longdom.org]
- 8. aidic.it [aidic.it]
- 9. pharmedicopublishers.com [pharmedicopublishers.com]
- 10. repligen.com [repligen.com]
- 11. An effective approach to the quantitative analysis of skin-whitening agents in cosmetics with different substrates based on conventional UV-Vis determination - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Enhanced photo-reactivity of polyanthracene in the VIS region - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analusis.edpsciences.org [analusis.edpsciences.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 17. A comparison of Proteus fluorescence spectroscopy with UV-Vis technology - Proteus Instruments [proteus-instruments.com]
- 18. disen-sensor.com [disen-sensor.com]
- 19. Identification and quantification of known polycyclic aromatic hydrocarbons and pesticides in complex mixtures using fluorescence excitation-emission matrices and parallel factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Evaluation of Mass Spectrometric Methods for Screening Polycyclic Aromatic Hydrocarbons in the Particulate Phase of Wildfire/Biomass Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. d-nb.info [d-nb.info]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. ethz.ch [ethz.ch]
- 28. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 30. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 31. primescholars.com [primescholars.com]
A Comparative Guide to the Synthesis of 2,3-Dimethylanthracene for Advanced Research Applications
Introduction: The Significance of 2,3-Dimethylanthracene
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a linear three-ring anthracene core with methyl groups at the 2 and 3 positions[1]. This seemingly simple substitution pattern imparts unique photophysical properties, making it a valuable compound in materials science and chemical research[2]. Its distinct fluorescence characteristics have led to its use in applications such as organic light-emitting diodes (OLEDs) and as a fluorescent probe[1]. Given its utility, the efficient and reliable synthesis of this compound is a topic of considerable interest to researchers.
This guide provides a side-by-side comparison of prominent synthesis methods for this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations to empower researchers in selecting the optimal strategy for their specific needs.
Method 1: Diels-Alder Cycloaddition and Aromatization
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry for constructing six-membered rings. This [4+2] cycloaddition offers high stereospecificity and regioselectivity, making it a powerful tool for building complex molecular architectures[3]. For the synthesis of the this compound framework, this strategy typically involves the reaction of a substituted naphthoquinone (acting as the dienophile) with 2,3-dimethyl-1,3-butadiene (the diene), followed by an aromatization step to yield the final anthracene core.
Causality and Mechanistic Insight
The reaction's success hinges on the complementary electronic nature of the reactants. 1,4-Naphthoquinone is an electron-poor dienophile due to the electron-withdrawing effect of its two carbonyl groups. Conversely, 2,3-dimethyl-1,3-butadiene is an electron-rich diene, with the methyl groups donating electron density into the conjugated π-system. This electronic pairing accelerates the cycloaddition. The subsequent step, aromatization, is thermodynamically driven by the formation of the highly stable, fully conjugated aromatic anthracene system.
Experimental Protocol: Diels-Alder Approach
This protocol is adapted from a similar synthesis of a substituted anthracenedione[4].
Step A: Diels-Alder Adduct Formation
-
To a stirred solution of 1,4-naphthoquinone (6.33 g, 40 mmol) in 100 mL of ethanol, add 2,3-dimethyl-1,3-butadiene (4.95 mL, 44 mmol) via syringe[4].
-
Equip the flask with a reflux condenser and heat the solution to 80 °C. Maintain the reflux for approximately 12 hours[4].
-
After the reflux period, allow the reaction mixture to cool to room temperature for 15-20 minutes. The product, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, should begin to precipitate[4].
-
To maximize crystallization, cool the mixture in an ice bath[4].
-
Collect the solid product by vacuum filtration and wash with a small amount of ice-cold ethanol. The expected yield of the adduct is typically high, often around 99%[4].
Step B: Aromatization to this compound Note: Aromatization of the adduct can be achieved through various methods, such as dehydrogenation with a catalyst (e.g., Pd/C) or via an acid-catalyzed dehydration/enolization sequence. The following is a representative acid-catalyzed procedure.
-
Suspend the dried adduct (e.g., 5 g) in glacial acetic acid (50 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it carefully into a beaker of ice water (200 mL).
-
The this compound product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove acid, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol or a toluene/hexane mixture to obtain pure this compound.
Visualizing the Diels-Alder Pathway
Caption: Diels-Alder reaction pathway for this compound synthesis.
Method 2: Friedel-Crafts Based Annulation
Friedel-Crafts reactions are fundamental for attaching alkyl or acyl substituents to aromatic rings and can be adapted to construct fused ring systems[5]. A plausible route to this compound involves a sequence starting with the Friedel-Crafts acylation of o-xylene with phthalic anhydride. This is a classic example of the Haworth synthesis, which builds the anthracene skeleton step-by-step.
Causality and Mechanistic Insight
This multi-step synthesis relies on two key Friedel-Crafts reactions. The initial intermolecular acylation is driven by a strong Lewis acid catalyst (e.g., AlCl₃), which activates the phthalic anhydride to generate a potent acylium ion electrophile. The directing effects of the two methyl groups on o-xylene favor substitution at the positions ortho and para to them. The subsequent intramolecular acylation (cyclization) is often promoted by a strong protic acid like concentrated sulfuric acid, which protonates the carboxylic acid, facilitating the formation of an intramolecular acylium ion that attacks the second aromatic ring to close the central ring of the anthracene core[6]. Subsequent reduction steps remove the carbonyl groups to yield the final hydrocarbon.
Experimental Protocol: Haworth Synthesis Adaptation
Step A: Friedel-Crafts Acylation
-
In a flask equipped with a stirrer and a drying tube, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in dry carbon disulfide or nitrobenzene.
-
Cool the suspension in an ice bath and slowly add a solution of phthalic anhydride (1 equivalent) and o-xylene (1.1 equivalents) in the same solvent.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 2-3 hours until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto crushed ice and concentrated HCl. This will hydrolyze the aluminum complex.
-
Extract the product, 2-(3,4-dimethylbenzoyl)benzoic acid, with an organic solvent like diethyl ether. Wash the organic layer with a sodium bicarbonate solution to extract the carboxylic acid product as its sodium salt.
-
Acidify the aqueous bicarbonate layer with HCl to precipitate the keto-acid product. Filter, wash with water, and dry.
Step B: Reduction of the Ketone
-
The keto group can be reduced to a methylene group using a Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction. For a Clemmensen reduction, reflux the keto-acid with amalgamated zinc in a mixture of toluene, ethanol, and concentrated HCl.
-
After the reaction is complete, separate the organic layer, wash with water, and dry. Evaporate the solvent to yield 2-(3,4-dimethylbenzyl)benzoic acid.
Step C: Intramolecular Cyclization
-
Add the product from Step B to an excess of concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture (e.g., 100 °C) for 1-2 hours to effect the intramolecular Friedel-Crafts acylation[6].
-
Cool the mixture and pour it onto ice to precipitate the crude 2,3-dimethylanthrone.
-
Filter, wash thoroughly with water, and dry.
Step D: Reduction to this compound
-
Reduce the anthrone intermediate to the final product. A common method is reduction with zinc dust in a refluxing basic solution (e.g., NaOH in ethanol/water).
-
After refluxing for several hours, cool the mixture, filter off the zinc, and extract the product into an organic solvent.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizing the Friedel-Crafts Pathway
Caption: Multi-step Friedel-Crafts pathway for this compound synthesis.
Method 3: Double Wittig Reaction Strategy
The Wittig reaction is a highly reliable method for synthesizing alkenes from carbonyl compounds and phosphorus ylides[7][8]. By employing a substrate with two ylide functionalities and another with two carbonyl groups, one can perform a double Wittig reaction to construct a ring system. This approach has been successfully used to prepare challenging 2,3,6,7-substituted anthracene derivatives and can be adapted for this compound[9][10].
Causality and Mechanistic Insight
The key to this synthesis is the formation of a bis-phosphorus ylide. This is typically achieved by reacting a bis-alkyl halide with two equivalents of triphenylphosphine to form a bis-phosphonium salt, followed by deprotonation with a strong base to generate the highly nucleophilic bis-ylide[11]. This reactive intermediate then attacks the two carbonyl groups of a dialdehyde (like phthalaldehyde) in a sequential or concerted manner. Each attack forms an oxaphosphetane intermediate which rapidly collapses to form a C=C bond and the highly stable triphenylphosphine oxide byproduct, driving the reaction forward. A final oxidation/aromatization step yields the stable anthracene product.
Experimental Protocol: Double Wittig Approach
This protocol is conceptualized based on established double Wittig reactions for similar structures[9][10].
Step A: Synthesis of the Bis-phosphonium Salt
-
Dissolve 1,2-bis(bromomethyl)-4,5-dimethylbenzene (1 equivalent) and triphenylphosphine (2.1 equivalents) in a suitable solvent like dry toluene or DMF.
-
Heat the mixture to reflux for 24 hours. The bis-phosphonium salt will precipitate from the solution.
-
Cool the mixture, collect the salt by filtration, wash with cold toluene, and dry under vacuum.
Step B: Double Wittig Reaction
-
Suspend the bis-phosphonium salt (1 equivalent) and phthalaldehyde (1 equivalent) in a dry, aprotic solvent like THF or dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the mixture in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (2.2 equivalents), to the suspension. The base will deprotonate the phosphonium salt to form the reactive bis-ylide in situ.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent. The primary product will be 2,3-dimethyldihydroanthracene. The triphenylphosphine oxide byproduct can often be removed by filtration or chromatography.
Step C: Aromatization
-
Dissolve the crude dihydroanthracene from Step B in a solvent such as toluene.
-
Add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the reduced DDQ byproduct.
-
Wash the filtrate with a sodium sulfite solution and then with brine. Dry the organic layer and evaporate the solvent.
-
Purify the final this compound product by column chromatography on silica gel.
Visualizing the Wittig Pathway
Caption: Double Wittig reaction pathway for this compound synthesis.
Side-by-Side Performance Comparison
| Synthesis Method | Key Starting Materials | Key Reagents & Conditions | Reported Yield (%) | Advantages | Disadvantages/Challenges |
| Diels-Alder Reaction | 1,4-Naphthoquinone, 2,3-Dimethyl-1,3-butadiene | Reflux in ethanol (80°C) for cycloaddition; Acid/heat for aromatization | High (Adduct often >95%)[4] | Convergent, high atom economy, often high-yielding first step, uses readily available starting materials. | Requires a subsequent aromatization step which can lower the overall yield. |
| Friedel-Crafts Annulation | o-Xylene, Phthalic Anhydride | AlCl₃ for acylation; Zn(Hg)/HCl for reduction; H₂SO₄ for cyclization | Moderate (multi-step) | Builds the core from simple, inexpensive precursors. A classic, well-understood method. | Multi-step process with lower overall yield. Use of harsh reagents (strong acids, heavy metals). Potential for isomeric impurities. |
| Double Wittig Reaction | 4,5-Dimethyl-o-xylylene dibromide, Phthalaldehyde | Triphenylphosphine, strong base (e.g., NaH, t-BuOK), DDQ for oxidation | Good (e.g., 84% for a similar system)[10] | High functional group tolerance (in other contexts), reliable C=C bond formation. | Stoichiometric triphenylphosphine oxide byproduct can complicate purification. Requires synthesis of the bis-phosphonium salt. Air/moisture sensitive reagents. |
Conclusion and Recommendation
For researchers seeking a high-yield and relatively straightforward synthesis of this compound, the Diels-Alder approach is highly recommended. Its convergent nature and the high efficiency of the initial cycloaddition step make it an attractive and robust choice[4]. While it requires a final aromatization, the overall process is often more efficient than the lengthy Friedel-Crafts sequence.
The Friedel-Crafts (Haworth) synthesis remains a fundamentally important method and is valuable when starting from basic, inexpensive feedstocks. However, its multi-step nature and use of harsh reagents can be significant drawbacks in terms of overall yield and environmental impact.
The Double Wittig reaction offers a modern and elegant solution, particularly for creating symmetrically substituted anthracenes[10]. It is a powerful alternative, though it requires careful handling of air-sensitive reagents and presents purification challenges due to the stoichiometric phosphine oxide byproduct. The choice of this method may be justified when precursor availability or the desire to avoid harsh acidic conditions are primary concerns.
Ultimately, the optimal synthesis route will depend on the specific laboratory capabilities, desired scale, purity requirements, and the availability of starting materials.
References
- Koh, L. L. (n.d.). Experiment 8: Wittig Reaction. University of Delaware.
- Mali, B., et al. (2014). Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. RSC Publishing.
- (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!
- (n.d.). Diels-Alder Reaction.
- (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions.
- (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Organic Syntheses Procedure.
- Meindl, B., et al. (n.d.). Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. ChemRxiv.
- dos Santos, F. B., & Pilo, F. L. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journals.
- (n.d.). Grignard Reagents. Sigma-Aldrich.
- (n.d.). Synthesis of trans-9-(2-Phenylethenyl)anthracene: A Wittig Reaction.
- (n.d.). Experiment 2 DIELS ALDER REACTION.
- (n.d.). This compound. Sigma-Aldrich.
- (n.d.). This compound | C16H14 | CID 69170. PubChem - NIH.
- (n.d.). CAS No.613-06-9,this compound Suppliers. LookChem.
- (n.d.). CAS 613-06-9: this compound. CymitQuimica.
- Rao, D. J., et al. (n.d.). Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies. Polycyclic Aromatic Compounds.
- (2025). Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent.
- Peters, A., & Kennedy, S. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. SyntheticPage.
- (2022). Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene with H2@C60. PMC - PubMed Central.
- (n.d.). ARTICLE. ChemRxiv.
- (n.d.). Tandem Hock and Friedel–Crafts reactions allowing an expedient synthesis of a cyclolignan-type scaffold. PMC - NIH.
- (n.d.). US3758620A - Process for the preparation of grignard reagents. Google Patents.
- (n.d.). This compound. CAS Common Chemistry.
- (n.d.). This compound (C16H14). PubChemLite.
- (n.d.). Experimental proof that the Diels-Alder reaction of tetracyanoethylene with 9,10-dimethylanthracene passes through formation of a complex between the reactants. Journal of the American Chemical Society.
- (n.d.). This compound | 613-06-9. A Chemtek.
- (n.d.). Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI.
- dos Santos, F. B., & Pilo, F. L. (2020). Recent advances in the syntheses of anthracene derivatives. PMC - NIH.
- (n.d.). This compound | 613-06-9. Sigma-Aldrich.
- Sukhram, D. S. (n.d.). Synthesis and Reactivity of Anthracene-Based Molecular Precursors for Low-Valent Boron Species. DSpace@MIT.
- (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides.
- (2020). Double Ring-Closing Approach for the Synthesis of 2,3,6,7-Substituted Anthracene Derivatives. Spiral.
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d.web.umkc.edu [d.web.umkc.edu]
A Technical Guide to the Validation of 2,3-Dimethylanthracene as a Putative Fluorescence Standard
The Imperative for Rigorous Fluorescence Standards
In the realms of high-throughput screening, cellular imaging, and quantitative bioassays, the accuracy and reproducibility of fluorescence measurements are paramount. Fluorescence standards are the cornerstone of reliable data, serving as benchmarks for instrument calibration, performance validation, and the determination of the photophysical properties of novel fluorophores. An ideal fluorescence standard should exhibit high photostability, a well-defined and stable fluorescence quantum yield (Φf), a single-exponential fluorescence lifetime (τf), and distinct, well-separated excitation and emission spectra.
This guide explores the potential of 2,3-Dimethylanthracene, a polycyclic aromatic hydrocarbon, as a fluorescence standard. While known for its fluorescent properties, a thorough validation against established standards is crucial before its adoption in routine applications.[1][2]
Comparative Analysis of Photophysical Properties
A direct comparison of the photophysical properties of a candidate standard with well-characterized, widely accepted standards is the first step in the validation process. The following table summarizes the key photophysical parameters for established standards and the parent compound of our topic of interest, anthracene.
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| Anthracene (for comparison) | Ethanol | 357 | 403 | 0.27[3] | 4.9[1][4] |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.546 | 19.4 |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.95 | 4.0 |
| Rhodamine 6G | Ethanol | 530 | 555 | 0.95 | 4.1 |
Note: The photophysical properties of fluorophores can be highly dependent on the solvent and other environmental factors.
Experimental Workflow for the Validation of a New Fluorescence Standard
The validation of a new fluorescence standard is a systematic process that involves a series of rigorous experiments to characterize its photophysical properties and assess its suitability as a reliable reference. This workflow is designed to be a self-validating system, ensuring the integrity of the data at each step.
Caption: Experimental workflow for the validation of a new fluorescence standard.
Detailed Experimental Protocols
Rationale: The presence of fluorescent impurities can significantly affect the measured photophysical properties, leading to erroneous validation. Therefore, establishing the purity of the candidate standard is a critical first step.
Protocol:
-
High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase: Acetonitrile/Water gradient.
-
Column: C18 reverse-phase column.
-
Detection: UV-Vis detector at the absorbance maximum of this compound and a fluorescence detector.
-
Procedure: Inject a concentrated solution of this compound and analyze the chromatogram for the presence of any secondary peaks. The purity should be >99%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts and integration values with the known structure of this compound to confirm its identity and the absence of proton-containing impurities.
-
-
Mass Spectrometry (MS):
-
Procedure: Determine the molecular weight of the compound to confirm its identity.
-
Rationale: The relative method, which compares the fluorescence of the candidate standard to a well-characterized standard, is a widely used and reliable technique for determining the fluorescence quantum yield.
Protocol:
-
Standard Selection: Choose a standard with an emission profile that overlaps significantly with that of this compound. For this purpose, anthracene in ethanol (Φf = 0.27) would be a suitable choice.[3]
-
Sample Preparation:
-
Prepare a series of dilutions of both the this compound and the standard in the same spectroscopic grade solvent (e.g., ethanol).
-
The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum of each solution, ensuring the excitation and emission slit widths are kept constant.
-
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Rationale: The fluorescence lifetime is an intrinsic property of a fluorophore and a key parameter for its use as a standard. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[5]
Protocol:
-
Instrumentation: Use a TCSPC system equipped with a pulsed laser diode or a picosecond pulsed laser for excitation.
-
Data Acquisition:
-
Excite the sample at a wavelength close to its absorption maximum.
-
Collect the fluorescence decay profile until a sufficient number of photon counts are accumulated in the peak channel.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
-
Data Analysis:
-
Perform a deconvolution of the sample decay profile with the IRF using appropriate fitting software.
-
A good fit to a single exponential decay model is a strong indicator of a pure compound and its suitability as a standard.
-
Decision Framework for Selecting a Fluorescence Standard
The choice of an appropriate fluorescence standard is dictated by the specific requirements of the experiment. The following decision tree provides a logical framework for selecting the most suitable standard.
Caption: Decision framework for selecting a suitable fluorescence standard.
Conclusion
The validation of a new fluorescence standard is a meticulous process that underpins the reliability of a vast array of scientific research. While this compound shows promise as a potential standard in the UV-visible region, a comprehensive experimental characterization of its photophysical properties is essential. The protocols and frameworks outlined in this guide provide a robust starting point for such a validation. Should thorough investigation confirm its stability and well-defined photophysical characteristics, this compound could become a valuable addition to the toolkit of researchers in the life sciences and beyond.
References
-
Greiner, G., et al. "The unusual temperature dependence of the fluorescence intensity and lifetime of anthracene in ethanol." ResearchGate, 2025. [Link]
-
Prahl, S. "Anthracene." OMLC, 2017. [Link]
- Ishida, H., et al. "Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a reabsorption/reemission correction." Journal of Photochemistry and Photobiology A: Chemistry, vol. 187, no. 2-3, 2007, pp. 245-249.
- Halpern, A. "The Rate Constant for Fluorescence Quenching." Northeastern University, 2008.
- Halpern, A. "The Rate Constant for Fluorescence Quenching." Northeastern University, 2008.
-
"The integrated fluorescence intensity (counts) of anthracene in ethanol..." ResearchGate, 2017. [Link]
- Boens, N., et al. "Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy." Analytical Chemistry, vol. 79, no. 6, 2007, pp. 2137-2149.
-
Prahl, S. "Anthracene." PhotochemCAD, 2017. [Link]
-
Windsor, M. W. "Lifetime and quenching of anthracene fluorescence in the vapor phase." San Diego State University Digital Collections, 1965. [Link]
- Berlman, I. B. Handbook of Fluorescence Spectra of Aromatic Molecules. 2nd ed., Academic Press, 2012.
- Berlman, I. B.
-
Prahl, S. "9,10-Diphenylanthracene." OMLC, 2017. [Link]
-
Berlman, I. B. "Handbook of flourescence spectra of aromatic molecules." Semantic Scholar, 1971. [Link]
-
Al-Shammari, M., et al. "Photophysical Properties of Anthracene Derivatives." MDPI, 2023. [Link]
-
"this compound (C16H14)." PubChemLite. [Link]
- Berezin, M. Y., and S. Achilefu. "Fluorescence Lifetime Measurements and Biological Imaging." Chemical Reviews, vol. 110, no. 5, 2010, pp. 2641-2684.
-
"2,6-Dimethylanthracene." PubChem. [Link]
Sources
Comparative study of the biological activity of methylated anthracenes
A Comparative Guide to the Biological Activity of Methylated Anthracenes for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparative analysis of the biological activity of methylated anthracenes, focusing on their mutagenicity, tumor-initiating potential, and cytotoxicity. We delve into the structure-activity relationships that govern their potency and explore the metabolic pathways responsible for their activation into biologically active molecules. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.
Introduction to Methylated Anthracenes
Anthracene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant. Its methylated derivatives, which are also found in various environmental sources like cigarette smoke, diesel exhaust, and coal-derived products, have garnered significant scientific interest due to their diverse biological activities. The addition of one or more methyl groups to the anthracene ring can dramatically alter its physicochemical properties and, consequently, its biological effects, ranging from negligible to potent toxicity. Understanding the nuances of how methylation patterns influence these activities is crucial for risk assessment and for the potential development of novel therapeutic agents.
I. Comparative Biological Activities of Methylated Anthracenes
The biological activities of methylated anthracenes are profoundly influenced by the number and position of the methyl substituents on the anthracene core. Here, we compare their mutagenicity, tumor-initiating activity, and cytotoxicity based on available experimental data.
Mutagenicity
The mutagenic potential of methylated anthracenes is commonly assessed using the Ames test, which measures the ability of a chemical to induce mutations in a histidine-requiring strain of Salmonella typhimurium.
Key Findings:
-
Influence of Methylation at Positions 9 and 10: A consistent finding across multiple studies is that methylation at the 9- and 10-positions of the anthracene ring significantly enhances mutagenic activity.
-
Mon- vs. Di-methylation: While monomethylated anthracenes like 1- and 9-methylanthracene show some mutagenic activity, dimethylation, particularly at the 9- and 10-positions (9,10-dimethylanthracene), leads to a marked increase in mutagenicity.
-
Inactive Derivatives: Anthracene itself and some of its monomethylated derivatives, such as 1- and 2-methylanthracene, have been reported to be inactive as mutagens in certain test systems.
Table 1: Comparative Mutagenicity of Methylated Anthracenes in S. typhimurium
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Result | Reference |
| Anthracene | TA98, TA100 | With | Inactive | |
| 1-Methylanthracene | TA98, TA100 | With | Inactive | |
| 2-Methylanthracene | TA98, TA100 | With | Inactive | |
| 9-Methylanthracene | TA98, TA100 | With | Mutagenic | |
| 9,10-Dimethylanthracene | TA98, TA100 | With | Potently Mutagenic | |
| 2,9-Dimethylanthracene | TA98, TA100 | With | Mutagenic | |
| 2,9,10-Trimethylanthracene | TA98, TA100 | With | Mutagenic | |
| 2,3,9,10-Tetramethylanthracene | TA98, TA100 | With | Mutagenic |
Tumor-Initiating Activity
The tumor-initiating activity of methylated anthracenes is typically evaluated using the mouse skin painting assay, where a single application of the test compound is followed by repeated applications of a tumor promoter.
Key Findings:
-
Correlation with Mutagenicity: A strong correlation exists between the mutagenic potency and the tumor-initiating activity of methylated anthracenes. Compounds that are potent mutagens in the Ames test also tend to be strong tumor initiators on mouse skin.
-
Prominence of 9,10-Dimethylanthracene: 9,10-dimethylanthracene stands out as a weak carcinogenic and tumorigenic agent on mouse skin, showcasing significantly higher activity compared to anthracene and its monomethylated derivatives.
-
Structure-Activity Relationship: The presence of methyl groups at both the 9- and 10-positions is a key structural feature associated with enhanced tumor-initiating activity.
Table 2: Comparative Tumor-Initiating Activity of Methylated Anthracenes on Mouse Skin
| Compound | Dose | Tumor Incidence | Average Tumors per Mouse | Reference |
| 9,10-Dimethylanthracene | Not Specified | High | Not Specified | |
| 2,9-Dimethylanthracene | Not Specified | Moderate | Not Specified | |
| 2,9,10-Trimethylanthracene | Not Specified | Moderate | Not Specified | |
| 2,3,9,10-Tetramethylanthracene | Not Specified | Moderate | Not Specified |
Cytotoxicity
The cytotoxicity of methylated anthracenes can be assessed through various endpoints, including the induction of oxidative stress and inhibition of cell proliferation.
Key Findings:
-
Oxidative Stress: A study in Caenorhabditis elegans demonstrated that methylated anthracenes induce oxidative stress. 9,10-dimethylanthracene was found to be the most potent inducer of reactive oxygen species, followed by 9-methylanthracene and then anthracene. This suggests that the degree of methylation correlates with the induction of oxidative stress.
II. Mechanistic Insights into Biological Activity
The biological activities of methylated anthracenes are not inherent to the parent compounds but are a consequence of their metabolic activation into reactive electrophiles that can interact with cellular macromolecules like DNA.
Metabolic Activation
The metabolic activation of methylated anthracenes is a critical step in their mechanism of action. This process is primarily mediated by cytochrome P450 enzymes.
Metabolic Pathways:
-
Epoxidation of the Aromatic Ring: The formation of epoxides, particularly in the "bay region" of the molecule, is a key activation step. These epoxides can be further metabolized to highly reactive dihydrodiol epoxides, which are considered the ultimate carcinogens for many PAHs.
-
Hydroxylation of Methyl Groups: Another metabolic route involves the hydroxylation of the methyl substituents. The resulting hydroxymethyl derivatives can be further metabolized to electrophilic species that can form DNA adducts.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
III. Experimental Protocols
For researchers interested in studying the biological activity of methylated anthracenes, the following are standardized protocols for the Ames test and the mouse skin tumorigenicity assay.
Ames Test (Bacterial Reverse Mutation Assay)
This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Materials:
-
S. typhimurium tester strains (e.g., TA98, TA100)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Test compound (methylated anthracene) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (known mutagens for each strain)
-
Negative control (solvent alone)
-
S9 fraction from rat liver (for metabolic activation)
-
S9 cofactor mix
Procedure:
-
Culture Preparation: Grow overnight cultures of the S. typhimurium tester strains in nutrient broth at 37°C with shaking.
-
Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.
-
Exposure: In a sterile tube, combine the following:
-
100 µL of the bacterial culture
-
500 µL of the S9 mix (or buffer for experiments without metabolic activation)
-
10 µL of the test compound at various concentrations
-
-
Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes.
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Caption: Workflow for the Ames Test.
Mouse Skin Tumorigenicity Assay (Initiation-Promotion Protocol)
This assay evaluates the tumor-initiating potential of a chemical on the skin of mice.
Materials:
-
Female mice (e.g., CD-1 or SENCAR) with shaved dorsal skin
-
Test compound (methylated anthracene) dissolved in a suitable solvent (e.g., acetone)
-
Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) dissolved in a suitable solvent
-
Positive control (a known tumor initiator)
-
Negative control (solvent alone)
Procedure:
-
Initiation: Apply a single dose of the test compound to the shaved dorsal skin of the mice.
-
Promotion: One to two weeks after initiation, begin twice-weekly applications of the tumor promoter to the same area. Continue for a predetermined period (e.g., 20 weeks).
-
Observation: Observe the mice weekly for the appearance of skin tumors. Record the number, size, and location of all tumors.
-
Data Analysis: At the end of the study, calculate the tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse).
-
Histopathology: Perform histopathological examination of the tumors to determine their malignancy.
Caption: Workflow for the Mouse Skin Tumorigenicity Assay.
IV. Conclusion and Future Directions
The biological activity of methylated anthracenes is a complex interplay of their chemical structure and metabolic activation. This guide has highlighted that methylation, particularly at the 9- and 10-positions, is a critical determinant of their mutagenic and tumor-initiating potential. The metabolic formation of reactive intermediates and the likely involvement of the AhR signaling pathway are key mechanistic features.
Future research should focus on:
-
Quantitative Cytotoxicity Studies: Generating a comprehensive dataset of IC50 values for a wider range of methylated anthracenes in various human cancer cell lines to better understand their cytotoxic potential.
-
Direct AhR Activation Studies: Investigating the direct binding and activation of the AhR by different methylated anthracenes to confirm its role in their biological activity.
-
Advanced Structure-Activity Relationship Modeling: Employing computational models to further elucidate the structure-activity relationships and predict the biological activity of novel methylated anthracene derivatives.
By continuing to unravel the intricate mechanisms underlying the biological activity of methylated anthracenes, we can better assess their risks to human health and potentially harness their properties for therapeutic applications.
References
-
LaVoie, E. J., Coleman, D. T., Rice, J. E., Geddie, N. G., & Hoffmann, D. (1985). Tumor-initiating activity, mutagenicity, and metabolism of methylated anthracenes. Carcinogenesis, 6(10), 1483–1488. [Link]
-
Marvanová, S., Vondráček, J., Pencíková, K., Trilecová, L., Krčmář, P., Topinka, J., Nováková, Z., Milcová, A., & Machala, M. (2008). Toxic effects of methylated benz[a]anthracenes in liver cells. Chemical research in toxicology, 21(2), 503–512. [Link]
-
LaVoie, E. J., Coleman, D. T., Rice, J. E., Geddie, N. G., & Hoffmann, D. (1985). Tumor-initiating activity, mutagenicity, and metabolism of methylated anthracenes. Carcinogenesis, 6(10), 1483–1488. [Link]
-
LaVoie, E. J., Coleman, D. T., Rice, J. E., Geddie, N. G., & Hoffmann, D. (1985). Tumor-initiating activity, mutagenicity, and metabolism of methylated anthracenes. Carcinogenesis, 6(10), 1483–1488. [Link]
-
LaVoie, E. J., Coleman, D. T., Rice, J. E., Geddie, N. G., & Hoffmann, D. (1985). Tumor-initiating activity, mutagenicity, and metabolism of methylated anthracenes. Carcinogenesis, 6(10), 1483–1488. [Link]
-
LaVoie, E. J., Coleman, D. T., Rice, J. E., Geddie, N. G., & Hoffmann, D. (1985). Tumor-initiating activity, mutagenicity, and metabolism of methylated anthracenes. PubMed, 3899400. [Link]
-
Cavalieri, E., Roth, R., & Rogan, E. (1984). The metabolism of 9,10-dimethylanthracene by rat liver microsomal preparations. Carcinogenesis, 5(11), 1405–1410. [Link]
-
PubChem. (n.d.). 9,10-Dimethylanthracene. National Center for Biotechnology Information. [Link]
-
Lee, H., & Lee, J. (2018). Comparative study of oxidative stress caused by anthracene and alkyl-anthracenes in Caenorhabditis elegans. Environmental health and toxicology, 33(1), e2018006. [Link]
-
Lee, H., & Lee, J. (2018). Comparative study of oxidative stress caused by anthracene and alkyl-anthracenes in Caenorhabditis elegans. PubMed, 29482420. [Link]
-
Oesch-Bartlomowicz, B., & Oesch, F. (2007). The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth. Carcinogenesis, 28(12), 2445–2453. [Link]
-
Vrzal, R., & Dvorak, Z. (2023). The complex biology of aryl hydrocarbon receptor activation in cancer and beyond. Frontiers in Pharmacology, 14, 1184852. [Link]
Benchmarking the performance of 2,3-Dimethylanthracene in organic semiconductors
An In-Depth Guide to Benchmarking the Performance of 2,3-Dimethylanthracene in Organic Semiconductors
For researchers, scientists, and professionals in organic electronics and drug development, the selection of a core semiconductor material is a critical decision that dictates the ultimate performance and viability of a device. The anthracene family of polycyclic aromatic hydrocarbons (PAHs) has long been a cornerstone of organic electronics, valued for its rigid, planar structure and inherent charge transport capabilities.[1] While materials like pentacene and rubrene have historically dominated high-performance applications, the nuanced world of molecular engineering—substituting functional groups onto a core scaffold—offers a vast landscape for discovering new, high-performance materials.
This guide focuses on this compound, a readily available derivative of anthracene.[2][3][4] Despite its availability, its performance in organic field-effect transistors (OFETs) is not widely documented in peer-reviewed literature. This presents both a challenge and an opportunity. This document serves as a comprehensive guide to benchmarking its potential. We will contextualize this compound against established high-performance organic semiconductors, provide a detailed roadmap for its experimental characterization, and explain the scientific rationale behind each step.
The Candidate: Physicochemical Profile of this compound
This compound is a small molecule belonging to the PAH family, featuring the characteristic three-ring anthracene core with two methyl groups at the 2 and 3 positions.[2] These substitutions are not merely decorative; they are expected to influence the material's solid-state properties in several key ways:
-
Solubility: The addition of nonpolar methyl groups can enhance solubility in common organic solvents compared to unsubstituted anthracene, potentially making it more amenable to solution-based processing techniques like spin-coating or inkjet printing.[2]
-
Molecular Packing: The position and size of substituents critically affect how molecules arrange themselves in a crystal lattice. This "pi-stacking" is fundamental to efficient charge transport.[5] The methyl groups on this compound will alter the intermolecular distances and overlaps compared to other anthracene derivatives, directly impacting charge mobility.
-
Electronic Properties: While the core electronic structure is defined by the anthracene backbone, substituents can subtly tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for matching the semiconductor's energy levels with the work function of the device electrodes to ensure efficient charge injection.[6]
Below is the molecular structure of this compound.
Caption: Molecular Structure of this compound.
Performance Benchmarking: A Comparative Overview
To evaluate the potential of this compound, it is essential to compare it against well-characterized, high-performance p-type organic semiconductors. The table below summarizes key performance metrics for several benchmark materials. The values for this compound are left as "To Be Determined (TBD)" as the objective of this guide is to provide the framework for obtaining them.
| Material | Chemical Family | Typical Mobility (μ) (cm²/Vs) | On/Off Ratio | Processing Method |
| This compound | Anthracene Derivative | TBD | TBD | Evaporation / Solution |
| Unsubstituted Anthracene | Anthracene | ~0.057[7] | >10⁴ | Evaporation |
| Pentacene | Acene | 1 - 5 | >10⁶ | Evaporation |
| 2,6-Diphenylanthracene (DPA) | Anthracene Derivative | up to 34 (single crystal) | >10⁶ | Evaporation |
| Rubrene | Acene | > 20 (single crystal) | >10⁷ | Evaporation |
| TIPS-Pentacene | Functionalized Acene | ~0.1 - 1.0 | >10⁵ | Solution (Inkjet/Spray)[8] |
Note: Mobility values can vary significantly based on device architecture, processing conditions, and measurement technique.
This comparison highlights the high bar set by materials like DPA and Rubrene. However, even a moderate mobility (>0.1 cm²/Vs) combined with good stability and processability could make this compound a valuable material for specific applications.[8]
Experimental Roadmap: A Protocol for Comprehensive Benchmarking
This section provides a self-validating, step-by-step methodology for the fabrication and characterization of OFETs to reliably measure the performance of this compound.
Part A: Material Purification
Causality: The purity of the organic semiconductor is arguably the most critical factor influencing device performance. Impurities act as charge traps, creating localized states within the bandgap that immobilize charge carriers and drastically reduce mobility.[9] Thermal gradient sublimation is the gold standard for purifying small-molecule organic semiconductors as it effectively separates the target molecule from less volatile impurities and decomposition products.
Protocol: Thermal Gradient Sublimation
-
Load ~100 mg of as-purchased this compound into a quartz tube.
-
Insert the quartz tube into a multi-zone tube furnace.
-
Evacuate the system to a high vacuum (< 10⁻⁶ Torr).
-
Establish a temperature gradient across the furnace. For many anthracene derivatives, a source temperature of ~200-250°C is a good starting point.
-
Slowly heat the source zone while maintaining the vacuum. The material will sublime and recrystallize in a cooler zone of the tube.
-
After several hours, cool the system and carefully collect the purified crystalline material from the deposition zone in an inert atmosphere (e.g., a glovebox).
Part B: OFET Fabrication
Causality: A standardized device architecture is crucial for obtaining reproducible and comparable data. The Bottom-Gate, Top-Contact (BGTC) architecture is chosen here as it is widely used and protects the semiconductor-dielectric interface from potential damage during electrode deposition. The substrate is a heavily n-doped silicon wafer, which acts as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer serving as the gate dielectric. This provides a high-quality, uniform interface for charge accumulation.
Caption: Experimental workflow for OFET fabrication and testing.
Protocol: BGTC Device Fabrication
-
Substrate Cleaning:
-
Sequentially sonicate heavily n-doped Si/SiO₂ wafers (300 nm SiO₂) in acetone, then isopropyl alcohol (IPA) for 15 minutes each.
-
Rinse thoroughly with deionized (DI) water and dry under a stream of nitrogen.
-
Treat with oxygen plasma for 5 minutes to remove any final organic residues and create a hydrophilic surface.
-
-
Dielectric Surface Modification:
-
To improve the interface quality and promote ordered growth of the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM). A common choice is hexamethyldisilazane (HMDS).
-
Place the cleaned substrates in a vacuum desiccator with an open vial containing a few drops of HMDS. Hold under vacuum for 2 hours. This creates a hydrophobic surface.
-
-
Semiconductor Deposition (Choose one):
-
Method A: Vacuum Thermal Evaporation (VTE):
-
Place the purified this compound in a thermal evaporation source (e.g., a tantalum boat) inside a high-vacuum chamber (< 10⁻⁶ Torr).
-
Mount the prepared substrates above the source.
-
Heat the source until the material sublimates, depositing a thin film (typically 30-50 nm) on the substrates. Use a quartz crystal microbalance to monitor the deposition rate (aim for 0.1-0.2 Å/s) and final thickness.
-
-
Method B: Spin Coating:
-
Prepare a dilute solution of purified this compound (e.g., 5 mg/mL) in a high-purity organic solvent like toluene or chlorobenzene.
-
Dispense the solution onto the prepared substrate and spin-coat at 2000-4000 RPM for 60 seconds to achieve a uniform thin film.
-
Bake the substrate on a hotplate (e.g., at 80°C for 10 minutes) to remove residual solvent.
-
-
-
Source-Drain Electrode Deposition:
-
Place a shadow mask with the desired channel dimensions (e.g., Channel Length L = 50 µm, Channel Width W = 1000 µm) onto the semiconductor-coated substrates.
-
Return the substrates to the thermal evaporator and deposit 50 nm of gold (Au) to define the source and drain contacts. Gold is chosen for its high work function, which generally facilitates hole injection into p-type organic semiconductors.
-
Part C: Device Characterization and Parameter Extraction
Causality: Electrical characterization is performed using a semiconductor parameter analyzer connected to a probe station. By applying voltages to the three terminals (gate, source, drain) and measuring the resulting currents, we can extract the key figures of merit that define transistor performance.
Caption: Diagram of a BGTC OFET with measurement connections.
Protocol: Electrical Measurements
-
Place the fabricated device on the stage of a probe station inside a dark, electrically shielded box (to avoid photo-effects and noise).
-
Output Characteristics:
-
Set the gate voltage (V_g) to a constant value (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).
-
Sweep the drain voltage (V_d) from 0 V to -40 V and measure the drain current (I_d).
-
Repeat for each V_g step. This curve shows how the drain current depends on the drain voltage and confirms transistor action.
-
-
Transfer Characteristics:
-
Set V_d to a constant, high value (e.g., -40 V) to ensure the device is in the saturation regime.
-
Sweep V_g from a positive voltage (e.g., +10 V) to a negative voltage (e.g., -40 V) and measure I_d.
-
This curve is used to calculate mobility, threshold voltage, and the on/off ratio.
-
Parameter Extraction:
-
On/Off Ratio: This is the ratio of the maximum current (I_on, at high negative V_g) to the minimum current (I_off, at positive V_g) from the transfer curve.
-
Field-Effect Mobility (μ): In the saturation regime, the mobility is calculated from the slope of the |I_d|¹ᐟ² vs. V_g plot using the following equation: μ = (2L / WC_i) * (slope)² Where:
-
L is the channel length.
-
W is the channel width.
-
C_i is the capacitance per unit area of the gate dielectric (for 300 nm SiO₂, this is ~11.5 nF/cm²).
-
-
Threshold Voltage (V_th): This is the x-intercept of the linear fit to the |I_d|¹ᐟ² vs. V_g plot. It represents the gate voltage required to initiate charge accumulation in the channel.
Conclusion and Outlook
While this compound remains an under-characterized material in the context of organic semiconductors, its structural similarity to high-performance anthracene derivatives makes it a compelling candidate for investigation. The methyl substituents provide a unique handle to modulate solubility and solid-state packing, which are critical determinants of device performance.
This guide provides the necessary comparative context and a rigorous, detailed experimental framework for any research group to systematically benchmark the performance of this compound. By following these self-validating protocols, researchers can generate high-quality, reproducible data on its charge carrier mobility, on/off ratio, and threshold voltage. The results of such an investigation will definitively place this compound on the landscape of organic semiconductor materials, either establishing it as a new, viable option for electronic applications or providing valuable structure-property relationship insights that will inform the design of future materials.
References
-
Newman, C. R., et al. "Introduction to Organic Thin Film Transistors and Design of n-Channel Organic Semiconductors." Chemistry of Materials, 2004. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69170, this compound." [Link]
-
ResearchGate. "Organic field-effect transistors based on anthracene." [Link]
-
PubChemLite. "this compound (C16H14)." [Link]
-
PubMed. "Remarkable Enhancement of Hole Mobility of Novel DA-D'-AD Small Molecules by Thermal Annealing: Effect of the D'-Bridge Block." [Link]
-
Royal Society of Chemistry. "From charge transport parameters to charge mobility in organic semiconductors through multiscale simulation." [Link]
-
CAS Common Chemistry. "this compound." [Link]
-
Ansys Optics. "Semiconductor Material Model Properties." [Link]
-
Royal Society of Chemistry. "Anthracene-based semiconductors for organic field-effect transistors." [Link]
-
Frontiers. "Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures." [Link]
-
Royal Society of Chemistry. "High-performance organic field-effect transistors with dielectric and active layers printed sequentially by ultrasonic spraying." [Link]
-
OAM-RC. "Design and performance analysis of pentacene organic field effect transistor with high-Kdielectric materials." [Link]
-
ResearchGate. "Two New Polymorphs of the Organic Semiconductor 9,10-Diphenylanthracene: Raman and X-ray Analysis." [Link]
Sources
- 1. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 613-06-9 | TCI AMERICA [tcichemicals.com]
- 5. From charge transport parameters to charge mobility in organic semiconductors through multiscale simulation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. optics.ansys.com [optics.ansys.com]
- 7. researchgate.net [researchgate.net]
- 8. High-performance organic field-effect transistors with dielectric and active layers printed sequentially by ultrasonic spraying - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. From computational discovery to experimental characterization of a high hole mobility organic crystal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Verification of 2,3-Dimethylanthracene: The Definitive Role of X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which function, reactivity, and intermolecular interactions are understood. This guide focuses on 2,3-Dimethylanthracene (C₁₆H₁₄), a polycyclic aromatic hydrocarbon (PAH), to illustrate the gold-standard method for structural verification—Single-Crystal X-ray Diffraction (SCXRD)—and compares its definitive output with other widely used analytical techniques. Our objective is to not only present the data but to explain the causality behind the experimental choices, providing a framework for robust structural elucidation in your own research.
Part 1: The Unambiguous Answer: Single-Crystal X-ray Crystallography
While various spectroscopic methods provide valuable clues about molecular structure, they are ultimately inferential. X-ray crystallography stands alone in its ability to directly map the atomic positions in the solid state, providing a precise and accurate 3D model of the molecule.
The fundamental principle involves irradiating a perfectly ordered, single crystal with monochromatic X-rays. The crystal lattice diffracts these X-rays in a unique pattern of intensities and positions. By analyzing this diffraction pattern, we can mathematically reconstruct a three-dimensional electron density map of the unit cell, from which the positions of individual atoms are determined with picometer resolution.
The Crystallographic Portrait of this compound
A full X-ray crystal structure analysis of this compound reveals fascinating and complex solid-state behavior. The molecule crystallizes in a pseudo-centrosymmetric triclinic lattice, which is a key finding that has implications for its physical properties. A critical feature of its crystal structure is the presence of "dipolar disorder," where the non-centrosymmetric molecules are statistically disordered in an up-and-down fashion, effectively canceling out any macroscopic dipole moment.[1][2]
This level of detail—precise bond lengths, bond angles, torsional angles, and intermolecular packing arrangements—is inaccessible through any other technique.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₆H₁₄ | [3][4] |
| Crystal System | Triclinic | |
| Space Group | P-1 (pseudo-centrosymmetric) | |
| a (Å) | 7.8400(8) | [5] |
| b (Å) | 5.9796(6) | [5] |
| c (Å) | 12.5179(15) | [5] |
| α (°) | 93.62(3) | [5] |
| β (°) | 105.997(9) | [5] |
| γ (°) | 89.98(3) | [5] |
| Volume (ų) | 561.4 | [5] |
| Z (Molecules/Unit Cell) | 2 |
| Calculated Density (g/cm³) | 1.2 |[5] |
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The workflow below outlines the logical progression.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dimethylanthracene
This guide provides essential, field-proven procedures for the safe handling and disposal of 2,3-Dimethylanthracene (CAS No. 613-06-9). As a polycyclic aromatic hydrocarbon (PAH), this compound necessitates rigorous adherence to safety and environmental protocols to mitigate risks to personnel and ecosystems. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and compliance in your laboratory.
Hazard Profile and Core Safety Principles
This compound is a solid organic compound recognized for its potential health and environmental hazards.[1] Like many PAHs, it is classified as a hazardous substance, requiring disposal through a licensed treatment and disposal facility in accordance with all applicable regulations.[2][3][4] The primary risks associated with this compound are significant skin, eye, and respiratory irritation.[5] Furthermore, its classification indicates potential for long-term adverse effects on aquatic life, making environmental containment a top priority.[5]
The foundational principle for managing this compound waste is containment and destruction . Under no circumstances should this chemical be disposed of via standard trash, sewer systems, or by evaporation. The complex, stable aromatic structure of PAHs resists natural degradation and requires specialized, high-energy processes for complete destruction.
Table 1: Key Properties and Hazard Classifications for this compound
| Property | Value / Classification | Source |
| CAS Number | 613-06-9 | [2] |
| Molecular Formula | C₁₆H₁₄ | [5] |
| Physical State | Solid, crystalline powder | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like toluene.[1] | [1] |
Required Personnel Protective Equipment (PPE) and Engineering Controls
Before handling this compound in any form (pure compound, solutions, or waste), the following controls must be in place.
-
Engineering Controls : All handling and waste consolidation activities must be performed within a certified chemical fume hood. This is the primary method to prevent the inhalation of dust or vapors.
-
Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6]
-
Hand Protection : Use chemically impermeable gloves (e.g., nitrile) to prevent skin contact.[2] Given that some solvents can penetrate glove materials, it is crucial to select a glove appropriate for the solvents being used for decontamination or solution preparation.[7]
-
Body Protection : A standard laboratory coat must be worn and kept fully buttoned. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
On-Site Waste Management: Collection and Segregation Protocol
Proper segregation at the point of generation is the most critical step for ensuring safe and compliant disposal. Mixing waste streams can create unforeseen chemical hazards and complicates the final disposal process.
Step-by-Step Waste Collection:
-
Designate a Satellite Accumulation Area (SAA) : Within your laboratory, identify a specific, marked area for hazardous waste. This area must be under the direct control of laboratory personnel.
-
Select Appropriate Waste Containers :
-
Solid Waste : Collect pure this compound, contaminated gloves, weigh boats, and paper towels in a sturdy, sealable container (e.g., a wide-mouth glass jar or a designated hazardous waste pail) lined with a compatible plastic bag.
-
Liquid Waste : Collect solvent rinsates and solutions containing this compound in a dedicated, chemically compatible container (e.g., a glass or plastic-coated glass bottle).[8] This container must have a secure, leak-proof cap.
-
-
Label Containers Immediately : All waste containers must be labeled with a hazardous waste tag before the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A complete list of all constituents, including solvents, with estimated percentages.
-
The date the container was first used.[8]
-
-
Keep Containers Closed : Waste containers must remain sealed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.
-
Request Pickup : Once a container is full, date the label and arrange for pickup through your institution's Environmental Health & Safety (EHS) department. Do not store more than 10 gallons of hazardous waste in your lab's SAA.[8]
Disposal and Decontamination Workflow
The following workflow illustrates the logical progression from waste generation to final handoff for disposal. This system is designed to be self-validating, with clear decision points to ensure safety and compliance.
Caption: Logical workflow for the compliant disposal of this compound waste.
Protocols for Decontamination and Spill Management
Accidents require immediate and correct action to prevent exposure and environmental release.
Minor Spill Protocol (Solid Compound)
-
Alert Personnel : Inform others in the immediate area.
-
Ensure Proper PPE : Don your lab coat, safety goggles, and chemical-resistant gloves.
-
Prevent Dispersion : If safe to do so, cover the spill with a plastic-backed absorbent pad to prevent dust from becoming airborne. Avoid dry sweeping.
-
Clean-Up : Gently wipe the area with a damp paper towel or absorbent pad. For the final wipe, use a towel wetted with a solvent in which this compound is soluble (e.g., toluene), working from the outside of the spill inward.
-
Dispose of Waste : Place all contaminated materials (gloves, towels, pads) into your designated solid hazardous waste container.
-
Report : Inform your laboratory supervisor and EHS department of the incident.
Decontamination of Glassware and Equipment
-
Initial Rinse : Perform an initial rinse with a suitable organic solvent (e.g., toluene) to dissolve any residual this compound. This first rinsate is considered hazardous and must be collected in your liquid hazardous waste container.[8]
-
Secondary and Tertiary Rinses : For highly hazardous compounds, it is prudent practice to collect the first three rinses as hazardous waste to ensure thorough decontamination.[8]
-
Final Cleaning : After the solvent rinses, the glassware can be washed with soap and water as per standard laboratory procedure.
Disposal of Empty Chemical Containers
An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.
-
Triple Rinse : Rinse the container three times with a small amount of an appropriate solvent.
-
Collect Rinsate : All three rinses must be collected and disposed of as liquid hazardous waste.[8]
-
Deface Label : Completely remove or obliterate the original manufacturer's label.[8]
-
Air Dry : Allow the rinsed container to air dry completely in a fume hood.
-
Final Disposal : Once clean and dry, the container can be disposed of in the appropriate receptacle for clean lab glass.
The Causality of Final Disposal: High-Temperature Incineration
The ultimate destination for waste containing this compound is typically a specialized hazardous waste incinerator. This method is chosen for a critical scientific reason: the complete destruction of the molecule. PAHs are thermally stable, and lower-energy disposal methods are insufficient. High-temperature rotary kiln incineration, often operating between 820°C and 1,600°C, provides the energy and residence time necessary to break the fused aromatic rings, converting the compound into simpler, less harmful components like carbon dioxide and water.[3] This ensures that the carcinogenic and ecotoxic potential of the molecule is permanently eliminated from the environment.
References
-
This compound | C16H14 | CID 69170 . PubChem - National Institutes of Health. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons . NCBI. [Link]
-
[Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] . PubMed. [Link]
-
Polycyclic aromatic hydrocarbons (PAHs) formation during the fast pyrolysis of hazardous health-care waste | Request PDF . ResearchGate. [Link]
-
Methods For Remediation Of PAHs From Contaminated Soil . Torrent Laboratory. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]
-
Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water . MDPI. [Link]
-
Laboratory Test: Polynuclear Aromatic Hydrocarbons (PAHs) on Wipes . LCS Laboratory Inc.[Link]
-
III. Chemical Hygiene Plan continued . MIT Plasma Science and Fusion Center. [Link]
-
5 - Chemical Hazards . EHSO Manual 2023-2024. [Link]
Sources
- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Mastering the Safe Handling of 2,3-Dimethylanthracene: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: At a minimum, handling of 2,3-Dimethylanthracene requires a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves. Due to its potential carcinogenicity, respiratory protection and enhanced handling protocols are required for procedures involving aerosols or dust generation.
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with this compound. As a polycyclic aromatic hydrocarbon (PAH), this compound presents significant health and safety challenges that necessitate rigorous adherence to proper personal protective equipment (PPE) usage and disposal procedures. This document moves beyond a simple checklist to explain the rationale behind each safety measure, ensuring a culture of informed caution in the laboratory.
Hazard Assessment: Understanding the Risks of this compound
A thorough understanding of the hazards associated with this compound is fundamental to implementing effective safety protocols. The primary risks are associated with its irritant properties and its classification within a family of compounds with known carcinogenic potential.
GHS Hazard Classification:
According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
| Hazard Statement | Classification | Pictogram | Signal Word |
| H315 | Causes skin irritation | Skin Irritation (Category 2) | Irritant |
| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) | Corrosive |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Irritant |
| H413 | May cause long lasting harmful effects to aquatic life | Hazardous to the aquatic environment, long-term hazard (Category 4) | - |
Carcinogenicity: While this compound itself has not been individually classified by major toxicology programs, its parent compound, anthracene, is classified by the International Agency for Research on Cancer (IARC) as Group 2B: Possibly carcinogenic to humans . This classification is based on sufficient evidence of carcinogenicity in experimental animals. Given this, it is prudent and essential to handle this compound as a potential human carcinogen.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The level of PPE required is dictated by the specific procedure being performed.
Baseline PPE for All Operations
For any work involving this compound, the following minimum PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are required at all times. For operations with a high risk of splashing, such as when transferring solutions, a face shield worn over chemical splash goggles is necessary.
-
Protective Clothing: A fully fastened laboratory coat is required. For procedures with a higher risk of contamination, disposable gowns made of a low-permeability material are recommended.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Hand Protection: A Critical Choice
Standard disposable nitrile gloves are not recommended for handling this compound due to their poor resistance to aromatic hydrocarbons[2].
Recommended Glove Types:
| Glove Material | Recommendation | Rationale |
| Viton® or Viton®/Butyl Rubber Combination | Excellent (Extended Contact) | Offers the highest level of protection against aromatic hydrocarbons and other aggressive chemicals[3][4][5]. |
| Heavy-duty Butyl Rubber | Good (Extended Contact) | Provides good resistance to a wide range of chemicals, but may be less effective against aromatic hydrocarbons than Viton®[6]. |
| Neoprene | Fair (Incidental Splash Contact Only) | Can be used for short-duration tasks with a low risk of direct contact. However, it is not suitable for extended handling or immersion[2]. |
Double gloving is a recommended practice, especially when handling the solid compound or concentrated solutions. This involves wearing a lighter-weight glove (e.g., nitrile) underneath a more robust glove (e.g., Viton®). This provides an additional layer of protection and can help to contain contamination during glove removal.
Respiratory Protection: When is it Necessary?
Due to the respiratory irritation hazard and the potential carcinogenicity of this compound, respiratory protection is required for any procedure that may generate dust or aerosols.
Recommended Respiratory Protection:
| Task | Required Respiratory Protection |
| Weighing solid this compound | A NIOSH-approved N95 respirator is the minimum requirement. For higher-risk operations, a half-mask or full-facepiece respirator with appropriate particulate filters is recommended[7]. |
| Sonication or other aerosol-generating procedures | A half-mask or full-facepiece respirator with organic vapor and particulate combination cartridges. |
All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as mandated by OSHA.
Operational Plan: Safe Handling Procedures
Adherence to standardized operational procedures is crucial for minimizing the risk of exposure.
Designated Work Area
All work with this compound should be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with a warning sign indicating the presence of a potential carcinogen.
Weighing Solid this compound
The weighing of solid this compound presents a significant risk of inhalation and contamination.
Step-by-Step Weighing Procedure:
-
Preparation: Don all required PPE, including respiratory protection. Cover the work surface of the chemical fume hood with disposable plastic-backed absorbent paper.
-
Tare the Container: Place a tared, sealable container on the analytical balance inside the fume hood.
-
Transfer: Using a dedicated spatula, carefully transfer the desired amount of this compound to the container. Avoid creating dust by using slow, deliberate movements.
-
Seal and Clean: Securely seal the container. Carefully wipe the exterior of the container with a disposable wipe dampened with a suitable solvent (e.g., ethanol) to remove any residual powder.
-
Decontaminate: Wipe the spatula and any other contaminated surfaces with a dampened disposable wipe. Dispose of all contaminated wipes as hazardous waste.
Spill Management
In the event of a spill, a calm and methodical response is essential.
Spill Cleanup Procedure:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether you can safely clean it up. For large or highly dispersed spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection and heavy-duty gloves.
-
Contain and Absorb: For solid spills, gently cover the material with a non-reactive absorbent material such as vermiculite or sand to prevent it from becoming airborne[8][9]. For liquid spills, use an appropriate chemical absorbent.
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled hazardous waste container using non-sparking tools[8][10].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste[10].
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
Waste Segregation and Labeling:
-
Solid Waste: Contaminated gloves, wipes, absorbent paper, and any other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Follow your institution's specific procedures for hazardous waste pickup and disposal.
Visual Workflow Guides
The following diagrams illustrate the decision-making processes for PPE selection and the disposal workflow.
Caption: PPE selection workflow for this compound.
Caption: Disposal workflow for this compound contaminated materials.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69170, this compound. Available from: [Link].
-
University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. Available from: [Link].
-
University of Rochester. Chemical Safety Manual for Laboratory Carcinogens & Reproductive Agents. 2011. Available from: [Link].
-
All Safety Products. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. Available from: [Link].
-
National Center for Biotechnology Information. Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Available from: [Link].
-
International Safety, Inc. Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. 2025. Available from: [Link].
-
Mykin Inc. Viton® Chemical Compatibility Chart. Available from: [Link].
-
Ismeca. Viton - Chemical Compatibility Reference Chart. Available from: [Link].
-
The Ohio State University, Department of Chemistry and Biochemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials. Available from: [Link].
-
All Safety Products, Inc. Glove Selection Chart - Chemical Breakthrough Times. Available from: [Link].
-
Thomas Jefferson University. Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Available from: [Link].
-
University of Central Florida, Environmental Health and Safety. OSHA Glove Selection Chart. Available from: [Link].
-
The University of Queensland. Working Safely with Carcinogens Guideline. Available from: [Link].
-
University of North Carolina at Chapel Hill, Environment, Health and Safety. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. 2024. Available from: [Link].
-
Argonne National Laboratory. Safety Glove Selection Guide. 2024. Available from: [Link].
-
Superior Glove. CHEMICAL GLOVE RESISTANCE GUIDE. Available from: [Link].
-
Regulations.gov. guidelines for the laboratory use of chemical carcinogens. Available from: [Link].
-
Guardian Manufacturing. Butyl Rubber Gloves Test Results. Available from: [Link].
-
Cleanroom Technology. How to set up a project for handling highly potent products. 2023. Available from: [Link].
-
University of California, Santa Barbara, Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11939, 2,6-Dimethylanthracene. Available from: [Link].
-
The University of Tennessee, Knoxville, Environmental Health & Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available from: [Link].
-
EHS International. Chemical Spill Cleanup. Available from: [Link].
-
Pharmaceutical Technology. Effective and Efficient Weighing of Potent Compounds. Available from: [Link].
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Available from: [Link].
-
Mettler Toledo. Webinar: Safe Weighing of Potent and Hazardous Substances. Available from: [Link].
-
Arvia Technology. Removal of PAHs from Chemical Wastewater | Case Study. Available from: [Link].
-
University of California, San Diego, Environment, Health and Safety. Hand Protection Chemical Resistance Guide. Available from: [Link].
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (June 1990). Available from: [Link].
-
WIT Press. Handling of high potency drugs: process and containment. Available from: [Link].
-
North Carolina State University, Environmental Health and Safety. Chemical Resistance Chart. Available from: [Link].
-
Oklahoma State University, Environmental Health and Safety. Glove Material Breakthrough Time after Total Immersion. Available from: [Link].
-
MDPI. Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. Available from: [Link].
-
ScienceDirect. Occurrence and fate of polycyclic aromatic hydrocarbons from electronic waste dismantling activities. 2021. Available from: [Link].
-
Scientific Research Publishing. Source Assessment and Analysis of Polycyclic Aromatic Hydrocarbon (PAH's) in the Oblogo Waste Disposal Sites and Some Water. Available from: [Link].
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : D. Available from: [Link].
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Available from: [Link].
Sources
- 1. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 4. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. esports.bluefield.edu - Chemical Spill Cleanup [esports.bluefield.edu]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
